ACTOMYOSIN
Description
Properties
CAS No. |
102322-35-0 |
|---|---|
Molecular Formula |
C20H23NO2 |
Origin of Product |
United States |
Foundational & Exploratory
The Actomyosin Complex: A Technical Guide to its Composition, Regulation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
The actomyosin complex, a dynamic assembly of actin and myosin proteins, is the fundamental force-generating machinery in eukaryotic cells. Its intricate regulation and diverse structural organization are central to a vast array of cellular processes, from muscle contraction and cell division to cell migration and tissue morphogenesis.[1][2] This technical guide provides an in-depth exploration of the core composition of the this compound complex, the signaling pathways that govern its function, and the experimental methodologies employed to investigate its properties.
Core Composition of the this compound Complex
The this compound complex is fundamentally composed of actin filaments and myosin motor proteins.[3][4] However, its precise composition and organization vary significantly between different cell types, primarily distinguished as muscle and non-muscle this compound.
1. Actin Filaments (F-actin): The Scaffold
Actin, a highly abundant protein in eukaryotes, exists in two forms: monomeric globular actin (G-actin) and polymeric filamentous actin (F-actin).[3] F-actin filaments are polar structures with a fast-growing "barbed" end and a slow-growing "pointed" end.[3] These filaments provide the tracks along which myosin motors move. In muscle cells, actin filaments are a core component of the "thin filaments."[2]
2. Myosin II: The Motor Protein
Myosin II is the primary motor protein responsible for generating contractile force in the this compound complex.[2] A single myosin II molecule is a hexamer composed of:
-
Two heavy chains: These large polypeptides have a globular head domain, a neck region, and a long tail domain. The head domain contains the actin-binding site and the ATPase activity that powers movement.[2][3] The tails of multiple myosin molecules assemble to form bipolar "thick filaments."[2][5]
-
Four light chains: Two essential light chains and two regulatory light chains are associated with the neck region of each heavy chain.[2] Phosphorylation of the regulatory light chains is a key mechanism for controlling myosin II activity in non-muscle and smooth muscle cells.[2]
3. Regulatory Proteins: Fine-Tuning the Interaction
The interaction between actin and myosin is tightly regulated by a suite of associated proteins.
-
Tropomyosin: This fibrous protein binds along the length of actin filaments.[2] In the resting state in striated muscle, tropomyosin sterically blocks the myosin-binding sites on actin.[6]
-
Troponin Complex: In striated muscle, the troponin complex is bound to tropomyosin and consists of three subunits:
-
Calmodulin: In smooth muscle and non-muscle cells, the calcium-binding protein calmodulin regulates the activity of myosin light-chain kinase (MLCK), which in turn phosphorylates and activates myosin II.[2]
4. Cross-linking Proteins: Architectural Organization
A variety of actin-binding proteins cross-link actin filaments into bundles and networks, providing structural integrity and influencing force transmission.
-
α-actinin: A common cross-linking protein found in both muscle and non-muscle cells, where it helps to anchor actin filaments and organize them into parallel arrays.[3][4]
-
Filamin: A flexible cross-linking protein that organizes actin filaments into gel-like networks.[7]
-
Fascin: A protein that bundles actin filaments into tight, parallel arrays.[7]
Quantitative Composition of the this compound Complex
The stoichiometry of the core components of the this compound complex varies between different muscle types, reflecting their distinct functional demands.
| Component | Cardiac Muscle (Dog) | Skeletal Muscle (Rabbit) | Smooth Muscle (Chicken) |
| Myosin Content (pmol/mg wet weight) | 82 +/- 7 | 105 +/- 10 | 45 +/- 4 |
| Actin Content (pmol/mg wet weight) | 339 +/- 15 | 625 +/- 27 | 742 +/- 13 |
| Molar Ratio of Myosin to Actin | 1.0 / 4.1 | 1.0 / 6.0 | 1.0 / 16.5 |
| Molar Ratio of Actin to Tropomyosin | 7 / 1 | 7 / 1 | 7 / 1 |
Table 1: In situ contents and molar ratios of major myofibrillar proteins in different muscle tissues. Data sourced from Murakami, U. & Uchida, K. (1985).[8]
| Parameter | Value |
| Myosin II molecules per thick filament (skeletal muscle) | Hundreds |
| Myosin II molecules per mini-filament (non-muscle) | A few dozen |
| Unbinding force of single this compound bond | ~14.8 pN |
| Force per attached cross-bridge (isometric) | ~6-7 pN |
Table 2: Quantitative parameters of this compound components and interactions.[5][9][10]
Signaling Pathways Regulating this compound Contractility
The assembly and activity of the this compound complex are under precise spatial and temporal control, orchestrated by complex signaling pathways.
Calcium-Dependent Regulation
Striated Muscle: In skeletal and cardiac muscle, contraction is initiated by a rapid increase in intracellular Ca²⁺ concentration. This Ca²⁺ binds to troponin C, leading to a conformational change in the troponin-tropomyosin complex and the exposure of myosin-binding sites on actin.[2][6]
Smooth Muscle and Non-Muscle Cells: In these cells, Ca²⁺ influx leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the regulatory light chain of myosin II. This phosphorylation promotes myosin filament assembly and increases its ATPase activity, leading to contraction.[2]
Rho-GTPase Signaling
The Rho family of small GTPases, particularly RhoA, are master regulators of this compound contractility in non-muscle cells.[11] Activation of RhoA by upstream signals, such as G protein-coupled receptors (GPCRs), leads to the activation of Rho-associated kinase (ROCK).[11][12] ROCK, in turn, promotes this compound contractility through two main mechanisms:
-
Directly phosphorylating the myosin light chain.[11]
-
Inhibiting myosin light-chain phosphatase (MLCP), thereby increasing the overall level of myosin phosphorylation.[11]
Experimental Protocols for Studying the this compound Complex
A variety of experimental techniques are employed to dissect the composition, structure, and function of the this compound complex.
In Vitro Reconstitution of Contractile this compound Arrays
This powerful approach allows for the study of this compound contractility in a controlled environment with a defined set of purified proteins.[13]
Protocol Outline:
-
Protein Purification: Purify actin, myosin II, and any desired regulatory or cross-linking proteins.
-
Actin Filament Polymerization:
-
Mix biotinylated G-actin with unlabeled G-actin (e.g., in a 1:10 stoichiometry).[13]
-
Induce polymerization by adding F-buffer (e.g., 10 mM imidazole, pH 7.0, 1 mM MgCl₂, 50 mM KCl, 2 mM EGTA, 0.5 mM ATP).[13]
-
Stabilize and visualize filaments by adding fluorescently labeled phalloidin (B8060827) (e.g., in a 2:1 mole ratio to actin).[13]
-
-
Assembly of Quasi-2D Networks:
-
Imaging and Analysis: Use fluorescence microscopy to visualize the dynamics of the reconstituted network and quantify contractile events.
Two-Dimensional Gel Electrophoresis for Protein Quantification
This technique is used to separate and quantify the protein components of the this compound complex from tissue samples.[8]
Protocol Outline:
-
Tissue Solubilization: Dissolve whole muscle tissue in a strong denaturing solution (e.g., 8 M guanidine (B92328) hydrochloride).[8]
-
First Dimension: Isoelectric Focusing (IEF): Separate proteins based on their isoelectric point using a non-equilibrium pH gradient electrophoresis.[8]
-
Second Dimension: SDS-PAGE: Separate the proteins from the IEF gel based on their molecular weight.
-
Staining and Quantification: Stain the gel with a protein dye (e.g., Coomassie Brilliant Blue). Excise the protein spots of interest and extract the dye. Determine the amount of protein in each spot by quantifying the extracted dye, using purified proteins to create a standard curve for dye binding capacity.[8]
In Vitro Motility Assay
This assay directly visualizes the movement of actin filaments propelled by myosin motors.[10][14]
Protocol Outline:
-
Myosin-Coated Surface: Adsorb myosin molecules or heavy meromyosin (HMM) fragments onto a glass coverslip.
-
Actin Filament Introduction: Introduce fluorescently labeled actin filaments in a buffer containing ATP.
-
Microscopy: Observe the gliding movement of the actin filaments over the myosin-coated surface using fluorescence microscopy.
-
Force Measurement (Optional): An optical trap can be used to hold a bead attached to an actin filament to measure the force generated by the myosin motors.[14]
Traction Force Microscopy (TFM)
TFM is used to measure the contractile forces exerted by cells on their substrate.[15][16]
Protocol Outline:
-
Substrate Preparation: Culture cells on a flexible hydrogel substrate of known stiffness that is embedded with fluorescent beads.
-
Live-Cell Imaging: Acquire images of the fluorescent beads in their stressed position (with the cell present) and their relaxed position (after cell detachment or lysis).
-
Displacement Field Calculation: Track the displacement of the beads between the stressed and relaxed states.
-
Force Reconstruction: From the bead displacement field and the known mechanical properties of the substrate, calculate the traction forces exerted by the cell.
-
Correlation with Protein Localization (Optional): Fix and immunostain the cells after force measurement to correlate the magnitude and distribution of forces with the localization of specific this compound components like vinculin, F-actin, and phospho-myosin.[15]
This guide provides a foundational understanding of the this compound complex, a critical molecular machine in cellular mechanics. A thorough grasp of its composition, regulation, and the experimental tools used to study it is essential for researchers and professionals in cell biology, biophysics, and drug development targeting diseases with underlying cytoskeletal defects.
References
- 1. Actin-Myosin Cytoskeleton Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin, Myosin, and Cell Movement - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. What is this compound? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. Forcing cells into shape: the mechanics of this compound contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscle - Actin-Myosin, Regulation, Contraction | Britannica [britannica.com]
- 7. A Quantitative Analysis of Contractility in Active Cytoskeletal Protein Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contents of myofibrillar proteins in cardiac, skeletal, and smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Interaction: Mechanical and Energetic Properties in Different Nucleotide Binding States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound based contraction: one mechanokinetic model from single molecules to muscle? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. The pulse of morphogenesis: this compound dynamics and regulation in epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution of Contractile this compound Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimation of this compound active force maintained by tropomyosin and troponin complex under vertical forces in the in vitro motility assay system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The biochemical composition of the this compound network sets the magnitude of cellular traction forces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arxiv.org [arxiv.org]
The Dawn of a Molecular Machine: An In-depth Guide to the Discovery and History of Actomyosin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of life, from the macroscopic movement of organisms to the subtle choreography of cells, is largely powered by a fundamental molecular motor: actomyosin. This complex of two proteins, actin and myosin, converts chemical energy into mechanical force, driving processes as diverse as muscle contraction, cell division, and intracellular transport. Understanding the discovery and history of this compound research is not merely an academic exercise; it provides a crucial foundation for contemporary research and the development of novel therapeutics targeting a myriad of diseases. This technical guide delves into the core discoveries, pivotal experiments, and key signaling pathways that have shaped our understanding of this essential molecular machine.
The Foundational Discoveries: From "Myosin" to this compound
The story of this compound begins in the early 20th century with the study of muscle extracts. Initially, a single viscous protein, "myosin," was believed to be the primary contractile element. However, the groundbreaking work of Albert Szent-Györgyi and his team in the 1940s revolutionized this view. Working under challenging conditions during World War II, they made a serendipitous discovery that would forever change the course of muscle physiology.
Their key experiment involved the extraction of muscle proteins using different salt concentrations and durations. They observed that a short extraction yielded a low-viscosity protein they termed "myosin A," while a longer extraction produced a much more viscous substance, "myosin B." The critical breakthrough came when they realized that "myosin B" was, in fact, a complex of myosin and a newly discovered protein they named actin .[1][2] The combination of actin and myosin, which they termed This compound , exhibited a remarkable property: when formed into threads and exposed to adenosine (B11128) triphosphate (ATP), it contracted.[1][2][3][4] This was the first in vitro reconstitution of muscle contraction, a landmark achievement that demonstrated that the interaction between actin, myosin, and ATP was the fundamental basis of muscle force generation.[1][2]
Key Experimental Protocol: Szent-Györgyi's this compound Contraction Assay
This foundational experiment demonstrated the contractile properties of this compound in vitro.
Objective: To observe the contraction of this compound threads upon the addition of ATP.
Methodology:
-
Protein Extraction:
-
Myosin was extracted from minced rabbit skeletal muscle using a high-salt buffer (e.g., 0.6 M KCl).
-
Actin was discovered and subsequently purified from the muscle residue left after myosin extraction. The acetone (B3395972) powder method was developed to obtain a stable and polymerizable actin preparation.[5]
-
-
This compound Reconstitution:
-
Purified actin and myosin were mixed in a high-salt solution to form this compound.
-
-
Thread Formation:
-
The viscous this compound solution was extruded through a fine capillary into a low-salt solution, causing it to precipitate and form thin threads.
-
-
Contraction Assay:
-
The this compound threads were suspended in a solution containing ions and ATP.
-
Upon the addition of ATP, the threads were observed to contract, shortening in length and expelling water.[1]
-
Workflow of Szent-Györgyi's this compound Discovery:
The Sliding Filament Theory: A Paradigm Shift
While Szent-Györgyi's work established the key molecular players, the mechanism of how their interaction led to muscle shortening remained a mystery. The prevailing theories suggested that the protein filaments themselves folded or coiled to generate force. However, in 1954, two independent pairs of researchers, Andrew Huxley and Rolf Niedergerke , and Hugh Huxley and Jean Hanson , published landmark papers in the same issue of Nature that proposed a revolutionary new idea: the sliding filament theory .[6][7][8]
Quantitative Insights into this compound Interactions
The advancement of biochemical and biophysical techniques has allowed for the precise measurement of the interactions between the components of the this compound machinery. This quantitative data is crucial for building accurate models of muscle function and for understanding the molecular basis of muscle diseases.
Table 1: Binding Affinities in the this compound System
| Interacting Molecules | Condition | Binding Affinity (Kd or Ka) | Reference |
| Myosin S1 to Actin | Rigor (no nucleotide) | ~108 - 109 M-1 (Ka) | General Knowledge |
| Myosin S1-ATP to Actin | Weak binding state | ~103 - 104 M-1 (Ka) | General Knowledge |
| Myosin S1-ADP-Pi to Actin | Weak binding state | ~104 M-1 (Ka) | [10] |
| Ca2+ to Troponin C (high affinity sites) | 100 mM KCl, pH 6.8 | 4.5 x 106 M-1 (Ka) | [11] |
| Ca2+ to Troponin C (low affinity sites) | 100 mM KCl, pH 6.8 | 6.4 x 104 M-1 (Ka) | [11] |
| Mg2+ to Troponin C (high affinity sites) | 100 mM KCl, pH 6.8 | 1,000 M-1 (Ka) | [11] |
| Mg2+ to Troponin C (low affinity sites) | 100 mM KCl, pH 6.8 | 520 M-1 (Ka) | [11] |
Table 2: this compound ATPase Rates
| Myosin Type | Condition | ATPase Rate (s-1) | Reference |
| Skeletal Muscle Myosin II | Actin-activated, saturating actin | ~10 - 20 | [12] |
| Acanthamoeba Myosin II (WT) | Actin-activated, saturating actin | ~8.3 | [13] |
| Fast-twitch oxidative glycolytic fibers | Intense exercise | 2-4 times higher than slow-twitch | [14] |
Table 3: Muscle Fiber Contraction Velocities
| Muscle Fiber Type | Characteristics | Maximum Contraction Velocity (L0/s) | Reference |
| Type I (Slow-twitch) | Aerobic, high fatigue resistance | Low | [15][16] |
| Type IIA (Fast-twitch oxidative) | Aerobic and anaerobic, moderate fatigue resistance | High | [15] |
| Type IIX/IIB (Fast-twitch glycolytic) | Anaerobic, low fatigue resistance | Very High | [15] |
Key Experimental Protocols in Modern this compound Research
Our current understanding of this compound function is built upon a foundation of sophisticated in vitro and in situ experiments. The following are detailed protocols for two of the most influential assays.
Protocol 1: Extraction and Purification of this compound from Skeletal Muscle
This protocol is a standard method for obtaining functional actin and myosin from muscle tissue for in vitro studies.
Objective: To isolate purified actin and myosin from chicken or rabbit skeletal muscle.
Materials:
-
Fresh or frozen skeletal muscle (e.g., chicken breast)
-
High-salt buffer (e.g., 0.6 M KCl, 50 mM Tris-HCl pH 7.5, 10 mM DTT)
-
Low-salt buffer (e.g., 20 mM KCl, 10 mM Tris-HCl pH 7.5, 1 mM DTT)
-
ATP solution
-
Centrifuge and rotor
-
Homogenizer
-
Cheesecloth
-
Dialysis tubing
Methodology:
-
Muscle Preparation:
-
Excise and mince the muscle tissue on ice.
-
Homogenize the minced muscle in 3 volumes of cold high-salt buffer.[17]
-
-
Myosin Extraction:
-
Stir the homogenate for 30 minutes at 4°C.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude myosin extract.[18]
-
-
Myosin Purification:
-
Slowly add 10 volumes of cold deionized water to the supernatant to precipitate the myosin.
-
Centrifuge at 5,000 x g for 10 minutes to pellet the myosin.
-
Resuspend the pellet in a minimal volume of high-salt buffer.
-
Dialyze against a low-salt buffer to further purify the myosin.
-
-
Actin Extraction (from the pellet of step 2.3):
-
Wash the pellet multiple times with a low-salt buffer to remove remaining soluble proteins.
-
Prepare an acetone powder of the washed pellet by dehydrating it with cold acetone.
-
Extract actin from the acetone powder using a low-salt buffer containing ATP.
-
Clarify the actin extract by ultracentrifugation.
-
-
Actin Polymerization:
-
Induce polymerization of G-actin to F-actin by adding KCl and MgCl2.
-
Collect the F-actin by ultracentrifugation.
-
Protocol 2: In Vitro Motility Assay
This assay allows for the direct observation of the movement of fluorescently labeled actin filaments propelled by myosin motors.
Objective: To measure the velocity of actin filament movement over a myosin-coated surface.
Materials:
-
Purified myosin
-
Fluorescently labeled F-actin (e.g., with rhodamine-phalloidin)
-
Flow cell (constructed from a microscope slide and coverslip)
-
Blocking solution (e.g., bovine serum albumin)
-
Motility buffer (containing ATP, MgCl2, and an oxygen scavenger system)
-
Fluorescence microscope with a sensitive camera
Methodology:
-
Flow Cell Preparation:
-
Coat the coverslip surface with a solution of nitrocellulose or a similar adhesive.
-
Assemble the flow cell.
-
-
Myosin Immobilization:
-
Introduce a solution of purified myosin into the flow cell and incubate for 5 minutes to allow the myosin to adhere to the surface.
-
Wash the flow cell with a blocking solution to prevent non-specific binding of actin.
-
-
Actin Introduction:
-
Introduce a solution of fluorescently labeled F-actin into the flow cell and incubate for 1 minute.
-
-
Initiation of Motility:
-
Wash the flow cell with motility buffer containing ATP.
-
-
Data Acquisition and Analysis:
-
Observe the movement of the fluorescent actin filaments using the fluorescence microscope.
-
Record time-lapse movies of the filament movement.
-
Use tracking software to measure the velocity of individual filaments.[19]
-
Workflow for the In Vitro Motility Assay:
Regulation of this compound Contractility: Key Signaling Pathways
The interaction between actin and myosin is tightly regulated to ensure that force is generated only when and where it is needed. Two of the most critical regulatory pathways are the calcium-dependent regulation in muscle cells and the Rho-GTPase pathway in non-muscle cells.
Calcium-Dependent Regulation in Striated Muscle
In striated muscle, the availability of myosin-binding sites on actin is controlled by the troponin-tropomyosin complex.[20]
-
Resting State: At low intracellular calcium concentrations, tropomyosin physically blocks the myosin-binding sites on the actin filament.
-
Activation: An action potential from a motor neuron triggers the release of calcium from the sarcoplasmic reticulum.[21][22]
-
Calcium Binding: The released calcium binds to troponin C, a subunit of the troponin complex.[23][24]
-
Conformational Change: Calcium binding induces a conformational change in the troponin complex, which in turn moves tropomyosin away from the myosin-binding sites on actin.[23]
-
Cross-Bridge Formation: With the binding sites exposed, myosin heads can now bind to actin and initiate the cross-bridge cycle, leading to muscle contraction.
-
Relaxation: When the neural stimulation ceases, calcium is pumped back into the sarcoplasmic reticulum, troponin returns to its original conformation, and tropomyosin once again blocks the myosin-binding sites, leading to muscle relaxation.[23]
Calcium Regulation of Striated Muscle Contraction:
Rho-GTPase Signaling in Non-Muscle and Smooth Muscle Cells
In non-muscle cells and smooth muscle, this compound contractility is primarily regulated by the phosphorylation of the myosin regulatory light chain (MLC). A key pathway controlling this is the Rho-GTPase signaling cascade.
-
Activation of RhoA: Extracellular signals activate G-protein coupled receptors, leading to the activation of the small GTPase RhoA.
-
Activation of ROCK: Activated RhoA binds to and activates its downstream effector, Rho-associated kinase (ROCK).[25][26]
-
Phosphorylation of MLC: ROCK phosphorylates MLC, which increases the ATPase activity of myosin and promotes its assembly into bipolar filaments, leading to increased contractility.[25]
-
Inhibition of MLCP: ROCK also phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC.[26] This dual action of ROCK ensures a robust and sustained contractile response.
Rho-ROCK Signaling Pathway:
Conclusion
The journey of this compound research, from the initial observations of muscle extracts to the detailed molecular understanding of its regulation, is a testament to the power of scientific inquiry. The foundational discoveries of Szent-Györgyi, the Huxleys, and Hanson laid the groundwork for decades of research that have elucidated the intricate mechanisms of this fundamental molecular motor. For researchers and drug development professionals, a deep appreciation of this history is invaluable. It not only provides context for current research but also inspires new avenues of investigation into the vast array of physiological and pathological processes governed by the elegant and powerful dance of actin and myosin. The continued exploration of this compound biology holds immense promise for the development of novel therapies for a wide range of human diseases, from heart failure to cancer.
References
- 1. The Early History of the Biochemistry of Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of life in a test tube: Albert Szent-Gyorgyi, Bruno Straub, and the discovery of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. laskerfoundation.org [laskerfoundation.org]
- 4. This compound and muscular contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sliding Filament Theory :: Sliding filament theory [slidingfilament.webnode.page]
- 7. Sliding filament theory - Wikipedia [en.wikipedia.org]
- 8. biophysics.org [biophysics.org]
- 9. Muscle contraction: Sliding filament history, sarcomere dynamics and the two Huxleys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium binding to troponin C and troponin: effects of Mg2+, ionic strength and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Kinetic Characterization of the ATPase and Actin-activated ATPase Activities of Acanthamoeba castellanii Myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the role of this compound ATPases in regulation of ATP turnover rates during intense exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Skeletal muscle - Wikipedia [en.wikipedia.org]
- 16. innerbody.com [innerbody.com]
- 17. A simple and rapid preparation of smooth muscle myosin 2 for the electron microscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ableweb.org [ableweb.org]
- 19. umass.edu [umass.edu]
- 20. Calcium regulation of muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Muscle cells need calcium ions [mpg.de]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. jackwestin.com [jackwestin.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. revespcardiol.org [revespcardiol.org]
The Engine of Movement: An In-depth Technical Guide to the Role of Actomyosin in Skeletal Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The actomyosin complex is the fundamental force-generating machinery in skeletal muscle. This guide provides a detailed examination of the molecular mechanisms underpinning skeletal muscle contraction, focusing on the dynamic interaction between actin and myosin. We will explore the intricate steps of the cross-bridge cycle, the pivotal role of ATP hydrolysis, and the sophisticated calcium-dependent regulatory system involving troponin and tropomyosin. This document synthesizes key quantitative data, presents detailed protocols for essential experimental assays, and provides visual diagrams of the core processes to serve as a comprehensive resource for researchers in muscle physiology and drug development targeting the contractile apparatus.
The Core Components: Sarcomeres, Actin, and Myosin
Skeletal muscle's striated appearance is due to the highly organized, repeating arrangement of myofilaments within functional units called sarcomeres.[1][2] A sarcomere is defined as the region between two consecutive Z-discs and is composed of interdigitating thick and thin filaments.[3][4]
-
Thick Filaments: Primarily composed of the motor protein myosin II . Each myosin molecule consists of two heavy chains, which form a coiled-coil tail and two globular heads, and four light chains that provide structural stability.[5] The myosin heads contain the actin-binding site and the ATPase catalytic site, crucial for converting chemical energy into mechanical force.[6]
-
Thin Filaments: Composed mainly of a helical polymer of actin (F-actin). Each actin filament is associated with two key regulatory proteins: tropomyosin and troponin .[3]
-
Tropomyosin: A long, filamentous protein that spirals around the actin filament, covering the myosin-binding sites in a relaxed muscle state.[3]
-
Troponin: A complex of three subunits: Troponin C (TnC), which binds calcium ions; Troponin I (TnI), which binds to actin and inhibits contraction; and Troponin T (TnT), which binds to tropomyosin.[3][7]
-
Quantitative Data: Sarcomere and Myofilament Dimensions
The precise architecture of the sarcomere is critical for its function. The table below summarizes key structural dimensions.
| Parameter | Typical Value | Description |
| Sarcomere Length (resting) | ~2.5 µm | Distance between two consecutive Z-discs. |
| Thick Filament (A-band) Length | ~1.6 µm | The length of the myosin filament, which remains constant during contraction.[2] |
| Thin Filament Length | ~1.0 µm | Length of the actin filament extending from the Z-disc. |
| Thick Filament Diameter | ~15 nm | Diameter of the myosin polymer.[5] |
| Thin Filament Diameter | <10 nm | Diameter of the actin polymer with associated regulatory proteins.[5] |
| Z-Disc Width | 30-100 nm | The dense protein structure anchoring thin filaments. |
| H-Zone Width | Variable | Central region of the A-band containing only myosin; shortens during contraction.[3] |
| I-Band Width | Variable | Region containing only actin filaments; shortens during contraction.[2][3] |
The Molecular Mechanism of Contraction: The Sliding Filament and Cross-Bridge Cycle
Muscle contraction occurs not by the shortening of filaments, but by them sliding past one another—the Sliding Filament Theory .[1][3] This sliding is driven by the cyclical interaction of myosin heads with actin, a process known as the cross-bridge cycle . This cycle converts the chemical energy from ATP hydrolysis into mechanical work.[5][8]
Calcium-Dependent Regulation
In a resting muscle, the concentration of sarcoplasmic Ca²⁺ is extremely low. Tropomyosin is positioned by the troponin complex to physically block the myosin-binding sites on actin, preventing cross-bridge formation.[3]
Contraction is initiated by a neural signal that leads to the release of Ca²⁺ from the sarcoplasmic reticulum. This process is known as excitation-contraction coupling.
-
An action potential in a motor neuron triggers the release of acetylcholine (B1216132) (ACh) at the neuromuscular junction.
-
ACh binds to receptors on the muscle fiber's sarcolemma, generating a muscle action potential.
-
The action potential travels down the T-tubules, activating Dihydropyridine Receptors (DHPRs).
-
DHPR activation is mechanically coupled to Ryanodine Receptors (RyRs) on the sarcoplasmic reticulum (SR), causing them to open.
-
Ca²⁺ floods from the SR into the sarcoplasm.
-
This binding induces a conformational change in the troponin complex, which pulls tropomyosin away from the myosin-binding sites on actin.[3]
-
With the binding sites exposed, myosin heads can now attach to actin, and the cross-bridge cycle begins.
The Steps of the Cross-Bridge Cycle
The cycle is a coordinated sequence of biochemical and structural events fueled by ATP.[5][10]
-
Rigor State: The cycle begins with the myosin head tightly bound to an actin filament. This is a transient state in living muscle but is permanent in the absence of ATP (rigor mortis).
-
ATP Binding & Myosin Release: An ATP molecule binds to the myosin head, causing a conformational change that reduces the affinity of myosin for actin. The myosin head detaches from the actin filament.[11]
-
ATP Hydrolysis & "Cocking": The ATPase site on the myosin head hydrolyzes ATP into ADP and inorganic phosphate (B84403) (Pi), both of which remain bound. The energy released from hydrolysis is used to move the myosin head into a high-energy, "cocked" position.[5][11]
-
Cross-Bridge Formation and Power Stroke: The cocked myosin head, now weakly bound to a new site on the actin filament, releases the inorganic phosphate (Pi). This release triggers the "power stroke," a conformational change where the myosin head pivots, pulling the actin filament toward the center of the sarcomere (the M-line).[3]
-
ADP Release: Following the power stroke, ADP is released from the myosin head. The myosin head remains tightly bound to the actin in the rigor state, ready for another cycle.[12]
Quantitative Data: Mechanical and Kinetic Properties
The efficiency and speed of muscle contraction are dictated by the underlying mechanical properties of a single myosin motor and the kinetics of the cross-bridge cycle.
Table 2: Single-Molecule Mechanical Properties
| Parameter | Typical Value | Significance |
|---|---|---|
| Force per Myosin Head | 2 - 6 pN | The isometric force generated by a single this compound cross-bridge.[13] |
| Power Stroke Distance | 5 - 11 nm | The distance the actin filament is moved during a single power stroke. |
| Myosin Head Stiffness | 0.3 - 0.7 pN/nm | The spring-like resistance of the attached myosin head to stretch.[13][14] |
| Duty Ratio (Skeletal Myosin) | 0.05 - 0.36 | The fraction of the total ATPase cycle time that myosin is strongly bound to actin.[13][15][16] |
Table 3: Approximate Cross-Bridge Kinetic Rate Constants (Fast Skeletal Muscle)
| Step | Transition | Rate Constant (k) | Significance |
|---|---|---|---|
| ATP Binding | A·M + T ↔ A·M·T | k+T ≈ 1-4 x 10⁶ M⁻¹s⁻¹ | Rapid, diffusion-limited binding leading to detachment.[12] |
| Detachment | A·M·T → M·T + A | k-A > 1000 s⁻¹ | Very rapid dissociation of myosin from actin.[12] |
| ATP Hydrolysis | M·T → M·D·Pi | k+H + k-H ≈ 100-150 s⁻¹ | The "cocking" of the myosin head; reversible step.[12] |
| Pi Release | A·M·D·Pi → A·M·D + Pi | k+Pi ≈ 30 - 200 s⁻¹ | Rate-limiting step often coupled to the power stroke.[6][12] |
| ADP Release | A·M·D → A·M + D | k-D > 100 s⁻¹ | Rapid release of ADP, which can become rate-limiting for shortening velocity.[8][12] |
Note: Values can vary significantly based on experimental conditions (temperature, pH, ionic strength) and muscle fiber type.[8]
Table 4: Calcium Regulation Parameters
| Parameter | Typical Value | Description |
|---|---|---|
| pCa₅₀ (Skeletal Muscle) | ~5.5 - 6.2 | The -log[Ca²⁺] at which 50% of maximal force is achieved, indicating Ca²⁺ sensitivity.[9] |
| Hill Coefficient (nH) | 2.0 - 4.0 | A measure of the cooperativity of Ca²⁺ activation; higher values indicate a more switch-like response.[9] |
| Ca²⁺-TnC Binding Affinity (Low-affinity sites) | Kd ≈ 10⁻⁵ - 10⁻⁶ M | The dissociation constant for Ca²⁺ binding to the regulatory sites on Troponin C.[7] |
Key Experimental Protocols for Studying this compound Function
Understanding the this compound interaction relies on a suite of sophisticated biophysical and biochemical assays. Below are detailed methodologies for three cornerstone techniques.
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin molecules adhered to a surface. It is a powerful tool for measuring unloaded shortening velocity and assessing the effects of mutations or compounds on motor function.[17][18]
Methodology:
-
Flow Cell Preparation: Construct a flow cell (~20 µL volume) by affixing a nitrocellulose-coated coverslip to a glass slide with double-sided tape, creating a small chamber.[14]
-
Myosin Incubation: Perfuse the flow cell with a solution containing myosin (e.g., heavy meromyosin fragment, HMM) at a concentration of 100-200 µg/mL in a high-salt buffer (e.g., 500 mM KCl) to ensure monomeric binding to the nitrocellulose. Incubate for 1-2 minutes.[19][20]
-
Blocking: Wash the chamber with a low-salt buffer (e.g., 25 mM KCl, 25 mM Imidazole, 4 mM MgCl₂) and then perfuse with a blocking agent like Bovine Serum Albumin (BSA, 1 mg/mL) to prevent nonspecific binding of actin. Incubate for 1 minute.[20]
-
Actin Binding: Introduce fluorescently labeled F-actin (e.g., labeled with rhodamine-phalloidin) at a concentration of ~5-10 nM into the chamber. Incubate for 1 minute to allow binding to the myosin heads.[19]
-
Initiation of Motility: Wash out unbound actin. Initiate filament sliding by perfusing the chamber with a final Motility Buffer .
-
Typical Motility Buffer Composition: 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT, 2 mM ATP.[19]
-
An oxygen scavenging system (e.g., glucose, glucose oxidase, catalase) and an ATP regeneration system (e.g., creatine (B1669601) phosphate, creatine phosphokinase) are crucial for robust and prolonged motility.[21]
-
-
Data Acquisition and Analysis: Visualize the moving filaments using fluorescence microscopy (TIRF is often preferred). Record videos and use tracking software to quantify the sliding velocity of individual filaments.[18]
Single-Molecule Optical Tweezers Assay
This technique, often called an optical trap, allows for the direct measurement of the force and displacement generated by a single myosin molecule.[22]
Methodology (Three-Bead Assay):
-
Flow Cell and Bead Preparation: Prepare a flow cell as above. Use three types of silica (B1680970) or polystyrene beads: two smaller beads (~1 µm) coated with an antibody or neutravidin, and one larger "pedestal" bead (~3 µm) adhered to the coverslip surface. Sparsely coat the pedestal bead with myosin molecules.[23]
-
Dumbbell Assembly: In the flow cell, capture two of the smaller beads in two separate, precisely controlled laser beams (the optical traps). Capture a single biotinylated actin filament, which will bind to the neutravidin-coated beads, creating an "actin dumbbell" suspended between the two traps.[23]
-
Interaction: Lower the actin dumbbell onto the myosin-coated pedestal bead. When a single myosin head binds to the actin filament, it will produce force and displace the beads from the center of the traps.
-
Data Acquisition: A quadrant photodiode detects the displacement of the beads with nanometer precision. The force is calculated based on the known stiffness of the optical trap (calibrated beforehand), which acts as a linear spring (F = kx).[24]
-
Analysis: The resulting data provides direct measurements of single power stroke events, binding lifetimes (t_on), and the force-dependence of kinetic steps.
Permeabilized Muscle Fiber Mechanics
This ex vivo technique measures the contractile properties of a single muscle fiber while maintaining its native myofilament lattice structure. The cell membrane is chemically "skinned" or permeabilized, allowing for precise control of the intracellular environment (e.g., Ca²⁺ and ATP concentrations).[25][26][27]
Methodology:
-
Fiber Preparation: Dissect a small muscle bundle from a biopsy and place it in a chilled relaxing solution. Chemically permeabilize the fiber membranes by incubating in a skinning solution containing a mild detergent (e.g., Triton X-100) and protease inhibitors. Store fibers in a glycerol-containing storage solution at -20°C.[26]
-
Mounting: Isolate a single fiber segment (~1-2 mm) and attach the ends to a force transducer and a length controller (motor) using, for example, aluminum T-clips.[25]
-
Experimental Solutions: Place the mounted fiber in an experimental chamber with a series of wells containing solutions with precisely buffered concentrations of ions, ATP, and Ca²⁺ (pCa). Key solutions include:
-
Relaxing Solution: High EGTA, low Ca²⁺ (pCa > 9.0), with ATP and Mg²⁺.
-
Activating Solution: High Ca²⁺ (pCa ≈ 4.5), with ATP and Mg²⁺.
-
Pre-activating Solution: Intermediate composition to aid diffusion.[26]
-
-
Measurement Protocol (Isometric Force):
-
Set the fiber to an optimal sarcomere length (e.g., 2.5 µm) using laser diffraction.
-
Transfer the fiber from the relaxing solution to the activating solution.
-
Record the rise in tension as the fiber contracts isometrically (at a fixed length).
-
The maximal isometric force is measured and normalized to the fiber's cross-sectional area to calculate specific force (e.g., in kN/m²).[28]
-
-
Other Measurements: This setup can also be used for force-velocity measurements, stiffness measurements (by applying rapid length steps), and determining the rate of tension redevelopment (k_tr) to probe cross-bridge cycling kinetics.[27]
This compound as a Target for Drug Development
The central role of the this compound complex in muscle contraction makes it a prime target for therapeutic intervention in diseases of muscle function, including cardiomyopathies and skeletal myopathies.[15]
-
Cardiac Myosin Inhibitors: Molecules like Mavacamten are designed to reduce hypercontractility in hypertrophic cardiomyopathy by inhibiting the ATPase activity of cardiac myosin, thereby reducing the number of force-producing cross-bridges.[15]
-
Cardiac Myosin Activators: Compounds such as Omecamtiv Mecarbil aim to increase the force output of cardiac muscle in conditions like heart failure by increasing the number of myosin heads bound to actin during systole.[15]
The experimental assays described above are critical tools in the drug discovery pipeline. High-throughput versions of ATPase assays and fluorescence-based binding assays (e.g., TR-FRET) are used for primary screening of compound libraries.[17] The in vitro motility assay and permeabilized fiber experiments then serve as essential secondary and tertiary assays to characterize the mechanism of action and functional consequences of lead compounds on the integrated contractile system.
Conclusion
The contraction of skeletal muscle is a masterpiece of molecular engineering, driven by the precise, ATP-fueled interaction of actin and myosin filaments. The cross-bridge cycle, under the elegant control of calcium and the troponin-tropomyosin complex, translates chemical energy into the mechanical force that powers movement. A deep, quantitative understanding of this system, gained through sophisticated experimental techniques, is not only fundamental to physiology but also paves the way for the rational design of novel therapeutics for a range of debilitating muscle diseases.
References
- 1. LabXchange [labxchange.org]
- 2. 10.2 Skeletal Muscle – Anatomy & Physiology 2e [open.oregonstate.education]
- 3. teachmeanatomy.info [teachmeanatomy.info]
- 4. microbenotes.com [microbenotes.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of troponin C in determining the Ca(2+)-sensitivity and cooperativity of the tension development in rabbit skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Differences between Cardiac and Skeletal Troponin Interaction with the Thin Filament Probed by Troponin Exchange in Skeletal Myofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling the Actin.myosin ATPase Cross-Bridge Cycle for Skeletal and Cardiac Muscle Myosin Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The stiffness of rabbit skeletal this compound cross-bridges determined with an optical tweezers transducer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Switch-2 determines Mg2+ADP-release kinetics and fine-tunes the duty ratio of Dictyostelium class-1 myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Extraction Protocols for Individual Zebrafish's Ventricle Myosin and Skeletal Muscle Actin for In vitro Motility Assays [frontiersin.org]
- 18. The Molecular Basis of Frictional Loads in the In Vitro Motility Assay with Applications to the Study of the Loaded Mechanochemistry of Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The myosin duty ratio tunes the calcium sensitivity and cooperative activation of the thin filament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optical Traps to Study Properties of Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Probing Myosin Ensemble Mechanics in Actin Filament Bundles Using Optical Tweezers [jove.com]
- 23. egrove.olemiss.edu [egrove.olemiss.edu]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Measurement of Maximum Isometric Force Generated by Permeabilized Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
Actomyosin Dynamics in Non-Muscle Cell Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The actomyosin cytoskeleton is a fundamental driver of a diverse range of motile processes in non-muscle cells, including cell migration, cytokinesis, and tissue morphogenesis. The force-generating capacity of this system arises from the interaction of actin filaments and non-muscle myosin II (NMII), orchestrated by a complex network of regulatory proteins and signaling pathways. Understanding the intricacies of this compound function is paramount for developing therapeutic strategies targeting diseases characterized by aberrant cell motility, such as cancer metastasis and fibrosis. This technical guide provides an in-depth exploration of the core principles of this compound contractility in non-muscle cells, with a focus on quantitative data, detailed experimental methodologies, and the key signaling cascades that govern this essential cellular machinery.
Core Components and the Contractile Unit
The fundamental contractile unit of the non-muscle this compound system is composed of actin filaments and bipolar filaments of non-muscle myosin II (NMII).
1.1. Actin Filaments (F-actin): The Dynamic Tracks
Actin, a highly conserved globular protein (G-actin), polymerizes into helical filaments (F-actin) that serve as the tracks for myosin motors. These filaments are polar, with a fast-growing "barbed" end and a slow-growing "pointed" end. The dynamic nature of the actin cytoskeleton, characterized by rapid polymerization and depolymerization, is crucial for the formation of protrusive structures like lamellipodia and filopodia, which are essential for cell migration.
1.2. Non-Muscle Myosin II (NMII): The Molecular Motor
NMII is a hexameric protein complex consisting of two heavy chains, two essential light chains (ELCs), and two regulatory light chains (RLCs). The heavy chains feature a globular head domain containing the actin-binding site and the ATPase activity, a neck region that binds the light chains, and a long coiled-coil tail that facilitates the assembly of multiple myosin molecules into bipolar "minifilaments". These bipolar filaments can pull on actin filaments of opposite polarity, generating contractile force. Mammalian cells express three NMII isoforms (NMIIA, NMIIB, and NMIIC), each with distinct kinetic properties and cellular functions.
The Mechanochemical Cycle of this compound Contraction
The generation of force by this compound is a cyclical process fueled by ATP hydrolysis.
dot
Caption: The this compound Cross-Bridge Cycle.
-
Rigor State: The cycle begins with the myosin head tightly bound to an actin filament in the absence of ATP.
-
ATP Binding: The binding of an ATP molecule to the myosin head induces a conformational change that reduces its affinity for actin, causing it to detach.
-
ATP Hydrolysis: The myosin head hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi), which remain bound. This hydrolysis event "cocks" the myosin head, moving it to a new position along the actin filament.
-
Pi Release and Power Stroke: The myosin head re-binds to a new site on the actin filament and releases Pi. This release triggers the "power stroke," where the myosin head swivels back to its original conformation, pulling the actin filament along with it.
-
ADP Release: Finally, ADP is released, returning the this compound complex to the rigor state, ready for another cycle.
Regulation of this compound Contractility
This compound contractility is tightly regulated at multiple levels to ensure precise spatial and temporal control of force generation.
3.1. Phosphorylation of the Myosin Regulatory Light Chain (RLC)
A primary mechanism for regulating NMII activity is the phosphorylation of the RLC on serine 19 (and sometimes threonine 18). This phosphorylation is primarily carried out by Myosin Light Chain Kinase (MLCK) and Rho-associated kinase (ROCK) . Phosphorylation of the RLC induces a conformational change in the myosin heavy chain, promoting the assembly of myosin molecules into active bipolar filaments and increasing its motor activity.[1] Conversely, Myosin Light Chain Phosphatase (MLCP) dephosphorylates the RLC, leading to filament disassembly and inactivation.
3.2. Signaling Pathways: The Rho GTPase Superfamily
The Rho family of small GTPases, particularly RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and this compound contractility.[2] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is controlled by:
-
Guanine Nucleotide Exchange Factors (GEFs): Promote the exchange of GDP for GTP, activating the GTPase.[3][4]
-
GTPase-Activating Proteins (GAPs): Enhance the intrinsic GTPase activity, leading to GTP hydrolysis and inactivation.[5][6]
dot
Caption: RhoA Signaling Pathway in this compound Regulation.
RhoA is a key player in promoting this compound contractility.[1] When activated, RhoA interacts with downstream effectors, most notably:
-
ROCK (Rho-associated kinase): ROCK directly phosphorylates and activates the RLC.[7][8] It also phosphorylates and inactivates MLCP, thereby promoting a sustained phosphorylated state of the RLC and enhanced contractility.[7][8]
-
mDia (mammalian Diaphanous-related formin): mDia promotes the nucleation and elongation of unbranched actin filaments, contributing to the formation of stress fibers.[7][8]
Rac1 and Cdc42 are primarily involved in the formation of protrusive structures at the leading edge of migrating cells. Rac1 activation leads to the formation of lamellipodia through the activation of the ARP2/3 complex, which nucleates branched actin networks. Cdc42 triggers the formation of filopodia, thin, finger-like protrusions, through effectors like WASp and N-WASP.
Quantitative Data
The following tables summarize key quantitative parameters related to this compound function in non-muscle cells.
Table 1: Kinetic Parameters of Human Non-Muscle Myosin II Isoforms
| Parameter | NMIIA | NMIIB | NMIIC | Reference |
| Actin-activated ATPase Rate (kcat, s-1) | 0.3 - 0.6 | 0.03 - 0.13 | ~0.03 | [9][10][11] |
| Actin Affinity (KATPase, µM) | 30 - 100 | 5 - 20 | ~100 | [9] |
| ADP Release Rate from this compound (k-AD, s-1) | 2 - 5 | 0.2 - 0.4 | ~0.3 | [9][11] |
| Duty Ratio | Low (~5%) | High (~30-50%) | High | [9] |
| In Vitro Motility Speed (nm/s) | ~100-200 | ~20-50 | ~10-30 | [12] |
Table 2: Actin Polymerization Rate Constants
| Parameter | Barbed End | Pointed End | Reference |
| ATP-actin Association Rate Constant (k+, µM-1s-1) | 11.6 | 1.3 | [13][14][15][16] |
| ATP-actin Dissociation Rate Constant (k-, s-1) | 1.4 | 0.8 | [13][14][15][16] |
| ADP-actin Association Rate Constant (k+, µM-1s-1) | 3.8 | 0.16 | [13][14][15][16] |
| ADP-actin Dissociation Rate Constant (k-, s-1) | 7.2 | 0.27 | [13][14][15][16] |
Table 3: Cellular Traction Forces
| Cell Type | Substrate Stiffness (kPa) | Total Force (nN) | Reference |
| Fibroblasts | 5 - 30 | 100 - 400 | [17] |
| Endothelial Cells | 1 - 10 | 50 - 200 | |
| Smooth Muscle Cells | 10 - 50 | 10 - 60 (per adhesion) | [17] |
| Cancer Cells (e.g., breast, glioma) | 0.5 - 15 | 20 - 150 |
Experimental Protocols
A variety of techniques are employed to study this compound dynamics in non-muscle cells. Below are overviews of key experimental protocols.
5.1. Immunofluorescence Microscopy of the this compound Cytoskeleton
This technique allows for the visualization of the spatial organization of actin and myosin within fixed cells.
dot
Caption: Immunofluorescence Workflow.
Protocol Overview:
-
Cell Culture: Cells are cultured on sterile glass coverslips.[18]
-
Fixation: The cells are treated with a chemical fixative, such as paraformaldehyde, to preserve their structure.[18]
-
Permeabilization: A detergent, like Triton X-100, is used to create pores in the cell membrane, allowing antibodies to access intracellular proteins.[19]
-
Blocking: A solution containing a non-specific protein, such as bovine serum albumin (BSA), is used to block non-specific antibody binding sites.[18]
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the protein of interest (e.g., a specific NMII isoform).
-
Secondary Antibody Incubation: A secondary antibody, which is conjugated to a fluorescent dye and recognizes the primary antibody, is added.
-
F-actin Staining: Fluorescently labeled phalloidin, which binds specifically to F-actin, is used to visualize the actin cytoskeleton.[20][21]
-
Mounting and Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
5.2. Live-Cell Imaging of this compound Dynamics
Live-cell imaging allows for the visualization of the dynamic behavior of actin and myosin in living cells.
Protocol Overview:
-
Fluorescent Protein Expression: Cells are transfected with plasmids encoding fluorescently tagged versions of actin or myosin (e.g., GFP-actin, mCherry-Myosin IIA).
-
Cell Culture: Transfected cells are plated on glass-bottom dishes suitable for live-cell imaging.
-
Imaging: The cells are imaged using a fluorescence microscope equipped with a stage-top incubator to maintain optimal temperature, humidity, and CO2 levels.[22][23][24] Time-lapse movies are acquired to capture the dynamic processes.
-
Image Analysis: The resulting movies are analyzed to quantify parameters such as protein localization, fluorescence intensity changes, and the velocity of cytoskeletal structures.[22]
5.3. In Vitro Motility Assay
This assay reconstitutes the motile function of myosin outside of the cell, allowing for the direct measurement of its motor activity.[25][26][27]
dot
Caption: In Vitro Motility Assay Workflow.
Protocol Overview:
-
Flow Cell Preparation: A flow cell is constructed using a microscope slide and a coverslip.[28]
-
Myosin Adsorption: A solution of purified myosin is introduced into the flow cell and allowed to adsorb to the coverslip surface.[28]
-
Blocking: The surface is blocked with BSA to prevent non-specific binding of actin filaments.
-
Actin Addition: Fluorescently labeled actin filaments are added to the flow cell.
-
Initiation of Motility: A solution containing ATP is perfused into the chamber to initiate myosin-driven actin filament gliding.
-
Imaging and Analysis: The movement of the actin filaments is recorded using a fluorescence microscope, and the gliding velocity is quantified.[29]
5.4. Traction Force Microscopy (TFM)
TFM is a powerful technique for quantifying the forces that cells exert on their substrate.[30][31][32][33][34]
Protocol Overview:
-
Substrate Preparation: A flexible hydrogel substrate (commonly polyacrylamide) of a known stiffness is prepared, and fluorescent beads are embedded within it.[35][36]
-
Cell Seeding: Cells are cultured on the surface of the hydrogel.
-
Image Acquisition: Two sets of images are acquired: one of the fluorescent beads with the cells attached and exerting force, and a second "reference" image of the beads after the cells have been removed or their contractile forces have been abolished (e.g., by treatment with a ROCK inhibitor or trypsin).
-
Displacement Field Calculation: The two images are compared to calculate the displacement field of the beads caused by cellular forces.
-
Traction Force Calculation: Using the displacement field and the known mechanical properties of the substrate, the traction forces exerted by the cells are calculated using computational algorithms.[36]
Conclusion and Future Directions
The study of this compound function in non-muscle cells is a vibrant and rapidly evolving field. The intricate interplay between the core components of the this compound machinery and the complex signaling networks that regulate it presents a formidable challenge to researchers. However, the development of advanced imaging techniques, sophisticated in vitro reconstitution assays, and powerful computational modeling approaches is providing unprecedented insights into the molecular basis of non-muscle cell motility. For drug development professionals, a deep understanding of these mechanisms is essential for the rational design of novel therapeutics that can modulate cell motility in a targeted and effective manner. Future research will undoubtedly focus on further dissecting the isoform-specific roles of NMII, elucidating the complex crosstalk between different signaling pathways, and understanding how the mechanical properties of the cellular microenvironment influence this compound dynamics. These endeavors will be critical for advancing our knowledge of fundamental cell biology and for developing new treatments for a wide range of human diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Phosphorylation-mediated regulation of GEFs for RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho GAPs and GEFs: Controling switches in endothelial cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho GEFs and GAPs: Emerging integrators of extracellular matrix signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho signaling, ROCK and mDia1, in transformation, metastasis and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho signaling, ROCK and mDia1, in transformation, metastasis and invasion - ProQuest [proquest.com]
- 9. Nonmuscle myosin-2: mix and match - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional divergence of human cytoplasmic myosin II: kinetic characterization of the non-muscle IIA isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic mechanism of non-muscle myosin IIB: functional adaptations for tension generation and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Characterization of Nonmuscle Myosin IIB at the Single Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rpdata.caltech.edu [rpdata.caltech.edu]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. biomechanics.stanford.edu [biomechanics.stanford.edu]
- 16. Rate constants for the reactions of ATP- and ADP-actin with the ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. real-research.com [real-research.com]
- 20. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. F-Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Live Cell Imaging of F-actin Dynamics via Fluorescent Speckle Microscopy (FSM) [jove.com]
- 23. youtube.com [youtube.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. This compound Motility Assays [aektrap.mechanochemistry.org]
- 26. umass.edu [umass.edu]
- 27. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 28. Myosin-Specific Adaptations of In vitro Fluorescence Microscopy-Based Motility Assays [jove.com]
- 29. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. UQ eSpace [espace.library.uq.edu.au]
- 31. Field Guide to Traction Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Traction force microscopy - Wikipedia [en.wikipedia.org]
- 33. info.gbiosciences.com [info.gbiosciences.com]
- 34. A primer to traction force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Traction Force Microscopy [bio-protocol.org]
The Architecture of the Sarcomere: An In-depth Guide to Actin and Myosin Filaments
For Researchers, Scientists, and Drug Development Professionals
The sarcomere is the fundamental contractile unit of striated muscle, a highly ordered and intricate assembly of protein filaments responsible for generating force and enabling movement. A deep understanding of the precise structure and organization of its core components, the actin (thin) and myosin (thick) filaments, is paramount for researchers in muscle physiology, disease modeling, and the development of novel therapeutics targeting muscle disorders. This technical guide provides a comprehensive overview of the molecular architecture of actin and myosin filaments within the sarcomere, presenting key quantitative data, detailed experimental protocols for their characterization, and visualizations of their complex interrelationships.
Molecular Organization of the Sarcomere
The sarcomere is defined as the region between two adjacent Z-discs, appearing as a repeating pattern of light and dark bands under electron microscopy.[1][2] This characteristic striated appearance arises from the precise arrangement of the thin and thick filaments.[1][3]
-
A-Band: The dark anisotropic band, which contains the entire length of the thick myosin filaments.[1][4][5] The outer regions of the A-band are darker due to the overlap of thick and thin filaments.[5]
-
I-Band: The light isotropic band, which contains only the thin actin filaments.[1][4][5]
-
Z-Disc: A dense protein structure that forms the lateral boundary of the sarcomere and serves as an anchoring point for the barbed (+) ends of the thin filaments.[1][6]
-
M-Line: A protein meshwork located in the center of the A-band that cross-links the thick myosin filaments, maintaining their hexagonal lattice.[1][4]
-
H-Zone: A paler region within the center of the A-band where only thick filaments are present.[1]
The force of muscle contraction is generated by the sliding of the thin actin filaments past the thick myosin filaments, a process driven by the cyclical interaction of myosin heads with actin, powered by ATP hydrolysis.[7][8][9] This "sliding filament model" results in a shortening of the sarcomere, specifically a reduction in the width of the I-band and H-zone, while the A-band remains constant in length.[9][10]
The Thin Filament: Structure and Composition
The thin filaments are primarily composed of a helical polymer of actin (F-actin), along with the regulatory proteins tropomyosin and the troponin complex.[3][4][11]
-
F-Actin: Forms the backbone of the thin filament and is a double-stranded helix of globular actin (G-actin) monomers.[7][11][12]
-
Tropomyosin: A long, fibrous protein that lies in the groove of the F-actin helix, spanning seven actin monomers.[12][13] In a relaxed muscle state, tropomyosin blocks the myosin-binding sites on actin.[13]
-
Troponin Complex: A heterotrimeric protein complex bound to tropomyosin at regular intervals of approximately 37 nm.[6] It consists of three subunits:
The precise stoichiometry of the thin filament is critical for its function, with a ratio of 1 troponin complex: 1 tropomyosin: 7 actin monomers.[12]
The Thick Filament: Structure and Composition
The thick filaments are primarily composed of the motor protein myosin II, along with associated proteins that are crucial for its stability and regulation.[3][5]
-
Myosin II: A large protein consisting of two heavy chains and two pairs of light chains (essential and regulatory).[5][11] The heavy chains have a long, rod-like tail that forms the backbone of the thick filament and a globular head region that contains the actin-binding site and the ATPase activity.[1][5] Hundreds of myosin molecules are arranged in a bipolar fashion, with their tails pointing towards the M-line and their heads projecting outwards towards the thin filaments.[1][5]
-
Titin: A giant, elastic protein that extends from the Z-disc to the M-line, acting as a molecular spring and providing a scaffold for the assembly of the thick filament.[1][7][15]
-
Myosin-Binding Protein C (MyBP-C): Located in the C-zone of the A-band, it plays a role in regulating the interaction between actin and myosin.[16][17]
The myosin heads are arranged in a helical pattern along the thick filament, with crowns of three myosin dimers spaced approximately 14.3 nm apart.[18]
Quantitative Data on Sarcomere Filaments
The precise dimensions and stoichiometry of the sarcomeric filaments are crucial for proper muscle function. The following table summarizes key quantitative data.
| Parameter | Value | Reference |
| Sarcomere Length (Resting) | ~2.0-2.5 µm | [19] |
| Thick Filament Length | ~1.6 µm | |
| Thin Filament Length | ~1.2 µm | [10] |
| Thick Filament Diameter | ~15 nm | |
| Thin Filament Diameter | ~7-9 nm | |
| Troponin Periodicity on Thin Filament | ~37 nm | |
| Myosin Crown Spacing on Thick Filament | ~14.3 nm | [18] |
| Actin Monomers per Thin Filament | 300-400 | [3] |
| Myosin Molecules per Thick Filament | ~300 | [18] |
| Thin Filament Stoichiometry (Troponin:Tropomyosin:Actin) | 1:1:7 | [12] |
Experimental Protocols for Sarcomere Structural Analysis
Elucidating the intricate structure of the sarcomere requires a combination of high-resolution imaging and biochemical techniques.
Cryo-Electron Tomography (Cryo-ET) of Native Sarcomeres
Cryo-ET allows for the three-dimensional visualization of macromolecular structures in a near-native state. This technique has been instrumental in revealing the molecular organization of actin and myosin filaments within the sarcomere.[6][20]
Detailed Methodology:
-
Sample Preparation: Small bundles of muscle fibers are dissected and rapidly frozen in liquid ethane (B1197151) to prevent the formation of ice crystals, thus preserving the native ultrastructure.
-
Cryo-FIB Milling: A focused ion beam (FIB) is used to mill the frozen muscle sample, creating a thin lamella (100-200 nm thick) suitable for transmission electron microscopy.
-
Tilt Series Acquisition: The lamella is placed in a cryo-transmission electron microscope, and a series of images are taken at different tilt angles.
-
Tomogram Reconstruction: The tilt series images are computationally aligned and back-projected to generate a three-dimensional reconstruction (tomogram) of the sarcomere.
-
Subtomogram Averaging: To enhance the resolution of repeating structures, individual subtomograms containing actin and myosin filaments are extracted, aligned, and averaged.
Super-Resolution Microscopy of Sarcomeric Proteins
Super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM), overcome the diffraction limit of light microscopy, enabling the visualization of protein localization at the nanoscale.[19][21]
Detailed Methodology (for SIM):
-
Immunofluorescence Staining:
-
Longitudinal cryosections of muscle tissue are prepared.[22]
-
Sections are fixed, permeabilized, and blocked to prevent non-specific antibody binding.
-
Samples are incubated with primary antibodies specific to sarcomeric proteins of interest (e.g., α-actinin for the Z-disc, myosin heavy chain for the A-band).
-
Incubation with fluorescently labeled secondary antibodies (or nanobodies for higher resolution) follows.[19][23]
-
-
Image Acquisition: The stained sample is imaged using a SIM microscope, which illuminates the sample with a patterned light, generating a series of raw images.
-
Image Reconstruction: A computational algorithm is used to process the raw images and generate a super-resolved image with a resolution significantly higher than that of conventional confocal microscopy.[19]
Signaling Pathways and Structural Relationships
The assembly and maintenance of the sarcomere are tightly regulated by complex signaling pathways. Furthermore, the intricate arrangement of its components can be visualized to better understand their functional relationships.
Signaling Pathway for Sarcomere Assembly
The Rho family of small GTPases plays a crucial role in regulating actin polymerization, a fundamental process in thin filament assembly.
References
- 1. Sarcomere - Wikipedia [en.wikipedia.org]
- 2. teachmeanatomy.info [teachmeanatomy.info]
- 3. LabXchange [labxchange.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Actin, Myosin, and Cell Movement - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The molecular basis for sarcomere organization in vertebrate skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling in sarcomeres in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Frontiers | The Sarcomeric Protein Nebulin: Another Multifunctional Giant in Charge of Muscle Strength Optimization [frontiersin.org]
- 11. Actin/Myosin [earth.callutheran.edu]
- 12. Cell biology of sarcomeric protein engineering: Disease modeling and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 10.2 Skeletal Muscle – Anatomy & Physiology 2e [open.oregonstate.education]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. rupress.org [rupress.org]
- 19. An optimized approach to study nanoscale sarcomere structure utilizing super-resolution microscopy with nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. biorxiv.org [biorxiv.org]
- 23. An optimized approach to study nanoscale sarcomere structure utilizing super-resolution microscopy with nanobodies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ATP Hydrolysis in Driving Actomyosin Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental molecular mechanism of muscle contraction and other cellular motile processes: the ATP-hydrolysis-driven cycle of interaction between actin and myosin. We will delve into the precise sequence of biochemical events and conformational changes that constitute the cross-bridge cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
The Actomyosin Cross-Bridge Cycle: A Symphony of Molecular Events
The contraction of muscle and a variety of intracellular movements are powered by the cyclical interaction of two key proteins: actin and myosin. This interaction, known as the cross-bridge cycle, converts chemical energy from the hydrolysis of adenosine (B11128) triphosphate (ATP) into mechanical force. The cycle can be broken down into a series of discrete steps, each characterized by specific biochemical states and conformational changes in the myosin motor protein.
At its core, the cycle involves the binding of the myosin head to an actin filament, a conformational change in the myosin head that pulls the actin filament (the "power stroke"), and the subsequent detachment of the myosin head, readying it for another cycle. The energy for this process is derived from the hydrolysis of ATP, which "cocks" the myosin head into a high-energy state, primed for interaction with actin.
Figure 1: The this compound Cross-Bridge Cycle.
The fundamental steps of the this compound cross-bridge cycle are as follows:
-
Rigor State: The cycle begins with the myosin head tightly bound to an actin filament in a "rigor" state, so-named because in the absence of ATP (such as after death), muscles become stiff in this state (rigor mortis).
-
ATP Binding and Detachment: The binding of an ATP molecule to the myosin head induces a conformational change that reduces the affinity of myosin for actin, causing the myosin head to detach from the actin filament.[1][2]
-
ATP Hydrolysis and "Cocking" of the Myosin Head: The ATPase activity of the myosin head hydrolyzes the bound ATP into adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). The energy released from this hydrolysis is used to "cock" the myosin head, moving it into a high-energy, "pre-power stroke" conformation. Both ADP and Pi remain bound to the myosin head in this state.[1][3]
-
Actin Binding and Pi Release: The cocked myosin head now has a high affinity for actin and binds to a new site on the actin filament. This binding triggers the release of the inorganic phosphate (Pi).
-
The Power Stroke and ADP Release: The release of Pi initiates the "power stroke," a conformational change in the myosin head that pulls the actin filament past the myosin filament, resulting in muscle shortening.[1][4] This movement is followed by the release of ADP.
-
Return to Rigor State: With the release of ADP, the myosin head is once again tightly bound to the actin filament in the rigor state, ready for the next cycle to begin with the binding of a new ATP molecule.
Quantitative Analysis of the this compound Interaction
The efficiency and speed of muscle contraction are determined by the kinetics and thermodynamics of the cross-bridge cycle. The following tables summarize key quantitative data for skeletal muscle myosin II, providing a basis for computational modeling and a deeper understanding of the molecular mechanics.
Table 1: Kinetic Rate Constants for the Skeletal Muscle Myosin II ATPase Cycle
| Step | Parameter | Value | Conditions | Reference(s) |
| ATP Binding | k+ATP (μM-1s-1) | ~1-2 | 20-25°C, pH 7.0 | [5] |
| ATP Hydrolysis | k+H (s-1) | ~100-150 | 20-25°C, pH 7.0 | [6][7] |
| Pi Release | k-Pi (s-1) | ~10-75 | Dependent on Ca2+ and rigor S1, 20°C, pH 7.0 | [3][4] |
| ADP Release | k-ADP (s-1) | ~10-500 | Dependent on isoform and load, 20-25°C, pH 7.0 | [8][9] |
| Actin Binding | kon (μM-1s-1) | ~1-5 | 20-25°C, pH 7.0 | [1] |
| Actin Detachment | koff (s-1) | ~1000 | 20-25°C, pH 7.0 | [10] |
Table 2: Equilibrium Constants and Mechanical Properties of Skeletal Muscle Myosin II
| Parameter | Value | Conditions | Reference(s) |
| Actin-Myosin Dissociation Constant (Kd) | ~1-10 μM (in the presence of ATP) | 20-25°C, pH 7.0 | [11][12] |
| Force per Myosin Molecule | 3-5 pN | Isometric contraction | [2][3] |
| Myosin Step Size (Power Stroke) | 5-10 nm | Single molecule measurements | [2][13] |
Experimental Methodologies for Studying this compound Contraction
A variety of sophisticated biophysical techniques are employed to investigate the intricate details of the this compound interaction. Below are detailed protocols for three key experimental approaches.
Experimental Protocol 1: Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is a powerful technique to measure the proximity of two fluorescently labeled molecules, providing insights into protein-protein interactions and conformational changes in real-time.
Objective: To measure the interaction between actin and myosin or the conformational changes within the myosin head during the cross-bridge cycle in live cells or in vitro.
Materials:
-
Fluorescently labeled proteins:
-
Actin labeled with a donor fluorophore (e.g., CFP, GFP).
-
Myosin or myosin light chain labeled with an acceptor fluorophore (e.g., YFP, mCherry).
-
-
Microscope: A confocal or total internal reflection fluorescence (TIRF) microscope equipped for FRET imaging.
-
Cell culture reagents or in vitro motility assay components.
-
Image analysis software capable of FRET calculations.
Methodology:
-
Probe Preparation and Labeling:
-
Genetically encode fluorescent proteins (e.g., CFP, YFP) onto the N- or C-terminus of actin and myosin constructs.
-
Alternatively, chemically conjugate organic fluorophores to purified actin and myosin proteins.
-
-
Sample Preparation:
-
Live Cells: Transfect cells with plasmids encoding the fluorescently tagged actin and myosin. Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.
-
In Vitro: Prepare a flow cell and immobilize fluorescently labeled myosin on the surface. Add fluorescently labeled actin filaments.
-
-
Image Acquisition:
-
Identify cells or regions of interest expressing both donor and acceptor fluorophores.
-
Acquire three sets of images:
-
Donor excitation, donor emission (Donor channel).
-
Donor excitation, acceptor emission (FRET channel).
-
Acceptor excitation, acceptor emission (Acceptor channel).
-
-
Acquire control images of cells/samples expressing only the donor or only the acceptor to correct for spectral bleed-through.
-
-
Data Analysis:
-
Correct the raw images for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (IDA / ID), where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.
-
Alternatively, use sensitized emission FRET analysis to quantify the FRET signal.
-
Experimental Protocol 2: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state, providing snapshots of the different conformational states of the this compound complex.
Objective: To determine the three-dimensional structure of the this compound complex at different stages of the ATP hydrolysis cycle.
Materials:
-
Purified actin and myosin proteins.
-
ATP analogues or conditions to trap specific intermediate states (e.g., ADP, ADP-Vi, AMPPNP).
-
Cryo-EM grid preparation station (e.g., Vitrobot).
-
Transmission Electron Microscope (TEM) with a cryo-stage.
-
High-sensitivity direct electron detector.
-
Image processing software (e.g., RELION, cryoSPARC).
Methodology:
-
Sample Preparation:
-
Mix purified actin and myosin in the desired nucleotide state.
-
Apply a small volume (~3-4 µL) of the sample to a glow-discharged EM grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the sample.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
Load the vitrified grid into the cryo-TEM.
-
Collect a large dataset of high-resolution images (micrographs) of the this compound filaments.
-
-
Image Processing:
-
Perform motion correction to account for beam-induced sample movement.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Pick individual myosin heads bound to the actin filament.
-
Perform 2D classification to sort the particles into different views.
-
Generate an initial 3D model.
-
Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the this compound complex.
-
-
Model Building and Analysis:
-
Build an atomic model into the final 3D density map.
-
Analyze the structure to identify key interactions and conformational changes.
-
Figure 3: Cryo-EM Workflow.
Experimental Protocol 3: In Vitro Motility Assay
The in vitro motility assay allows for the direct observation of the movement of actin filaments propelled by myosin motors, providing a quantitative measure of motor function.
Objective: To measure the velocity of actin filament movement driven by myosin and to study the effects of various factors (e.g., ATP concentration, inhibitors) on motility.
Materials:
-
Purified actin and myosin proteins.
-
Fluorescently labeled phalloidin (B8060827) to stabilize and visualize actin filaments.
-
Flow cell (constructed from a microscope slide and coverslip).
-
TIRF microscope with a sensitive camera.
-
Motility buffer containing ATP and an oxygen scavenging system.
-
Image analysis software for tracking filament movement.
Methodology:
-
Flow Cell Preparation:
-
Construct a flow cell by creating a channel between a microscope slide and a coverslip coated with nitrocellulose.
-
-
Myosin Immobilization:
-
Introduce a solution of myosin into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.
-
Block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
-
Actin Filament Introduction:
-
Introduce a solution of fluorescently labeled actin filaments into the flow cell.
-
-
Initiation of Motility:
-
Introduce the motility buffer containing ATP to initiate the movement of actin filaments.
-
-
Data Acquisition:
-
Record time-lapse movies of the moving actin filaments using the TIRF microscope.
-
-
Data Analysis:
-
Use tracking software to determine the velocity of individual actin filaments.
-
Analyze the distribution of velocities to obtain an average motility speed.
-
Figure 4: In Vitro Motility Assay Workflow.
Conclusion
The hydrolysis of ATP by myosin is the fundamental process that drives this compound-based motility. The intricate and highly regulated cross-bridge cycle, with its precise sequence of binding events, conformational changes, and product release, allows for the efficient conversion of chemical energy into mechanical work. The quantitative data and experimental methodologies presented in this guide provide a framework for researchers and drug development professionals to further investigate this essential biological process and to develop novel therapeutic strategies targeting diseases associated with its dysfunction.
References
- 1. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mechanism of regulation of phosphate dissociation from this compound-ADP-Pi by thin filament proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanistic analysis of actin-binding compounds that affect the kinetics of cardiac myosin–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of ATP hydrolysis catalyzed by myosin and this compound, using rapid reaction techniques to study oxygen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The ATPase cycle of human muscle myosin II isoforms: Adaptation of a single mechanochemical cycle for different physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single‐Molecule Investigation of Load‐Dependent this compound Dissociation Kinetics for Cardiac and Slow Skeletal Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Kinetics of the Actin–Myosin Interaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
The Role of Actomyosin in Cytokinesis: A Technical Guide to the Contractile Ring
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytokinesis is the final and indispensable stage of cell division, culminating in the physical separation of a mother cell into two daughter cells.[1][2][3] In animal cells, fungi, and amoebas, this process is driven by a complex and dynamic macromolecular machine: the actomyosin contractile ring.[1][4][5] This guide provides an in-depth examination of the this compound ring, detailing its molecular composition, the intricate signaling pathways governing its assembly and constriction, and the biophysical forces it generates. We will explore the critical roles of its core components—filamentous actin (F-actin) and non-muscle myosin II—along with key regulatory and scaffolding proteins. Furthermore, this document summarizes quantitative data on ring dynamics and presents detailed protocols for pivotal experimental techniques used to elucidate its function, offering a comprehensive resource for professionals in cellular and molecular biology research and therapeutic development.
Core Components of the this compound Ring
The contractile ring is a transient structure composed of F-actin, the motor protein myosin II, and a host of structural and regulatory proteins that ensure its proper formation and function.[1][6]
-
Filamentous Actin (F-actin): Actin filaments form the fundamental scaffold of the ring.[6] Their polymerization is a crucial step in ring assembly, and their dynamic turnover, mediated by proteins like cofilin and profilin, is essential for the ring's plasticity and constriction.[6][7]
-
Non-muscle Myosin II: This motor protein is responsible for generating the contractile force of the ring.[6][8] Myosin II assembles into bipolar filaments that interact with anti-parallel actin filaments.[9] Using energy from ATP hydrolysis, myosin II motors "walk" along these actin filaments, pulling them past one another and causing the entire ring to constrict, akin to a purse-string.[6][9]
-
Anillin: A key scaffolding protein, anillin is considered a master organizer of the contractile ring.[10][11] It possesses multiple domains that allow it to bind simultaneously to F-actin, myosin II, the small GTPase RhoA, septins, and membrane phospholipids, thereby integrating the ring's components and anchoring the entire structure to the plasma membrane.[6][9][11][12]
-
Septins: These GTP-binding proteins form filaments that are thought to stabilize the contractile ring and act as a diffusion barrier, restricting the spread of the cleavage furrow.[6][9][13] In some contexts, septins are essential for recruiting other key proteins, like anillin, to the division site.[6][14]
The RhoA Signaling Pathway: Master Regulator of Ring Assembly
The assembly, positioning, and timing of contractile ring formation are tightly controlled by a complex signaling network, at the heart of which lies the small GTPase RhoA.[9][15][16] Activation of RhoA at the cell equator during anaphase is the primary trigger for cytokinesis.[9][17]
The canonical activation pathway begins at the central spindle, an array of antiparallel microtubules that forms between the separating sets of chromosomes.
-
Centralspindlin Complex: A heterotetrameric complex, consisting of the kinesin-6 motor protein ZEN-4/MKLP1 and a RhoGAP protein CYK-4/MgcRacGAP, accumulates at the microtubule overlap zone in the cell's middle.[6][17][18][19]
-
Ect2 Recruitment and Activation: The centralspindlin complex recruits and activates the guanine (B1146940) nucleotide exchange factor (GEF) Ect2.[6][16][17] This activation is temporally controlled, occurring only after cyclin-dependent kinase 1 (Cdk1) activity drops at the onset of anaphase, a process involving phosphorylation of centralspindlin components by kinases like Polo-like kinase 1 (Plk1).[17][20]
-
RhoA Activation: Activated Ect2 catalyzes the exchange of GDP for GTP on RhoA, switching it to its active, GTP-bound state.[9][17] This creates a narrow zone of high RhoA activity at the equatorial cortex.[6]
-
Downstream Effectors: Active RhoA then orchestrates the assembly of the contractile ring by engaging two main classes of effectors:
-
Formins (e.g., Diaphanous): These proteins are activated by RhoA to nucleate and polymerize long, unbranched actin filaments, forming the basis of the ring.[4][16][21]
-
Rho-associated kinases (ROCK): These kinases phosphorylate the regulatory light chain of myosin II, which activates its motor activity and promotes its assembly into the bipolar filaments necessary for contraction.[4][5][16][22]
-
Mechanism of Contraction and Force Generation
The prevailing model for force generation by the contractile ring is the "sliding filament" or "purse-string" model.[6] Bipolar myosin II filaments, embedded within a network of actin filaments anchored to the plasma membrane, pull on oppositely oriented actin filaments.[9] This action causes the actin filaments to slide past one another, leading to a progressive constriction of the ring's circumference.[9]
While this model provides a fundamental framework, the precise architecture of the ring is more complex than a simple, highly ordered sarcomeric structure.[23] Super-resolution microscopy in fission yeast has revealed that ring components are organized into discrete, membrane-anchored protein clusters called "nodes".[23][24][25] These nodes, containing myosin II, formins, and other proteins, coalesce to form the ring.[1][24] Tension is thought to be generated as myosin II motors in one node pull on actin filaments nucleated by and anchored to adjacent nodes, causing the nodes to move bidirectionally around the ring's circumference.[23][26]
As the ring constricts, it undergoes continuous remodeling. To maintain its thickness and functionality while its circumference decreases, there is a concomitant disassembly of this compound filaments.[5][9] This dynamic turnover is crucial for sustained contraction until the cell is fully cleaved.
Quantitative Data on the Contractile Ring
Quantitative measurements are crucial for building accurate biophysical models of cytokinesis. The data below, compiled from various model systems, provide key parameters of the contractile ring.
| Parameter | Organism / Cell Type | Value | Reference |
| Force & Tension | |||
| Net Furrowing Force | Sea Urchin Eggs | ~10 - 50 nN | [4] |
| Ring Tension (Lower Bound) | Sea Urchin Eggs | ~60 nN | [4] |
| Ring Tension (Direct) | Fission Yeast Protoplasts | ~400 pN | [4] |
| Dimensions & Structure | |||
| Ring Width | Fission Yeast | ~125 nm | [25] |
| Ring Thickness | Fission Yeast | ~125 nm | [25] |
| Number of Nodes | Fission Yeast | ~190 | [23] |
| Architectural Layers | Fission Yeast | [24] | |
| Layer 1 (Membrane-proximal) | 0 - 80 nm | [24] | |
| Layer 2 (Intermediate) | 80 - 160 nm | [24] | |
| Layer 3 (Membrane-distal) | 160 - 400 nm | [24] |
The Role of Scaffolding Proteins: Anillin and Septins
Successful cytokinesis depends not only on force generation but also on the precise organization and anchoring of the contractile machinery. Anillin and septins are central to this organizational framework.
Anillin acts as a multifunctional scaffold, linking the core this compound components to the plasma membrane and to key signaling molecules.[6][10] Its ability to bind F-actin, activated myosin II, RhoA, and septins positions it as a master integrator at the cleavage furrow.[6][9][12] Depletion of anillin leads to disorganized and unstable contractile rings that often fail to complete constriction, resulting in cytokinesis failure.[11][12]
Septins form a filamentous scaffold at the neck of the cleavage furrow, where they are thought to stabilize the this compound ring and contribute to its association with the plasma membrane.[6][9][27] They may also function as a diffusion barrier, helping to compartmentalize the plasma membrane and maintain the high local concentration of signaling molecules required for furrow ingression.
Experimental Protocols for Studying the Contractile Ring
A variety of sophisticated techniques are employed to investigate the structure, dynamics, and mechanics of the this compound ring.
Super-Resolution Microscopy (e.g., fPALM)
Super-resolution techniques bypass the diffraction limit of conventional light microscopy, enabling visualization of the contractile ring at near-molecular resolution.[25][28] Fluorescence Photoactivation Localization Microscopy (fPALM) has been used to map the positions of individual proteins within the ring.[24][25]
Methodology Outline:
-
Protein Tagging: Genes encoding contractile ring proteins of interest are endogenously tagged with a photoactivatable fluorescent protein (e.g., mEos3.2) using genetic engineering techniques.[28]
-
Live-Cell Imaging: Live cells expressing the tagged protein are mounted for microscopy.
-
Photoactivation and Localization: A low-power 405 nm laser is used to sparsely and stochastically activate a small subset of the fluorescent probes in each imaging frame. A higher-power laser (e.g., 561 nm) excites these activated molecules, which are imaged until they photobleach.
-
Image Reconstruction: The process is repeated for thousands of frames. The precise center of each detected fluorescent spot is calculated and plotted. Over time, these localizations build up a super-resolved image of the protein's distribution.[25][28]
-
Multi-Protein Architecture: By imaging different proteins in separate experiments, a composite, high-resolution map of the contractile ring's architecture can be constructed.[24]
Laser Microsurgery (Ablation)
To directly measure the mechanical tension generated by the contractile ring, researchers use a focused laser to sever it. The subsequent behavior of the severed ends reveals the forces at play.[29]
Methodology Outline:
-
Cell Preparation: A dividing cell with a visible, fluorescently labeled contractile ring is identified.
-
Pre-Ablation Imaging: The intact, constricting ring is imaged using time-lapse microscopy to record its initial state and constriction velocity.
-
Laser Ablation: A high-power pulsed UV or femtosecond laser is focused on a small segment of the contractile ring, severing the this compound filaments in that region.
-
Post-Ablation Imaging: The cell is immediately imaged at a high frame rate to capture the retraction of the cut ends of the ring.
-
Data Analysis: The initial recoil velocity of the cut ends is measured. This velocity, combined with the cytoplasmic drag coefficient (which can be estimated or measured independently), is used in biophysical models to calculate the tension within the ring just prior to the cut. An increase in tension is observed as cytokinesis progresses.[29]
In Vitro Microtubule Bundling Assay
Biochemical reconstitution assays are essential for understanding the direct interactions between purified proteins. A microtubule bundling assay can be used to confirm the function of the centralspindlin complex.[18]
Methodology Outline:
-
Protein Purification: Recombinant subunits of the centralspindlin complex (CYK-4 and ZEN-4) are expressed and purified.
-
Microtubule Polymerization & Stabilization: Tubulin is polymerized in vitro to form microtubules, which are then stabilized with a drug like taxol to prevent depolymerization.
-
Complex Reconstitution: Equimolar amounts of purified CYK-4 and ZEN-4 are mixed and incubated to allow the formation of the heterotetrameric centralspindlin complex.[18]
-
Bundling Reaction: The reconstituted centralspindlin complex is mixed with the taxol-stabilized microtubules and incubated.[18] As a control, individual subunits are also incubated with microtubules.
-
Visualization: The reaction mixture is fixed (e.g., with glutaraldehyde), sedimented onto a coverslip, and visualized by fluorescence or electron microscopy. The formation of thick bundles of microtubules is observed only in the presence of the complete centralspindlin complex, not with the individual subunits, demonstrating its microtubule-bundling activity.[18]
Conclusion and Implications for Drug Development
The this compound contractile ring is a paradigm of cellular mechanobiology—a self-assembling, force-generating machine that is fundamental to life. Its function relies on the coordinated interplay of cytoskeletal polymers, motor proteins, scaffolding elements, and a precise signaling network orchestrated by RhoA. A failure in any part of this process can lead to aneuploidy or tetraploidy, cellular states linked to developmental defects and cancer.[3]
For drug development professionals, the proteins of the cytokinetic machinery represent a rich set of potential therapeutic targets. Inhibitors of key components, such as the kinases that activate myosin II (e.g., ROCK) or the motor activity of kinesins involved in central spindle formation (e.g., MKLP1), could form the basis of novel anti-proliferative strategies. A deep, technical understanding of the contractile ring's assembly and function is therefore not only a fundamental scientific goal but also a critical prerequisite for the rational design of next-generation therapeutics targeting cell division.
References
- 1. Mechanisms of Contractile-Ring Assembly in Fission Yeast and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Role of the this compound Ring in Coordinating Cytokinesis Steps in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of contractile ring tension production and constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ring - Wikipedia [en.wikipedia.org]
- 6. The contractile ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the Role of Myosin-II in Cytokinesis: Division of Dictyostelium Cells under Adhesive and Nonadhesive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: The Contractile Ring [jove.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Frontiers | Animal Cell Cytokinesis: The Rho-Dependent this compound-Anilloseptin Contractile Ring as a Membrane Microdomain Gathering, Compressing, and Sorting Machine [frontiersin.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. unifr.ch [unifr.ch]
- 14. journals.biologists.com [journals.biologists.com]
- 15. RhoA GTPase controls cytokinesis and programmed necrosis of hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Spatiotemporal Regulation of RhoA during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cooperative Assembly of CYK-4/MgcRacGAP and ZEN-4/MKLP1 to Form the Centralspindlin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Centralspindlin assembly and 2 phosphorylations on MgcRacGAP by Polo-like kinase 1 initiate Ect2 binding in early cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The RhoGAP activity of CYK-4/MgcRacGAP functions non-canonically by promoting RhoA activation during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Regulation of myosin II during cytokinesis in higher eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. molbiolcell.org [molbiolcell.org]
- 24. A Super-Resolution Look at the Contractile Ring | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 25. pnas.org [pnas.org]
- 26. biorxiv.org [biorxiv.org]
- 27. mdpi.com [mdpi.com]
- 28. atlasofscience.org [atlasofscience.org]
- 29. youtube.com [youtube.com]
An In-depth Technical Guide to the Actomyosin Cortex in Cellular Mechanics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The actomyosin cortex is a thin, dynamic network of actin filaments, myosin motors, and associated proteins found beneath the plasma membrane of most animal cells.[1][2][3] This structure is a principal determinant of cell shape, mechanical properties, and force generation, playing a pivotal role in fundamental cellular processes including division, migration, and tissue morphogenesis.[1][4][5] Myosin-generated contractile forces create tension within the cortical network; gradients in this tension drive cellular deformations.[4][6] The cortex is both mechanically rigid and highly plastic due to the rapid turnover of its protein constituents, allowing cells to resist external forces while undergoing complex shape changes.[7] Understanding the regulation and mechanics of the this compound cortex is critical for fields ranging from developmental biology to cancer research and provides a key target for therapeutic intervention. This guide details the composition, regulation, and mechanical function of the cortex, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the core signaling pathways governing its activity.
Composition and Architecture of the this compound Cortex
The this compound cortex is a complex and dynamic meshwork, typically 100-200 nanometers thick, composed of several key protein classes that together define its architecture and mechanical properties.[1][7]
-
Actin Filaments (F-actin): The primary structural component, forming a dense, crosslinked network.[4] Cortical actin assembly is driven by the combined action of nucleators like the Arp2/3 complex, which creates branched filaments, and formins, which generate linear filaments.[1][4][5]
-
Myosin II Motors: These hexameric motor proteins are the primary source of contractility.[5] Non-muscle myosin II assembles into bipolar minifilaments that pull on actin filaments, generating the contractile stresses that produce cortical tension.[4][5] All three non-muscle myosin II isoforms (A, B, and C) are found in the cortex.[4][5]
-
Actin-Binding Proteins (ABPs): A vast array of over 100 proteins that regulate the structure and dynamics of the actin network.[4][5] These can be categorized as:
-
Crosslinkers and Bundlers: Proteins like filamin, α-actinin, and spectrin (B1175318) organize actin filaments into random networks or parallel bundles, respectively.[4][7] The level of crosslinking is a key determinant of network contractility.[4]
-
Actin-Membrane Linkers: Proteins such as those in the ERM (ezrin, radixin, moesin) family and talin anchor the cortex to the plasma membrane, enabling the transmission of force to the cell surface.[7][8]
-
Regulators of Assembly/Disassembly: Proteins like cofilin promote the turnover and disassembly of actin filaments, contributing to the cortex's dynamic nature.[9]
-
The interplay between these components creates a viscoelastic material that can both resist and generate force.[2] The organization can range from the fractal-like meshwork in many cultured cells to highly ordered, periodic structures in specialized cells like neurons and red blood cells.[7]
Regulation of Cortical Mechanics and Dynamics
The contractility and organization of the this compound cortex are under tight spatiotemporal control, primarily orchestrated by the Rho family of small GTPases. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[10][11]
The RhoA Signaling Pathway
RhoA is a central regulator of this compound contractility.[10][12] When activated by upstream signals (e.g., from G-protein coupled receptors) via Guanine Nucleotide Exchange Factors (GEFs), RhoA-GTP initiates a signaling cascade with two major branches affecting the cortex:[10][11][13]
-
ROCK Activation: RhoA activates Rho-associated kinase (ROCK), which increases myosin II activity through two mechanisms:
-
Formin Activation: RhoA activates formins (e.g., mDia1/2), which promote the nucleation and elongation of unbranched actin filaments, providing the substrate for myosin II motors.[13]
This coordinated activation of both actin polymerization and myosin II contractility leads to a potent increase in cortical tension.[10][13] The pathway is downregulated by GTPase Activating Proteins (GAPs), which promote GTP hydrolysis and return RhoA to its inactive state.[10]
Other Regulatory Inputs
-
Rac1 and Cdc42: These GTPases typically promote the formation of branched actin networks via the Arp2/3 complex, leading to protrusive structures like lamellipodia and filopodia.[13] In some contexts, their activity can oppose RhoA-mediated contraction.[14]
-
Mechanical Feedback: The cortex itself is mechanosensitive. Tension can promote the recruitment and stabilization of myosin II, creating a positive feedback loop that reinforces contractility in specific regions.[15] Conversely, relaxing tension via laser ablation causes a rapid loss of myosin from the cortex.[15]
-
Pulsatile Dynamics: Cortical contractility is often not static but occurs in pulses or oscillations.[4][16] These rhythmic contractions are thought to be an intrinsic property of the this compound network and are crucial for processes like tissue morphogenesis.[4][17][18]
Function of the this compound Cortex in Cellular Processes
Gradients in cortical tension are the driving force for a wide range of cellular shape changes.[4][5]
-
Cell Division (Cytokinesis): During the final stage of cell division, a specialized cortical structure, the contractile ring, assembles at the cell equator.[19][20] This ring, highly enriched in actin and myosin II, constricts like a purse string to physically divide the cytoplasm of the mother cell into two daughter cells.[12][19] The process is initiated by RhoA activation at the equator.[19]
-
Cell Migration: In migrating cells, cortical tension is typically higher at the rear of the cell, which helps to retract the trailing edge.[4][21] In some forms of amoeboid migration, strong cortical contraction generates intracellular hydrostatic pressure, which can cause the formation of membrane blebs that act as protrusions to propel the cell forward.[4][22]
-
Tissue Morphogenesis: During development, coordinated contractions of the this compound cortex across many cells in an epithelial sheet generate the forces needed to fold and shape tissues, such as during neural tube formation.[8][15][23] Forces are transmitted between cells via adherens junctions, allowing for tissue-level changes.[15]
-
Maintaining Cell Shape and Resisting Deformation: The cortex provides mechanical stability, allowing cells to resist external forces and maintain their shape.[3] Its viscoelastic properties enable it to behave like a solid at short timescales and a fluid at longer timescales.[2][24]
Quantitative Data on Cortical Mechanics
The mechanical properties of the this compound cortex can be quantified using various biophysical techniques. The values can vary significantly depending on cell type, cell cycle stage, and the specific measurement technique employed.
| Parameter | Typical Value Range | Cell Type / Condition | Method | Reference |
| Cortical Tension | 0.2 - 1.0 nN/µm | Human Foreskin Fibroblasts (HFF) | Atomic Force Microscopy (AFM) | [25] |
| ~0.02 nN/µm | Water-in-oil microdrops (validation) | Atomic Force Microscopy (AFM) | [26][27] | |
| Increases from Interphase to Mitosis | Cultured Cells | Atomic Force Microscopy (AFM) | [4] | |
| Cortical Stiffness | Increases with Myosin II activity | HFF, THP-1 Monocytes | Atomic Force Microscopy (AFM) | [25][26] |
| (Elastic Modulus) | Decreases with branched actin | HFF, THP-1 Monocytes | Atomic Force Microscopy (AFM) | [25] |
| Unaffected by actin polymerization | HFF, THP-1 Monocytes | Atomic Force Microscopy (AFM) | [25][26] | |
| Cortex Thickness | ~0.1 - 0.2 µm | Eukaryotic Cells | Electron Microscopy / Super-Res | [1][18] |
| Mesh Size | ~30 - 200 nm | Eukaryotic Cells | Electron Microscopy | [1][7] |
Effects of Pharmacological Perturbations on Cortical Mechanics [25][26]
| Perturbation | Target | Effect on Cortex Tension | Effect on Intracellular Pressure | Effect on Cortex Stiffness |
| Blebbistatin | Myosin II ATPase | Decrease | Decrease | Decrease (softens) |
| Jasplakinolide | Actin Polymerization | Increase | Increase | No significant effect |
| CK666 | Arp2/3 Complex (Branched Actin) | Decrease | Decrease | Decrease (softens) |
Key Experimental Protocols
Studying the this compound cortex requires a combination of advanced imaging, mechanical perturbation, and biochemical assays.
Atomic Force Microscopy (AFM) for Cortical Tension Measurement
This method measures the mechanical properties of nonadherent, rounded cells by indenting them with a tipless cantilever.[25][26]
Methodology:
-
Cell Preparation: Culture cells to the desired confluency. For nonadherent cells like THP-1 monocytes, they can be used directly. For adherent cells like fibroblasts, detach them gently using a non-enzymatic solution to preserve cortical integrity and allow them to round up in suspension.
-
AFM Cantilever: Use a soft, tipless cantilever (e.g., nominal spring constant of 0.01-0.06 N/m). The absence of a sharp tip ensures that the force is applied over a larger area, indenting the cell as a whole rather than piercing it.
-
Indentation: Approach the cell with the cantilever at a controlled velocity. Record the force-indentation curve as the cantilever presses into the cell. The resulting curve will have a linear region corresponding to the deformation of the cortex.
-
Data Analysis: Model the cell as a liquid drop with a surface tension (the cortical tension, T) and an internal hydrostatic pressure (P). The force (F) exerted by the cantilever is balanced by these two components. By fitting the linear region of the force-indentation curve, both the cortical tension and the intracellular pressure can be extracted.[25][27]
Laser Ablation for Probing Cortical Tension
This technique directly probes the mechanical tension within the cortex by severing filaments with a focused laser pulse and measuring the subsequent recoil.
Methodology:
-
Cell Labeling: Transfect or treat cells to express a fluorescently tagged cortical component, such as GFP-tagged actin or myosin II, to visualize the network.
-
Microscopy Setup: Use a confocal or spinning disk microscope equipped with a pulsed UV or femtosecond laser for ablation.
-
Ablation: Identify a region of interest in the cortex. Fire a single, high-energy laser pulse to create a small cut (~1-2 µm) in the fluorescently labeled network.
-
Image Acquisition: Acquire a rapid time-lapse series of images (e.g., 10-20 frames per second) immediately before and after the ablation event.
-
Data Analysis: Track the displacement of the severed ends of the cortical network away from the cut site. The initial recoil velocity is proportional to the pre-existing tension in the network. By fitting the recoil dynamics to a viscoelastic model, the tension and viscosity of the cortex can be estimated.[15]
Traction Force Microscopy (TFM)
TFM measures the contractile forces that adherent cells exert on their substrate. While not a direct measure of cortical tension, it reflects the integrated output of this compound contractility.
Methodology:
-
Substrate Preparation: Fabricate a compliant hydrogel substrate (e.g., polyacrylamide) of known stiffness. Embed fluorescent beads within the gel.
-
Cell Culture: Coat the gel with an extracellular matrix protein (e.g., fibronectin) and seed the cells onto the surface. Allow cells to adhere and spread.
-
Image Acquisition: Acquire two sets of images:
-
An image of the fluorescent beads with the cell present.
-
An image of the beads in the same location after the cell has been removed (e.g., by trypsinization). This serves as the "null-force" reference image.
-
-
Data Analysis:
-
Use particle image velocimetry (PIV) or single-particle tracking to calculate the displacement field of the beads caused by cell-generated forces.
-
From the displacement field and the known mechanical properties of the substrate, compute the traction stress field, providing a map of where and how strongly the cell is pulling on its environment.[28]
-
Conclusion and Future Directions
The this compound cortex is a highly dynamic and exquisitely regulated cellular machine that governs the mechanical behavior of animal cells.[3] Its ability to generate and resist force is fundamental to cell shape, division, and movement.[23] The regulation of the cortex, primarily through Rho GTPase signaling, allows for precise spatiotemporal control of cellular mechanics.[13] For drug development, the components and regulators of the cortex represent promising targets for modulating processes like cancer cell migration and proliferation.[25] Future research will continue to unravel the complex interplay between the hundreds of proteins that constitute the cortex, the role of mechanical feedback in regulating its dynamics, and how this subcellular system scales to drive the morphogenesis of entire tissues.[15][29] Advanced techniques in super-resolution microscopy, in vitro reconstitution, and computational modeling will be essential in building a comprehensive, predictive model of this critical cellular structure.[28][30]
References
- 1. charraslab.com [charraslab.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanics of the cellular actin cortex: From signalling to shape change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The actin cortex at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The actin cortex at a glance [ouci.dntb.gov.ua]
- 7. Cell cortex - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Cell Type-specific Signaling Function of RhoA GTPase: Lessons from Mouse Gene Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokinesis - Wikipedia [en.wikipedia.org]
- 13. Rho GTPases and this compound: partners in regulating epithelial cell-cell junction structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dynamics and regulation of contractile actin-myosin networks in morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phases of cortical this compound dynamics coupled to the neuroblast polarity cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pulse of morphogenesis: this compound dynamics and regulation in epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Analysis of this compound Oscillatory Dynamics Using a Coarse-Grained Model [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Central Role of the this compound Ring in Coordinating Cytokinesis Steps in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rear this compound contractility-driven directional cell migration in three-dimensional matrices: a mechano-chemical coupling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. molbiolcell.org [molbiolcell.org]
- 23. Forcing cells into shape: the mechanics of this compound contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. On the mechanical response of the this compound cortex during cell indentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Cortical Mechanical Properties in Nonadherent Cells Determined by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Cortical Mechanical Properties in Nonadherent Cells Determined by Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. arxiv.org [arxiv.org]
- 29. The this compound Cortex of Cells: A Thin Film of Active Matter | Semantic Scholar [semanticscholar.org]
- 30. Emergent mechanics of this compound drive punctuated contractions and shape network morphology in the cell cortex - PMC [pmc.ncbi.nlm.nih.gov]
Regulating the Cellular Engine: An In-depth Guide to the Signaling Pathways Governing Actomyosin Contractility
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular life—from division and migration to tissue morphogenesis—is powered by the precise and potent forces generated by the actomyosin cytoskeleton. The contractility of this molecular motor system is not a constant hum but a finely tuned orchestra conducted by a complex network of signaling pathways. Understanding the nuances of this regulation is paramount for researchers in fundamental cell biology and professionals in drug development targeting a myriad of diseases, including cancer and fibrosis.
This technical guide provides an in-depth exploration of the core signaling pathways that govern this compound contractility. We will dissect the molecular mechanisms of the RhoA/ROCK, Ca2+/Calmodulin-MLCK, and ERK/MAPK pathways, present quantitative data on their influence, and provide detailed experimental protocols for their study.
Core Signaling Pathways at a Glance
This compound contractility is primarily driven by the phosphorylation of the regulatory light chain (RLC) of non-muscle myosin II, which promotes myosin filament assembly and ATPase activity. Three key signaling pathways converge on this critical regulatory node.
The RhoA/ROCK Pathway: A Master Regulator
The RhoA/ROCK pathway is a central hub for controlling this compound contractility. Upon activation by upstream signals, the small GTPase RhoA activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, promotes RLC phosphorylation through two mechanisms: by directly phosphorylating the RLC and by inhibiting myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates the RLC. This dual action makes the RhoA/ROCK pathway a powerful modulator of cellular tension.
The Enduring Architecture of Life: An In-depth Technical Guide to the Evolutionary Conservation of Actomyosin Machinery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The actomyosin machinery, a fundamental engine of cellular life, has been remarkably conserved throughout eukaryotic evolution. This whitepaper provides a comprehensive technical overview of the core components, regulatory mechanisms, and functional diversity of this essential protein ensemble. From the intricate dance of muscle contraction to the dynamic remodeling of the cytoskeleton during cell division and migration, the interplay between actin and myosin provides the force that shapes cells and tissues. Understanding the evolutionary persistence of this machinery offers profound insights into fundamental biological processes and presents a wealth of opportunities for therapeutic intervention. This guide delves into the quantitative conservation of key proteins, details critical experimental methodologies for their study, and visually maps the complex signaling networks that orchestrate their function.
The Core Components: An Ancient and Conserved Duet
The heart of the this compound machinery lies in the interaction between two key protein players: actin and myosin. Their fundamental structures and functions have been maintained across vast evolutionary distances, from single-celled eukaryotes to complex vertebrates.
Actin: The Ubiquitous and Highly Conserved Filament
Actin is one of the most conserved proteins in eukaryotes, a testament to its central role in a multitude of cellular processes[1]. It exists as a globular monomer (G-actin) that polymerizes into helical filaments (F-actin), forming the dynamic tracks upon which myosin motors move. While humans have six actin isoforms with at least 93% sequence identity, even the highly divergent actin from the parasite Giardia shares roughly 58% sequence identity with human actin[2]. Prokaryotic cells possess actin-like proteins such as MreB, which share structural and functional similarities, suggesting a deep evolutionary origin for this cytoskeletal component[1].
Table 1: Actin Sequence Identity Across Diverse Eukaryotes
| Species | Compared to Human Cytoplasmic β-Actin |
| Mus musculus (Mouse) | >99% |
| Gallus gallus (Chicken) | ~98% |
| Danio rerio (Zebrafish) | ~96% |
| Drosophila melanogaster (Fruit Fly) | ~95% |
| Caenorhabditis elegans (Nematode) | ~93% |
| Saccharomyces cerevisiae (Budding Yeast) | ~88% |
| Arabidopsis thaliana (Thale Cress) | ~85% |
| Giardia lamblia (Protist) | ~58%[2] |
Myosin: The Molecular Motor with a Conserved Engine
Myosins are a large superfamily of motor proteins that convert the chemical energy from ATP hydrolysis into mechanical force along actin filaments[3]. The motor domain, or head, is the most conserved region of the myosin molecule, responsible for ATP binding, hydrolysis, and actin binding. In contrast, the tail domains are highly divergent, allowing for a wide array of functions and interactions with different cellular cargoes. Non-muscle myosin II, crucial for cytokinesis and cell motility, exhibits significant conservation in its heavy chain motor domain across vertebrates, with isoforms sharing 77-86% sequence identity[4].
Table 2: Myosin II Motor Domain Sequence Identity
| Myosin II Isoform Comparison (Human) | Sequence Identity |
| Non-muscle IIA vs. Non-muscle IIB | ~79%[5] |
| Non-muscle IIA vs. Non-muscle IIC | ~65%[5] |
| Non-muscle IIB vs. Non-muscle IIC | ~68%[5] |
| Human vs. Rat (β-myosin) | High (mutating 9 differing sites in human to rat sequence confers rat-like properties)[6] |
Regulation of the this compound Machinery: A Symphony of Conserved Players
The precise control of this compound contractility is essential for cellular function. This regulation is achieved through a conserved cast of accessory proteins and signaling molecules that have co-evolved with actin and myosin.
The Tropomyosin-Troponin Complex: A Calcium-Sensitive Switch in Striated Muscle
In vertebrate striated muscle, the interaction between actin and myosin is regulated by the tropomyosin-troponin complex in a calcium-dependent manner. Tropomyosin, a coiled-coil protein, lies along the actin filament and, in the absence of calcium, blocks the myosin-binding sites. Troponin, a complex of three subunits (Troponin C, Troponin I, and Troponin T), acts as the calcium sensor. When calcium binds to Troponin C, it induces a conformational change that shifts tropomyosin, exposing the myosin-binding sites on actin and allowing for muscle contraction[5].
-
Tropomyosin (Tm): This protein is highly conserved, with vertebrate isoforms showing extraordinary conservation of their primary structure over 500 million years[7].
-
Troponin C (TnC): The calcium-binding subunit, cTnC, is highly conserved across vertebrates, with sequence identities between 96.8% and 99.4%[7]. Skeletal TnC (sTnC) exhibits greater diversity[8]. The arctic lamprey, an early vertebrate, possesses distinct sTnC and cTnC that are 70% and 83% identical to their human counterparts, respectively, indicating an ancient origin for this regulatory system[8].
Table 3: Troponin C (cTnC) Sequence Identity in Vertebrates
| Species Comparison | Sequence Identity |
| Human vs. Mouse | >99% |
| Human vs. Chicken | ~98% |
| Human vs. Frog (Xenopus) | ~95% |
| Human vs. Zebrafish | ~91%[9] |
| Human vs. Lamprey | ~83%[8] |
Actin Nucleation and Organization: Formins and the Arp2/3 Complex
The architecture of the actin cytoskeleton is largely determined by the proteins that control the nucleation and branching of actin filaments. Two major, evolutionarily conserved players are formins and the Arp2/3 complex.
-
Formins: These proteins nucleate the formation of linear, unbranched actin filaments. They are characterized by the presence of a conserved formin homology 2 (FH2) domain, which is responsible for both actin nucleation and processive capping of the barbed end of the growing filament[10][11]. While the overall sequence of formins can be diverse, the FH2 domain is a common feature across eukaryotes[10][11].
-
Arp2/3 Complex: This seven-subunit protein complex nucleates the formation of branched actin networks[12][13]. The subunits of the Arp2/3 complex are highly conserved across eukaryotes, suggesting a conserved structure and function from yeast to humans[12][13].
Upstream Signaling: The Rho GTPase Family as Master Regulators
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and this compound contractility. They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, they interact with a variety of downstream effectors to control actin polymerization, stress fiber formation, and myosin II activity.
Below is a diagram illustrating the central role of the Rho GTPase signaling pathway in regulating this compound contractility.
Other Key Regulatory Pathways
Beyond the Rho GTPase family, other conserved signaling pathways play crucial roles in modulating this compound dynamics:
-
Calcium Signaling: In many cell types, transient increases in intracellular calcium concentration are a key signal for initiating this compound contraction. This can occur through the canonical troponin-tropomyosin system in muscle or through calcium/calmodulin-dependent activation of myosin light chain kinase (MLCK) in non-muscle cells[5][8][12].
-
Integrin Signaling: Integrins are transmembrane receptors that link the extracellular matrix (ECM) to the intracellular cytoskeleton. Integrin engagement can trigger signaling cascades that activate Rho GTPases, leading to the assembly of focal adhesions and stress fibers, thereby regulating cell adhesion, migration, and mechanosensing[10][14][15].
-
YAP/TAZ Signaling: The transcriptional co-activators YAP and TAZ are key mediators of mechanotransduction. Their nuclear localization and activity are regulated by the stiffness of the extracellular matrix and by this compound-generated tension, creating a feedback loop between mechanical cues and gene expression[1][11][16][17][18].
Functional Diversity and Performance
While the core components of the this compound machinery are highly conserved, their kinetic properties have been fine-tuned through evolution to suit a wide range of cellular functions. This is particularly evident in the myosin superfamily, where different isoforms exhibit distinct ATPase rates, actin-binding affinities, and duty ratios (the fraction of the ATPase cycle that myosin spends strongly bound to actin).
Table 4: Kinetic Parameters of Selected Myosin II Isoforms
| Myosin Isoform | ATPase Rate (s⁻¹) | Sliding Velocity (µm/s) | Duty Ratio | Primary Function |
| Skeletal Muscle Myosin II | ~10-20 | ~2-8 | ~0.05 | Fast, powerful contraction[19][20] |
| Smooth Muscle Myosin II | ~0.1-1 | ~0.1-0.5 | ~0.04 | Slow, sustained contraction[19] |
| Non-muscle Myosin IIA | ~0.2-0.5 | ~0.1-0.3 | ~0.05-0.10 | Cytokinesis, cell adhesion[14] |
| Non-muscle Myosin IIB | ~0.05-0.2 | ~0.05-0.1 | ~0.25-0.40 | Tension maintenance, cell polarity[14][21] |
| Cardiac β-Myosin | ~0.3 | ~0.5 | ~0.1 | Slow, economical contraction[22] |
Key Experimental Methodologies
The study of the this compound machinery relies on a powerful toolkit of in vitro and in vivo techniques. Below are detailed protocols for some of the most fundamental assays.
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a glass surface. It is a cornerstone technique for measuring the velocity and processivity of different myosin isoforms.
Workflow Diagram:
Detailed Protocol:
-
Flow Cell Preparation: Construct a flow cell by affixing a coverslip to a microscope slide with double-sided tape, creating a small channel.
-
Myosin Immobilization:
-
Introduce a solution of myosin in a high-salt buffer into the flow cell and incubate for 5 minutes to allow the myosin to adsorb to the nitrocellulose-coated surface.
-
Wash the chamber with a low-salt buffer.
-
-
Blocking: Introduce a solution of bovine serum albumin (BSA) to block any remaining non-specific binding sites on the surface.
-
Actin Filament Addition: Introduce a solution of fluorescently labeled F-actin (e.g., with rhodamine-phalloidin) and incubate for 1 minute.
-
Motility Initiation:
-
Wash out unbound actin filaments.
-
Introduce a motility buffer containing ATP and an oxygen-scavenging system to prevent photobleaching.
-
-
Data Acquisition and Analysis:
-
Immediately visualize the sliding movement of actin filaments using Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Record time-lapse image sequences and analyze them using particle tracking software to determine the velocity of individual filaments.
-
Rho GTPase Activation Assay (Pull-down Assay)
This biochemical assay is used to quantify the amount of active, GTP-bound Rho GTPases in cell lysates. It relies on the ability of a specific effector-binding domain (e.g., the Rho-binding domain of Rhotekin for RhoA) fused to GST to selectively pull down the active form of the GTPase.
Detailed Protocol:
-
Cell Lysis: Lyse cells in a buffer containing protease inhibitors to preserve the GTP-bound state of Rho GTPases.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pull-down:
-
Incubate the cell lysate with glutathione-agarose beads pre-incubated with a GST-fusion protein containing the effector-binding domain specific for the Rho GTPase of interest.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an antibody specific for the Rho GTPase.
-
A sample of the total cell lysate should also be run on the same gel to serve as a loading control.
-
-
Quantification: Densitometry is used to quantify the amount of active GTPase relative to the total amount of the GTPase in the lysate.
Cryo-Electron Microscopy (Cryo-EM) of this compound Complexes
Cryo-EM has revolutionized the study of this compound by allowing for the visualization of these complexes at near-atomic resolution in a near-native, hydrated state.
Generalized Workflow Diagram:
Detailed Protocol Overview:
-
Sample Preparation: Purify the actin and myosin components separately and then mix them under conditions that favor complex formation (e.g., in the presence of ADP or a non-hydrolyzable ATP analog).
-
Grid Preparation and Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane (B1197151) to trap the complexes in a thin layer of vitreous ice.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Particle Picking: Computationally identify and extract individual particle images from the micrographs.
-
2D Classification: Align and classify the particle images to generate 2D class averages, which reveal different views of the complex.
-
-
3D Reconstruction:
-
Initial Model Generation: Generate an initial 3D model from the 2D class averages.
-
3D Refinement: Iteratively refine the 3D model by aligning the individual particle images to projections of the model.
-
-
Model Building and Validation: Build an atomic model into the final 3D density map and validate its geometry and fit to the data.
Conclusion and Future Directions
The this compound machinery stands as a paradigm of evolutionary conservation, a molecular toolkit that has been adapted and refined over a billion years of eukaryotic evolution. Its core components and regulatory principles are remarkably consistent across diverse life forms, underscoring its fundamental importance. For researchers in basic science and drug development, a deep understanding of this conserved machinery is paramount. The quantitative data on sequence and functional conservation, coupled with robust experimental methodologies, provides a solid foundation for dissecting its role in health and disease.
Future research will undoubtedly continue to unravel the subtleties of this compound regulation and the intricate interplay of signaling pathways that control its function. The development of novel therapeutic strategies targeting aberrant this compound activity in diseases such as cancer, fibrosis, and cardiovascular disorders will rely heavily on a continued exploration of this ancient and essential molecular machine. By leveraging the knowledge of its evolutionary conservation, we can better predict the effects of therapeutic interventions and design more effective and specific drugs.
References
- 1. Mechanoregulation and pathology of YAP/TAZ via Hippo and non-Hippo mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A census of actin-associated proteins in humans [frontiersin.org]
- 4. Identification of sequence changes in myosin II that adjust muscle contraction velocity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Calcium ions in the regulation of acto-myosin interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. The ER Ca²⁺ sensor STIM1 regulates this compound contractility of migratory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Human Arp2/3 Complex Is Composed of Evolutionarily Conserved Subunits and Is Localized to Cellular Regions of Dynamic Actin Filament Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin signaling to the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hippo-YAP/TAZ signaling in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bidirectional signaling between the cytoskeleton and integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. This compound-mediated cellular tension promotes Yap nuclear translocation and myocardial proliferation through α5 integrin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Hippo signaling by actin remodeling [bmbreports.org]
- 18. Regulation of Hippo signaling by actin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrin Signaling Switches the Cytoskeletal and Exocytic Machinery that Drives Neuritogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Shaking the Myosin Family Tree Biochemical kinetics defines four types of myosin motor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure, regulation, and mechanisms of nonmuscle myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The ATPase cycle of human muscle myosin II isoforms: Adaptation of a single mechanochemical cycle for different physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Actomyosin in Mechanosensing and Mechanotransduction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability of cells to sense and respond to mechanical cues from their environment is fundamental to a vast array of biological processes, from development and tissue homeostasis to disease progression. This intricate dialogue between a cell and its physical surroundings is orchestrated by a complex molecular machinery, at the heart of which lies the actomyosin cytoskeleton. The dynamic interplay of actin filaments and myosin II motors not only generates the intrinsic forces that govern cell shape and motility but also serves as a central hub for mechanosensing and mechanotransduction—the conversion of mechanical stimuli into biochemical signals.
This technical guide provides a comprehensive overview of the core involvement of this compound in these critical cellular processes. We will delve into the key signaling pathways, present quantitative data on the forces involved, and provide detailed experimental protocols for studying these phenomena. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of the mechanobiology of this compound.
Core Concepts: Mechanosensing and Mechanotransduction
Mechanosensing refers to the process by which cells detect and perceive mechanical forces. These forces can be external, such as shear stress from blood flow or the stiffness of the extracellular matrix (ECM), or internal, generated by the cell's own contractile machinery. Mechanotransduction is the subsequent process of converting these mechanical signals into a cascade of biochemical events that ultimately lead to a cellular response, such as changes in gene expression, cell proliferation, differentiation, or migration.
The this compound cytoskeleton is a key player in both processes. Its ability to generate contractile forces allows cells to probe the mechanical properties of their environment. The tension generated by this compound is transmitted through focal adhesions, which are complex protein structures that link the actin cytoskeleton to the ECM via integrin receptors. This mechanical linkage is often referred to as the "molecular clutch".[1]
Key Signaling Pathways
Several key signaling pathways are intricately linked to this compound contractility and play a crucial role in mechanotransduction.
Integrin-Mediated Mechanotransduction
Integrins are transmembrane receptors that physically link the ECM to the intracellular actin cytoskeleton.[2] This connection is not merely structural; it is a dynamic interface for bidirectional signaling.
-
Outside-In Signaling: When integrins bind to ECM ligands, they cluster and recruit a host of adaptor proteins, including talin, vinculin, and focal adhesion kinase (FAK). This clustering is reinforced by mechanical force, leading to the maturation of nascent adhesions into stable focal adhesions.[3] The force-dependent recruitment of proteins like vinculin to talin is a critical step in strengthening the connection between integrins and the actin cytoskeleton.[4][5]
-
Inside-Out Signaling: Intracellular signals can also modulate integrin affinity for their ligands. For instance, the binding of talin to the cytoplasmic tail of integrins induces a conformational change that increases their affinity for the ECM.[6]
The force transmitted through integrins activates downstream signaling cascades, including the FAK-Src complex, which in turn can activate pathways like MAPK/ERK, PI3K/AKT, and RhoA/ROCK.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Predicting YAP/TAZ nuclear translocation in response to ECM mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. Cell tension and mechanical regulation of cell volume - PMC [pmc.ncbi.nlm.nih.gov]
Basic Principles of Actomyosin Self-Organization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the fundamental principles governing the self-organization of actomyosin networks, crucial for cellular processes such as motility, division, and morphogenesis. We will delve into the core molecular components, their interactions, regulatory signaling pathways, and the experimental techniques used to investigate these complex systems.
Core Principles of this compound Self-Organization
The self-organization of the this compound cytoskeleton is an emergent property arising from the interplay of actin filaments, myosin II motors, and a host of associated proteins. This process is not centrally controlled but rather relies on local interactions and feedback mechanisms that give rise to large-scale contractile structures.
The Building Blocks: Actin and Myosin II
-
Actin Filaments (F-actin): These are polar, semi-flexible polymers of globular actin (G-actin) monomers. Their polarity, with a fast-growing "barbed" end and a slow-growing "pointed" end, is crucial for directed myosin movement. The dynamic nature of actin filaments, characterized by continuous polymerization and depolymerization, is tightly regulated by a plethora of actin-binding proteins (ABPs).
-
Myosin II: This motor protein is a hexamer composed of two heavy chains, two essential light chains, and two regulatory light chains. The heavy chains have a globular head domain that binds actin and hydrolyzes ATP to generate force, and a long tail domain that enables dimerization and assembly into bipolar filaments. These bipolar filaments can slide anti-parallel actin filaments past each other, leading to contraction.
The Role of Crosslinking Proteins
Actin-crosslinking proteins are essential for the formation of stable and interconnected networks capable of transmitting forces over long distances. Different crosslinkers impart distinct architectures to the actin network:
-
α-actinin: This protein forms anti-parallel dimers that crosslink actin filaments into both networks and bundles.
-
Filamin: A flexible, V-shaped dimer that crosslinks actin filaments at a wide range of angles, promoting the formation of gel-like networks.
-
Fascin: This protein bundles actin filaments into tightly packed, parallel arrays.
The interplay between different crosslinking proteins can fine-tune the mechanical properties and contractility of the this compound network.
The Contractile Mechanism: From Local Interactions to Global Contraction
The contractility of this compound networks emerges from the collective action of myosin II motors on a crosslinked actin network. The process can be broadly understood in the following steps:
-
Myosin II Activation: Myosin II is activated by phosphorylation of its regulatory light chains, which triggers a conformational change that promotes its assembly into bipolar filaments and enhances its motor activity.
-
Force Generation: The myosin II heads cyclically bind to actin filaments, hydrolyze ATP, and undergo a "power stroke" that pulls the actin filaments.
-
Filament Sliding and Network Reorganization: In a network of randomly oriented actin filaments, the pulling action of myosin II motors generates local contractile forces. These forces lead to the sliding of anti-parallel actin filaments, resulting in the reorganization and condensation of the network.
-
Tension Propagation: Crosslinking proteins are crucial for transmitting these locally generated forces throughout the network, leading to large-scale contraction.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the components and dynamics of this compound networks.
| Parameter | Value | Notes |
| Actin Filament Length | ||
| In vitro (unregulated) | Up to 50 µm | |
| In vitro (with gelsolin) | 100 nm to a few microns | |
| In cells | Highly variable, from <1 µm to several µm | |
| Myosin II Properties | ||
| Unloaded sliding velocity | 50 - 2000 nm/s | Varies with isoform and experimental conditions. |
| Force per single motor | 1 - 10 pN | |
| Step size | ~5.3 nm | |
| In Vitro Reconstitution Assays | ||
| Actin concentration | 0.5 - 2 mg/mL | |
| Myosin to actin molar ratio | 1:10 to 1:500 | |
| ATP concentration | 0.1 - 2 mM |
Key Signaling Pathways
The self-organization and contractility of the this compound cytoskeleton are under tight spatial and temporal control by complex signaling networks. The Rho family of small GTPases—RhoA, Rac1, and Cdc42—are master regulators of these processes.
The RhoA Pathway: Promoting Contractility
RhoA is a key activator of this compound contractility. When activated by Guanine Nucleotide Exchange Factors (GEFs), GTP-bound RhoA initiates a signaling cascade that leads to increased myosin II activity and actin filament assembly.
Caption: The RhoA signaling pathway promoting this compound contractility.
Rac1 and Cdc42 Pathways: Regulating Actin Polymerization
Rac1 and Cdc42 primarily regulate actin polymerization, leading to the formation of lamellipodia and filopodia, respectively. They exert their effects through downstream effectors such as the Wiskott-Aldrich syndrome protein (WASP) and the Arp2/3 complex, which promotes the formation of branched actin networks.
Caption: Rac1 and Cdc42 signaling pathways regulating actin polymerization.
Experimental Protocols
In Vitro Reconstitution of this compound Networks
This protocol describes the self-assembly of a contractile this compound network from purified components.
Materials:
-
G-actin (unlabeled and fluorescently labeled)
-
Myosin II (skeletal muscle or non-muscle)
-
Actin-crosslinking protein (e.g., α-actinin, filamin)
-
Polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
ATP regeneration system (creatine phosphate (B84403) and creatine (B1669601) kinase)
-
Antioxidant solution (e.g., glucose oxidase, catalase, and glucose)
-
Microscopy chamber (e.g., passivated glass slide and coverslip)
Procedure:
-
Prepare the microscopy chamber: Clean and passivate the glass surfaces to prevent non-specific protein adhesion.
-
Prepare the protein mixture: On ice, combine G-actin, myosin II, and the crosslinking protein in polymerization buffer. The final concentrations should be optimized for the desired network architecture and contractility.
-
Initiate polymerization: Add the ATP regeneration system and antioxidant solution to the protein mixture and quickly transfer it to the microscopy chamber.
-
Seal the chamber: Seal the chamber with vacuum grease or wax to prevent evaporation.
-
Image acquisition: Immediately begin imaging the sample using an appropriate microscopy technique (e.g., confocal or TIRF microscopy).
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is a powerful technique for visualizing the dynamics of single actin filaments and myosin motors near a glass-water interface with high signal-to-noise ratio.
Procedure:
-
Prepare a flow cell: Assemble a flow cell using a quartz slide and a coverslip with double-sided tape as a spacer.
-
Surface functionalization: Functionalize the surface of the flow cell to specifically immobilize one of the components (e.g., myosin II) or to allow for the observation of freely moving filaments.
-
Introduce proteins: Sequentially flow in the different protein components (e.g., myosin II, then fluorescently labeled actin) and buffers.
-
Initiate the reaction: Flow in a buffer containing ATP to initiate motor activity.
-
Image acquisition: Acquire time-lapse images using a TIRF microscope equipped with appropriate lasers and filters for the fluorophores being used.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin, which is a direct measure of its enzymatic activity.
Materials:
-
Myosin II
-
Actin filaments
-
Assay buffer (e.g., 25 mM imidazole, pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA)
-
ATP (spiked with [γ-32P]ATP)
-
Quenching solution (e.g., perchloric acid)
-
Phosphate detection reagent (e.g., malachite green)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine myosin II, actin filaments (if measuring actin-activated ATPase), and assay buffer.
-
Initiate the reaction: Add ATP to the reaction mixture to start the reaction.
-
Incubate: Incubate the reaction at a controlled temperature for a specific time period.
-
Quench the reaction: Stop the reaction by adding the quenching solution.
-
Measure phosphate release: Quantify the amount of inorganic phosphate released using a colorimetric assay or by measuring the amount of radioactive phosphate.
Logical Workflow of this compound Self-Organization
The following diagram illustrates the logical flow of events leading to this compound self-organization and contractility.
Caption: Logical workflow of this compound self-organization and contraction.
Key Protein Interactions Within the Actomyosin Network: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core protein interactions that govern the function of the actomyosin network. The precise regulation of these interactions is fundamental to a vast array of cellular processes, from muscle contraction to cell migration and division. Understanding the quantitative and mechanistic details of these interactions is therefore of paramount importance for basic research and the development of novel therapeutics targeting diseases associated with cytoskeletal dysregulation.
Core Protein Interactions and Quantitative Data
The this compound network is a dynamic assembly of proteins, with actin and myosin forming its core contractile machinery. The interactions between these and other regulatory proteins are tightly controlled. Below are summaries of the key quantitative data related to these interactions.
Actin-Myosin Interaction
The interaction between actin and myosin is the fundamental force-generating process in the this compound network. This interaction is cyclical, with myosin heads binding to actin filaments, performing a power stroke, and then detaching in an ATP-dependent manner. The affinity of myosin for actin varies depending on the nucleotide bound to the myosin head.
| Interacting Proteins | Condition | Dissociation Constant (Kd) | Stoichiometry (Bmax) | Reference |
| Actin and Myosin Subfragment-1 (S1) | ADP-bound | 31 µM (slow isoform) - 168 µM (fast isoform) | - | [1] |
| Myosin Binding Protein C (MyBP-C) and F-actin | Phosphorylation-dependent | ~10 µM | ~1:1 | [2] |
| Cardiac Myosin Binding Protein C (cMyBP-C) and Actin | - | 4.3 ± 1.1 µM | 1.1 ± 0.1 | [3] |
| DAAM and Monomeric Actin | - | Tens of nM range | - | [4] |
Regulatory Protein Interactions in Striated Muscle
In striated muscle (skeletal and cardiac), the interaction between actin and myosin is regulated by the troponin-tropomyosin complex. Calcium ions (Ca2+) act as the primary trigger for contraction.
| Interacting Proteins | Condition | Affinity/Dissociation Constant (Kd) | Notes | Reference |
| Troponin-Tropomyosin and F-actin | -Ca2+ | K₀ ≈ 2.2 x 10⁵ M⁻¹ | K₀ represents the affinity for an isolated site. | [5] |
| Troponin-Tropomyosin and F-actin | +Ca2+ | K₀ ≈ 1.8 x 10⁵ M⁻¹ | The presence of Ca2+ slightly decreases the affinity for an isolated site but initiates conformational changes that expose myosin-binding sites. | [5] |
| Tropomyosin and Actin | - | Highly cooperative binding | Troponin increases the affinity of tropomyosin for actin by 80-130 fold. | [6] |
Regulatory Protein Interactions in Smooth Muscle and Non-Muscle Cells
In smooth muscle and non-muscle cells, the regulation of this compound contraction is primarily controlled by the phosphorylation of the myosin light chain (MLC), which is initiated by the calcium-calmodulin complex and myosin light chain kinase (MLCK).
| Interacting Proteins | Condition | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Reference |
| Calmodulin and Myosin Light Chain Kinase (MLCK) peptide (M13) | Ca2+-dependent | ~1 µM (for N-terminal half of M13) | - | [7] |
| Calmodulin and MLCK peptide | - | - | ~1 nM | [8] |
Rho-ROCK Pathway Interactions
The Rho-ROCK signaling pathway is a crucial regulator of this compound contractility in non-muscle cells, influencing processes such as cell shape, migration, and adhesion.
| Interacting Proteins | Condition | Dissociation Constant (Kd) | Notes |
| RhoA and ROCK | GTP-bound RhoA | Not explicitly found in search results | The interaction is highly specific to the active, GTP-bound form of RhoA. |
Signaling Pathways
The regulation of the this compound network is orchestrated by complex signaling pathways. Here, we visualize two of the most critical pathways using the DOT language for Graphviz.
Calcium-Troponin-Tropomyosin Signaling Pathway in Striated Muscle
Caption: Calcium-mediated regulation of striated muscle contraction.
Rho-ROCK Signaling Pathway
Caption: The Rho-ROCK pathway leading to this compound contraction.
Experimental Protocols
Detailed methodologies for studying this compound interactions are crucial for reproducible and reliable results. The following sections outline the key steps for several widely used techniques.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions by using an antibody to isolate a specific protein and its binding partners from a cell lysate.[6][7][9][10]
Workflow Diagram:
Caption: General workflow for a Co-Immunoprecipitation experiment.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate:
-
Add protein A/G-agarose or magnetic beads to the lysate and incubate with gentle rotation at 4°C.
-
Centrifuge or use a magnetic rack to pellet the beads, and transfer the supernatant to a fresh tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the protein of interest to the pre-cleared lysate.
-
Incubate with gentle rotation at 4°C to allow the antibody to bind to its target protein.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate further to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complex from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Collect the eluate for downstream analysis.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of the target protein and its interaction partners.
-
For identification of unknown interaction partners, mass spectrometry can be employed.
-
Förster Resonance Energy Transfer (FRET)
FRET is a technique to measure the proximity of two fluorescently labeled molecules. It is widely used to study protein-protein interactions in living cells.[11][12][13][14][15][16][17][18][19]
Workflow Diagram:
Caption: Workflow for a FRET microscopy experiment.
Detailed Protocol:
-
Fluorophore Selection and Fusion Protein Construction:
-
Choose a suitable FRET pair (e.g., CFP and YFP, or GFP and mCherry) with significant spectral overlap.
-
Genetically fuse the donor and acceptor fluorophores to the proteins of interest (e.g., actin and a myosin light chain).
-
-
Cell Culture and Transfection:
-
Culture appropriate cells and transfect them with the expression vectors for the fluorescently tagged proteins.
-
Allow sufficient time for protein expression and fluorophore maturation.
-
-
Microscopy and Image Acquisition:
-
Image the cells using a confocal or wide-field fluorescence microscope equipped with the appropriate filter sets for the chosen FRET pair.
-
Acquire three images:
-
Donor image: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.
-
Acceptor image: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.
-
FRET image: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.
-
-
-
Image Analysis and FRET Calculation:
-
Correct the raw images for background fluorescence and spectral bleed-through (crosstalk).
-
Calculate the normalized FRET (N-FRET) or FRET efficiency (E) using established algorithms. This will provide a quantitative measure of the interaction.
-
-
Controls:
-
Include positive controls (e.g., a fusion protein of the donor and acceptor) and negative controls (e.g., cells expressing only the donor or only the acceptor) to validate the measurements.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[5][11][15][20][21]
Workflow Diagram:
Caption: Workflow for a Surface Plasmon Resonance experiment.
Detailed Protocol:
-
Ligand Immobilization:
-
Select an appropriate sensor chip and immobilize one of the interacting partners (the ligand, e.g., purified actin) onto the chip surface using a suitable coupling chemistry (e.g., amine coupling).
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the other interacting partner (the analyte, e.g., purified myosin) in a suitable running buffer.
-
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the analyte over the ligand-immobilized surface and monitor the change in the SPR signal (response units, RU) in real-time. This is the association phase.
-
Switch back to injecting the running buffer to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Fit the association and dissociation curves (the sensorgram) to appropriate kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface. It provides a measure of myosin's motor activity.[8][22][23]
Workflow Diagram:
Caption: Workflow for an in vitro motility assay.
Detailed Protocol:
-
Protein Purification:
-
Purify actin and myosin from a suitable source (e.g., rabbit skeletal muscle).
-
Label actin with a fluorescent probe (e.g., phalloidin (B8060827) conjugated to a fluorophore).
-
-
Flow Cell Preparation:
-
Construct a flow cell by creating a channel between a microscope slide and a coverslip.
-
-
Assay Procedure:
-
Introduce a solution of myosin into the flow cell and allow it to adsorb to the coverslip surface.
-
Wash out unbound myosin and block the surface with a protein like bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Introduce the fluorescently labeled actin filaments into the flow cell.
-
Initiate movement by flowing in a buffer containing ATP.
-
-
Data Acquisition and Analysis:
-
Observe and record the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.
-
Use tracking software to analyze the recorded videos and determine the velocity of filament movement.
-
Conclusion
The study of protein interactions within the this compound network is a dynamic and evolving field. The combination of quantitative binding studies, detailed investigation of signaling pathways, and sophisticated in vitro and in vivo experimental approaches continues to provide deeper insights into the molecular mechanisms that drive fundamental cellular processes. The technical guide presented here offers a comprehensive overview of the core principles and methodologies essential for researchers and drug development professionals working in this area. A thorough understanding of these interactions and the methods to study them is critical for the development of novel therapeutic strategies targeting a wide range of human diseases.
References
- 1. Modulators of actin-myosin dissociation: basis for muscle type functional differences during fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 7. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification of muscle actin [dictybase.org]
- 12. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 13. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
- 16. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. affiniteinstruments.com [affiniteinstruments.com]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. umass.edu [umass.edu]
- 21. in vitro Motility Assay [dictybase.org]
- 22. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
Methodological & Application
Purifying Actin from Skeletal Muscle: A Detailed Protocol for Researchers
Application Notes
This document provides a comprehensive protocol for the purification of actin from skeletal muscle, a fundamental procedure for researchers in cell biology, biochemistry, and drug development. The method detailed below is a synthesis of established protocols, primarily based on the work of Spudich and Watt, and is designed to yield high-purity, polymerization-competent actin.[1][2][3] The protocol is divided into two main stages: the preparation of an acetone (B3395972) powder from fresh skeletal muscle and the subsequent purification of actin from this powder through cycles of polymerization and depolymerization.[4]
Actin is a highly conserved, abundant protein in eukaryotic cells that plays a critical role in a multitude of cellular processes, including muscle contraction, cell motility, and the maintenance of cell shape. The ability to isolate pure, functional actin is essential for in vitro studies of its interaction with actin-binding proteins, the effects of small molecules on its polymerization dynamics, and for its use as a component in reconstituted cytoskeletal systems.
The expected yield of actin from this protocol is approximately 20 mg per gram of muscle acetone powder.[1] The purity of the final actin preparation should be assessed by SDS-PAGE, where actin will appear as a single band at approximately 42 kDa.
Quantitative Data Summary
The following table summarizes key quantitative parameters and reagent concentrations for the purification of actin from skeletal muscle.
| Parameter | Value | Reference |
| Starting Material | Rabbit or Chicken Skeletal Muscle | [5][6] |
| Expected Yield from Acetone Powder | ~20 mg actin / g powder | [1] |
| G-Actin Extraction Buffer (Buffer A) | 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2 | [1][5] |
| Extraction Volume | 20 mL Buffer A / g acetone powder | [1][5] |
| Polymerization Induction | 50 mM KCl, 2 mM MgCl2 | [1][5] |
| Tropomyosin Dissociation | 0.6 M - 0.8 M KCl | [1][5] |
| High-Speed Centrifugation (F-Actin Pelleting) | 35,000 - 150,000 x g | [1][5][7] |
| Depolymerization | Dialysis against Buffer A | [1][5] |
| Actin Concentration Determination (OD290) | 1 mg/mL = 0.65 OD290 | [5] |
Experimental Workflow
Caption: Workflow for the purification of actin from skeletal muscle.
Experimental Protocols
Part 1: Preparation of Muscle Acetone Powder
This initial phase aims to remove myosin and other soluble proteins, dehydrate the muscle tissue, and preserve the actin in a stable form.
Materials:
-
Fresh rabbit or chicken skeletal muscle (back and hind leg muscles are ideal)[5][6]
-
Myosin Extraction Solution: 0.5 M KCl, 0.1 M K2HPO4, cooled to 4°C[5]
-
Cold distilled water (4°C)
-
Cold acetone (-20°C)
-
Meat grinder
-
Large beakers
-
Stir plate and magnetic stir bar
-
Centrifuge and appropriate rotors
-
Filter paper
Procedure:
-
Dissect and mince the skeletal muscle, removing as much connective tissue and fat as possible.[4] Keep the muscle on ice at all times.
-
Grind the minced muscle twice using a pre-chilled meat grinder.[5]
-
Extract the ground muscle with 3 volumes of cold Myosin Extraction Solution for 10 minutes with stirring in a cold room (4°C).[5]
-
Centrifuge the mixture to pellet the muscle tissue. Discard the supernatant.
-
Repeat the extraction (step 3) and centrifugation (step 4) one more time.[5]
-
Wash the pellet with 5-10 volumes of cold distilled water and centrifuge. Repeat this wash until the supernatant is clear.
-
Resuspend the final pellet in cold acetone (-20°C) and stir for 10 minutes.[8]
-
Filter the suspension through cheesecloth or filter paper to collect the powder.
-
Repeat the acetone wash (steps 7-8) four more times.[8]
-
Spread the final acetone powder on a large sheet of filter paper and allow it to air dry completely in a fume hood.[5]
-
Store the desiccated acetone powder at -80°C for long-term use.[8]
Part 2: Purification of Actin from Acetone Powder
This part of the protocol involves the selective extraction and purification of actin through controlled polymerization and depolymerization cycles.
Materials:
-
Muscle acetone powder
-
Buffer A (G-Actin Buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2. Prepare fresh and keep on ice.[1][5]
-
2 M KCl stock solution
-
1 M MgCl2 stock solution
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors (e.g., Ti45 or equivalent)[1]
-
Dialysis tubing (e.g., Snakeskin™)[7]
-
Spectrophotometer
Procedure:
-
G-Actin Extraction: For every 1 gram of acetone powder, add 20 mL of ice-cold Buffer A.[1][5] Stir gently on ice for 30 minutes.
-
Clarification: Centrifuge the extract at 16,000 RPM for 30 minutes at 4°C to pellet insoluble material.[1]
-
Filtration: Filter the supernatant through cheesecloth or glass wool into a pre-chilled beaker.[1][5]
-
Polymerization: While stirring the supernatant gently, add 2 M KCl to a final concentration of 50 mM and 1 M MgCl2 to a final concentration of 2 mM.[1][5] Continue stirring for 1 hour at room temperature to allow for actin polymerization into F-actin.
-
Tropomyosin Removal: Add solid KCl to the F-actin solution to a final concentration of 0.6 M - 0.8 M.[1][5] Stir gently in the cold room (4°C) for 30-90 minutes. This high salt concentration dissociates tropomyosin from the actin filaments.
-
F-Actin Pelleting: Pellet the F-actin by ultracentrifugation at 35,000 RPM for 2-3 hours at 4°C.[1][5]
-
Washing: Carefully discard the supernatant. Gently wash the surface of the F-actin pellet with a small volume of cold Buffer A.
-
Depolymerization: Resuspend the F-actin pellet in a minimal volume of Buffer A (approximately 3 mL per gram of starting acetone powder) using a Dounce homogenizer.[1]
-
Dialyze the resuspended F-actin against a large volume of Buffer A for 2-3 days at 4°C, with at least three buffer changes.[1][5] This will depolymerize the F-actin back to G-actin.
-
Clarification of G-Actin: Centrifuge the dialyzed G-actin solution at 35,000 RPM for 2 hours at 4°C to remove any aggregated actin or non-depolymerized filaments.[1][5]
-
Final Product: Carefully collect the supernatant, which contains the purified G-actin.
-
Concentration and Purity Assessment: Determine the actin concentration by measuring the absorbance at 290 nm (an OD290 of 0.65 corresponds to 1 mg/mL of pure actin).[5] Assess the purity by running a sample on an SDS-PAGE gel. A single band at ~42 kDa should be observed.
-
Storage: The purified G-actin can be stored at 4°C for several weeks. For long-term storage, it can be lyophilized in the presence of sucrose (B13894) (2 mg sucrose per mg of actin) and stored at -70°C.[5][6] Alternatively, F-actin can be stored at 4°C for up to a month.[9]
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. udspace.udel.edu [udspace.udel.edu]
- 3. Purification of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of muscle actin [dictybase.org]
- 6. dictybase.org [dictybase.org]
- 7. Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biofiz.sote.hu [biofiz.sote.hu]
- 9. In vitro Fluorescence Imaging–based Actin Bundling Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Smooth Muscle Myosin Purification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the purification of smooth muscle myosin, a critical protein in muscle contraction and a key target in drug development. The methodologies detailed below are based on established protocols, primarily the Sobieszek-Bremel method, and are intended to yield high-purity myosin suitable for a range of biochemical and biophysical assays.
I. Introduction
Smooth muscle myosin is a molecular motor that, in conjunction with actin, generates the force for smooth muscle contraction. The regulation of its activity is a pivotal process in numerous physiological functions and pathological conditions. The purification of smooth muscle myosin is a fundamental prerequisite for in-depth studies of its structure, function, and interaction with potential therapeutic agents. This document outlines a detailed procedure for the isolation of smooth muscle myosin from tissue sources such as chicken gizzard or bovine trachea, yielding a functionally active protein.
II. Signaling Pathway of Smooth Muscle Contraction
The contraction of smooth muscle is primarily regulated by the phosphorylation of the regulatory light chain (RLC) of myosin. This process is initiated by an increase in intracellular calcium concentration, which binds to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the RLC, leading to a conformational change in the myosin molecule and enabling its interaction with actin to generate force. Dephosphorylation of the RLC by myosin light chain phosphatase (MLCP) leads to muscle relaxation.
Caption: Signaling pathway of smooth muscle contraction and relaxation.
III. Experimental Workflow for Myosin Purification
The purification of smooth muscle myosin is a multi-step process that involves the initial preparation of the muscle tissue, extraction of myofibrils, isolation of actomyosin, and subsequent purification of myosin. The following diagram provides a high-level overview of the experimental workflow.
Caption: Experimental workflow for smooth muscle myosin purification.
IV. Detailed Protocols
A. Buffers and Solutions
Proper buffer preparation is critical for successful myosin purification. All buffers should be prepared with high-purity water and chilled to 4°C before use.
| Buffer/Solution Name | Composition |
| Ringers Solution | For initial tissue washing. |
| Wash Buffer | 150 mM KCl, 2 mM EGTA, 2 mM MgCl₂, 0.5 mM DTT, 10 mM MOPS, pH 7.5.[1] |
| Extraction Buffer | 150 mM KCl, 2 mM EGTA, 2 mM EDTA, 0.5 mM DTT, 5 mM ATP, 10 mM MOPS, pH 7.5.[1] |
| High Salt Buffer | For initial extraction of contractile proteins. |
| Low Ionic Strength Buffer | For washing and removal of non-contractile proteins. |
| This compound Extraction Solution (LAMES) | Used to extract crude this compound from the myofibril preparation.[2][3] |
| Ammonium Sulfate Solution | Saturated solution, pH adjusted, for fractional precipitation. |
| Dialysis Buffer (AA Buffer) | 60 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 10 mM imidazole, pH 7.4.[2] |
| Chromatography Buffers | Specific to the type of chromatography being performed (e.g., varying salt concentrations for ion exchange). |
B. Step-by-Step Purification Protocol
This protocol is adapted from the Sobieszek-Bremel method and its subsequent modifications.[2][3]
1. Tissue Preparation a. Obtain fresh smooth muscle tissue (e.g., chicken gizzards) from a local supplier.[1] b. On ice, meticulously remove fat and connective tissue.[1] c. Mince the cleaned muscle tissue into small pieces using a grinder.[3] d. Homogenize the minced tissue at low ionic strength to remove non-contractile proteins through repetitive washing and centrifugation.[2][3]
2. Myofibril Extraction a. Resuspend the homogenized tissue in cold Wash Buffer. b. Centrifuge at a moderate speed (e.g., 5,000 x g) for 10 minutes at 4°C. c. Discard the supernatant and repeat the wash step two to three times, or until the supernatant is clear.[1] The resulting pellet is the myofibril-like preparation (MYF).[2]
3. This compound Extraction a. Resuspend the MYF pellet in Extraction Buffer containing ATP and calcium-chelating agents (EDTA and EGTA).[2][3] b. Stir the suspension gently on ice for 30-60 minutes to extract the this compound. c. Centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet insoluble material. d. The supernatant contains the crude this compound extract. A single extraction with a buffer volume five times that of the myofibril pellet can yield a considerable portion of this compound at a high concentration.[2]
4. Ammonium Sulfate Precipitation a. Slowly add solid ammonium sulfate or a saturated ammonium sulfate solution to the crude this compound extract while gently stirring on ice. b. Perform a fractional precipitation. A common approach is to first precipitate and remove the thin filament fraction with 40% ammonium sulfate saturation.[2] c. Increase the ammonium sulfate concentration to between 40% and 57.5% to precipitate the crude myosin (CMY).[2] d. Incubate on ice for 30 minutes to allow for complete precipitation. e. Collect the precipitated crude myosin by centrifugation at 10,000 x g for 20 minutes at 4°C.
5. Dialysis a. Carefully dissolve the crude myosin pellet in a minimal volume of a high salt buffer. b. Place the dissolved myosin in dialysis tubing and dialyze against a large volume of Dialysis Buffer (AA Buffer) overnight at 4°C.[2] This step is crucial for removing the ammonium sulfate.[4] c. The dialysis will also cause the myosin to form filaments, which can be pelleted by centrifugation and resuspended in a small volume of AA buffer for storage.[2]
6. Optional Chromatography a. For higher purity, the dialyzed myosin can be further purified using chromatography techniques. b. Ion Exchange Chromatography: This method separates proteins based on their net charge.[5][6] Anion exchange chromatography has been used for the rapid purification of myosin light chain kinase.[7] c. Gel Filtration Chromatography (Size Exclusion Chromatography): This technique separates proteins based on their size and can be used to remove any remaining small molecule contaminants and to separate myosin monomers from aggregates.[8][9]
V. Quantitative Data Summary
The yield and purity of smooth muscle myosin can vary depending on the starting material and the specifics of the protocol. The following table provides representative data that can be expected at various stages of the purification process.
| Purification Step | Protein Concentration (mg/mL) | Yield (%) | Purity (%) |
| Crude this compound Extract | up to 25 | 100 | ~50-60 |
| 40-57.5% Ammonium Sulfate Pellet (Crude Myosin) | Variable | ~70-80 | ~70-85 |
| After Dialysis | ~10-15 | ~60-70 | ~90 |
| After Chromatography | ~5-10 | ~40-50 | >95[1][10] |
VI. Characterization of Purified Myosin
A. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Purity of the myosin preparation should be assessed at each stage using SDS-PAGE.[2] A high-purity preparation will show a prominent band corresponding to the myosin heavy chain (around 200 kDa) and two smaller bands for the essential and regulatory light chains.
B. Enzymatic Activity Assay The functional integrity of the purified myosin should be confirmed by measuring its ATPase activity.
Protocol: Myosin ATPase Activity Assay
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), KCl, MgCl₂, and ATP.
-
Add the purified myosin to the reaction mixture to initiate the reaction.
-
Incubate at a constant temperature (e.g., 37°C).
-
Stop the reaction at various time points by adding a quenching solution (e.g., SDS).
-
Measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay.
-
The ATPase activity is calculated as the amount of Pi released per unit time per amount of myosin.
The actin-activated ATPase activity can also be measured by including purified actin in the reaction mixture. This activity should be calcium-dependent and require the phosphorylation of the myosin regulatory light chain.
C. Electron Microscopy Negative staining transmission electron microscopy can be used to visualize the purified myosin molecules and confirm their structural integrity.[1][10] Under appropriate conditions, the characteristic 10S folded conformation of inactive smooth muscle myosin can be observed.[1][11]
VII. Conclusion
The protocol described in these application notes provides a robust method for the purification of high-quality smooth muscle myosin. The purified myosin can be used in a variety of downstream applications, including enzymatic assays, binding studies, and structural analyses, making it an invaluable tool for basic research and drug discovery. The purity of the final myosin preparation can reach over 95%, and the protein retains its enzymatic activity.[1][10]
References
- 1. A simple and rapid preparation of smooth muscle myosin 2 for the electron microscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Myosin from Bovine Tracheal Smooth Muscle, Filament Formation and Endogenous Association of Its Regulatory Complex [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Untitled Document [ucl.ac.uk]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Smooth muscle myosin light chain kinase: rapid purification by anion exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gel Filtration Chromatography (GFC) | Phenomenex [phenomenex.com]
- 9. bio-rad.com [bio-rad.com]
- 10. A simple and rapid preparation of smooth muscle myosin 2 for the electron microscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: In Vitro Reconstitution of Contractile Actomyosin Bundles
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the bottom-up reconstitution of contractile actomyosin bundles from purified protein components. This in vitro system allows for the quantitative study of cytoskeletal mechanics, force generation, and the screening of compounds that modulate this compound contractility.
Principle of the Assay
The reconstitution of contractile this compound bundles is a powerful technique to study the fundamental mechanisms of cellular force generation in a controlled environment.[1] The process involves the self-assembly of purified actin filaments, non-muscle myosin II motors, and an actin cross-linking protein, such as α-actinin, into bundled structures.[2][3] Upon the addition of ATP, myosin II motors, which assemble into bipolar "thick filaments," pull on the actin filaments, causing the bundle to contract.[4][5] This contraction can be visualized using fluorescence microscopy and quantified to understand the biophysical properties of the system.[6][7][8] The minimal components required are F-actin, myosin II, and a cross-linking protein to ensure force transmission throughout the bundle.[5]
Key Components and Reagents
Successful reconstitution requires high-purity, active proteins. It is recommended to perform quality control on each protein batch before use.
-
Actin: Purified from rabbit skeletal muscle or expressed recombinantly. Stored as G-actin (monomeric) on ice and polymerized into F-actin (filamentous) immediately before the experiment.
-
Non-Muscle Myosin II: Purified from sources like human platelets or expressed using a baculovirus system. Myosin II dimers self-assemble into bipolar thick filaments under physiological salt conditions.[1]
-
α-Actinin: A common actin cross-linking protein that bundles actin filaments into networks with mixed polarity, which is essential for contraction.[3][9]
-
ATP: The energy source for myosin motor activity. An ATP regeneration system is crucial for maintaining a constant ATP concentration during the experiment.
-
Buffers and Reagents: A standard set of biological buffers and salts are required to maintain pH, ionic strength, and protein stability.
Experimental Workflow
The overall process involves a sequential assembly of components within a passivated flow cell to allow for observation via microscopy.[1]
Figure 1: General experimental workflow for the in vitro reconstitution and contraction of this compound bundles.
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and Flow Cell
-
Buffer Preparation: Prepare all necessary buffers as described in Table 1. The Assay Buffer (KMEI) is the primary buffer used for the reaction.
-
Myosin II Filament Formation: Dilute purified myosin II dimers in Assay Buffer with varying KCl concentrations (e.g., 100-200 mM) to control the size of the thick filaments.[1] Incubate on ice for 15-30 minutes to allow for self-assembly.
-
Flow Cell Passivation: To prevent non-specific protein binding, thoroughly clean glass slides and coverslips. Passivate the surface by incubating with a solution of BSA (Bovine Serum Albumin) or a lipid bilayer.[1]
Protocol 2: Reconstitution and Contraction Assay
This protocol is designed for visualization using Total Internal Reflection Fluorescence (TIRF) or confocal microscopy.[1][6]
-
Actin Polymerization: In a microfuge tube, mix G-actin (labeled with a fluorescent probe, e.g., Alexa 488-phalloidin) with Polymerization Buffer. The final actin concentration is typically in the low micromolar range (e.g., 1-5 µM). Incubate at room temperature for 30-60 minutes to form F-actin.
-
Bundle Formation: Introduce the F-actin solution into the passivated flow cell. Follow this by introducing a solution of α-actinin in Assay Buffer. Allow 10-15 minutes for the cross-linker to organize the actin filaments into bundles. The molar ratio of α-actinin to actin is critical and must be optimized (see Table 2).[9]
-
Myosin Incorporation: Gently perfuse the pre-formed myosin II thick filaments (fluorescently labeled with, for example, Alexa 568) into the chamber. Incubate for 5-10 minutes to allow myosin to bind to the actin bundles.
-
Initiate Contraction: To start the reaction, perfuse the chamber with Assay Buffer containing ATP and an ATP regeneration system. This will trigger myosin motor activity and subsequent bundle contraction.[2]
-
Imaging: Immediately begin acquiring time-lapse images using a fluorescence microscope. Capture images in at least two channels (one for actin, one for myosin) every 5-10 seconds for 10-30 minutes.
Data Presentation: Quantitative Parameters
The precise concentrations and ratios of components are critical for successful reconstitution and can be tuned to modulate the resulting bundle architecture and contractility.[10]
Table 1: Typical Buffer Compositions
| Buffer Name | Components | Purpose |
| G-Actin Buffer (G-Buffer) | 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂ | Maintains actin in its monomeric state. |
| Assay Buffer (KMEI) | 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM Imidazole (pH 7.0) | General reaction buffer for reconstitution and contraction.[11] |
| Polymerization Buffer (10X) | 500 mM KCl, 20 mM MgCl₂, 10 mM ATP | Induces polymerization of G-actin into F-actin. |
| ATP Regeneration System | 20 mM Creatine Phosphate, 0.3 mg/mL Creatine Kinase, 1-2 mM ATP | Maintains a constant ATP concentration during the assay.[11] |
Table 2: Typical Protein Concentrations and Molar Ratios
| Component | Typical Final Concentration | Typical Molar Ratio (vs. Actin) | Notes |
| Actin | 1 - 5 µM | 1 | The primary scaffold component. |
| α-Actinin | 10 - 100 nM | 1:100 - 1:30 | Controls the degree of bundling and network connectivity.[1][9] |
| Myosin II | 10 - 100 nM (dimer) | 1:100 - 1:20 | Motor concentration determines contractility; a critical density is required to induce contraction.[2][4] |
Upstream Signaling Pathway: RhoA Regulation
In vivo, this compound contractility is tightly controlled by upstream signaling pathways. The RhoA GTPase pathway is a primary regulator.[12][13] Understanding this pathway is crucial for contextualizing in vitro findings and for developing drugs that target contractility.
Figure 2: The RhoA signaling pathway, a key regulator of this compound contractility in cells.[14][15]
Data Analysis and Expected Results
-
Visualization: Successful experiments will show fluorescently labeled actin bundles that shorten over time after the addition of ATP. Myosin puncta can be seen localizing along these bundles.[16]
-
Contraction Velocity: The rate of bundle shortening can be measured using kymographs or by tracking the ends of the bundles over time. Contraction speed typically decreases as forces build within the bundle.[2]
-
Morphology Changes: Quantify changes in bundle length, width, and overall network architecture. Contraction often leads to the coalescence of smaller bundles and the formation of larger, denser asters or clusters.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Contraction | Inactive Myosin II | Verify myosin ATPase activity with a separate biochemical assay. |
| Insufficient Myosin Concentration | Increase myosin concentration. A critical density is needed for force percolation.[4][17] | |
| ATP Depletion | Ensure the ATP regeneration system is fresh and active. | |
| Incorrect Buffer Conditions | Check pH and ionic strength of Assay Buffer. Myosin activity is salt-sensitive.[1] | |
| Rapid Bundle Disintegration | Low Cross-linker Concentration | Increase α-actinin concentration to enhance bundle integrity and force transmission.[2] |
| Protein Aggregation | Poor Protein Quality / Denaturation | Use fresh protein stocks. Ensure proteins are kept on ice and handled gently. Centrifuge protein solutions before use to remove aggregates. |
| Non-specific Surface Binding | Ineffective Passivation | Improve surface blocking with higher BSA concentration or by using alternative methods like PEG-passivation or supported lipid bilayers.[1] |
References
- 1. Reconstitution of Contractile this compound Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lptms.universite-paris-saclay.fr [lptms.universite-paris-saclay.fr]
- 3. mdpi.com [mdpi.com]
- 4. Reconstitution of contractile this compound bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forcing cells into shape: the mechanics of this compound contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superresolution microscopy reveals this compound dynamics in medioapical arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing myosin–actin interaction with a genetically-encoded fluorescent strain sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Actin bundle architecture and mechanics regulate myosin II force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Myosin-induced F-actin Fragmentation Facilitates Contraction of Actin Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Cell Type-specific Signaling Function of RhoA GTPase: Lessons from Mouse Gene Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of RhoA Activity by Adhesion Molecules and Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Self-Organization of Myosin II in Reconstituted this compound Bundles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
Protocol for In Vitro Motility Assays of Actomyosin: Application Notes for Researchers and Drug Development Professionals
Introduction
The in vitro motility assay is a powerful technique used to study the fundamental mechanics of actomyosin-based cell motility at the molecular level.[1][2] This reconstituted system allows for the direct observation and quantification of the movement of fluorescently labeled actin filaments propelled by surface-adsorbed myosin motors.[2][3] The assay is an invaluable tool in basic research for elucidating the kinetic and mechanical properties of different myosin isoforms and in drug development for screening compounds that modulate this compound activity.[3] These application notes provide a detailed protocol for performing the this compound in vitro motility assay, guidelines for data interpretation, and an overview of key signaling pathways that regulate this compound contractility.
Principle of the Assay
The in vitro motility assay involves the immobilization of myosin molecules or motor fragments (e.g., heavy meromyosin, HMM) onto a nitrocellulose-coated glass surface within a flow cell.[2] Fluorescently labeled actin filaments are then introduced into the flow cell in the presence of ATP. The hydrolysis of ATP by the myosin motor domains provides the energy for a conformational change, the "power stroke," which results in the translocation of the actin filaments.[2] The movement of these filaments is visualized using fluorescence microscopy and recorded for subsequent analysis of parameters such as filament velocity and the fraction of moving filaments.[1][3]
Experimental Protocols
This section provides a detailed methodology for the key steps in performing an this compound in vitro motility assay.
Preparation of Proteins
a. Myosin Purification: Myosin can be purified from various tissue sources (e.g., skeletal, cardiac, or smooth muscle) or expressed recombinantly.[1] A common source for skeletal muscle myosin is chicken pectoralis muscle. The purification process typically involves differential salt extraction to isolate the this compound complex, followed by steps to dissociate actin and purify the myosin.[4] Myosin fragments, such as HMM, can be generated by limited proteolytic digestion with enzymes like α-chymotrypsin.[5] It is crucial to remove "dead" or non-functional myosin heads that can bind tightly to actin and impede motility. This can be achieved by a process called affinity purification, which involves pelleting the dead heads with actin filaments in the presence of ATP.[6][7]
b. Actin Purification and Labeling: Actin is typically purified from rabbit skeletal muscle acetone (B3395972) powder. The purified G-actin (globular actin) is then polymerized into F-actin (filamentous actin). For visualization, F-actin is labeled with a fluorescent probe, commonly rhodamine-phalloidin (B2604369), which binds specifically and stabilizes the actin filaments.[8]
Flow Cell Construction
A simple flow cell can be constructed using a microscope slide and a coverslip.
-
Apply two parallel strips of double-sided tape to a clean microscope slide, creating a channel approximately 5-10 mm wide.
-
Coat a clean coverslip with a 1% nitrocellulose solution in amyl acetate (B1210297) and allow it to air dry.
-
Place the nitrocellulose-coated coverslip onto the double-sided tape to form a sealed chamber with an approximate volume of 10-20 µL.
In Vitro Motility Assay Procedure
The following steps outline the sequential addition of solutions to the flow cell:
-
Myosin Incubation: Introduce the myosin solution (e.g., 100-200 µg/mL HMM in a high-salt buffer) into the flow cell and incubate for 1-2 minutes to allow for adsorption to the nitrocellulose surface.
-
Blocking: Wash the flow cell with a blocking buffer, typically containing bovine serum albumin (BSA), to prevent non-specific binding of actin filaments to the surface.
-
"Black" Actin Wash (Optional but Recommended): To block any remaining non-functional myosin heads, introduce a solution of unlabeled F-actin ("black actin") in the presence of ATP. This step helps to improve the quality of motility.[2]
-
Fluorescent Actin Incubation: Introduce the rhodamine-phalloidin labeled F-actin solution (e.g., 10-20 nM) and incubate for 1 minute.
-
Wash: Wash the chamber with an assay buffer to remove any unbound actin filaments.
-
Initiation of Motility: Perfuse the flow cell with the final motility buffer containing ATP (typically 1-2 mM) and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.
-
Data Acquisition: Immediately after adding the motility buffer, visualize the actin filament movement using an epifluorescence or total internal reflection fluorescence (TIRF) microscope. Record movies of the moving filaments for later analysis.
Data Presentation and Analysis
Quantitative data from in vitro motility assays are crucial for comparing the effects of different conditions, myosin isoforms, or potential drug candidates. The following tables summarize typical experimental parameters and their effects on actin filament velocity.
Table 1: Effect of Myosin Concentration on Actin Filament Velocity
| Myosin Concentration (µg/mL) | Surface Density (molecules/µm²) (Approx.) | Actin Filament Velocity (µm/s) |
| 30 | ~100 | Low, intermittent movement |
| 100 | ~350 | Consistent, smooth movement |
| 200 | ~700 | Saturating, maximal velocity |
Note: The relationship between solution concentration and surface density can vary depending on the surface properties and incubation time.
Table 2: Effect of ATP Concentration on Actin Filament Velocity
| ATP Concentration (mM) | Actin Filament Velocity (µm/s) |
| 0.01 | Low |
| 0.1 | Intermediate |
| 1.0 | Saturating/Maximal |
| 5.0 | No significant increase over 1.0 mM |
Note: The Michaelis-Menten constant (Km) for ATP in this compound motility is typically in the micromolar range.[4]
Table 3: Effect of Ionic Strength on Actin Filament Velocity
| Ionic Strength (mM KCl) | Actin Filament Velocity (µm/s) | Observations |
| 25 | Lower | |
| 50 | Optimal | |
| 100 | Slightly Decreased | |
| >150 | Significantly Decreased / Detachment | High ionic strength weakens the electrostatic interactions between actin and myosin.[9] |
Data Analysis
The recorded movies of actin filament movement are analyzed using specialized software to track individual filaments and calculate their velocities.[3] The output is typically a distribution of filament velocities, from which the mean velocity and the fraction of motile filaments can be determined.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the in vitro motility assay.
Signaling Pathways Regulating this compound Contractility
This compound contractility in cells is tightly regulated by complex signaling pathways. Two of the most well-characterized pathways involve Rho-associated kinase (ROCK) and Myosin Light Chain Kinase (MLCK).
1. Rho/ROCK Pathway:
The Rho family of small GTPases, particularly RhoA, plays a central role in regulating this compound contractility.[10] When activated, RhoA binds to and activates its downstream effector, ROCK.[11][12] ROCK, in turn, influences the phosphorylation state of the myosin regulatory light chain (MLC) in two ways: by directly phosphorylating MLC and by inhibiting myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC.[11] The net effect is an increase in MLC phosphorylation, leading to enhanced myosin ATPase activity and contractility.
2. MLCK Pathway:
Myosin Light Chain Kinase (MLCK) is another key regulator of MLC phosphorylation.[13][14] MLCK is activated by the binding of a calcium-calmodulin (Ca²⁺/CaM) complex.[15] An increase in intracellular calcium concentration leads to the formation of the Ca²⁺/CaM complex, which then activates MLCK. Activated MLCK directly phosphorylates MLC, promoting this compound interaction and contraction.[13][14]
References
- 1. Myosin-Specific Adaptations of In vitro Fluorescence Microscopy-Based Motility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATLAS: Machine learning-enhanced filament analysis for the In Vitro Motility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rho-Rho kinase pathway in the this compound contraction and cell-matrix adhesion in immortalized human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of widely used methods to remove nonfunctional myosin heads for the in vitro motility assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of widely used methods to remove nonfunctional myosin heads for the in vitro motility assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Velocity of movement of actin filaments in in vitro motility assay. Measured by fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rescue of in vitro actin motility halted at high ionic strength by reduction of ATP to submicromolar levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho GTPases and this compound: partners in regulating epithelial cell-cell junction structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
Application Note: Measuring Actomyosin ATPase Activity Using a Malachite Green Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actomyosin is the fundamental molecular motor responsible for muscle contraction and various forms of cell motility. It is composed of actin filaments and myosin motor proteins. The energy for this process is derived from the hydrolysis of Adenosine Triphosphate (ATP) by the myosin head, a reaction catalyzed by its inherent ATPase activity. The rate of ATP hydrolysis is a critical parameter for characterizing myosin function, and its modulation by actin and other regulatory proteins is a key area of study in physiology and pathology. Furthermore, the this compound ATPase is a significant target for drug discovery, particularly for cardiovascular diseases.
This application note provides a detailed protocol for measuring this compound ATPase activity using a malachite green-based colorimetric assay. This method is sensitive, reliable, and suitable for high-throughput screening (HTS) of potential modulators of this compound function[1][2].
Assay Principle
The malachite green assay quantifies the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic hydrolysis of ATP by this compound. The principle is a two-step process:
-
Enzymatic Reaction: The this compound complex hydrolyzes ATP into ADP and inorganic phosphate (Pi).
-
This compound + ATP → this compound + ADP + Pi
-
-
Colorimetric Detection: The reaction is stopped, and a malachite green-molybdate reagent is added. In an acidic environment, the molybdate (B1676688) forms a complex with the free orthophosphate. Malachite green then binds to this phosphomolybdate complex, causing a significant color change to green, which can be quantified by measuring the absorbance at approximately 620-650 nm[1][3][4][5]. The intensity of the color is directly proportional to the concentration of inorganic phosphate released.
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the biochemical pathway of ATP hydrolysis by myosin and the general workflow for the malachite green assay.
Caption: The this compound ATPase Cycle.
Caption: Experimental workflow for the this compound ATPase assay.
Experimental Protocol
This protocol is designed for a 96-well plate format, but can be adapted for other formats.[1] It is crucial to use phosphate-free labware and reagents to minimize background signal.[5][6]
-
Equipment:
-
Proteins and Substrates:
-
Myosin (e.g., skeletal or cardiac heavy meromyosin, HMM).
-
Actin filaments (F-actin).
-
Adenosine Triphosphate (ATP), high purity.
-
-
Reagents:
-
Malachite Green Reagent: Commercial kits (e.g., from Sigma-Aldrich, Cayman Chemical, BioAssay Systems) are recommended for consistency.[1][4][5] Alternatively, a working solution can be prepared. A common formulation involves mixing three volumes of 0.045% malachite green hydrochloride in water with one volume of 4.2% ammonium (B1175870) molybdate in 4 M HCl. A stabilizer like polyvinyl alcohol or Tween-20 may be included to prevent precipitation.[2][7]
-
Phosphate Standard: A 1 mM stock solution of KH₂PO₄ or similar.[1]
-
Assay Buffer (Example): 20 mM Imidazole (pH 7.5), 5 mM KCl, 2 mM MgCl₂, 1 mM DTT. Note: Avoid phosphate-based buffers like PBS.[6]
-
Stopping Solution (optional, if not part of a kit): 34% (w/v) citric acid solution to quench the reaction before adding the color reagent.
-
Ultrapure, phosphate-free water.
-
-
Phosphate Standards: Prepare a fresh serial dilution of the 1 mM phosphate standard in assay buffer to generate concentrations from 0 µM to 40 µM. (e.g., 0, 2.5, 5, 10, 20, 30, 40 µM).[1]
-
Malachite Green Working Reagent: If using a kit, prepare the working reagent according to the manufacturer's instructions, typically by mixing two components just before use.[1][8] Bring the reagent to room temperature before use.[8]
-
This compound Complex: Prepare the this compound mixture in assay buffer at the desired concentration. The ratio of myosin to actin should be optimized for the specific myosin isoform. A pre-incubation on ice may be required.
-
ATP Solution: Prepare a stock solution of ATP in assay buffer. The final concentration in the reaction should be optimized; 1 mM is a common starting point.[9]
-
Standard Curve:
-
ATPase Reaction Setup:
-
Prepare reaction mixtures in separate tubes or wells. For each reaction, combine the assay buffer, myosin, and actin. If testing inhibitors, add them at this stage and pre-incubate. The total volume should be less than the final reaction volume (e.g., 40 µL if the final volume is 50 µL).
-
Controls are essential:
-
No-enzyme control: Assay buffer + ATP (checks for non-enzymatic ATP hydrolysis).
-
No-ATP control: this compound + assay buffer (checks for phosphate contamination in the protein preparations).
-
-
Transfer the reaction mixtures to the 96-well plate (e.g., 40 µL per well).
-
-
Initiate the Reaction:
-
Initiate the ATPase reaction by adding ATP to each well (e.g., 10 µL of a 5x ATP stock to make a final volume of 50 µL). Use a multichannel pipette for simultaneous initiation.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Stop Reaction and Color Development:
-
Stop the reaction by adding 20 µL of the Malachite Green Working Reagent to all wells (standards, controls, and samples).[1] The acidic nature of the reagent will denature the enzyme and halt the reaction.[7]
-
Mix gently and incubate at room temperature for 15-30 minutes to allow for full color development.[6][8]
-
-
Measure Absorbance:
Data Presentation and Analysis
First, process the data from the phosphate standards. Subtract the mean absorbance of the blank (0 µM phosphate) from the absorbance values of all other standards. Plot the background-subtracted absorbance against the known phosphate concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be >0.98 for a reliable assay.
Table 1: Example Phosphate Standard Curve Data
| [Phosphate] (µM) | Absorbance @ 620 nm (Rep 1) | Absorbance @ 620 nm (Rep 2) | Mean Absorbance | Net Absorbance |
|---|---|---|---|---|
| 0 | 0.105 | 0.101 | 0.103 | 0.000 |
| 2.5 | 0.188 | 0.192 | 0.190 | 0.087 |
| 5 | 0.275 | 0.281 | 0.278 | 0.175 |
| 10 | 0.451 | 0.459 | 0.455 | 0.352 |
| 20 | 0.810 | 0.802 | 0.806 | 0.703 |
| 30 | 1.155 | 1.165 | 1.160 | 1.057 |
| 40 | 1.501 | 1.511 | 1.506 | 1.403 |
-
Calculate Phosphate Released: For each experimental sample, subtract the mean absorbance of the appropriate control (e.g., no-enzyme control) to get the net absorbance. Use the standard curve's linear equation to calculate the concentration of phosphate ([Pi]) released in each well.
-
[Pi] (µM) = (Net Absorbance - c) / m
-
-
Calculate Specific Activity: Convert the concentration of phosphate into the total amount (nmol) in the reaction volume. Then, normalize this by the incubation time and the amount of myosin used.
-
Total Pi (nmol) = [Pi] (µmol/L) * Reaction Volume (L) * 1000 (nmol/µmol)
-
Specific Activity (nmol/min/mg) = Total Pi (nmol) / (Incubation Time (min) * Amount of Myosin (mg))
-
Table 2: Example Experimental Data and Calculated Activity
| Sample | Condition | Mean Net Absorbance | [Pi] Released (µM)* | Specific Activity (nmol/min/mg)** |
|---|---|---|---|---|
| 1 | This compound (Control) | 0.550 | 15.6 | 52.0 |
| 2 | This compound + Inhibitor A | 0.250 | 7.1 | 23.7 |
| 3 | this compound + Activator B | 0.980 | 27.8 | 92.7 |
*Calculated from the standard curve equation. **Assuming a 50 µL reaction volume, 30 min incubation, and 0.005 mg myosin per reaction.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| High background in blank wells | Phosphate contamination in water, buffers, or labware.[1][5][6] | Use high-purity, phosphate-free water. Ensure all labware is thoroughly rinsed. Test all buffers for phosphate contamination before use.[1][5] |
| Low signal or sensitivity | Enzyme concentration is too low or inactive. Incubation time is too short. Assay conditions (pH, temp) are suboptimal. | Increase enzyme concentration or incubation time (ensure linearity is maintained). Optimize assay buffer conditions. Check protein integrity. |
| Precipitation upon adding reagent | High concentrations of protein or phosphate.[1] Incompatible buffer components. | Dilute the sample after the reaction but before adding the malachite green reagent.[1] Check buffer compatibility chart if available.[4] |
| Color fades or is unstable | Instability of the malachite green-phosphomolybdate complex. | Read absorbance within the recommended time window (e.g., 15-60 minutes) after adding the reagent. Ensure consistent timing for all samples.[7] |
| Poor standard curve linearity | Inaccurate pipetting during serial dilutions. Contamination of standards. Reagent instability. | Prepare fresh standards for each experiment. Use calibrated pipettes. Ensure malachite green working reagent is freshly prepared and mixed well. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for Radioactive Actomyosin ATPase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the ATPase activity of actomyosin using a highly sensitive radioactive assay. This method is particularly useful for characterizing the enzymatic activity of purified this compound, investigating the effects of mutations, and screening for potential therapeutic inhibitors or activators. The high sensitivity of the radioactive assay makes it suitable for proteins with low ATPase activity or when only small amounts of purified protein are available.[1][2]
Principle of the Assay
The this compound ATPase assay measures the rate of ATP hydrolysis by this compound, which results in the production of adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). This protocol utilizes ATP radiolabeled at the gamma phosphate position ([γ-32P]ATP). The ATPase activity is quantified by measuring the amount of radioactive phosphate ([32P]Pi) released over time.[1][3][4] The separation of the liberated [32P]Pi from the unhydrolyzed [γ-32P]ATP is a critical step and can be achieved through two primary methods: molybdate-based extraction or charcoal-based separation.[1][4]
The fundamental reaction is as follows:
This compound + ATP → this compound + ADP + Pi
Core Applications
-
Enzyme Characterization: Determine key kinetic parameters of this compound ATPase activity.
-
Drug Discovery: Screen for and characterize compounds that modulate this compound ATPase activity, which is crucial for developing therapies for cardiovascular and other muscle-related diseases.[5]
-
Mechanistic Studies: Investigate the molecular mechanisms of muscle contraction and the effects of regulatory proteins.[6]
-
Mutation Analysis: Assess the functional consequences of mutations in actin or myosin on their enzymatic activity.[1]
Data Presentation
Quantitative data from the radioactive this compound ATPase assay should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: Raw Scintillation Counts (Counts Per Minute - CPM)
| Sample ID | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Mean CPM | Std. Dev. |
| Blank | 550 | 565 | 558 | 557.67 | 7.51 |
| Total ATP | 1,500,000 | 1,510,000 | 1,505,000 | 1,505,000 | 5,000 |
| This compound t=0 | 600 | 610 | 605 | 605.00 | 5.00 |
| This compound t=5 min | 15,000 | 15,200 | 15,100 | 15,100 | 100 |
| This compound t=10 min | 30,000 | 30,500 | 30,250 | 30,250 | 250 |
| This compound + Inhibitor | 8,000 | 8,100 | 8,050 | 8,050 | 50 |
Table 2: Calculated ATPase Activity
| Condition | Mean Corrected CPM | Pi Released (pmol) | Specific Activity (pmol Pi/min/mg myosin) | % Inhibition/Activation |
| This compound (10 min) | 29,692.33 | 19.73 | 197.3 | N/A |
| This compound + Inhibitor | 7,492.33 | 4.98 | 49.8 | 74.8% Inhibition |
Experimental Protocols
Safety Precaution: This protocol involves the use of radioactive materials ([32P]). All work must be performed in a designated radioactive work area with appropriate shielding and personal protective equipment (PPE). Follow all institutional guidelines for the handling and disposal of radioactive waste.
Protocol 1: Molybdate-Based Extraction Method
This method relies on the formation of a phosphomolybdate complex that is soluble in an organic solvent, allowing for the separation of [32P]Pi from unhydrolyzed [γ-32P]ATP.[1][7]
Materials and Reagents:
-
Purified actin and myosin
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radioactive ATP stock solution (100 mM)
-
Assay Buffer: 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA[7]
-
Stop Solution: 2 parts 10 N Sulfuric Acid, 5 parts 6% Silicotungstic acid[7]
-
10% Ammonium (B1175870) Molybdate (B1676688) in water[7]
-
Isobutanol:Benzene (1:1 v/v) or Isobutanol:Toluene (1:1 v/v)[7]
-
Scintillation fluid
-
Scintillation vials
-
Microcentrifuge tubes (siliconized to prevent protein sticking)[7]
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in siliconized microcentrifuge tubes. A typical final reaction volume is 10 µl.[7]
-
For each reaction, add assay buffer, an appropriate concentration of non-radioactive ATP, and [γ-32P]ATP (final ~40,000 cpm/2 µl).[7]
-
Include blank controls (no enzyme) and total ATP controls (a small aliquot of the reaction mix without stopping the reaction).[7]
-
For actin-activated assays, pre-mix actin and myosin on ice before adding to the reaction mixture.[7]
-
-
Initiation and Incubation:
-
Equilibrate the reaction tubes to the desired temperature (e.g., 37°C for mammalian myosin Iβ).[7]
-
Initiate the reaction by adding the this compound mixture and vortex briefly.[7]
-
Incubate for a specific time course (e.g., 0, 2, 5, 10 minutes). For time-course experiments, start reactions at staggered intervals (e.g., every 30 seconds).[7]
-
-
Reaction Termination and Phosphate Extraction:
-
Stop the reaction by adding 67 µl of Stop Solution and vortex.[7]
-
Add 250 µl of isobutanol:benzene (or toluene) and vortex vigorously for 10 seconds.[8]
-
Add 100 µl of 10% ammonium molybdate and vortex again for 10 seconds.[8]
-
Centrifuge briefly (e.g., 1 minute at 1000 x g) to separate the aqueous and organic phases.[8]
-
-
Quantification:
-
Carefully transfer a defined volume (e.g., 100 µl) of the upper organic phase (which contains the [32P]Pi-molybdate complex) to a scintillation vial.[7]
-
Add 2.5 ml of scintillation fluid to each vial.[7]
-
Prepare "total count" samples by adding a known amount of the initial ATP stock directly to a scintillation vial.[7]
-
Count the radioactivity in a scintillation counter.
-
Protocol 2: Charcoal-Based Separation Method
This method utilizes activated charcoal to bind unhydrolyzed [γ-32P]ATP, while the released [32P]Pi remains in the supernatant after centrifugation.[4]
Materials and Reagents:
-
Purified actin and myosin
-
[γ-32P]ATP
-
Non-radioactive ATP stock solution (100 mM)
-
Assay Buffer (as in Protocol 1)
-
Acidified Charcoal Suspension: A suspension of activated charcoal in a dilute acid (e.g., perchloric acid or HCl). The exact composition may need optimization.
-
Scintillation fluid and vials
Procedure:
-
Reaction Setup and Incubation:
-
Follow steps 1 and 2 from Protocol 1 to set up and run the ATPase reaction.
-
-
Reaction Termination and Separation:
-
Terminate the reaction by adding a volume of the ice-cold acidified charcoal suspension.
-
Vortex the tubes and incubate on ice for a defined period (e.g., 10 minutes) to allow for complete binding of the ATP to the charcoal.
-
Centrifuge at high speed (e.g., 14,000 x g for 5 minutes) to pellet the charcoal with the bound [γ-32P]ATP.[4]
-
-
Quantification:
-
Carefully transfer a known volume of the supernatant (containing the free [32P]Pi) to a scintillation vial.
-
Add scintillation fluid and count the radioactivity.
-
Prepare "total count" samples as described in Protocol 1.
-
Data Analysis
-
Background Subtraction: Subtract the average CPM from the blank samples from all other sample CPM values.
-
Calculate Specific Activity of ATP: Determine the specific activity of the [γ-32P]ATP stock (in CPM/pmol) by dividing the CPM of the "total count" samples by the known amount of ATP in those samples.
-
Quantify Pi Released: For each experimental sample, divide the background-corrected CPM by the specific activity of the ATP to determine the amount of [32P]Pi released in pmol.
-
Determine ATPase Rate: Plot the amount of Pi released over time. The slope of the linear portion of this graph represents the initial rate of ATP hydrolysis.
-
Calculate Specific Activity: Divide the ATPase rate by the amount of myosin in the assay to obtain the specific activity (e.g., in pmol Pi/min/mg myosin or s⁻¹).
Visualizations
Caption: The this compound ATPase Cycle.
References
- 1. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ATPase. I. Quantitative measurement of activity in cryostat sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATPase Activity Measurements Using Radiolabeled ATP | Springer Nature Experiments [experiments.springernature.com]
- 5. cytokinetics.com [cytokinetics.com]
- 6. Inhibition of this compound ATPase Activity by Troponin-Tropomyosin without Blocking the Binding of Myosin to Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsu.edu [ohsu.edu]
- 8. med.upenn.edu [med.upenn.edu]
Visualizing the Dance of Life: Application Notes and Protocols for Actomyosin Dynamics with Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actomyosin cytoskeleton, a dynamic network of actin filaments and myosin II motors, is the engine that drives a multitude of fundamental cellular processes. From cell division and migration to tissue morphogenesis and muscle contraction, the intricate interplay between actin and myosin generates the forces that shape life. Understanding the spatiotemporal regulation of this compound dynamics is therefore paramount for basic research and for the development of therapeutics targeting diseases such as cancer, fibrosis, and cardiovascular disorders.
Fluorescence microscopy, with its ever-expanding toolkit of high-resolution and live-cell imaging techniques, offers an unprecedented window into the world of this compound. This document provides detailed application notes and experimental protocols to empower researchers to visualize and quantify the dynamic behavior of actin and myosin in cells.
Key Fluorescence Microscopy Techniques for this compound Imaging
Several fluorescence microscopy techniques are particularly well-suited for studying this compound dynamics, each offering distinct advantages in terms of resolution, imaging depth, and suitability for live-cell imaging.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy selectively excites fluorophores in a very thin axial plane (typically <100 nm) near the coverslip.[1] This makes it ideal for visualizing this compound dynamics at the cell cortex and in structures adhering to the substrate, such as focal adhesions, with high signal-to-noise ratio.[1]
-
Confocal Microscopy: Confocal microscopy uses a pinhole to reject out-of-focus light, enabling the acquisition of optical sections from within thicker specimens.[2] This technique is a robust workhorse for obtaining high-quality 3D images of the overall this compound cytoskeleton architecture in both fixed and living cells.[2][3]
-
Super-Resolution Microscopy (e.g., TIRF-SIM): Techniques like Total Internal Reflection Fluorescence - Structured Illumination Microscopy (TIRF-SIM) overcome the diffraction limit of light, offering a significant increase in spatial resolution (down to ~90 nm axially and ~150 nm laterally).[4][5] This allows for the visualization of individual actin filaments and myosin minifilaments, providing a deeper understanding of their organization and interaction within the this compound network.[4][6][7]
-
Fluorescence Recovery After Photobleaching (FRAP): FRAP is a powerful technique to measure the turnover and dynamics of fluorescently labeled proteins.[8] By photobleaching a specific region of interest and monitoring the recovery of fluorescence, researchers can quantify the rates of protein association and dissociation within the this compound cytoskeleton, providing insights into its assembly and disassembly kinetics.[8][9][10]
Quantitative Analysis of this compound Dynamics
A key aspect of studying this compound dynamics is the ability to quantify its behavior. The following tables summarize key quantitative parameters that can be extracted from fluorescence microscopy experiments.
Table 1: Actin Retrograde Flow Rates in Different Cell Types
| Cell Type | Measurement Technique | Actin Retrograde Flow Rate (µm/min) | Reference(s) |
| PtK1 cells | Fluorescent Speckle Microscopy | 0.3 - 0.8 | [11] |
| Keratocytes | Not Specified | 4.2 - 6.0 | [12] |
| Jurkat T cells | Not Specified | 5.7 ± 1.7 | [12] |
| Neuronal Growth Cones | DIC and FSM | ~1.0 - 1.5 | [11][13] |
| Migrating Hemocytes | PIV on LifeAct-GFP | Variable, with organized flow fields | [14] |
Table 2: Myosin II Filament Dynamics
| Parameter | Measurement Technique | Value | Cell Type/System | Reference(s) |
| Filament Length | Electron Microscopy | ~320 nm | Platelet Myosin II | [15] |
| Molecules per Filament | Calculation | 28 | Platelet Myosin II | [15] |
| Filament Assembly | Quantitative Imaging | Dependent on local myosin concentration | In vivo | [16] |
| Filament Disassembly | Quantitative Imaging | Influenced by RhoA pathway regulators | C. elegans embryos | [17] |
Signaling Pathways Regulating this compound Dynamics
The this compound cytoskeleton is under the tight control of a complex network of signaling pathways. The Rho family of small GTPases, particularly RhoA, Rac1, and Cdc42, are master regulators of actin polymerization, stress fiber formation, and myosin II activity.
Below is a diagram illustrating the core components of the RhoA signaling pathway leading to this compound contractility.
Caption: RhoA signaling pathway regulating this compound contraction.
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments used to visualize and analyze this compound dynamics.
Protocol 1: Live-Cell Imaging of F-Actin using LifeAct-GFP Transfection
This protocol describes the transient transfection of mammalian cells with a plasmid encoding LifeAct-GFP, a small peptide that binds to F-actin without interfering with its dynamics, for subsequent live-cell imaging.[18]
Materials:
-
Mammalian cells of interest (e.g., HeLa, U2OS)
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
LifeAct-GFP plasmid DNA (1 µg/µL)
-
Transfection reagent (e.g., Lipofectamine LTX with PLUS Reagent)[19]
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging medium (phenol red-free)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in glass-bottom dishes or on coverslips at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation (for one well of a 24-well plate): a. In a sterile microfuge tube, dilute 0.5 µg of LifeAct-GFP plasmid DNA into 50 µL of Opti-MEM. b. In a separate sterile microfuge tube, add 0.5 µL of PLUS Reagent to 50 µL of Opti-MEM and mix gently. c. Add 2 µL of Lipofectamine LTX to the diluted PLUS Reagent solution, mix gently, and incubate for 5 minutes at room temperature. d. Combine the diluted DNA with the diluted Lipofectamine LTX/PLUS Reagent mixture, mix gently by pipetting, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently aspirate the culture medium from the cells and replace it with 400 µL of fresh, pre-warmed complete medium. b. Add the 100 µL of transfection complex dropwise to the cells. c. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.
-
Live-Cell Imaging: a. Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS. b. Replace the PBS with pre-warmed live-cell imaging medium. c. Mount the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2. d. Proceed with imaging using a suitable fluorescence microscope (e.g., confocal or TIRF).
Protocol 2: Immunofluorescence Staining of Non-Muscle Myosin IIA
This protocol details the fixation, permeabilization, and antibody staining of non-muscle myosin IIA in cultured cells for visualization by fluorescence microscopy.
Materials:
-
Cultured cells on sterile coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-non-muscle myosin IIA antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 568), diluted in Blocking Buffer
-
Nuclear Stain (optional): DAPI (1 µg/mL) in PBS
-
Mounting Medium
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[20]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10-20 minutes at room temperature.[21]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-myosin IIA antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining (Optional): Incubate the cells with DAPI solution for 5-10 minutes at room temperature.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Image the stained cells using a fluorescence or confocal microscope.
Protocol 3: Total Internal Reflection Fluorescence (TIRF) Microscopy of this compound Dynamics
This protocol provides a general workflow for imaging this compound dynamics in live cells using TIRF microscopy.
Materials:
-
Live cells expressing fluorescently tagged actin (e.g., LifeAct-GFP) and/or myosin (e.g., Myosin-IIA-mCherry) on high-quality glass-bottom dishes.
-
TIRF microscope equipped with an environmental chamber, appropriate lasers and filters, and a sensitive camera (e.g., EMCCD or sCMOS).
-
Live-cell imaging medium.
Procedure:
-
Microscope Setup: a. Turn on the microscope, lasers, and environmental chamber, allowing them to stabilize at 37°C and 5% CO2. b. Select a high numerical aperture (NA ≥ 1.45) TIRF objective.
-
Sample Preparation: a. Prepare cells as described in Protocol 1. b. Ensure the glass bottom of the dish is clean to achieve optimal TIRF illumination.
-
TIRF Alignment: a. Place the dish on the microscope stage and bring the cells into focus using brightfield or DIC. b. Switch to the fluorescence channel for your probe. c. Adjust the laser angle to achieve total internal reflection. This is typically done by moving the laser spot in the back focal plane of the objective until the widefield illumination disappears and is replaced by the characteristic shallow evanescent field.
-
Image Acquisition: a. Set the camera exposure time and laser power to the lowest levels that provide a good signal-to-noise ratio to minimize phototoxicity.[22] b. Acquire a time-lapse series of images at the desired frame rate to capture the dynamics of interest. For rapid actin dynamics, this may be on the order of 1-5 seconds per frame.
-
Data Analysis: Analyze the resulting image series using appropriate software to quantify parameters such as actin flow, filament lifetime, and myosin localization.
Protocol 4: Fluorescence Recovery After Photobleaching (FRAP) for this compound Turnover
This protocol outlines the steps for performing a FRAP experiment to measure the turnover of a fluorescently tagged this compound component.
Materials:
-
Live cells expressing the fluorescently tagged protein of interest (e.g., GFP-actin) on a glass-bottom dish.
-
Confocal laser scanning microscope with a FRAP module.
-
Live-cell imaging medium.
Procedure:
-
Microscope Setup: a. Prepare the confocal microscope and environmental chamber as for live-cell imaging. b. Select an objective suitable for high-resolution imaging (e.g., 60x or 100x oil immersion).
-
Region of Interest (ROI) Selection: a. Identify a cell with a clear and stable structure of interest (e.g., a stress fiber or a region of the cell cortex). b. Define a small ROI for photobleaching within this structure.
-
Pre-Bleach Imaging: Acquire 5-10 images of the ROI at low laser power to establish a baseline fluorescence intensity.[23]
-
Photobleaching: Use a high-intensity laser pulse to bleach the fluorophores within the defined ROI. The duration and intensity of the bleach pulse should be optimized to achieve significant but not complete bleaching.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence over time. The imaging frequency should be high initially and can be decreased as the recovery slows down.[23]
-
Data Analysis: a. Measure the fluorescence intensity within the bleached ROI, a control region in the same cell, and a background region in each frame of the time-lapse series. b. Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the control region. c. Plot the normalized fluorescence intensity over time and fit the recovery curve to an appropriate mathematical model (e.g., a single or double exponential function) to extract the mobile fraction and the characteristic recovery time (τ). The turnover rate can be estimated from the recovery half-time.[10]
Troubleshooting Common Issues in Live-Cell Imaging
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Phototoxicity (cell blebbing, rounding, or death) | - High laser power- Long exposure times- Short wavelength excitation (e.g., UV) | - Reduce laser power to the minimum necessary for a good signal.- Use the shortest possible exposure times.- Use longer wavelength fluorophores (e.g., red or far-red).- Use a more sensitive camera.[22] |
| Poor Signal-to-Noise Ratio | - Low expression of fluorescent protein- Low laser power or short exposure- Out-of-focus light | - Optimize transfection efficiency.- Increase laser power or exposure time, balancing with phototoxicity.- For thick samples, use confocal or two-photon microscopy.- Use high-quality, clean optics. |
| Focal Drift | - Temperature fluctuations- Mechanical instability of the microscope | - Allow the microscope and environmental chamber to fully stabilize before imaging.- Use an autofocus system.- Minimize vibrations in the room. |
| High Background Fluorescence | - Autofluorescence from cell culture medium- Non-specific antibody binding (for IF) | - Use phenol (B47542) red-free imaging medium.- Optimize blocking and washing steps in the immunofluorescence protocol. |
Experimental Workflow for Visualizing this compound Dynamics
Caption: A generalized experimental workflow for visualizing and quantifying this compound dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Actin in Action: Imaging Approaches to Study Cytoskeleton Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized confocal intravital microscopy protocol for long-term live imaging of murine F-actin organization during naïve lymphocyte migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Internal Reflection Fluorescence Structured Illumination Microscope (TIRF-SIM) — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 6. Super-Resolution Imaging of the Actin Cytoskeleton in Living Cells Using TIRF-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Super-Resolution Imaging of the Actin Cytoskeleton in Living Cells Using TIRF-SIM | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | Measuring F-actin properties in dendritic spines [frontiersin.org]
- 9. Analysis of turnover dynamics of the submembranous actin cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of the interplay between molecular turnover and cell mechanics by AFM-FRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous mapping of filamentous actin flow and turnover in migrating cells by quantitative fluorescent speckle microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Retrograde Actin Flow in Neuronal Growth Cones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Persistent and polarised global actin flow is essential for directionality during cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orchestrating nonmuscle myosin II filament assembly at the onset of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential effects of LifeAct-GFP and actin-GFP on cell mechanics assessed using micropipette aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sinobiological.com [sinobiological.com]
- 21. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 22. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 23. Long-term molecular turnover of actin stress fibers revealed by advection-reaction analysis in fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Studying Single-Molecule Actomyosin Interactions with TIRF Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique that enables the visualization of single-molecule interactions at a glass-solution interface. By selectively exciting fluorophores within a thin evanescent field (~100 nm), TIRF microscopy minimizes background fluorescence from molecules in the bulk solution, providing an exceptional signal-to-noise ratio.[1] This makes it an ideal method for studying the dynamics of individual actomyosin interactions, providing crucial insights into muscle contraction, cell motility, and intracellular transport.[2] These studies are vital for understanding fundamental biological processes and for the development of novel therapeutics targeting myosin-related diseases.[3]
This document provides detailed application notes and protocols for two primary in vitro assays used to study single-molecule this compound interactions via TIRF microscopy: the Single-Molecule Motility Assay and the Gliding Filament Assay .[4]
Key Quantitative Parameters of this compound Interactions
TIRF microscopy allows for the precise measurement of several key parameters that define the mechanochemical properties of the this compound system. These parameters are crucial for comparing different myosin isoforms, understanding the effects of mutations, and evaluating the impact of potential drug candidates.
| Parameter | Description | Myosin V (in vitro) | Non-muscle Myosin IIB (in vitro) | Skeletal Muscle Myosin II (in vitro) | Reference |
| Velocity | The speed at which a myosin motor moves along an actin filament. | 500 ± 30 nm/s | ~20 nm/s | 0.047 - 1.2 µm/s | [2][5][6] |
| Run Length | The average distance a processive myosin motor travels along an actin filament before dissociating. | 1.3 ± 0.2 µm | Non-processive | Non-processive | [5][7] |
| Step Size | The distance a myosin motor moves in a single ATP-dependent step. | ~74 nm | ~6 nm (power stroke) | 4.7 ± 0.8 nm | [5][8][9] |
| Detachment Rate (k_off) | The rate at which myosin detaches from actin in the presence of ATP. | - | ~0.4 s⁻¹ | - | [7][8] |
| ATP Binding Rate (k_on) | The second-order rate constant for ATP binding to the this compound complex. | - | - | 1.9 µM⁻¹s⁻¹ | [10] |
| Duty Ratio | The fraction of the ATPase cycle that myosin spends strongly bound to actin. | High | ~20-25% | < 5% | [6][8] |
| Dissociation Constant (K_D) | The equilibrium constant for the dissociation of myosin from actin, indicating binding affinity. | - | - | ADP K_D: 9.6 - 62.4 µM | [11] |
I. Single-Molecule Motility Assay
In this assay, fluorescently labeled myosin molecules are observed moving along actin filaments that are immobilized on a passivated glass surface. This setup is particularly useful for studying the properties of processive myosins, such as myosin V.[4]
Experimental Workflow
References
- 1. Quantum Dot Labeling Strategies to Characterize Single-Molecular Motors | Springer Nature Experiments [experiments.springernature.com]
- 2. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing actin‐activated ATP turnover kinetics of human cardiac myosin II by single molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 5. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinetic Characterization of Nonmuscle Myosin IIB at the Single Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of nonmuscle myosin IIb at the single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myosin II Adjusts Motility Properties and Regulates Force Production Based on Motor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-molecule imaging reveals the concerted release of myosin from regulated thin filaments | eLife [elifesciences.org]
- 11. Modulators of actin-myosin dissociation: basis for muscle type functional differences during fatigue - PMC [pmc.ncbi.nlm.nih.gov]
Super-Resolution Imaging of the Actomyosin Cytoskeleton: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the super-resolution imaging of the actomyosin cytoskeleton. It is designed to guide researchers, scientists, and drug development professionals in the theory, practical application, and data analysis of advanced microscopy techniques to visualize the intricate network of actin and myosin filaments beyond the diffraction limit of light.
Application Notes
The this compound cytoskeleton is a highly dynamic and fundamental cellular machinery, playing a pivotal role in a vast array of cellular processes, including cell division, migration, morphogenesis, and mechanotransduction.[1] Its dysregulation is implicated in numerous pathologies, including cancer metastasis, cardiovascular diseases, and neurodegeneration.[2] Conventional fluorescence microscopy, limited by the diffraction of light to a resolution of approximately 200-250 nm, often fails to resolve the fine architectural details of individual actin filaments (with a diameter of ~7 nm) and myosin II filaments.[2][3] Super-resolution microscopy (SRM) techniques have emerged as powerful tools to overcome this limitation, offering unprecedented insights into the nanoscale organization and dynamics of the this compound network.[4][5]
This section provides an overview of three prominent SRM techniques—Stochastic Optical Reconstruction Microscopy (STORM), Structured Illumination Microscopy (SIM), and Stimulated Emission Depletion (STED) microscopy—and their applications in studying the this compound cytoskeleton.
Stochastic Optical Reconstruction Microscopy (STORM)
STORM is a single-molecule localization microscopy (SMLM) technique that achieves super-resolution by temporally separating the fluorescence of individual fluorophores.[6] In dSTORM (direct STORM), photoswitchable fluorescent dyes are induced to blink, allowing for the precise localization of single molecules in each frame.[7] By accumulating thousands of frames, a super-resolved image is reconstructed with a resolution of 20-30 nm.[6] Dual-objective STORM can further enhance resolution to <10 nm laterally and <20 nm axially.[8]
Applications for this compound Imaging:
-
Ultrastructural analysis of actin filaments: STORM can resolve individual actin filaments and their organization into higher-order structures like bundles and networks.[8][9]
-
Mapping protein distribution on the cytoskeleton: It allows for the precise localization of actin-binding proteins and myosin motors along actin filaments.
-
Investigating focal adhesions: STORM provides detailed views of the actin architecture within and around focal adhesions.
Structured Illumination Microscopy (SIM)
SIM is a super-resolution technique that utilizes patterned illumination to extract high-frequency information that is normally lost in conventional microscopy.[10] By acquiring multiple images with the illumination pattern shifted and rotated, a super-resolved image is computationally reconstructed, typically doubling the resolution of a conventional microscope to around 100-120 nm.[3][11] 3D-SIM extends this capability to three dimensions.[11]
Applications for this compound Imaging:
-
Live-cell imaging of cytoskeletal dynamics: SIM is well-suited for imaging the dynamic remodeling of the this compound cytoskeleton in living cells due to its relatively low phototoxicity and high acquisition speed compared to other SRM techniques.[12][13]
-
Visualizing this compound organization in tissues: Techniques like Grazing Incidence SIM (GI-SIM) can be used to image this compound arrays in tissues, such as in Drosophila embryos during development.[14][15]
-
Co-localization studies: 3D-SIM is effective for studying the spatial relationship between actin, myosin, and other cytoskeletal components.[16]
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a doughnut-shaped depletion laser.[7] This effectively narrows the point-spread function, resulting in a lateral resolution of 50-70 nm, and even higher with advanced implementations.[17][18]
Applications for this compound Imaging:
-
Imaging dense cytoskeletal structures: STED is particularly useful for resolving fine details within dense actin networks and myosin filament assemblies.
-
Investigating protein organization in cytoskeletal structures: It has been used to study the arrangement of non-muscle myosin II and F-actin in nascent myofibrils.
-
Dynamic imaging in living cells: While more phototoxic than SIM, advancements in STED technology have made live-cell imaging of cytoskeletal dynamics feasible.[19]
Quantitative Data Summary
The choice of a super-resolution technique depends on the specific research question, balancing the need for resolution, imaging speed, and cell viability. The following table summarizes key quantitative parameters for STORM, SIM, and STED microscopy.
| Parameter | STORM (dSTORM) | SIM (3D-SIM) | STED |
| Lateral Resolution | 20-30 nm (<10 nm with dual-objective)[6][8] | ~100-120 nm[3][11] | 50-70 nm (<30 nm in some cases)[17][20] |
| Axial Resolution | ~50-70 nm (<20 nm with dual-objective)[8] | ~220-300 nm[3] | ~100-130 nm[20] |
| Imaging Speed | Slow (minutes per image)[2] | Fast (up to several frames per second)[20] | Moderate to Fast[20] |
| Imaging Depth | Limited (~1 µm), suitable for thin samples | Up to ~16 µm[3] | Up to ~80 µm, ideally within 20 µm[3] |
| Phototoxicity | High | Low | High |
| Live-Cell Imaging | Challenging[2] | Well-suited[12][13] | Feasible with optimization[19] |
Signaling Pathways
The organization and dynamics of the this compound cytoskeleton are tightly regulated by complex signaling pathways. The Rho family of small GTPases—primarily RhoA, Rac1, and Cdc42—are master regulators of the actin cytoskeleton.[21] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[22]
Experimental Protocols
Detailed methodologies for sample preparation, labeling, and imaging are critical for obtaining high-quality super-resolution data. The following protocols are generalized and may require optimization for specific cell types and experimental conditions.
Protocol 1: dSTORM Imaging of Fixed Actin Cytoskeleton
This protocol describes the preparation of fixed cells for dSTORM imaging of the actin cytoskeleton using phalloidin (B8060827) conjugates.
Materials:
-
High-precision glass coverslips (#1.5H, 170 µm thickness)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Bovine serum albumin (BSA), 1% in PBS
-
Phalloidin conjugated to a STORM-compatible dye (e.g., Alexa Fluor 647, CF®647, CF®680)[23]
-
STORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like β-mercaptoethanol)
Procedure:
-
Cell Culture: Plate cells on high-precision glass coverslips and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Staining: Incubate the cells with the fluorescently labeled phalloidin solution (typically 1:100 to 1:1000 dilution in blocking buffer) for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip on a microscope slide with a drop of STORM imaging buffer. Seal the coverslip with nail polish to prevent evaporation.
-
Image Acquisition: Proceed with dSTORM imaging immediately. Acquire a series of 10,000 to 50,000 frames with continuous laser excitation to induce blinking of the fluorophores.
Protocol 2: 3D-SIM Imaging of Live-Cell this compound Dynamics
This protocol outlines the procedure for live-cell 3D-SIM imaging of actin and myosin dynamics using fluorescent protein fusions.
Materials:
-
Glass-bottom imaging dishes
-
Cell culture medium
-
Transfection reagent
-
Plasmids encoding fluorescently tagged actin-binding proteins (e.g., LifeAct-GFP) and myosin light chain (e.g., MLC-mCherry)
-
CO2- and temperature-controlled microscope stage incubator
Procedure:
-
Cell Culture and Transfection: Plate cells in glass-bottom dishes. Transfect the cells with the desired fluorescent protein-encoding plasmids according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
-
Mounting for Imaging: Replace the culture medium with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber, ensuring the temperature is maintained at 37°C and CO2 levels are at 5%.
-
Image Acquisition:
-
Locate the cells expressing the fluorescent proteins.
-
Set up the 3D-SIM acquisition parameters, including laser power, exposure time, and the number of z-slices. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Acquire a time-lapse series of 3D-SIM images to capture the dynamics of the this compound cytoskeleton.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the raw SIM data using the appropriate software to generate super-resolved images.
-
Analyze the time-lapse data to quantify cytoskeletal dynamics, such as filament flow, reorganization, and protein turnover.
-
Protocol 3: STED Microscopy of Myosin II Filaments
This protocol provides a method for immunofluorescence labeling and STED imaging of non-muscle myosin II filaments in fixed cells.
Materials:
-
High-precision glass coverslips (#1.5H, 170 µm thickness)
-
Cell culture medium
-
PBS
-
PFA, 4% in PBS
-
Triton X-100, 0.1% in PBS
-
BSA, 1% in PBS
-
Primary antibody against non-muscle myosin II (e.g., anti-Myosin IIA)
-
Secondary antibody conjugated to a STED-compatible dye (e.g., Abberior STAR 635P, ATTO 647N)
-
Mounting medium with an appropriate refractive index (e.g., ProLong Gold, Mowiol)
Procedure:
-
Cell Culture: Plate cells on high-precision glass coverslips.
-
Fixation and Permeabilization: Follow steps 2 and 3 from the STORM protocol.
-
Blocking: Block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against myosin II diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the STED-dye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip on a microscope slide with a drop of mounting medium. Allow the mounting medium to cure as per the manufacturer's instructions.
-
Image Acquisition:
-
Locate the labeled cells using conventional confocal microscopy.
-
Switch to STED mode and adjust the excitation and depletion laser powers to achieve optimal resolution with minimal photobleaching.
-
Acquire STED images of the myosin II filaments.
-
Applications in Drug Development
Super-resolution imaging of the this compound cytoskeleton is a valuable tool in drug discovery and development.[24] By providing high-resolution visualization of cytoskeletal structures, these techniques can be used to:
-
Elucidate drug mechanisms of action: Observe how small molecules that target the cytoskeleton affect the organization and dynamics of actin and myosin filaments.
-
High-throughput screening: While challenging, developments in automated SRM are paving the way for higher throughput screening of compounds that modulate the cytoskeleton.
-
Assess drug efficacy and toxicity: Quantify changes in cytoskeletal architecture in response to drug treatment to evaluate efficacy and potential cytotoxic effects.
-
Develop novel therapeutics: Identify new drug targets within the complex regulatory network of the this compound cytoskeleton for diseases such as cancer and fibrosis.
For instance, imaging biomarkers are increasingly used in drug development to assess target engagement and the downstream effects of drug administration.[25] Super-resolution techniques can provide highly detailed imaging biomarkers related to the cytoskeleton, offering a more nuanced understanding of drug effects at the subcellular level.
Troubleshooting
For a comprehensive troubleshooting guide, please refer to specialized literature on super-resolution microscopy. Common issues include low signal-to-noise ratio, photobleaching, sample drift, and artifacts from sample preparation. Proper controls and careful optimization of each step of the protocol are essential for obtaining reliable and high-quality super-resolution data.
References
- 1. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells [frontiersin.org]
- 3. Focusing super resolution on the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visualizing and discovering cellular structures with super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Super-Resolution Microscopy? STED, SIM and STORM Explained | Technology Networks [technologynetworks.com]
- 8. Dual-objective STORM reveals three-dimensional filament organization in the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hhmi.org [hhmi.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. A Guide to Super-Resolution | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. Super-Resolution Imaging of the Actin Cytoskeleton in Living Cells Using TIRF-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Super-Resolution Imaging of the Actin Cytoskeleton in Living Cells Using TIRF-SIM | Springer Nature Experiments [experiments.springernature.com]
- 14. Superresolution microscopy reveals this compound dynamics in medioapical arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Superresolution microscopy reveals this compound dynamics in medioapical arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The ultrastructural organization of actin and myosin II filaments in the contractile ring: new support for an old model of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Super-resolution microscopy • Telight [telight.eu]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. scienceopen.com [scienceopen.com]
- 21. Rho GTPases and this compound: partners in regulating epithelial cell-cell junction structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signaling by Rho GTPases | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
- 24. Transforming R&D workflows with automated super-resolution microscopy [iptonline.com]
- 25. Technological advances in super-resolution microscopy to study cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Probing Single-Molecule Actomyosin Mechanics with Optical Tweezers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optical tweezers have emerged as a powerful tool in biophysics, enabling the manipulation of and measurement of piconewton-scale forces on individual biological molecules.[1][2] This technology is particularly well-suited for studying the mechanics of motor proteins, such as the interaction between actin and myosin, which is fundamental to muscle contraction, cell motility, and intracellular transport.[3] By applying and measuring minute forces and detecting nanometer-scale displacements, optical tweezers provide unprecedented insights into the chemo-mechanical cycle of a single actomyosin complex.[4][5]
Principle of Optical Tweezers in this compound Studies
Optical tweezers utilize a highly focused laser beam to create a stiff optical trap that can hold and manipulate microscopic dielectric beads (typically polystyrene or silica) with high precision.[6][7] In a typical this compound assay, these beads serve as handles to which either the actin filament or the myosin motor is attached. When a single myosin molecule interacts with an actin filament held in the optical trap, it generates force, causing a minute displacement of the bead from the trap's center. This displacement is measured with sub-nanometer accuracy using a position-sensitive detector, and the corresponding force is calculated based on the calibrated stiffness of the optical trap.[2] The trap stiffness is typically in the range of 0.02–0.06 pN/nm for studying molecular motors.[5]
Experimental Geometries
Several experimental configurations are employed to study this compound mechanics with optical tweezers, with the "three-bead assay" being the most common for non-processive myosins.[4][8]
-
Three-Bead Assay (Dumbbell Assay): In this setup, an actin filament is suspended between two optically trapped beads, forming a "dumbbell."[4] This dumbbell is then brought into close proximity with a third, larger bead immobilized on the coverslip surface, which is sparsely coated with myosin motors.[4] This configuration allows for the precise measurement of single myosin binding events, the associated power stroke, and the duration of the interaction.[4]
-
Single-Bead Assay: For processive motors like myosin V, a simpler geometry can be used where a single bead coated with myosin is trapped and brought into contact with an actin filament immobilized on the coverslip.[5]
-
This compound Bundle Assay: To study the collective mechanics of multiple myosin motors, an assay has been developed where this compound bundles are formed in vitro.[8][9] In this setup, a fluorescently labeled actin filament is attached to a streptavidin-coated bead, which is then trapped. This allows for the investigation of force generation within a more physiologically relevant, hierarchical structure.[8][9]
Data Presentation: Quantitative Analysis of this compound Mechanics
The following tables summarize key quantitative data obtained from single-molecule this compound studies using optical tweezers.
| Parameter | Myosin Isoform | Value | Reference |
| Force per Power Stroke | Skeletal Muscle Myosin II | 2-9 pN | [10] |
| Cardiac Myosin (V1 and V3) | 1-2 pN | [11] | |
| Myosin V | 3.1 - 5.1 pN | [12] | |
| Displacement (Step Size) | Skeletal Muscle Myosin II | 4-13 nm | [10] |
| Smooth Muscle Myosin | 4 nm + 2 nm (two phases) | [13][14] | |
| Cardiac Myosin (V1 and V3) | 9-10 nm | [11] | |
| Myosin V | ~36 nm | [15] | |
| Myosin 1b | ~10.5 nm | [16] | |
| Event Duration (Attached Lifetime) | Cardiac Myosin V1 | Shorter than V3 | [11] |
| Cardiac Myosin V3 | Longer than V1 | [11] | |
| Myosin V (with backward load) | >25 times more rapid than no load | [17] | |
| Myosin 1b (at 10 µM ATP) | ~0.75 s | [16] | |
| Stiffness | Skeletal Muscle Myosin II (AM.ADP state) | ~0.5 pN/nm | [18] |
| Skeletal Muscle Myosin II (Rigor state) | ~1.5 pN/nm | [18] | |
| Full-length Myosin (axial, extension) | ~0.044 pN/nm | ||
| Full-length Myosin (axial, compression) | ~0.004 pN/nm | ||
| Single Myosin Molecule (negative strain) | ~0.02 pN/nm | ||
| Single Myosin Molecule (positive strain) | ~2.9 pN/nm |
| Condition | Myosin Isoform | Effect | Reference |
| Increasing Resistive Load | Myosin Va | Decreases binding event lifetimes | |
| Smooth Muscle Myosin | Prolongs binding at high load, accelerates release at low/negative load | [13][14] | |
| Myosin V | Detachment kinetics of the front head slow down, rear head accelerate | [15] | |
| ATP Concentration | Myosin 1b (10 µM) | ATP cycle time of ~0.74 s | [16] |
| Smooth Muscle Myosin (high ATP) | Shorter duration of the second phase of movement | [13][14] | |
| General | At low ATP, mobility of actin filaments increases | ||
| ADP Concentration | Myosin V and VI | Load modulates ADP dissociation and binding rates | [12] |
Experimental Protocols
Preparation of Flow Cell and Coverslips
-
Etching Coverslips: Dissolve 100 g of KOH in 300 mL of 100% ethanol. Sonicate coverslips in this solution, followed by rinses in deionized water and ethanol. Dry with filtered air.[8]
-
Flow Cell Assembly: Apply two pieces of double-sided tape, 3-4 mm apart, onto a microscope slide. Place the etched coverslip on top to form a channel.
-
Surface Coating: To adhere pedestal beads and proteins, the coverslip surface is often coated with nitrocellulose.[4] For this compound bundle assays, the coverslip is soaked in poly-l-lysine to ensure actin adherence.[13]
Protein and Bead Preparation
-
Actin Polymerization: Reconstitute lyophilized rabbit skeletal muscle actin with deionized water. Prepare a General Actin Buffer (GAB) and an Actin Polymerization Buffer (APB). Mix actin with APB to induce polymerization. For visualization, actin filaments can be labeled with fluorescent phalloidin.[8]
-
Myosin Preparation: Reconstitute Myosin II and prepare a desired concentration in the appropriate buffer. The optimal concentration for single-molecule studies needs to be determined empirically to ensure sparse interactions.[4]
-
Bead Preparation: Polystyrene or silica (B1680970) beads are used. For the three-bead assay, pedestal beads are coated with nitrocellulose.[4] For dumbbell formation, streptavidin-coated beads are used to bind to biotinylated actin filaments.[8][9]
Three-Bead Assay Protocol
-
Flow Cell Infusion:
-
Infuse the flow cell with a solution to block non-specific binding, such as bovine serum albumin (BSA) or casein.[4][8]
-
Introduce nitrocellulose-coated pedestal beads and allow them to adhere to the coverslip.
-
Infuse the myosin solution and allow the motors to adsorb to the pedestal beads.
-
Introduce the solution containing biotinylated actin filaments and streptavidin-coated beads for the dumbbell formation.
-
-
Dumbbell Formation:
-
Using two optical traps, capture two streptavidin-coated beads.
-
Bring one trapped bead into contact with the end of a biotinylated actin filament.
-
Move the stage to orient the filament towards the second trapped bead.
-
Bring the second bead into contact with the other end of the actin filament to complete the dumbbell.[4]
-
-
Data Acquisition:
-
Apply a pretension of 2-4 pN to the actin dumbbell by moving one of the traps.[4]
-
Lower the dumbbell over a myosin-coated pedestal bead until a slight increase in force is detected, indicating contact.[4]
-
Record the bead positions at a high frequency (2-20 kHz) to capture the transient binding events.[4] Data should be filtered at half the sampling rate.[4]
-
-
Data Analysis:
-
Binding events are identified by a reduction in the Brownian motion of the trapped beads.[4]
-
The displacement of the beads during a binding event corresponds to the myosin power stroke.
-
The duration of the binding events provides information on the this compound lifetime, which can be analyzed using maximum likelihood estimation.[4]
-
Mandatory Visualizations
Caption: Experimental workflow for the three-bead optical tweezers assay.
Caption: The this compound ATPase cycle.
Caption: Key signaling pathways regulating this compound contraction.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Integrin-dependent this compound contraction regulates epithelial cell scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Integrin-Specific Control of Focal Adhesion Kinase and RhoA Regulates Membrane Protrusion and Invasion | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Rho, ROCK and this compound contractility in metastasis as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Insights into the MLCK Activation by CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Forcing cells into shape: the mechanics of this compound contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation by Ca2+/calmodulin of an exogenous myosin light chain kinase in mouse arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A signal transduction pathway model prototype II: Application to Ca2+-calmodulin signaling and myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling in muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What is the role of integrin clustering in focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Atomic Force Microscopy of Actomyosin Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomic Force Microscopy (AFM) has emerged as a powerful tool for investigating the intricate world of actomyosin structures at the nanoscale.[1] This high-resolution imaging technique allows for the visualization of single protein molecules and their dynamic interactions in near-physiological conditions, providing unprecedented insights into muscle contraction, cell motility, and cytoskeletal dynamics.[2][3] Beyond imaging, AFM can measure the mechanical properties of these structures, such as binding forces, stiffness, and elasticity, making it an invaluable asset in fundamental research and drug development.[1][4][5]
These application notes provide a comprehensive overview of the methodologies used to study this compound structures with AFM, including high-speed imaging, force spectroscopy, and the investigation of drug interactions. Detailed protocols are provided to guide researchers in preparing samples and conducting these experiments.
Key Applications
-
High-Resolution Imaging: Directly visualize the structure of actin filaments and myosin motors. High-speed AFM (HS-AFM) can capture the dynamic process of myosin walking along actin filaments, providing visual evidence for the swinging lever arm motion.[2][6][7][8]
-
Single-Molecule Force Spectroscopy: Quantify the forces involved in the interaction between a single actin filament and a single myosin head. This includes measuring the binding and unbinding forces of individual this compound bonds.[4]
-
Mechanical Properties: Measure the stiffness and elasticity of the this compound cortex in living cells, offering insights into how these properties are regulated by myosin II activity and actin polymerization.[9]
-
Drug Discovery and Development: Investigate how small molecules affect the structure and mechanics of the this compound complex.[5][10][11] This can be used to screen for drugs that modulate muscle contraction or cell motility.
Experimental Protocols
Protocol 1: Sample Preparation for AFM Imaging of this compound
Proper sample preparation is critical for obtaining high-quality AFM images of this compound.[12][13] The goal is to firmly immobilize the sample on a flat substrate while preserving its native structure and function.[14]
Materials:
-
Mica sheets[15]
-
Poly-L-lysine or 3-aminopropyldimethylethoxysilane (APTES)[12]
-
Purified actin and myosin proteins
-
Imaging buffer (e.g., physiological saline solution)
-
Double-sided tape or UV-curable glue[15]
-
Tweezers and scalpels[16]
Procedure:
-
Substrate Preparation:
-
Cleave a fresh, atomically flat surface of a mica sheet using adhesive tape.[15][16]
-
For enhanced adhesion of proteins, functionalize the mica surface by incubating it with a solution of poly-L-lysine or by silanization with APTES.[12]
-
Rinse the functionalized mica thoroughly with deionized water and dry with a gentle stream of nitrogen.[12]
-
-
Protein Immobilization:
-
For imaging actin filaments, apply a dilute solution of purified actin to the functionalized mica surface and allow it to adsorb for a few minutes.
-
To study myosin walking on actin, first, immobilize actin filaments on the surface. Then, introduce a solution containing myosin motors and ATP to initiate movement.[7]
-
For force spectroscopy, one of the proteins (e.g., myosin) can be immobilized on the substrate, while the other (actin) is attached to the AFM tip.
-
-
Mounting the Sample:
-
Hydration:
Protocol 2: High-Speed AFM Imaging of Myosin V Walking on Actin
HS-AFM allows for the direct visualization of the dynamic behavior of myosin motors as they move along actin filaments.[2][6][7]
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1, ensuring a low density of actin filaments on the mica surface to allow for clear imaging of individual myosin molecules.[7]
-
AFM Setup:
-
Use a high-speed AFM system equipped with small cantilevers that have high resonance frequencies.
-
Calibrate the cantilever's spring constant using the thermal noise method.[9]
-
-
Imaging:
-
Engage the AFM tip with the sample surface in the imaging buffer.
-
Begin imaging in a suitable mode, such as tapping mode, to minimize sample damage.
-
Introduce a solution containing myosin V and ATP into the liquid cell.
-
Record time-lapse images to capture the movement of myosin V along the actin filaments. The sub-100 ms (B15284909) temporal resolution of HS-AFM is capable of resolving individual steps of the myosin motor.[2][6]
-
Protocol 3: Single-Molecule Force Spectroscopy of this compound Bonds
Force spectroscopy provides quantitative data on the forces governing the interaction between actin and myosin.[4][17]
Procedure:
-
Functionalization of AFM Tip and Substrate:
-
Immobilize myosin molecules on the substrate (e.g., a gold-coated surface via thiol chemistry).[15]
-
Functionalize the AFM tip by attaching actin filaments. This can be achieved using flexible linkers to ensure proper orientation.
-
-
Force Measurements:
-
Bring the actin-functionalized tip into contact with the myosin-coated surface to allow for bond formation.
-
Retract the tip at a constant velocity. The deflection of the cantilever is measured by a laser, and the force is calculated using the cantilever's spring constant.[1][18]
-
The force required to rupture the this compound bond will be observed as a distinct peak in the force-distance curve.[19]
-
Repeat the measurement multiple times to obtain a histogram of rupture forces.
-
-
Data Analysis:
-
Analyze the force-distance curves to determine the unbinding force of the this compound bond.
-
By performing these measurements at different pulling rates, one can investigate the dynamics of the bond and the energy landscape of the interaction.[5]
-
Data Presentation
Quantitative data obtained from AFM studies of this compound can be summarized in tables for clear comparison.
| Parameter | Value | Experimental Condition | Reference |
| Myosin V Step Size | ~36 nm | High-Speed AFM | [8] |
| This compound Bond Rupture Force | Loading rate dependent | Force Spectroscopy | [17] |
| This compound Interaction Distance | 1.25 ± 0.44 nm | Force Spectroscopy on muscle fibers | [20] |
| Cross-bridge Dissociation Rate (k₀) | 19.74 ± 1.67 s⁻¹ | Force Spectroscopy on muscle fibers | [20] |
| Fibroblast Elastic Modulus (Control) | ~2.9 kPa | AFM Indentation | [21] |
| Fibroblast Elastic Modulus (Actin Disruption) | Distinctly decreased | AFM with drug treatment | [5][11] |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological processes.
Caption: General experimental workflow for AFM studies of this compound.
Caption: Simplified diagram of the this compound cross-bridge cycle.
Caption: Workflow for single-molecule force spectroscopy of this compound.
Conclusion
AFM is a versatile and powerful technique for the study of this compound structures, providing both qualitative and quantitative data at the single-molecule level. The protocols and information provided here serve as a guide for researchers to design and execute experiments that can further our understanding of the fundamental processes driven by actin and myosin and to aid in the development of novel therapeutics targeting these interactions.
References
- 1. Atomic force microscopy probing in the measurement of cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Speed Atomic Force Microscopy to Study Myosin Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. institut2a.physik.rwth-aachen.de [institut2a.physik.rwth-aachen.de]
- 4. Force spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Nanoscale monitoring of drug actions on cell membrane using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Imaging of Walking Myosin V by High-Speed Atomic Force Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. This compound Cortical Mechanical Properties in Nonadherent Cells Determined by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-induced changes of cytoskeletal structure and mechanics in fibroblasts: an atomic force microscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-induced changes of cytoskeletal structure and mechanics in fibroblasts: an atomic force microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azonano.com [azonano.com]
- 13. How To Prepare Samples For Atomic Force Microscopy — Best Practices [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. 5 Top Tips for Sample Preparation in AFM Imaging — NuNano AFM Probes [nunano.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. A beginner's guide to atomic force microscopy probing for cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of this compound bond properties in intact skeletal muscle by force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Computational Models of Actomyosin Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and validating computational models of actomyosin dynamics. This document outlines key signaling pathways, detailed experimental protocols for model parameterization, and a summary of essential quantitative data.
Introduction to this compound Dynamics and Computational Modeling
The this compound cytoskeleton is a dynamic network of actin filaments and myosin motor proteins that drives a wide range of cellular processes, including muscle contraction, cell motility, and cytokinesis.[1] Computational models are powerful tools for understanding the complex, emergent behaviors of this system and for predicting the effects of mutations or small molecules.[2][3] These models can range from detailed molecular simulations to coarse-grained representations of the network.[3][4]
Key Signaling Pathways Regulating this compound Contractility
The contractility of the this compound network is tightly regulated by intracellular signaling pathways. Two of the most critical pathways are the Rho-associated kinase (ROCK) pathway and the myosin light chain kinase (MLCK) pathway. These pathways converge on the phosphorylation of the myosin regulatory light chain (MLC), which activates myosin II and promotes contraction.[5][6][7]
Rho/ROCK and MLCK Signaling Pathways
The following diagram illustrates the key components and interactions of the Rho/ROCK and MLCK signaling pathways that regulate this compound contractility.
Caption: Regulation of this compound contractility by Rho/ROCK and MLCK pathways.
Experimental Protocols for Model Parameterization and Validation
Accurate computational models of this compound dynamics rely on experimentally derived parameters. The following protocols describe key in vitro assays used to measure the biochemical and biomechanical properties of actin and myosin.
In Vitro Motility Assay
This assay measures the velocity of fluorescently labeled actin filaments moving over a surface coated with myosin motors.[8][9][10]
Caption: Workflow for the in vitro motility assay.
-
Prepare Myosin: Purify myosin and store in an appropriate buffer. An optional actin affinity purification step can be performed to remove rigor heads.[11]
-
Prepare Actin: Prepare fluorescently labeled F-actin from purified G-actin.[11]
-
Assemble Flow Chamber: Create a flow chamber using a microscope slide and a nitrocellulose-coated coverslip.[9]
-
Assay Procedure:
-
Perfuse the chamber with myosin solution (e.g., 40 µg/ml for myosin monomers) and incubate for 60 seconds.[11]
-
Wash with an assay buffer containing BSA to block non-specific binding sites.[11]
-
Introduce fluorescently labeled actin filaments and incubate for 60 seconds.[11]
-
Initiate motility by perfusing the chamber with an ATP-containing buffer.[11]
-
-
Data Acquisition and Analysis:
Laser Trap Assay (Optical Tweezers)
This single-molecule technique measures the force and displacement generated by a single myosin molecule interacting with an actin filament.[12][13][14]
Caption: Workflow for a three-bead laser trap assay.
-
Protein and Bead Preparation:
-
Assay Setup:
-
Data Acquisition:
-
Data Analysis:
Actin Polymerization Assay
This assay measures the rate of actin polymerization, which is crucial for modeling the dynamic assembly and disassembly of actin filaments.[16][17]
-
Prepare Pyrene-Labeled Actin: Purify actin and label a fraction of it with pyrene (B120774).[16]
-
Prepare Reaction Mix:
-
On ice, prepare a reaction mix containing G-actin (typically 1-4 µM with 5-10% pyrene-labeled actin) in a low-salt buffer (G-buffer).[16]
-
-
Initiate Polymerization:
-
Transfer the reaction mix to a fluorometer cuvette.
-
Initiate polymerization by adding a high-salt polymerization buffer (e.g., KMEI with 50 mM KCl).[16]
-
-
Measure Fluorescence:
-
Immediately begin recording the pyrene fluorescence intensity over time. The fluorescence increases significantly as G-actin incorporates into F-actin.[17]
-
-
Data Analysis:
-
Analyze the kinetic curve to determine parameters such as the polymerization rate and the critical concentration.[16]
-
Myosin ATPase Assay
This assay measures the rate of ATP hydrolysis by myosin, which is the energy source for its motor activity.[18][19]
-
Prepare Reagents:
-
Purify myosin and actin.
-
Prepare an ATP regeneration system (e.g., NADH-coupled assay) or a method to detect inorganic phosphate (B84403) (Pi) release (e.g., colorimetric assay).[18][20]
-
-
Assay Procedure (NADH-Coupled Example):
-
Data Analysis:
-
Calculate the ATPase rate (kcat) and the actin concentration at which the ATPase rate is half-maximal (KATPase) by fitting the data to the Michaelis-Menten equation.[18]
-
Quantitative Data for this compound Models
The following tables summarize key parameters for computational models of this compound dynamics, derived from experimental data.
| Parameter | Value | Organism/Conditions | Reference |
| Myosin Properties | |||
| Myosin Head Stiffness | 2.8 pN/nm | Rabbit skeletal muscle | [2] |
| Weakly Bound Myosin Stiffness | 0.02 pN/nm | Rabbit skeletal muscle | [2] |
| Duty Ratio (Fraction of ATPase cycle attached to actin) | Varies (e.g., ~0.05 for fast skeletal myosin) | General | [2] |
| Actin Polymerization | |||
| Total Actin Concentration | 1 - 4 µM | In vitro assays | [16] |
| Pyrene-labeled Actin | 5 - 10% of total actin | In vitro assays | [16] |
| Polymerization Buffer | 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole (pH 7.0) | KMEI Buffer | [16] |
| ATPase Kinetics (Myosin VI) | |||
| kcat (Maximal ATPase rate) | 8.3 ± 0.2 s⁻¹ | Myosin VI, NADH-coupled assay | [18] |
| KATPase (Actin affinity) | 2.8 ± 0.3 µM | Myosin VI, NADH-coupled assay | [18] |
| In Vitro Motility | |||
| Sliding Velocity | 5 - 9 µm/s | Rabbit skeletal muscle myosin and actin | [10] |
| Model Parameter | Description | Value Range | Reference |
| Cross-bridge Binding | |||
| Kw (Weak binding constant) | Equilibrium constant for the transition from a weakly bound to a strongly bound state. | 1 - 12 (dimensionless) | [2] |
| Actin Filament Properties | |||
| Actin Site Spacing | Distance between myosin binding sites on an actin filament. | 36 nm (assuming one site per helical repeat) | [2] |
| Number of Independent Myosin Binding Sites | Number of sites per 36 nm of actin. | 1 - 3 | [2] |
Conclusion
The development of robust computational models for this compound dynamics requires a synergistic approach, integrating theoretical frameworks with quantitative experimental data. The protocols and data presented here provide a foundation for researchers to parameterize and validate their models, ultimately leading to a deeper understanding of the mechanochemical principles governing cellular contractility and motility. This knowledge is essential for basic research and has significant implications for the development of novel therapeutics targeting diseases associated with this compound dysfunction.
References
- 1. Simulated actin reorganization mediated by motor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound based contraction: one mechanokinetic model from single molecules to muscle? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of this compound Oscillatory Dynamics Using a Coarse-Grained Model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alternative pathways control this compound contractility in epitheliomuscle cells during morphogenesis and body contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. umass.edu [umass.edu]
- 10. This compound Motility Assays [aektrap.mechanochemistry.org]
- 11. in vitro Motility Assay [dictybase.org]
- 12. Measuring the Kinetic and Mechanical Properties of Non-Processive Myosins using Optical Tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. umass.edu [umass.edu]
- 14. Laser Trap Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 15. egrove.olemiss.edu [egrove.olemiss.edu]
- 16. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement and Analysis of In Vitro Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]
- 18. med.upenn.edu [med.upenn.edu]
- 19. ATPase assay | Andex [andexbiotech.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Agent-based Modeling of Actomyosin Network Contraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actomyosin networks, composed of actin filaments (F-actin) and non-muscle myosin II motors, are the primary drivers of cellular contractility.[1] This fundamental process generates the forces necessary for a vast array of biological functions, including cell division, migration, and tissue morphogenesis.[1][2] The dynamic and often complex behaviors of these networks, such as pulsed contractions and force generation, arise from the collective interactions of many individual protein agents.[2][3] Agent-based modeling (ABM) has emerged as a powerful computational approach to simulate these interactions, providing a bridge between molecular-level mechanisms and macroscopic cellular behaviors.[3][4]
These application notes and protocols provide a guide for utilizing ABM to study this compound network contraction. We detail the core principles of the models, the key signaling pathways that regulate contraction, and the experimental techniques used for model validation. The content is designed to equip researchers and drug development professionals with the knowledge to apply these computational tools to investigate fundamental biological questions and to explore novel therapeutic strategies targeting cellular mechanics.[5][6]
Application Notes
Principles of Agent-Based Modeling (ABM) for this compound Networks
ABM simulates the behavior of a system by defining the properties and rules of interaction for its individual components, or "agents."[3] In the context of this compound networks, the primary agents are actin filaments, myosin II mini-filaments, and actin cross-linking proteins (ACPs).[4]
-
Actin Filaments (F-actin): Modeled as semi-flexible polymers composed of connected segments. They possess a distinct polarity (barbed and pointed ends), which is crucial for directional motor protein movement.[1][4]
-
Myosin II Motors: Modeled as bipolar mini-filaments that can bind to actin filaments.[4] Powered by ATP hydrolysis, the myosin "heads" move towards the barbed end of actin filaments, causing the filaments to slide past one another. This sliding is the fundamental basis of network contraction.[7]
-
Actin Cross-linking Proteins (ACPs): Modeled as agents that form links between actin filaments, providing structural integrity and stability to the network. The concentration and properties of ACPs can significantly influence the network's ability to contract.[8]
The simulation proceeds in discrete time steps, where the state of each agent is updated based on a set of rules governing its interactions with other agents and its response to forces. This bottom-up approach allows for the observation of emergent behaviors, such as the formation of contractile foci and aster-like structures, that are not explicitly programmed into the model.[3]
Key Signaling Pathways Regulating Contraction
This compound contraction is tightly regulated by intracellular signaling pathways. The RhoA GTPase pathway is a central regulator, controlling the phosphorylation state of the Myosin Regulatory Light Chain (MLC), which in turn activates myosin II motor activity.[9][10]
-
Activation: Upstream signals, such as mechanical stress or growth factor signaling, activate RhoA.[10][11] Active, GTP-bound RhoA stimulates Rho-associated kinase (ROCK).[10] ROCK then performs two key actions: it directly phosphorylates MLC to increase myosin activity, and it inhibits Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates MLC.[9][12]
-
Contraction: The resulting increase in phosphorylated MLC promotes the assembly of myosin II into bipolar filaments and enhances their motor activity, leading to network contraction.[1]
-
Feedback Loops: The process is further refined by feedback mechanisms. For instance, this compound contractility can itself concentrate RhoA and ROCK, amplifying the local contractile signal.[13]
Understanding this pathway is critical for interpreting simulation results and for identifying potential targets for therapeutic intervention.
Applications in Research and Drug Development
ABM of this compound networks serves as a powerful in silico laboratory for both basic research and pharmaceutical development.
-
Fundamental Research: Models can be used to test hypotheses about the mechanisms driving complex morphogenetic events, such as tissue folding and cell intercalation during embryonic development.[2] By systematically varying parameters like motor density or cross-linker affinity, researchers can gain insights into how these molecular properties give rise to tissue-level mechanics.[3][8]
-
Drug Discovery and Development: In drug development, ABM can simulate the effect of compounds that modulate the this compound machinery.[6][14] This approach can aid in:
-
Target Validation: Confirming that inhibiting a specific protein (e.g., ROCK) produces the desired effect on cellular contractility.
-
Mechanism of Action Studies: Understanding how a drug candidate alters network dynamics to achieve its therapeutic effect.
-
Predictive Toxicology: Assessing the potential impact of a compound on normal cellular processes that rely on this compound contraction.
-
Protocols
Protocol 1: Setting up an Agent-Based Model of this compound Contraction
This protocol outlines the conceptual steps for establishing a 2D agent-based simulation of this compound contraction.
-
Define the Simulation Environment: Specify the dimensions of the simulation space (e.g., 20x20 µm) and the boundary conditions (e.g., periodic or fixed).[4]
-
Initialize Agents: Populate the simulation space with agents (F-actin, myosin motors, ACPs) at desired concentrations. F-actin filaments are typically given random initial positions and orientations.
-
Define Agent Properties and Interaction Rules:
-
F-actin: Define its length, persistence length (stiffness), and polymerization/depolymerization dynamics if applicable.[15]
-
Myosin Motors: Define the motor velocity, binding/unbinding rates to F-actin (attachment rate), and the force generated per motor head.[3]
-
ACPs: Define their binding/unbinding kinetics and mechanical properties (e.g., stiffness).
-
-
Implement the Simulation Loop:
-
For each time step, calculate the forces acting on each agent. These include motor-generated forces, elastic forces from filament bending, and Brownian motion.
-
Update the position and state (e.g., bound/unbound) of each agent based on the calculated forces and predefined interaction rules.
-
-
Run the Simulation: Execute the simulation for a specified duration.
-
Data Acquisition and Analysis:
-
Periodically save the coordinates and states of all agents.
-
Analyze the simulation output to quantify network properties, such as the degree of contraction (e.g., change in network radius), cluster formation, and internal stress distribution.
-
Protocol 2: Experimental Validation using Traction Force Microscopy (TFM)
TFM measures the contractile forces exerted by cells on a compliant substrate, providing key data for validating ABM predictions of force generation.[16][17]
-
Substrate Preparation:
-
Fabricate a flexible hydrogel substrate (e.g., polyacrylamide) of known stiffness (Young's Modulus).[17]
-
Embed fluorescent beads near the surface of the hydrogel to act as fiducial markers.[16]
-
Coat the substrate surface with an extracellular matrix (ECM) protein (e.g., fibronectin or collagen) to promote cell adhesion.
-
-
Cell Culture: Seed cells onto the prepared substrates and allow them to adhere and spread.
-
Live-Cell Imaging:
-
Place the culture dish on an inverted fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.
-
Acquire a "force-loaded" image of the fluorescent beads underneath a cell or cell cluster.
-
Acquire a corresponding phase-contrast or fluorescence image of the cell(s).
-
-
Cell Detachment: Add a cell detachment agent (e.g., trypsin) to release the cells from the substrate. This allows the substrate to relax to its "null-force" state.[16]
-
Null-Force Imaging: After cell detachment, acquire a "null-force" image of the same field of view of the fluorescent beads.
-
Data Analysis:
-
Use particle image velocimetry (PIV) or single-particle tracking software to calculate the displacement field of the beads between the force-loaded and null-force images.[17]
-
Using the known mechanical properties of the substrate, convert the displacement field into a map of traction stresses (forces per unit area). Common methods include Fourier Transform Traction Cytometry (FTTC).[16]
-
Protocol 3: Probing Network Mechanics with Atomic Force Microscopy (AFM)
AFM can be used to measure the local mechanical properties (e.g., stiffness) of the cellular cortex, which is dominated by the this compound network. This provides data on the material properties of the network for model parameterization and validation.[18][19]
-
AFM Setup and Calibration:
-
Select an AFM cantilever with a spring constant appropriate for cell measurements.
-
Calibrate the cantilever's spring constant and the inverse optical lever sensitivity (InvOLS) according to the manufacturer's instructions.[20]
-
-
Cell Preparation: Culture cells on a glass-bottom dish. Ensure cells are healthy and sub-confluent.
-
Force Spectroscopy Measurement:
-
Mount the dish on the AFM stage, which is integrated with an inverted optical microscope.
-
Locate a cell of interest and position the AFM tip over the desired measurement location (e.g., center of the cell, away from the nucleus).
-
Perform a force-indentation cycle: the AFM tip approaches and indents the cell surface to a predefined force or depth, and then retracts.[21]
-
Record the cantilever deflection as a function of its vertical position to generate a force-distance curve.
-
-
Data Acquisition: Repeat the force spectroscopy measurement at multiple points across the cell surface to create a stiffness map.
-
Data Analysis:
-
Convert the raw force-distance curves into force-indentation curves.
-
Fit a contact mechanics model (e.g., the Hertz model) to the indentation portion of the curve to calculate the Young's Modulus (a measure of stiffness) for that point.[19][21]
-
Compile the Young's Modulus values from all measurement points to assess the mechanical properties of the cell cortex.
-
Protocol 4: Live-Cell Imaging for Model Correlation
Advanced microscopy techniques allow for direct visualization of the dynamics of individual network components, providing qualitative and quantitative data to directly compare with ABM simulations.
-
Methodology: Use super-resolution techniques like Grazing Incidence Structured Illumination Microscopy (GI-SIM) or Lattice Light Sheet Microscopy (LLSM) to visualize fluorescently tagged actin and myosin in living cells.[22][23]
-
Data Acquisition: Acquire time-lapse movies of contracting this compound networks.
-
Analysis: Track the movement and reorganization of individual actin and myosin filaments during contraction and expansion cycles.[22] This data can be used to validate the kinematics and emergent structures predicted by the agent-based model.
Data Presentation
Table 1: Key Parameters in this compound Agent-Based Models
This table summarizes typical parameters used in ABM simulations of this compound networks. Values can vary significantly based on the specific biological system being modeled.
| Parameter | Description | Typical Range | Reference(s) |
| Actin Filament | |||
| Length | The length of individual actin filaments. | 1 - 10 µm | [3] |
| Persistence Length | A measure of filament stiffness. | 10 - 17 µm | [24] |
| Myosin II Motor | |||
| Unloaded Velocity | The speed at which a motor moves along an actin filament without load. | 0.1 - 1.0 µm/s | [3] |
| Attachment Rate (k_on) | The rate at which myosin heads bind to actin. | 1 - 10 s⁻¹ | [3] |
| Detachment Rate (k_off) | The rate at which myosin heads unbind from actin. | 1 - 5 s⁻¹ | [5] |
| Stall Force | The maximum force a motor can exert before stalling. | 2 - 10 pN | [3] |
| Network Properties | |||
| Motor Density | Ratio of myosin motors to actin monomers. | 0.01 - 0.1 | [4] |
| ACP Density | Ratio of cross-linkers to actin monomers. | 0.01 - 0.05 | [4] |
Table 2: Comparison of Experimental Validation Techniques
| Technique | What It Measures | Key Output | Relevance to ABM Validation |
| Traction Force Microscopy (TFM) | Cell-generated forces exerted on the substrate. | 2D map of traction stresses (Pa). | Validates the model's prediction of global and local force generation.[16] |
| Atomic Force Microscopy (AFM) | Local mechanical properties of the cell cortex. | Young's Modulus (stiffness, Pa). | Provides material property parameters for the model and validates predictions of network stiffness.[18][19] |
| Super-Resolution Live Imaging | Spatiotemporal dynamics of individual proteins. | Trajectories and organization of actin and myosin filaments. | Validates the underlying kinematics, filament sorting, and emergent network architectures predicted by the model.[22][23] |
References
- 1. Forcing cells into shape: the mechanics of this compound contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics and regulation of contractile actin-myosin networks in morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergent mechanics of this compound drive punctuated contractions and shape network morphology in the cell cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound based contraction: one mechanokinetic model from single molecules to muscle? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actin-Myosin Interaction: Structure, Function and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Rho GTPases and this compound: partners in regulating epithelial cell-cell junction structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Frontiers | Spatio-Temporal Regulation of RhoGTPases Signaling by Myosin II [frontiersin.org]
- 14. pnas.org [pnas.org]
- 15. A coarse-grained approach to model the dynamics of the this compound cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Traction Force Microscopy [bio-protocol.org]
- 17. High Throughput Traction Force Microscopy for Multicellular Islands on Combinatorial Microarrays [bio-protocol.org]
- 18. Protocol for measuring mechanical properties of live cells using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A beginner's guide to atomic force microscopy probing for cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. molbiolcell.org [molbiolcell.org]
- 23. Superresolution microscopy reveals this compound dynamics in medioapical arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modelling the Dynamics of this compound Networks [ediss.uni-goettingen.de]
Application Notes and Protocols for Actomyosin Contractility Assays in Non-Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actomyosin contractility is a fundamental process in non-muscle cells, driving a variety of cellular functions including cell migration, cell division, morphogenesis, and the maintenance of tissue architecture. This process is orchestrated by the interaction of actin filaments and non-muscle myosin II, which generates tensile forces. The regulation of this compound contractility is complex, involving a number of signaling pathways that respond to both internal and external cues. Dysregulation of these contractile forces is implicated in a range of pathologies, including cancer metastasis and cardiovascular disease.[1] Therefore, the ability to accurately measure this compound contractility is crucial for both basic research and the development of novel therapeutics.
These application notes provide an overview of key signaling pathways and detailed protocols for several widely used assays to quantify this compound contractility in non-muscle cells.
Key Signaling Pathway: The Rho-ROCK Pathway
A primary regulator of this compound contractility is the Rho family of small GTPases, particularly RhoA.[2] When activated, RhoA binds to and activates its downstream effectors, including Rho-associated coiled-coil containing protein kinase (ROCK).[2][3] ROCK, in turn, promotes contractility through two main mechanisms:
-
Direct phosphorylation of the Myosin Light Chain (MLC): This increases the ATPase activity of myosin II, promoting its interaction with actin filaments.[4]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inactivates the phosphatase.[5] This leads to an accumulation of phosphorylated MLC and sustained contraction.[2][4]
This signaling cascade results in the assembly of contractile actin stress fibers and the generation of intracellular tension.
Caption: The Rho-ROCK signaling pathway is a key regulator of this compound contractility.
Traction Force Microscopy (TFM)
Traction Force Microscopy (TFM) is a powerful technique used to quantify the contractile forces exerted by adherent cells on their substrate.[6][7] Cells are cultured on a soft, elastic hydrogel of a known stiffness, which is embedded with fluorescent beads.[8] As cells exert forces, they deform the gel, causing the beads to displace.[9] By tracking the displacement of these beads from their resting position (after the cell is removed), a displacement field can be generated.[10] From this displacement field and the mechanical properties of the gel, the traction stress field can be calculated.[7]
Caption: Workflow for a typical Traction Force Microscopy (TFM) experiment.
TFM Protocol
Materials:
-
40% Acrylamide (B121943) solution
-
2% Bis-acrylamide solution
-
Fluorescent microspheres (e.g., 0.2 µm diameter)[8]
-
Ammonium persulfate (APS), 10% solution
-
TEMED
-
Fibronectin or other extracellular matrix (ECM) protein[11][12]
-
Sulfo-SANPAH
-
Glass bottom dishes or coverslips
-
Cells of interest
-
Cell culture medium
-
Trypsin or 0.1% SDS
Procedure:
-
Prepare Polyacrylamide (PAA) Gel:
-
Mix acrylamide and bis-acrylamide to achieve the desired stiffness. The stiffness of the gel can be tuned to mimic different biological tissues.[10]
-
Add fluorescent microspheres to the acrylamide/bis-acrylamide solution and sonicate to prevent aggregation.[10]
-
Degas the solution for 15-30 minutes to remove oxygen, which can inhibit polymerization.[10][13]
-
Initiate polymerization by adding 10% APS and TEMED.
-
Quickly pipette a small volume of the solution onto a coverslip and cover with a functionalized glass slide to create a thin gel.[13]
-
Allow the gel to polymerize for 15-30 minutes.[13]
-
-
Functionalize Gel Surface:
-
To allow for cell adhesion, the surface of the PAA gel must be coated with an ECM protein like fibronectin.[11][14]
-
Activate the gel surface using a photoactivatable crosslinker such as Sulfo-SANPAH.
-
Coat the activated surface with fibronectin (e.g., 10-50 µg/mL) and incubate.[13]
-
Wash thoroughly with PBS to remove any unbound protein.
-
-
Cell Seeding and Imaging:
-
Seed cells onto the functionalized PAA gel and allow them to adhere and spread for several hours or overnight.
-
Using a fluorescence microscope, acquire images of the fluorescent beads in the gel underneath a spread cell (this is the "strained" image).[10]
-
Also, acquire a phase-contrast or fluorescence image of the cell itself.
-
-
Acquiring the Reference Image:
-
After imaging the live cell, detach the cell from the substrate using trypsin or lyse it with a mild detergent like 0.1% SDS.[10]
-
Acquire an image of the same field of view. The beads will return to their original, unstrained positions. This is the "reference" or "unstrained" image.
-
-
Data Analysis:
-
The displacement of the beads between the strained and unstrained images is calculated using particle image velocimetry (PIV) or single particle tracking algorithms.[15]
-
Using the displacement field and the known Young's modulus of the gel, the traction stress field is computed, often using Fourier Transform Traction Cytometry (FTTC).[16]
-
TFM Data Presentation
| Parameter | Typical Values | Units | Notes |
| Maximum Traction Stress | 100 - 5000 | Pa | Highly dependent on cell type and substrate stiffness. |
| Total Force | 10 - 500 | nN | The integral of the traction stress magnitude over the cell area. |
| Strain Energy | 0.1 - 10 | pJ | The total work done by the cell on the substrate. |
| Substrate Stiffness | 1 - 100 | kPa | Chosen to mimic the physiological environment of the cells.[10] |
Micropillar Arrays
This method utilizes an array of flexible, vertical micropillars made of an elastomeric material like polydimethylsiloxane (B3030410) (PDMS).[17] Cells are seeded on top of these pillars, which are coated with an ECM protein to promote adhesion. As a cell spreads and exerts contractile forces, it deflects the underlying pillars. The deflection of each pillar is directly proportional to the force applied to it, acting as a simple spring. By measuring the displacement of the pillar tops from their resting positions, the forces exerted by the cell can be calculated with high spatial resolution.
Caption: Experimental workflow for measuring cell forces using micropillar arrays.
Micropillar Array Protocol
Materials:
-
Silicon wafer with desired pillar pattern (master mold)
-
PDMS elastomer kit (e.g., Sylgard 184)
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane for mold passivation
-
Fibronectin or other ECM protein
-
Fluorescently labeled secondary antibody (for visualization of pillar tops)
-
Cells of interest and culture medium
Procedure:
-
Fabrication of Micropillar Arrays:
-
The master mold is typically created using photolithography.[18]
-
The mold is passivated with a silane (B1218182) to prevent PDMS from sticking.[19]
-
PDMS prepolymer and curing agent are mixed (e.g., 10:1 ratio), degassed, and poured over the master mold.[20]
-
The PDMS is cured, typically by baking (e.g., at 60-80°C).[18]
-
The cured PDMS, now containing the micropillar array, is carefully peeled from the master mold.[19]
-
-
Surface Functionalization:
-
The tops of the micropillars are coated with an ECM protein. This is often done by "stamping" the array onto a glass slide coated with the protein.
-
The rest of the PDMS surface is often passivated to prevent non-specific cell adhesion.
-
-
Cell Seeding and Imaging:
-
Cells are seeded onto the micropillar array and allowed to attach.
-
The tops of the pillars can be visualized by fluorescence microscopy (either through fluorescent protein coating or by using fluorescently doped PDMS).
-
Images of the deflected pillars under a live cell are captured.
-
A reference image of the undeflected pillars is taken after removing the cell.
-
-
Data Analysis:
-
The displacement of the center of each pillar top is determined by comparing the deflected and reference images.
-
The force (F) on each pillar is calculated using Hooke's Law: F = k * d, where 'd' is the displacement and 'k' is the spring constant of the pillar. The spring constant 'k' is determined by the pillar's geometry (height, diameter) and the Young's modulus of the PDMS.
-
Micropillar Array Data Presentation
| Parameter | Typical Values | Units | Notes |
| Force per Pillar | 1 - 20 | nN | Depends on pillar stiffness and cell type. |
| Total Cellular Force | 50 - 800 | nN | Sum of forces on all deflected pillars. |
| Pillar Stiffness (k) | 2 - 50 | nN/µm | Can be tuned by altering pillar geometry and PDMS curing ratio. |
| Pillar Diameter/Height | 1-5 / 5-15 | µm | Aspect ratio is critical for pillar stability and sensitivity. |
Collagen Gel Contraction Assay
This is a 3D assay that measures the ability of a population of cells to reorganize and contract a surrounding extracellular matrix.[21] Cells are embedded within a collagen I gel.[22] Over time, the cells exert contractile forces, causing the gel to shrink. The degree of contraction can be quantified by measuring the change in the diameter or area of the gel.[23] This assay is particularly useful for studying processes like wound healing and fibrosis, where cell-matrix interactions are critical. It can be performed in two main configurations: attached, where mechanical tension develops, or floating, where the gel is released and contracts without external load.[24]
Caption: Workflow for the collagen gel contraction assay.
Collagen Gel Contraction Protocol
Materials:
-
Type I Collagen solution (e.g., from rat tail)[25]
-
5x DMEM or PBS[23]
-
Neutralization solution (e.g., 1M NaOH)[25]
-
Cells of interest (e.g., fibroblasts)
-
24-well culture plates
-
Sterile spatula or pipette tip
Procedure:
-
Preparation of Cell-Collagen Mixture (keep all solutions on ice):
-
Harvest cells and resuspend them in serum-free medium at a concentration of 2-5 x 10^6 cells/mL.[21][23]
-
In a sterile, pre-chilled tube, prepare the collagen gel solution by mixing the required amounts of collagen solution, 5x medium/PBS, and neutralization solution. The final collagen concentration is typically 1.5-2.5 mg/mL.[21][23]
-
Add the cell suspension to the neutralized collagen solution (e.g., 1 part cells to 4 parts collagen solution) and mix gently but thoroughly.[22]
-
-
Gel Polymerization:
-
Contraction:
-
After polymerization, add 1 mL of complete culture medium to each well.[24]
-
(Optional) At this stage, drugs or inhibitors can be added to the medium to assess their effect on contractility.
-
To initiate contraction, gently detach the gel from the sides of the well using a sterile spatula or pipette tip.[24]
-
-
Measurement:
-
Place the plate on a flatbed scanner or use a camera to image the wells at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
The area or diameter of the gel can be measured using image analysis software (e.g., ImageJ).[24]
-
The percentage of contraction is calculated relative to the initial area of the well.
-
Collagen Gel Contraction Data Presentation
| Parameter | Typical Values | Units | Notes |
| Gel Area Contraction | 20 - 80 | % | Measured relative to the initial gel area. |
| Cell Density | 0.2 - 2 x 10^6 | cells/mL | Higher density generally leads to faster and greater contraction. |
| Collagen Concentration | 1.5 - 2.5 | mg/mL | Affects the stiffness of the gel and the rate of contraction. |
| Time to 50% Contraction | 8 - 48 | hours | A kinetic parameter to compare different conditions. |
Atomic Force Microscopy (AFM) for Cell Rounding Pressure
During processes like mitosis, adherent cells undergo a dramatic change in shape, rounding up against their surroundings.[26][27] This rounding is driven by an increase in intracellular pressure generated by this compound contractility in the cell cortex.[28] Atomic Force Microscopy (AFM) can be used to measure the force exerted by a single cell as it rounds up. A tipless AFM cantilever is positioned above a cell, and as the cell enters mitosis and rounds up, it pushes against the cantilever. The deflection of the cantilever provides a direct measurement of the rounding force.[29]
Caption: Workflow for measuring mitotic rounding pressure using AFM.
AFM Protocol for Rounding Pressure
Materials:
-
Atomic Force Microscope integrated with an inverted optical microscope
-
Tipless AFM cantilevers
-
Cells of interest cultured on glass-bottom dishes
-
Cell culture incubator compatible with the AFM setup
Procedure:
-
Setup and Calibration:
-
Calibrate the AFM cantilever to determine its spring constant.
-
Synchronize cells to enrich for the mitotic population, for example, by serum starvation or a double thymidine (B127349) block.[30][31]
-
Place the dish of cells on the AFM stage and identify a cell in late G2 or prophase.
-
-
Measurement:
-
Lower the tipless cantilever until it is just above the center of the selected cell, providing a slight confinement.[29]
-
As the cell enters mitosis and begins to round, it will push upwards on the cantilever.
-
Record the cantilever deflection over time. The force is calculated by multiplying the deflection by the cantilever's spring constant.
-
Simultaneously, use the light microscope to record images of the cell. This allows for the measurement of the cell's cross-sectional area in contact with the cantilever.[29]
-
-
Data Analysis:
-
Convert the cantilever deflection data into force (in Newtons).
-
Measure the cell's contact area from the microscope images.
-
Calculate the rounding pressure by dividing the force by the contact area (Pressure = Force / Area).[29]
-
AFM Rounding Pressure Data Presentation
| Parameter | Typical Values | Units | Notes |
| Mitotic Rounding Force | 1 - 10 | nN | The peak force exerted by the cell during mitosis. |
| Mitotic Rounding Pressure | 0.05 - 0.2 | nN/µm² (kPa) | Normalizes the force to the cell area. A pressure of 0.14 ± 0.04 nN/µm² has been reported for mitotic cells.[28] |
| Cantilever Spring Constant | 0.01 - 0.1 | N/m | A soft cantilever is chosen to be sensitive to cellular forces. |
FRET-Based Biosensors for RhoA Activity
While the previous methods measure the physical output of contractility (force), Förster Resonance Energy Transfer (FRET)-based biosensors allow for the visualization of the signaling events that lead to contraction.[32] A FRET biosensor for RhoA, for example, can report on the spatiotemporal activation of this key GTPase in living cells.[33][34] These biosensors typically consist of a donor fluorophore (e.g., CFP or GFP), an acceptor fluorophore (e.g., YFP or RFP), and a sensing domain that changes conformation upon binding to active (GTP-bound) RhoA.[35] When RhoA is active, the sensor binds to it, bringing the donor and acceptor fluorophores into close proximity, resulting in an increase in FRET efficiency.[32] This can be measured as a change in the ratio of acceptor to donor emission or a decrease in the donor's fluorescence lifetime (FLIM-FRET).
References
- 1. Rho, ROCK and this compound contractility in... | F1000Research [f1000research.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 5. Rho-Rho kinase pathway in the this compound contraction and cell-matrix adhesion in immortalized human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finite Element Analysis of Traction Force Microscopy: Influence of Cell Mechanics, Adhesion, and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Field Guide to Traction Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluctuation-Based Super-Resolution Traction Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Traction Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell adhesion on nanopatterned fibronectin substrates - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. Fibronectin in cell adhesion and migration via N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyacrylamide Gels for Invadopodia and Traction Force Assays on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell adhesion on nanopatterned fibronectin substrates - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Traction force microscopy by deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High yield fabrication of multilayer polydimethylsiloxane devices with freestanding micropillar arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. Collagen-based Cell Contraction Assay | ABIN2344900 [antibodies-online.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. bioscience.co.uk [bioscience.co.uk]
- 25. Collagen Gel Contraction Assay [protocols.io]
- 26. Hydrostatic pressure and the this compound cortex drive mitotic cell rounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 28. Investigating cell mechanics with atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. bitesizebio.com [bitesizebio.com]
- 31. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. FRET imaging of Rho GTPase activity with red fluorescent protein-based FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. heidiwelchconsulting.com [heidiwelchconsulting.com]
- 34. A RhoA-FRET Biosensor Mouse for Intravital Imaging in Normal Tissue Homeostasis and Disease Contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Unraveling Actomyosin Regulation: A Deep Dive into Phosphorylation Analysis using Phos-tag SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The intricate dance of cellular motility, muscle contraction, and intracellular transport is orchestrated by the dynamic interplay of actin and myosin, collectively known as the actomyosin cytoskeleton. The regulation of this machinery is paramount for cellular function and is finely tuned by a variety of post-translational modifications, with protein phosphorylation standing out as a critical switching mechanism. Reversible phosphorylation of key this compound components, such as myosin light chain (MLC), troponin, and tropomyosin, modulates their activity, localization, and interaction with other proteins. Understanding the stoichiometry and dynamics of these phosphorylation events is crucial for deciphering fundamental cellular processes and for the development of novel therapeutics targeting diseases ranging from cardiovascular disorders to cancer.
Phos-tag™ SDS-PAGE has emerged as a powerful technique for the analysis of protein phosphorylation.[1][2] This phosphate-affinity electrophoresis method allows for the separation of phosphorylated and non-phosphorylated protein isoforms based on the number of phosphate (B84403) groups they carry.[2] The Phos-tag™ acrylamide (B121943), when co-polymerized into a polyacrylamide gel, specifically captures phosphorylated proteins, retarding their migration and resulting in a characteristic mobility shift.[2] This allows for the visualization and quantification of different phosphorylation states of a target protein using a single pan-antibody, obviating the need for phosphorylation-site-specific antibodies which may not always be available or reliable.[3][4]
This document provides detailed application notes and protocols for utilizing Phos-tag SDS-PAGE to study the phosphorylation-mediated regulation of the this compound system.
Key Applications:
-
Quantitative Analysis of Myosin Light Chain (MLC) Phosphorylation: Myosin II, the motor protein of the this compound system, is regulated by the phosphorylation of its regulatory light chain (RLC).[5][6] Phos-tag SDS-PAGE allows for the separation of non-phosphorylated (0pRLC), mono-phosphorylated (1pRLC), and di-phosphorylated (2pRLC) forms of RLC, enabling precise quantification of changes in phosphorylation in response to various stimuli or drug treatments.[5][7]
-
Dissecting Troponin Phosphorylation in Cardiac and Skeletal Muscle: In striated muscle, the troponin complex plays a central role in the calcium-dependent regulation of contraction. The phosphorylation status of troponin I (TnI) and troponin T (TnT) fine-tunes the calcium sensitivity of the myofilaments. Phos-tag SDS-PAGE has been successfully employed to separate and quantify the different phosphorylated species of cardiac TnI (cTnI), providing insights into cardiac function in health and disease.[8][9][10]
-
Investigating Signaling Pathways: By providing a quantitative readout of the phosphorylation state of downstream effectors like MLC and troponin, Phos-tag SDS-PAGE serves as an invaluable tool for dissecting the signaling pathways that regulate the this compound cytoskeleton. This includes pathways mediated by Rho-kinase (ROCK), myosin light chain kinase (MLCK), protein kinase C (PKC), and Ca2+/calmodulin-dependent protein kinases (CaMK).[11][12][13]
-
Screening for Kinase and Phosphatase Inhibitors: The ability to accurately quantify changes in protein phosphorylation makes Phos-tag SDS-PAGE an ideal platform for high-throughput screening of small molecules that target kinases and phosphatases involved in this compound regulation.
Data Presentation: Quantitative Analysis of this compound Phosphorylation
The following tables summarize quantitative data from studies that have utilized Phos-tag SDS-PAGE to analyze the phosphorylation of key this compound regulatory proteins.
Table 1: Quantitative Analysis of Myosin Regulatory Light Chain (RLC) Phosphorylation in Human Uterine Myocytes [7]
| Treatment | Non-phosphorylated RLC (%) | Mono-phosphorylated RLC (%) | Di-phosphorylated RLC (%) |
| Untreated | 55.3 ± 2.1 | 35.5 ± 1.5 | 9.2 ± 1.0 |
| g-H (ROCK inhibitor) | 72.1 ± 2.8 | 24.0 ± 2.2 | 3.9 ± 0.8 |
| Calpeptin (RhoA activator) | 38.9 ± 3.5 | 43.8 ± 2.1 | 17.3 ± 1.8 |
| Oxytocin | 42.7 ± 2.9 | 42.3 ± 1.9 | 15.0 ± 1.4 |
Table 2: Phosphorylation Status of Cardiac Troponin I (cTnI) in Human Heart Muscle [8][10]
| Heart Sample Type | Unphosphorylated cTnI (%) | Mono-phosphorylated cTnI (%) | Bis-phosphorylated cTnI (%) | Total Phosphorylation (mols Pi/mol TnI) |
| Donor Heart | 10.3 ± 1.9 | 17.5 ± 3.5 | 72.2 ± 4.7 | 1.62 ± 0.06 |
| End-stage Failing Heart | 78.5 ± 1.8 | 17.5 ± 1.9 | 4.0 ± 0.7 | 0.26 ± 0.02 |
| Hypertrophic Obstructive Cardiomyopathy | 76.6 ± 3.1 | 17.5 ± 2.7 | 5.9 ± 0.8 | 0.29 ± 0.04 |
Experimental Protocols
Protocol 1: Phos-tag SDS-PAGE for Myosin Light Chain Phosphorylation Analysis in Cultured Cells
This protocol is adapted from studies on human uterine myocytes.[5][7]
1. Sample Preparation: a. Treat cultured cells with agonists or inhibitors as required. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Avoid EDTA in the lysis buffer if possible; if not, its effect can be counteracted by adding an equimolar amount of ZnCl₂ or MnCl₂ to the sample buffer.[14] c. Precipitate total cellular proteins using 20% trichloroacetic acid (TCA) containing 10 mM dithiothreitol (B142953) (DTT). d. Centrifuge at 18,000 x g for 20 minutes to pellet the proteins. e. Wash the protein pellet several times with acetone (B3395972) containing 10 mM DTT. f. Air-dry the pellet and resuspend in 1x SDS-PAGE loading buffer. g. Boil the samples for 10 minutes at 95°C.
2. Phos-tag Gel Preparation (for a 12% separating gel): a. Prepare the separating gel solution containing 30 µM Mn²⁺-Phos-tag™ and 12% acrylamide. b. Prepare the stacking gel as for a standard SDS-PAGE. c. Pour the separating gel and allow it to polymerize. d. Pour the stacking gel on top of the separating gel and insert the comb.
3. Electrophoresis: a. Load approximately 25 µg of protein per lane. b. Run the gel at a constant current (e.g., 20-30 mA per gel) until the dye front reaches the bottom of the gel.[14]
4. Western Blotting: a. After electrophoresis, equilibrate the gel in transfer buffer containing 2 mM EDTA for 15 minutes to chelate the metal ions, which improves transfer efficiency.[5] b. Transfer the proteins to a PVDF or nitrocellulose membrane using standard wet or semi-dry transfer methods. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with a primary antibody against the total protein of interest (e.g., anti-RLC antibody). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Densitometric Analysis: a. Use image analysis software (e.g., ImageJ) to quantify the intensity of the bands corresponding to the different phosphorylation states. b. Express the amount of each phosphorylated species as a percentage of the total protein in that lane.
Protocol 2: Phos-tag SDS-PAGE for Troponin Phosphorylation Analysis from Muscle Tissue
This protocol is suitable for analyzing troponin phosphorylation in cardiac or skeletal muscle samples.[8][15][16]
1. Myofibril Extraction from Muscle Tissue: a. Homogenize fresh or frozen muscle tissue in a low-salt buffer (e.g., containing KCl, Tris-HCl, and protease/phosphatase inhibitors). b. Centrifuge at low speed to pellet the myofibrils. c. Wash the myofibril pellet several times with the same buffer containing Triton X-100 to remove membranes. d. Resuspend the final myofibril pellet in a storage buffer. e. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
2. Sample Preparation for Phos-tag SDS-PAGE: a. Mix the myofibril suspension with SDS-PAGE loading buffer. b. Heat the samples at 95°C for 5 minutes.
3. Phos-tag Gel Electrophoresis (8% separating gel): a. Prepare an 8% acrylamide separating gel containing 40 µM Zn²⁺-Phos-tag™. Note that Zn²⁺-Phos-tag often requires a neutral pH buffer system for optimal separation.[14] b. Cast the gel and run the electrophoresis as described in Protocol 1.
4. Western Blotting and Analysis: a. Follow the same Western blotting and densitometric analysis steps as in Protocol 1, using an antibody that recognizes total troponin I or troponin T.
Mandatory Visualizations
Signaling Pathways Regulating this compound Phosphorylation
The following diagrams illustrate key signaling pathways that converge on the phosphorylation of this compound components.
Caption: Rho/ROCK signaling pathway leading to this compound contraction.
Caption: Ca²⁺/Calmodulin-dependent MLCK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. bujnochem.com [bujnochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phos-Tag-Based Analysis of Myosin Regulatory Light Chain Phosphorylation in Human Uterine Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phos-tag-based analysis of myosin regulatory light chain phosphorylation in human uterine myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phos-Tag-Based Analysis of Myosin Regulatory Light Chain Phosphorylation in Human Uterine Myocytes | PLOS One [journals.plos.org]
- 8. The use of phosphate-affinity SDS-PAGE to measure the cardiac troponin I phosphorylation site distribution in human heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rho-Rho kinase pathway in the this compound contraction and cell-matrix adhesion in immortalized human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Ca2+/calmodulin-dependent protein kinase I as a myosin II regulatory light chain kinase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 15. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 16. Mn2+ -Phos-Tag Polyacrylamide for the Quantification of Protein Phosphorylation Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Actomyosin During Cytokinesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytokinesis is the final stage of cell division, resulting in the physical separation of two daughter cells. A key event in this process is the formation and constriction of a contractile actomyosin ring at the cell's equator. This ring, primarily composed of filamentous actin (F-actin) and non-muscle myosin II, generates the force necessary for cleavage furrow ingression. Live-cell imaging of the this compound ring provides invaluable insights into the dynamic regulation of cytokinesis and is a crucial tool for studying the effects of potential therapeutic agents on cell division.
These application notes provide a comprehensive guide to visualizing and quantifying this compound dynamics during cytokinesis using live-cell fluorescence microscopy. We include detailed protocols for sample preparation, fluorescent labeling, and time-lapse imaging, as well as a summary of key quantitative data and a depiction of the core signaling pathway regulating this process.
Signaling Pathway Regulating this compound Ring Formation
The formation and constriction of the this compound ring are tightly regulated by a complex signaling network. A central player in this process is the small GTPase RhoA.[1][2][3][4][5] Upon activation at the cell equator during anaphase, RhoA initiates a cascade of events leading to the assembly and contraction of the this compound ring.[1][2] Active RhoA stimulates diaphanous-related formins, which promote the nucleation and polymerization of actin filaments.[2] Simultaneously, RhoA activates Rho-associated kinase (ROCK), which phosphorylates the myosin light chain, leading to the activation of myosin II motor activity and filament assembly.[1] The scaffold protein anillin plays a crucial role in linking the this compound ring to the plasma membrane and stabilizing active RhoA.[1] This intricate signaling pathway ensures the precise spatial and temporal control of cytokinesis.
Caption: RhoA signaling pathway in cytokinesis.
Quantitative Data on this compound Ring Dynamics
The dynamics of the this compound ring can be quantified to provide a deeper understanding of the mechanics of cytokinesis. The following tables summarize key quantitative parameters from studies in fission yeast and mammalian cells.
Table 1: this compound Ring Composition and Dynamics in Fission Yeast (S. pombe)
| Parameter | Wild-Type Value | Mutant Condition (if applicable) | Reference |
| Actin Molecules (Peak Number) | ~198,000 | adf1-M3 (cofilin mutant): ~2x more actin | [6] |
| Actin Accumulation Rate | ~4,900 molecules/min | adf1-M3: ~2x higher rate | [6] |
| Actin Loss Rate | ~5,400 molecules/min | adf1-M3: Similar to wild-type | [6] |
| Myosin II (Myo2) Molecules | ~7,000 | adf1-M3: Proportional increase with actin | [6] |
| Myosin II (Myp2) Molecules | ~7,000 | adf1-M3: Proportional increase with actin | [6] |
| Contractile Ring Tension | ~640 pN | Δmyp2: ~400 pN | [7][8] |
Table 2: this compound Ring Dynamics in Mammalian Cells
| Parameter | Observation | Cell Type | Reference |
| Contraction Rate | Scales with initial cell size (larger cells have faster constriction) | C. elegans embryos, N. crassa | [9][10][11] |
| Myosin II Amount in Ring | Remains constant during constriction | N. crassa | [9] |
| Myosin II Concentration in Ring | Increases as the ring constricts | N. crassa | [9][10] |
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the general workflow for live-cell imaging of the this compound ring during cytokinesis.
Caption: Experimental workflow for live-cell imaging.
Detailed Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound in HeLa Cells
This protocol describes the transient transfection of HeLa cells with fluorescently tagged actin and myosin probes for live-cell imaging of cytokinesis.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin
-
Glass-bottom imaging dishes (35 mm)
-
Plasmids: pEGFP-Lifeact and pmCherry-MyosinIIA
-
Transfection reagent (e.g., FuGENE HD or Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Live-cell imaging medium (phenol red-free)
-
Incubator (37°C, 5% CO₂)
-
Confocal or spinning-disk microscope with environmental chamber
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HeLa cells onto 35 mm glass-bottom dishes at a density of 3.5 x 10⁵ cells/mL to achieve 50-80% confluency on the day of transfection.[12]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
For each dish, prepare two tubes:
-
Tube A (DNA): Dilute 0.5-1.0 µg of each plasmid (pEGFP-Lifeact and pmCherry-MyosinIIA) into 100 µL of Opti-MEM.
-
Tube B (Transfection Reagent): Dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
-
Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[12][13]
-
Carefully add the transfection complex dropwise to the cells in the imaging dish.
-
Incubate the cells for 24-48 hours to allow for expression of the fluorescent proteins.[12][13][14]
-
-
Live-Cell Imaging:
-
Prior to imaging, replace the culture medium with pre-warmed, phenol (B47542) red-free live-cell imaging medium.[14]
-
Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
-
Locate cells entering mitosis (rounding up and condensing chromosomes).
-
Set up time-lapse acquisition using appropriate laser lines and filters for GFP (e.g., 488 nm excitation) and mCherry (e.g., 561 nm excitation).
-
Acquire images every 1-3 minutes for a duration sufficient to capture the entire process of cytokinesis (typically 30-60 minutes).
-
Use the lowest possible laser power to minimize phototoxicity.
-
Protocol 2: Live-Cell Imaging of the this compound Ring in Fission Yeast (Schizosaccharomyces pombe)
This protocol outlines the preparation and imaging of fission yeast cells expressing fluorescently tagged cytokinetic proteins.
Materials:
-
S. pombe strain expressing desired fluorescent fusion proteins (e.g., Myo2-mEGFP, Rlc1-tdTomato)
-
Yeast extract with supplements (YES) medium
-
Glass-bottom imaging dishes
-
Concanavalin A (ConA) solution (1 mg/mL in water)
-
Microscope with environmental control
Procedure:
-
Cell Culture:
-
Grow the S. pombe strain in liquid YES medium at the appropriate temperature (e.g., 25°C or 32°C) to mid-log phase.
-
-
Sample Preparation:
-
Coat the glass bottom of the imaging dish with ConA solution for 5-10 minutes to facilitate cell adhesion.
-
Wash the dish with sterile water or medium to remove excess ConA.
-
Add a small volume of the yeast cell culture to the dish and allow the cells to adhere for 10-15 minutes.
-
Gently wash away non-adherent cells with fresh medium.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage, maintaining the appropriate temperature for the yeast strain.
-
Identify cells in early mitosis (e.g., by observing spindle pole body separation if a marker is present).
-
Acquire time-lapse images using appropriate excitation and emission filters for the fluorescent proteins.
-
Capture images at intervals of 30 seconds to 2 minutes to observe the dynamics of ring assembly and constriction.
-
Data Analysis and Interpretation
The acquired time-lapse images can be analyzed using software such as ImageJ/Fiji to extract quantitative data.
-
Ring Diameter and Constriction Rate: The diameter of the this compound ring can be measured at each time point to calculate the rate of constriction.
-
Fluorescence Intensity: The fluorescence intensity of tagged proteins within the contractile ring can be measured to determine their relative abundance and changes during cytokinesis.
-
Kymograph Analysis: Kymographs can be generated to visualize the movement and dynamics of proteins along the contracting ring over time.
By combining these detailed protocols with quantitative analysis, researchers can gain a deeper understanding of the molecular mechanisms underlying cytokinesis and effectively screen for compounds that modulate this essential cellular process.
References
- 1. Seeing is believing: tools to study the role of Rho GTPases during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatiotemporal Regulation of RhoA during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Type-specific Signaling Function of RhoA GTPase: Lessons from Mouse Gene Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho GTPases as regulators of mitosis and cytokinesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. rupress.org [rupress.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Myosin concentration underlies cell size–dependent scalability of this compound ring constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. biontex.com [biontex.com]
- 14. Cell culture, transfection, and imaging [protocols.io]
Application Notes and Protocols for Studying Actomyosin in Plant Cell Cytokinesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current techniques and detailed protocols for investigating the crucial role of the actomyosin network in plant cell cytokinesis. Understanding the dynamics and regulation of actin filaments and myosin motors during cell division is essential for fundamental plant biology and for developing novel herbicides and drugs that target cell proliferation.
Introduction to this compound in Plant Cytokinesis
In contrast to animal cells that divide by forming a contractile ring that pinches the cell in two, plant cells build a new cell wall, the cell plate, in the center of the dividing cell. This process is orchestrated by a specialized cytoskeletal structure called the phragmoplast, which is composed of microtubules, actin microfilaments (MFs), and membrane vesicles[1][2][3]. The this compound system plays a critical, albeit distinct, role in plant cytokinesis compared to its animal counterparts. It is not the primary force-generating machinery for division but is essential for the proper guidance and expansion of the cell plate[4][5].
Actin filaments are dynamic polymers that, along with myosin motors, are involved in various stages of cytokinesis, from the establishment of the division plane by the preprophase band (PPB) to the final insertion of the cell plate into the parental cell wall[4][6]. Myosins, particularly classes VIII and XI in plants, are ATP-dependent motor proteins that are thought to transport vesicles and other components along actin filaments and to organize the actin cytoskeleton itself[4][6][7].
Key Techniques for Studying this compound in Plant Cytokinesis
Several powerful techniques are employed to elucidate the function of the this compound network in this process. These can be broadly categorized into:
-
Live-Cell Imaging: Visualizing the dynamic reorganization of actin and myosin in real-time is fundamental. This is primarily achieved through fluorescent protein tagging.
-
Pharmacological Inhibition: The use of small molecules that specifically disrupt actin polymerization or myosin activity provides insights into their functional roles.
-
Genetic Approaches: The study of mutants with defects in genes encoding actin, myosins, or their regulatory proteins is crucial for understanding their in vivo functions.
-
Quantitative Analysis: Measuring parameters like the rate of cell plate expansion or protein dynamics provides a deeper, quantitative understanding of the process.
-
Super-Resolution Microscopy: These advanced imaging techniques allow for the visualization of the this compound cytoskeleton at a nanoscale resolution, revealing intricate organizational details[8][9][10].
Application Note 1: Live-Cell Imaging of this compound Dynamics
Live-cell imaging is the cornerstone for studying the dynamic behavior of the this compound cytoskeleton during plant cell cytokinesis[11][12][13]. By tagging actin or myosin with fluorescent proteins like Green Fluorescent Protein (GFP), researchers can observe their localization and reorganization throughout the cell division process in living cells[2][14][15].
Commonly Used Fluorescent Probes:
-
For Actin:
-
GFP-ABD2: The second actin-binding domain of Arabidopsis thaliana Fimbrin (ABD2) fused to GFP is a widely used marker that robustly labels actin filaments in various plant species[1][2].
-
Lifeact-RFP: A 17-amino-acid peptide that binds to F-actin, fused to a red fluorescent protein, offers an alternative for visualizing the actin cytoskeleton[6].
-
-
For Myosin:
-
Myosin-GFP/RFP: Full-length or specific domains of myosin proteins (e.g., Myosin VIII or XI) can be fused to fluorescent proteins to track their localization[16].
-
Experimental Protocol: Live-Cell Imaging in Tobacco BY-2 Cells
This protocol describes the visualization of actin filaments and the cell plate in synchronized tobacco BY-2 (Bright Yellow 2) cells, a model system for studying plant cell division.
Materials:
-
Tobacco BY-2 cell suspension culture stably expressing GFP-ABD2.
-
FM4-64 dye (e.g., from Molecular Probes) for vital staining of the cell plate.
-
Aphidicolin (B1665134) and propyzamide (B133065) for cell cycle synchronization.
-
Confocal Laser Scanning Microscope (CLSM) equipped for live-cell imaging.
Procedure:
-
Cell Culture and Synchronization:
-
Maintain tobacco BY-2 cells expressing GFP-ABD2 in a suitable liquid medium.
-
Synchronize the cell cycle by treating the culture with aphidicolin (an inhibitor of DNA synthesis) for 24 hours, followed by washing and treatment with propyzamide (a microtubule-disrupting agent) to arrest cells in metaphase. Releasing the propyzamide block will result in a population of cells progressing synchronously through cytokinesis.
-
-
Sample Preparation for Microscopy:
-
Transfer a small aliquot of the synchronized cell suspension to a glass-bottom dish.
-
Add FM4-64 to the cells at a final concentration of 5-10 µM to label the plasma membrane and subsequently the developing cell plate.
-
-
Time-Lapse Confocal Microscopy:
-
Use a CLSM to acquire time-lapse images of the dividing cells.
-
Excite GFP at 488 nm and collect emission between 500-550 nm.
-
Excite FM4-64 at 514 nm and collect emission above 640 nm.
-
Acquire images at regular intervals (e.g., every 30-60 seconds) to capture the dynamics of actin accumulation and cell plate expansion.
-
Expected Results:
During cytokinesis, GFP-ABD2 will show dynamic changes in localization. Initially, actin filaments accumulate near the separated daughter nuclei and then at the edges of the expanding phragmoplast and cell plate[1][2]. The FM4-64 dye will progressively label the growing cell plate from the center towards the cell periphery[1][2].
Workflow for Live-Cell Imaging of this compound in Plant Cytokinesis
Caption: A streamlined workflow for visualizing this compound and cell plate dynamics.
Application Note 2: Pharmacological Disruption of the this compound System
Pharmacological agents that interfere with actin polymerization or myosin motor activity are invaluable tools for probing the function of the this compound cytoskeleton[17]. By observing the cellular defects that arise after drug treatment, researchers can infer the roles of actin and myosin in cytokinesis.
Commonly Used Inhibitors:
| Inhibitor | Target | Typical Working Concentration | Effects on Plant Cytokinesis |
| Latrunculin B (LatB) | Actin Polymerization | 1-10 µM | Delays cell plate expansion, causes malformation of the emerging cell plate[1][2]. |
| Cytochalasin D | Actin Polymerization | 1-5 µM | Similar effects to Latrunculin B, disrupts actin filament organization[6]. |
| 2,3-Butanedione Monoxime (BDM) | General Myosin ATPase | 10-30 mM | Inhibits dynamic movement of endosomes around the cell plate, suggesting a role for myosins in vesicle transport[1][2]. |
| Blebbistatin | Myosin II ATPase | 50-100 µM | While primarily used in animal systems, its effects in plants are being explored to dissect the roles of specific myosin classes. |
Experimental Protocol: Quantifying the Effect of Latrunculin B on Cell Plate Expansion
This protocol details how to quantify the impact of actin disruption on the rate of cell plate expansion in tobacco BY-2 cells.
Materials:
-
Synchronized tobacco BY-2 cells expressing GFP-ABD2 and stained with FM4-64 (as in Protocol 1).
-
Latrunculin B (LatB) stock solution (e.g., 10 mM in DMSO).
-
Confocal Laser Scanning Microscope.
-
Image analysis software (e.g., Fiji/ImageJ).
Procedure:
-
Prepare two sets of synchronized cells: a control group and a LatB-treated group.
-
To the treated group, add LatB to a final concentration of 1 µM. For the control group, add an equivalent volume of DMSO.
-
Incubate for a short period (e.g., 15-30 minutes) before imaging.
-
Perform time-lapse microscopy as described in the live-cell imaging protocol for both control and treated cells.
-
Quantitative Analysis:
-
For each time-lapse series, measure the diameter of the expanding cell plate (visualized by FM4-64) at each time point.
-
Plot the cell plate diameter against time for both control and treated cells.
-
Calculate the rate of cell plate expansion by performing a linear regression on the data.
-
Quantitative Data Summary:
| Treatment | Phase of Cytokinesis | Effect on Cell Plate Expansion Rate | Reference |
| Latrunculin B | Early Phase | ~10% decrease | [1][2] |
| Latrunculin B | Late Phase | ~25% decrease | [1][2] |
| BDM | Throughout | Inhibition of endosomal movement | [1][2] |
Signaling Pathway: Disruption of this compound Function
Caption: Inhibition of actin polymerization and myosin activity disrupts cell plate expansion.
Application Note 3: Advanced Imaging and Analysis
To gain deeper insights into the fine structure and dynamics of the this compound network, more advanced techniques are required.
Super-Resolution Microscopy
Techniques like Structured Illumination Microscopy (SIM) and Stimulated Emission Depletion (STED) microscopy overcome the diffraction limit of light, enabling visualization of the cytoskeleton at resolutions below 200 nm[9][10][14][18]. This allows for a more detailed analysis of the organization of individual actin filaments and their interaction with other cellular components during cytokinesis. Expansion Microscopy (ExM) is another powerful technique where the sample is physically expanded before imaging, allowing for super-resolution imaging on conventional microscopes[19].
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the dynamics and turnover of fluorescently-tagged proteins[20][21]. In the context of cytokinesis, a specific region of the this compound network (e.g., at the edge of the phragmoplast) is photobleached with a high-intensity laser, and the rate of fluorescence recovery is monitored. This provides information on how quickly new, unbleached proteins move into the bleached area, reflecting the dynamic nature of the structure.
Experimental Protocol: FRAP Analysis of GFP-Actin Dynamics
Materials:
-
Plant cells expressing a GFP-tagged actin-binding protein (e.g., GFP-ABD2).
-
A confocal microscope with FRAP capabilities.
Procedure:
-
Identify a dividing cell with a clear accumulation of GFP-actin at the phragmoplast.
-
Acquire pre-bleach images of the region of interest (ROI).
-
Photobleach the ROI with a high-intensity laser pulse to quench the GFP fluorescence.
-
Acquire a time-lapse series of post-bleach images to monitor the recovery of fluorescence in the bleached region.
-
Analyze the data: Measure the fluorescence intensity in the ROI over time. Correct for photobleaching during image acquisition. Fit the recovery curve to a mathematical model to determine parameters like the mobile fraction and the half-time of recovery (t½).
Data Interpretation:
A fast recovery rate (short t½) and a large mobile fraction indicate a highly dynamic structure with rapid turnover of actin filaments.
Logical Relationship: From Technique to Biological Insight
Caption: How different experimental approaches provide data to build a comprehensive understanding of this compound function.
Conclusion
The study of the this compound network in plant cell cytokinesis is a dynamic field that benefits from a multidisciplinary approach combining advanced imaging, pharmacology, and genetics. The protocols and techniques outlined in these application notes provide a solid foundation for researchers to investigate the intricate mechanisms governing this fundamental biological process. Future research, particularly leveraging super-resolution microscopy and sophisticated quantitative analyses, will undoubtedly continue to unravel the complex interplay between the this compound system and the microtubule-based phragmoplast in building the new cell wall that divides plant cells.
References
- 1. Quantitative analysis of changes in actin microfilament contribution to cell plate development in plant cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of changes in actin microfilament contribution to cell plate development in plant cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phragmoplast - Wikipedia [en.wikipedia.org]
- 4. Deciphering this compound functions in plant cytokinesis: A half-century odyssey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles for kinesin and myosin during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Methods to Visualize the Actin Cytoskeleton During Plant Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Super-resolution Microscopy – Applications in Plant Cell Research [frontiersin.org]
- 10. Imaging plant cells and organs with light-sheet and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlasofscience.org [atlasofscience.org]
- 12. Frontiers | Caught in the Act: Live-Cell Imaging of Plant Meiosis [frontiersin.org]
- 13. Caught in the Act: Live-Cell Imaging of Plant Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Super resolution live imaging: The key for unveiling the true dynamics of membrane traffic around the Golgi apparatus in plant cells [frontiersin.org]
- 15. Sample Preparation for Fluorescence Imaging of the Cytoskeleton in Fixed and Living Plant Roots | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. Making the cut: The chemical biology of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokinesis: Going Super-Resolution in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. The Development and Enhancement of FRAP as a Key Tool for Investigating Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Two-Photon FRAP Analysis of the Cytoskeleton Dynamics in the Microvilli of Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Actomyosin in Nanodevices and Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The actomyosin molecular motor system, the fundamental driver of muscle contraction, is increasingly being harnessed for a variety of applications in nanotechnology and biosensing. This powerful protein duo, composed of actin filaments and myosin motors, offers a unique combination of biocompatibility, high efficiency, and responsiveness to biochemical cues, making it an ideal building block for dynamic nanoscale devices. These application notes provide an overview of the principles, quantitative performance, and key experimental protocols for utilizing this compound in the development of innovative nanodevices and biosensors.
This compound-Based Nanodevices
This compound-powered nanodevices leverage the ATP-dependent movement of myosin motors along actin filaments to perform work at the nanoscale. These devices have potential applications in targeted drug delivery, nanoscale transport and sorting, and as actuators in soft robotics.[1][2][3]
Principles of Operation
The core principle of this compound-based nanodevices is the conversion of chemical energy from ATP hydrolysis into mechanical force and motion.[4] In a typical in vitro setup, myosin motors are immobilized on a surface, and fluorescently labeled actin filaments are propelled across this surface in the presence of ATP.[5][6][7] By engineering the surface with micro- and nano-scale channels, the movement of these actin "shuttles" can be precisely guided.[8] Cargo, such as drug-loaded vesicles or nanoparticles, can be attached to the actin filaments for transport.[9][10]
Quantitative Performance Data
The performance of this compound-based nanodevices is characterized by several key parameters, including the velocity of actin filament movement, the force generated by myosin motors, and the cargo-carrying capacity.
| Parameter | Value | Conditions | Reference(s) |
| Actin Sliding Velocity | 5 - 9 µm/s | Rabbit skeletal muscle myosin and actin | [5] |
| Increased by ~2-fold | Temperature increase from 25 °C to 37 °C | [11] | |
| Myosin Force Generation | 5.9 ± 0.8 pN (peak) | Single myosin head | [12] |
| 2.1 ± 0.4 pN (average) | Single myosin head | [12] | |
| 0.78 - 1.61 pN | Per myosin molecule in a filament | [13] | |
| Cargo Transportation | Long-distance (>100 µm) | Side-attached or end-attached cargo | [10] |
| Motility decreases with >10-50 streptavidin molecules | Side-attached cargo | [10] | |
| Motility decreases with >1-10 quantum dots | Side-attached cargo | [10] |
Experimental Protocol: In Vitro Motility Assay
The in vitro motility assay is a fundamental technique for studying the motion of actin filaments propelled by myosin motors.
Materials:
-
Myosin (e.g., heavy meromyosin, HMM)
-
Actin (fluorescently labeled, e.g., with rhodamine-phalloidin)
-
Assay Buffer (AB): 25 mM imidazole (B134444) (pH 7.4), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
Blocking Buffer: Assay Buffer containing 0.5 mg/mL Bovine Serum Albumin (BSA)
-
ATP solution: Assay Buffer with 2 mM ATP
-
Oxygen Scavenging System: Glucose oxidase, catalase, and glucose
-
Flow cell (constructed from a microscope slide and coverslip)
-
Nitrocellulose-coated coverslips
Procedure:
-
Flow Cell Assembly: Construct a flow cell with a volume of approximately 20 µL using a nitrocellulose-coated coverslip and a microscope slide.[7]
-
Myosin Incubation: Introduce a solution of myosin (e.g., 30 µg/mL HMM in Assay Buffer) into the flow cell and incubate for 1-2 minutes to allow the myosin to adsorb to the nitrocellulose surface.[1]
-
Blocking: Wash the flow cell with Blocking Buffer to prevent non-specific binding of actin.
-
Actin Incubation: Introduce a solution of fluorescently labeled actin filaments into the flow cell and incubate for 1 minute.
-
Washing: Wash the flow cell with Assay Buffer to remove unbound actin filaments.
-
Initiation of Motility: Introduce the ATP solution containing an oxygen scavenging system into the flow cell.
-
Data Acquisition: Observe the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera (e.g., TIRF microscope). Record videos for subsequent analysis of filament velocity.[7]
Experimental Workflow for In Vitro Motility Assay
Caption: Workflow for the in vitro motility assay.
This compound-Based Biosensors
This compound-based biosensors utilize the sensitive and responsive nature of the this compound interaction to detect a variety of analytes. The principle behind these biosensors is that the binding of a target molecule can modulate the activity of the this compound motor, leading to a measurable change in a physical parameter, such as actin filament velocity or the force generated.[3][14]
Principles of Operation
This compound biosensors can be designed in several ways:
-
Label-Free Detection: Changes in the local environment (e.g., pH, ion concentration) or the binding of an analyte to actin or myosin can directly affect the motor's performance.[14]
-
Competitive Assays: A labeled analyte competes with the target analyte for binding sites on actin or myosin, leading to a change in signal.
-
Sandwich Assays: The analyte is captured between two recognition elements, one of which is linked to the this compound system, modulating its activity.
Applications and Quantitative Performance
This compound biosensors have been developed for a range of targets, including ATP and cardiac troponins, a key biomarker for myocardial infarction.
| Application | Analyte | Detection Principle | Limit of Detection (LOD) | Reference(s) |
| Metabolic Sensing | ATP | Enzymatic breakdown of ATP consumes oxygen, which is optically detected. | 1 µM | [15] |
| Cardiac Diagnostics | Cardiac Troponin I (cTnI) | Immunosensor using antibodies linked to a surface. | 1.4 ng/mL (SPR) | [16] |
| Aptasensor on a gold electrode. | 0.03 ng/mL | [17] | ||
| Electrochemical impedance spectroscopy (EIS) biosensor. | 10 pM | [18] | ||
| Drug Screening | This compound inhibitors | FRET-based high-throughput screening. | N/A | [19][20] |
Experimental Protocol: this compound-Based ATP Biosensor
This protocol describes a conceptual design for an this compound-based biosensor for ATP detection, where the velocity of actin filaments is directly proportional to the ATP concentration.
Materials:
-
Same as for the In Vitro Motility Assay.
-
ATP standards of known concentrations.
Procedure:
-
Prepare the Motility Assay: Follow steps 1-5 of the In Vitro Motility Assay protocol to prepare the flow cell with immobilized myosin and bound actin filaments.
-
Establish a Baseline: Introduce an ATP-free buffer into the flow cell and record any background movement (should be minimal).
-
Introduce ATP Standard: Perfuse the flow cell with an ATP standard of a known concentration and record the velocity of the actin filaments.
-
Repeat with Different Concentrations: Repeat step 3 with a series of ATP standards to generate a calibration curve of actin velocity versus ATP concentration.
-
Introduce the Unknown Sample: Introduce the sample containing an unknown concentration of ATP into the flow cell and record the actin filament velocity.
-
Determine ATP Concentration: Use the calibration curve to determine the ATP concentration in the unknown sample based on the measured velocity.
Signaling Pathway for an this compound-Based Biosensor
Caption: General signaling pathway for an this compound biosensor.
Control of this compound Systems
Precise control over the activity of this compound is crucial for the development of functional nanodevices and biosensors. Several methods have been developed to modulate the speed and direction of actin filament movement.
Methods of Control
| Control Method | Principle | Effect | Reference(s) |
| ATP Concentration | ATP is the fuel for myosin motors. | Higher ATP concentration generally leads to higher velocity, up to a saturation point. | [14] |
| Calcium Ions (Ca²⁺) | Ca²⁺ regulates the interaction between actin and myosin through troponin and tropomyosin in muscle myosin. | Can be used as a switch to turn motility on or off. | [14][21] |
| Temperature | Affects the rate of enzymatic reactions (ATP hydrolysis). | Increasing temperature from 25°C to 37°C can double the sliding velocity. | [11][22] |
| Light | Genetically engineered myosins incorporating photoactive protein domains can change conformation upon light stimulation. | Can be used to reversibly speed up, slow down, or change the direction of motility. | [23] |
Logical Relationships in this compound Control
Caption: Control stimuli for modulating this compound activity.
Applications in Drug Development
The in vitro motility assay provides a powerful platform for high-throughput screening of compounds that modulate the activity of the this compound motor.[19] This is particularly relevant for the development of drugs targeting muscle diseases, such as cardiomyopathies, and for identifying off-target effects of other drugs on the contractile machinery of the heart and other muscles.[20]
Drug Screening Workflow
-
Assay Setup: An automated in vitro motility assay is established in a multi-well plate format.
-
Compound Library Screening: A library of small molecules is screened by adding individual compounds to the wells.
-
Data Acquisition: The velocity of actin filaments is measured for each compound.
-
Hit Identification: Compounds that significantly alter the actin velocity (either inhibitors or activators) are identified as "hits".
-
Secondary Assays: Hits are further validated using other biophysical and biochemical assays to determine their mechanism of action.
Workflow for this compound-Based Drug Screening
Caption: Workflow for high-throughput drug screening using an this compound motility assay.
References
- 1. dictybase.org [dictybase.org]
- 2. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound Motility Assays [aektrap.mechanochemistry.org]
- 6. umass.edu [umass.edu]
- 7. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 8. Translational this compound research: fundamental insights and applications hand in hand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transportation of Nanoscale Cargoes by Myosin Propelled Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transportation of Nanoscale Cargoes by Myosin Propelled Actin Filaments | PLOS One [journals.plos.org]
- 11. Temperature control of the motility of actin filaments interacting with myosin molecules using an electrically conductive glass in the presence of direct current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple- and single-molecule analysis of the this compound motor by nanometer-piconewton manipulation with a microneedle: unitary steps and forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The load dependence and the force-velocity relation in intact myosin filaments from skeletal and smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Based Nanodevices for Sensing and Actuation: Bridging Biology and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optical ATP Biosensor for Extracellular ATP Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiac Troponin Biosensor Designs: Current Developments and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Aptamer-based Biosensor for Troponin I Detection in Diagnosis of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Remote control of myosin and kinesin motors using light-activated gearshifting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analyzing the Actomyosin ATPase Cycle Using Stopped-Flow Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actomyosin ATPase cycle is the fundamental biochemical process that powers muscle contraction and other forms of cell motility.[1][2] This intricate cycle involves the interaction of myosin with actin filaments, driven by the hydrolysis of ATP.[1] Understanding the kinetics of each step in this cycle is crucial for elucidating the molecular basis of muscle function and for the development of novel therapeutics targeting muscle diseases.[3][4] Stopped-flow kinetics is a powerful technique that allows for the real-time observation of rapid biochemical reactions on the millisecond timescale, making it an indispensable tool for dissecting the individual steps of the this compound ATPase cycle.[5][6]
These application notes provide detailed protocols for key stopped-flow experiments used to analyze the this compound ATPase cycle, guidance on data presentation and analysis, and insights into the application of these techniques in drug discovery.
The this compound ATPase Cycle: A Signaling Pathway
The this compound ATPase cycle can be visualized as a series of interconnected states. The following diagram illustrates the key steps in this pathway, including ATP binding, ATP hydrolysis, phosphate (B84403) release, the powerstroke, and ADP release.
Caption: The this compound ATPase Cycle.
Principles of Stopped-Flow Kinetics
Stopped-flow spectroscopy is a rapid mixing technique used to study the kinetics of fast reactions in solution.[5][6] The basic principle involves the rapid mixing of two or more reactants, followed by the abrupt stopping of the flow, allowing for the observation of the reaction progress in a detection cell.[7] Changes in spectroscopic signals, such as fluorescence or absorbance, are monitored over time, providing a kinetic trace of the reaction.[6]
Experimental Workflow
The general workflow for a stopped-flow experiment is depicted below. This process involves sample preparation, rapid mixing, data acquisition, and subsequent analysis to determine kinetic parameters.
Caption: Stopped-Flow Experimental Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to dissect the this compound ATPase cycle.
Protocol 1: ATP Binding and this compound Dissociation
This experiment measures the rate of ATP binding to myosin and the subsequent dissociation of the this compound complex. A common method involves monitoring the change in fluorescence of pyrene-labeled actin.
Materials:
-
Stopped-flow spectrofluorometer
-
Myosin (e.g., subfragment-1 or heavy meromyosin)
-
Pyrene-labeled F-actin
-
ATP solution
-
Reaction Buffer (e.g., 25 mM MOPS pH 7.0, 100 mM KCl, 5 mM MgCl2)[8]
Methodology:
-
Sample Preparation:
-
Load one syringe of the stopped-flow instrument with a solution containing myosin and pyrene-labeled F-actin in the reaction buffer.
-
Load the second syringe with varying concentrations of ATP in the same reaction buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to 365 nm and monitor the emission using a long-pass filter (e.g., >400 nm) for pyrene (B120774) fluorescence.[9]
-
Set the temperature of the sample chamber to the desired experimental temperature (e.g., 20°C).[8]
-
-
Data Acquisition:
-
Initiate the stopped-flow experiment, rapidly mixing the contents of the two syringes.
-
Record the fluorescence signal over time. The dissociation of myosin from pyrene-actin upon ATP binding leads to an increase in pyrene fluorescence.
-
Repeat the experiment with multiple ATP concentrations.
-
-
Data Analysis:
-
Fit the resulting fluorescence traces to a single or double exponential function to obtain the observed rate constant (k_obs) for each ATP concentration.
-
Plot the k_obs values against the ATP concentration. The slope of this plot will give the second-order rate constant for ATP binding.
-
Protocol 2: ATP Hydrolysis (Phosphate Burst)
This experiment measures the rate of the ATP hydrolysis step, which is often detected by monitoring the change in the intrinsic tryptophan fluorescence of myosin.
Materials:
-
Stopped-flow spectrofluorometer
-
Myosin
-
ATP solution
-
Reaction Buffer
Methodology:
-
Sample Preparation:
-
Load one syringe with a solution of myosin in the reaction buffer.
-
Load the second syringe with a solution of ATP in the same buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to 297 nm to excite tryptophan residues and monitor the emission at 348 nm.[8]
-
Set the desired experimental temperature.
-
-
Data Acquisition:
-
Rapidly mix the myosin and ATP solutions.
-
Record the change in tryptophan fluorescence over time. ATP binding and hydrolysis often lead to a characteristic fluorescence enhancement.
-
-
Data Analysis:
-
Fit the fluorescence transient to an appropriate exponential function. The rate constant of the fluorescence change corresponds to the rate of ATP hydrolysis.
-
Protocol 3: ADP Release from this compound
The release of ADP is often the rate-limiting step in the this compound ATPase cycle. This can be measured by displacing ADP with a fluorescent ATP analog, such as mantATP.
Materials:
-
Stopped-flow spectrofluorometer
-
This compound complex pre-loaded with ADP
-
mantATP (N-methylanthraniloyl-ATP)
-
Reaction Buffer
Methodology:
-
Sample Preparation:
-
Prepare the this compound-ADP complex by incubating myosin and F-actin with ADP.
-
Load one syringe with the this compound-ADP complex.
-
Load the second syringe with a solution of mantATP.
-
-
Instrument Setup:
-
Set the excitation wavelength for mantATP (around 360 nm) and monitor its fluorescence emission (around 440 nm).
-
-
Data Acquisition:
-
Mix the this compound-ADP complex with mantATP.
-
Record the fluorescence increase as mantATP binds to the myosin active site upon ADP release.
-
-
Data Analysis:
-
Fit the fluorescence trace to a single exponential function to determine the observed rate constant (k_obs), which represents the rate of ADP release.
-
Data Presentation
Quantitative data from stopped-flow experiments should be summarized in a clear and structured format to facilitate comparison.
| Kinetic Parameter | Myosin Isoform A | Myosin Isoform B | Myosin A + Inhibitor X | Units |
| ATP Binding (k+ATP) | 1.5 ± 0.1 | 0.8 ± 0.05 | 1.4 ± 0.2 | µM⁻¹s⁻¹ |
| ATP Hydrolysis (khyd) | 150 ± 10 | 120 ± 8 | 145 ± 12 | s⁻¹ |
| ADP Release (k-AD) | 25 ± 2 | 45 ± 3 | 10 ± 1 | s⁻¹ |
| Actin Affinity (Kd) | 0.1 ± 0.02 | 0.5 ± 0.05 | 0.1 ± 0.03 | µM |
Table 1: Comparative Kinetic Parameters of the this compound ATPase Cycle.
Data Analysis Workflow
The analysis of stopped-flow data involves several key steps to extract meaningful kinetic information.
Caption: Data Analysis Workflow for Stopped-Flow Data.
Application in Drug Development
The detailed kinetic analysis provided by stopped-flow is invaluable in drug discovery for several reasons:
-
Mechanism of Action: It allows for the precise determination of which step in the ATPase cycle is affected by a small molecule inhibitor or activator.[3][4]
-
Structure-Activity Relationship (SAR): By comparing the effects of a series of related compounds on the kinetic parameters, a clear SAR can be established, guiding the optimization of lead compounds.
-
High-Throughput Screening: While stopped-flow is not typically a primary high-throughput screening method, it is essential for secondary screening and lead characterization to validate hits from larger screens.
Conclusion
Stopped-flow kinetics provides an unparalleled level of detail in the study of the this compound ATPase cycle. The ability to measure the rates of individual reaction steps is essential for a complete understanding of muscle function and for the rational design of drugs targeting this fundamental biological process. The protocols and guidelines presented here offer a robust framework for researchers and drug development professionals to effectively utilize this powerful technique.
References
- 1. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Velocity-Dependent this compound ATPase Cycle Revealed by In Vitro Motility Assay with Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 7. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Characterization of the ATPase and Actin-activated ATPase Activities of Acanthamoeba castellanii Myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the pre-force-generation state in the this compound cross-bridge cycle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing buffer conditions for in vitro actomyosin motility assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for in vitro actomyosin motility assays.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro this compound motility assays in a question-and-answer format.
Question 1: Why are my actin filaments not moving or moving very slowly?
Answer: Lack of or slow filament movement can be attributed to several factors:
-
Inactive Myosin: Myosin heads may be denatured or non-functional. It is crucial to use freshly prepared myosin or myosin that has been properly flash-frozen and stored in liquid nitrogen.[1] The presence of "dead heads," which bind strongly to actin without hydrolyzing ATP, can impede motility.[1] Consider performing an actin affinity purification step to remove these inactive heads.[2][3]
-
Suboptimal ATP Concentration: ATP is essential for myosin to cycle and translocate actin filaments.[1][4] Ensure the motility buffer contains an adequate concentration of ATP, typically in the millimolar range (e.g., 1-2 mM).[5][6] Low ATP concentrations can slow down or even halt motility.[6][7][8]
-
Incorrect Buffer pH: The pH of the assay buffer significantly impacts myosin's enzymatic activity. The optimal pH is generally around 7.4.[5] A decrease in pH to 6.4 can reduce actin filament velocity by approximately 36%.[7][9][10] This is partly due to a slower rate of ADP release from myosin.[7][10]
-
Inappropriate Ionic Strength: The ionic strength of the buffer affects the electrostatic interactions between actin and myosin.[11] While elevated ionic strength can suppress isometric tension, it can also decelerate the dissociation of the this compound complex.[11] Motility can be halted at high ionic strengths, but may be rescued by lowering the ATP concentration.[6]
-
Presence of Contaminants: Ensure all solutions and proteins are free from contaminants that could inhibit enzyme activity.
Question 2: Why are the actin filaments moving erratically or wiggling in one spot?
Answer: Erratic movement or wiggling is often a sign of an imbalance between motile and non-motile myosin heads or suboptimal surface conditions.
-
"Dead" Myosin Heads: A high proportion of inactive or "dead" myosin heads can bind to actin filaments without producing movement, acting as a frictional load and causing erratic motion.[1][12] To mitigate this, you can wash the myosin-coated coverslip with unlabeled actin before introducing the fluorescently labeled filaments.[1]
-
High Ionic Strength: At or above a critical ionic strength, actin filaments may stop sliding and instead wiggle while attached to the surface.[6] This effect can sometimes be reversed by reducing the ATP concentration.[6]
-
Insufficient Myosin Density: If the density of functional myosin on the coverslip is too low, there may not be enough motors to support smooth, continuous movement.[12]
-
Brownian Motion: In the absence of a viscosity-enhancing agent like methylcellulose (B11928114), portions of the actin filament not bound to myosin will undergo Brownian motion, making them appear wobbly.[12]
Question 3: Why are my actin filaments breaking or shearing into smaller fragments?
Answer: Filament shearing is a common issue that can be caused by several factors:
-
Photodamage: Intense light sources used in fluorescence microscopy can generate reactive oxygen species that damage actin filaments, leading to fragmentation.[13] The use of an oxygen scavenger system is crucial to minimize this effect.[1][13]
-
High Myosin Density: An excessively high density of myosin on the surface can lead to increased mechanical stress on the actin filaments, causing them to break.[12]
-
Presence of "Dead Heads": Non-cycling myosin heads can act as tethering points, leading to filament breakage as the rest of the filament is moved by active myosins.[12]
-
Low Ionic Strength: Lowering the ionic strength can sometimes help reduce shearing.[12]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an in vitro motility assay?
A1: The optimal pH is typically around 7.4.[5] Deviations from this value can significantly impact motility. For instance, decreasing the pH from 7.4 to 6.4 can slow actin filament velocity by about 36%.[7][9][10] This is attributed to a prolonged attachment time of myosin to actin (prolonged ton), likely due to a slower rate of ADP release.[7][10]
Q2: What is the recommended ATP concentration?
A2: A standard ATP concentration for these assays is between 1 mM and 2 mM.[4][5] However, the optimal concentration can depend on the specific myosin isoform and the research question. At low ATP concentrations, the ATP-binding step can become the rate-limiting step of the this compound ATPase cycle.[14]
Q3: How does ionic strength affect the assay?
A3: Ionic strength influences the electrostatic interactions between actin and myosin.[11] Elevated ionic strength can suppress tension and decelerate the dissociation of the force-generating this compound complex.[11] There is a critical ionic strength above which filament sliding may stop, though this can sometimes be rescued by lowering the ATP concentration.[6] For skeletal myosin, the critical ionic strength has been reported to be around 77 mM, while for cardiac myosin it is lower at 57 mM.[6]
Q4: What is the purpose of methylcellulose in the motility buffer?
A4: Methylcellulose is a viscosity-enhancing agent. Its primary role is to keep the actin filaments close to the myosin-coated surface, preventing them from diffusing away and ensuring they remain in the focal plane for observation.[2][12] It also helps to reduce the Brownian motion of unbound sections of the filaments, leading to smoother and more easily quantifiable movement.[12]
Q5: Why is an oxygen scavenger system necessary?
A5: An oxygen scavenger system is critical for minimizing photodamage to both the fluorescently labeled actin and the myosin motors.[1][13] Reactive oxygen species generated by the excitation light can cleave actin filaments and inactivate proteins.[13] A common system consists of glucose, glucose oxidase, and catalase.[1] However, this system can lead to a decrease in pH over time due to the production of gluconic acid.[15][16] Alternative systems, such as those using pyranose oxidase, can offer better pH stability.[16][17]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Effect Outside Range | References |
| pH | 7.4 | Decreased pH (e.g., to 6.4) significantly reduces filament velocity. | [5][7][9][10] |
| ATP Concentration | 1 - 2 mM | Low concentrations limit the rate of myosin detachment, slowing velocity. | [4][5][14] |
| Ionic Strength | 25 - 100 mM (myosin dependent) | High ionic strength can inhibit motility; effect is ATP-dependent. | [6][11] |
| Methylcellulose | 0.3% - 0.8% (w/v) | Too low: filaments diffuse away. Too high: excessive viscosity. | [2][18] |
| Dithiothreitol (DTT) | 1 - 10 mM | Prevents oxidative damage to proteins. | [19] |
Experimental Protocols
Standard In Vitro Motility Assay Protocol
-
Flow Cell Preparation: Construct a flow cell by affixing a nitrocellulose-coated coverslip to a microscope slide.[5][20]
-
Myosin Incubation: Perfuse the flow cell with a solution containing myosin (e.g., heavy meromyosin, HMM) and incubate for 3-5 minutes to allow the myosin to adsorb to the surface.[4]
-
Blocking: Wash the chamber with a blocking buffer, typically containing Bovine Serum Albumin (BSA), to prevent non-specific binding of actin filaments to the surface.[1]
-
Actin Incubation: Introduce fluorescently labeled actin filaments into the chamber and incubate for about 1 minute to allow them to bind to the myosin heads.[2]
-
Wash Step: Gently wash the chamber with assay buffer to remove any unbound actin filaments.[1]
-
Initiate Motility: Perfuse the chamber with the final motility buffer containing ATP and an oxygen scavenger system to initiate filament movement.[1][4]
-
Imaging: Immediately visualize and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.[1][5]
Visualizations
Caption: Standard workflow for an in vitro this compound motility assay.
Caption: Decision tree for troubleshooting lack of motility.
Caption: Key buffer components influencing this compound motility.
References
- 1. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. in vitro Motility Assay [dictybase.org]
- 3. Comparative analysis of widely used methods to remove nonfunctional myosin heads for the in vitro motility assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 5. umass.edu [umass.edu]
- 6. Rescue of in vitro actin motility halted at high ionic strength by reduction of ATP to submicromolar levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of low pH on single skeletal muscle myosin mechanics and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphate enhances myosin-powered actin filament velocity under acidic conditions in a motility assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Effect of low pH on single skeletal muscle myosin mechanics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of ionic strength on the this compound reaction steps in contracting skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Motility Assays with Actin [biocyclopedia.com]
- 13. Oxygen Scavenger Microscopy - FluMaXx; 1x kit | Hypermol [hypermol.com]
- 14. Velocity-Dependent this compound ATPase Cycle Revealed by In Vitro Motility Assay with Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved longevity of this compound in vitro motility assays for sustainable lab-on-a-chip applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A biomimetic motility assay provides insight into the mechanism of actin-based motility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
How to prevent actin denaturation during purification.
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent actin denaturation during purification.
Troubleshooting Guide: Preventing Actin Denaturation
Q1: My actin preparation has low yield and appears aggregated after purification. What could be the cause?
A1: Low yield and aggregation are common indicators of actin denaturation. Several factors during the purification process can contribute to this. Here's a step-by-step troubleshooting guide:
-
Temperature Control: Have you maintained a low temperature (0-4°C) throughout the purification process?[1][2][3] Actin is a temperature-sensitive protein, and exposure to warmer temperatures, even for short periods, can lead to irreversible denaturation.[4][5][6] Ensure all buffers, centrifuges, and equipment are pre-chilled.[1][2]
-
Buffer Composition: Are your buffers freshly prepared and at the correct pH?
-
pH: The pH of your buffers should be maintained between 7.5 and 8.0.[1][7] Deviations from this range can lead to denaturation.
-
ATP: G-actin is unstable in the absence of ATP. Ensure your buffers contain at least 0.2 mM ATP to bind to the nucleotide-binding cleft and stabilize the monomer.[1][7][8]
-
Divalent Cations: Divalent cations like Ca²⁺ or Mg²⁺ are crucial for actin stability and polymerization.[9][10][11] G-actin is typically stored in a buffer containing Ca²⁺, while Mg²⁺ is used to induce polymerization.[9][10] Ensure the correct divalent cation is present at the appropriate concentration during each step.
-
Reducing Agents: The presence of a reducing agent like Dithiothreitol (DTT) at around 0.5 mM is important to prevent oxidation of cysteine residues, which can lead to aggregation.[1][7]
-
-
Protease Activity: Are you using protease inhibitors? Muscle tissues are rich in proteases that can degrade actin once the cells are lysed. The addition of a protease inhibitor cocktail to your lysis and extraction buffers is highly recommended.[1]
-
Mechanical Stress: Are you handling the actin solution gently? Vigorous vortexing or foaming can cause mechanical denaturation. Mix solutions by gentle swirling or pipetting. During homogenization, use a Dounce homogenizer with a loose-fitting pestle.[2][3]
Frequently Asked Questions (FAQs)
Q2: Why is acetone (B3395972) powder preparation a necessary first step for muscle actin purification?
A2: The preparation of an acetone powder is a crucial initial step for several reasons. First, it effectively removes a significant portion of lipids and other soluble proteins, including the majority of myosin, from the muscle tissue.[7][12] Second, the acetone treatment dehydrates the tissue, which helps to preserve the actin in a stable state for storage.[1][7] The resulting powder is a concentrated source of actin that is readily extracted.
Q3: What is the role of ATP in preventing actin denaturation?
A3: ATP plays a critical role in stabilizing the structure of G-actin (monomeric actin). It binds to a specific cleft in the actin monomer, inducing a conformational change that locks the protein in a more stable state.[8] This ATP-bound form of G-actin is competent for polymerization. In the absence of bound ATP, G-actin is structurally unstable and prone to rapid denaturation. Therefore, it is essential to include ATP in all buffers used for G-actin purification and storage.[1][7]
Q4: What is the significance of the polymerization and depolymerization cycles in the purification protocol?
A4: The cycles of polymerization and depolymerization are a key purification strategy.[12] By inducing polymerization (typically by adding salts like KCl and MgCl₂), filamentous actin (F-actin) is formed, which can then be pelleted by ultracentrifugation.[2][13] This step separates actin from proteins that do not co-sediment with F-actin. Subsequently, the F-actin pellet is resuspended in a low-ionic-strength buffer containing ATP, which promotes depolymerization back to G-actin.[2][3] This cycle can be repeated to increase the purity of the final actin preparation.
Q5: Can I use non-muscle tissues for actin purification?
A5: Yes, actin can be purified from non-muscle sources, but the protocols may differ.[14][15] Non-muscle tissues generally have a lower abundance of actin compared to muscle. Affinity chromatography, often using a DNase I column, is a common and effective method for purifying actin from these sources.[14][16] It's important to note that different actin isoforms (e.g., β- and γ-actin in non-muscle cells versus α-actin in muscle) may have slightly different properties.[17][18]
Q6: How should I store my purified actin?
A6: Purified G-actin should be stored at 4°C in a low-ionic-strength buffer (G-buffer) containing ATP, a divalent cation (typically Ca²⁺), and a reducing agent.[13][15] For long-term storage, G-actin can be lyophilized in the presence of a cryoprotectant like sucrose (B13894) and stored at -70°C.[1] F-actin can be stored at 4°C in a buffer that maintains the polymerized state.
Data Presentation
Table 1: Recommended Buffer Compositions for Actin Purification
| Buffer Component | G-Buffer (for G-actin) | F-Buffer (for F-actin polymerization) |
| Buffer | 2-5 mM Tris-HCl | 10-20 mM Imidazole or PIPES |
| pH | 8.0 | 7.0 - 7.4 |
| ATP | 0.2 mM | 1 mM |
| Divalent Cation | 0.1-0.2 mM CaCl₂ | 2 mM MgCl₂ |
| Salt | None | 50-100 mM KCl |
| Reducing Agent | 0.5 mM DTT | 0.5 mM DTT |
| Other | 0.01% Sodium Azide (optional) | - |
Note: These are general guidelines. Optimal concentrations may vary depending on the specific protocol and source of actin.
Experimental Protocols
Protocol 1: Purification of Actin from Rabbit Skeletal Muscle Acetone Powder
This protocol is adapted from established methods and involves extraction, polymerization/depolymerization cycles, and gel filtration chromatography.[1][2][3][13]
Materials:
-
Rabbit skeletal muscle acetone powder
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
Polymerization-inducing solution (2 M KCl, 1 M MgCl₂)
-
Dounce homogenizer
-
Ultracentrifuge
-
Dialysis tubing (10 kDa MWCO)
Methodology:
-
Extraction:
-
Suspend 10 g of muscle acetone powder in 200 ml of ice-cold G-buffer.[1]
-
Stir gently on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the debris.
-
Collect the supernatant containing crude G-actin.
-
-
First Polymerization:
-
To the supernatant, add KCl to a final concentration of 50 mM and MgCl₂ to 2 mM to induce polymerization.[1][2]
-
Stir gently at room temperature for 1 hour, then on ice for another hour.
-
Add solid KCl to a final concentration of 0.6-0.8 M and continue stirring on ice for 30-60 minutes to dissociate tropomyosin.[2]
-
Pellet the F-actin by ultracentrifugation at 100,000 x g for 2-3 hours at 4°C.[13]
-
-
Depolymerization:
-
Clarification and Gel Filtration:
-
Clarify the G-actin solution by ultracentrifugation at 100,000 x g for 2 hours at 4°C to remove any remaining aggregates or undepolymerized actin.[2]
-
Load the supernatant onto a gel filtration column pre-equilibrated with G-buffer.[13]
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 290 nm).[15]
-
Pool the fractions containing pure G-actin.
-
-
Quantification and Storage:
-
Determine the actin concentration using an extinction coefficient (A₂₉₀ of 1.0 = 0.63 mg/ml).
-
Store the purified G-actin at 4°C or flash-freeze in liquid nitrogen and store at -80°C.
-
Visualizations
Caption: Workflow for a typical muscle actin purification protocol.
Caption: Troubleshooting flowchart for actin denaturation during purification.
References
- 1. Purification of muscle actin [dictybase.org]
- 2. med.upenn.edu [med.upenn.edu]
- 3. ohsu.edu [ohsu.edu]
- 4. Effect of temperature on the mechanism of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of the thermostability of actin-depolymerizing factors enhances the adaptation of pollen germination to high temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Stability Limits of Actin and Its Suprastructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dictybase.org [dictybase.org]
- 8. ATP and ADP Actin States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Structural evidence for the roles of divalent cations in actin polymerization and activation of ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid and Efficient Purification of Actin from Nonmuscle Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actin Protocols [maciverlab.bms.ed.ac.uk]
- 17. A solution to the long-standing problem of actin expression and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Common issues with myosin purification and how to solve them.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during myosin purification.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your myosin purification experiments.
Issue 1: Low Myosin Yield
Q: My final myosin yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low protein yield is a frequent issue in purification protocols.[1] Several factors, from initial sample preparation to the elution process, can contribute to this problem. A systematic approach to troubleshooting is crucial for identifying the bottleneck in your workflow.[2]
Troubleshooting Workflow for Low Myosin Yield
Caption: Troubleshooting workflow for low myosin yield.
| Potential Cause | Recommended Solution | Citation |
| Inefficient Cell Lysis/Tissue Homogenization | Ensure complete disruption of cells or tissue. For tissues, ensure it is finely minced and thoroughly homogenized. For cells, optimize lysis parameters (e.g., sonication time and amplitude). Inadequate lysis will result in a lower amount of protein being released.[2] | |
| Protein Degradation | Proteases released during cell lysis can degrade the target protein.[3][4] Add a protease inhibitor cocktail to all buffers.[5] Perform all purification steps at 4°C to minimize protease activity.[3] | |
| Formation of Insoluble Aggregates (Inclusion Bodies) | Myosin can sometimes form insoluble aggregates. To address this, you can try optimizing expression conditions, such as lowering the temperature during expression.[2] Alternatively, purification under denaturing conditions may be necessary to solubilize the protein.[1] | |
| Suboptimal Binding to Affinity Resin | If using an affinity tag, ensure it is not sterically hindered. You can also try increasing the incubation time with the resin or adjusting the buffer conditions (e.g., pH, salt concentration) to promote binding.[6] | |
| Inefficient Elution | The elution buffer may not be optimal for releasing the protein from the resin. Adjust the pH or the concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins). A gradient elution can also help determine the optimal elution conditions.[2] |
Issue 2: Protein Degradation
Q: I'm observing significant degradation of my myosin sample on an SDS-PAGE gel. How can I prevent this?
A: Protein degradation is a common problem caused by endogenous proteases released during cell lysis.[3][4] Minimizing their activity is key to obtaining intact myosin.
Strategies to Minimize Protein Degradation
Caption: Strategies for preventing protein degradation.
| Strategy | Description | Citation |
| Use of Protease Inhibitors | Add a commercially available protease inhibitor cocktail to your lysis and purification buffers. These cocktails contain a mixture of inhibitors that target different classes of proteases.[5][7] | |
| Maintain Low Temperatures | Perform all steps of the purification process at 4°C (on ice or in a cold room). Low temperatures significantly reduce the activity of most proteases.[3] | |
| Work Quickly | The longer the purification process, the more time proteases have to degrade your protein. Streamline your protocol to minimize the overall time. | |
| Use Protease-Deficient Strains | If expressing recombinant myosin in E. coli, consider using a protease-deficient strain like BL21(DE3).[3] |
Issue 3: Actin Contamination
Q: My purified myosin preparation is contaminated with actin. What are the best methods to remove it?
A: Actin is a common contaminant in myosin preparations due to their strong interaction. Several methods can be employed to separate actin from myosin. A study has shown that actin contamination can be reduced to below 3.5%.[8] Another method reports achieving over 95% purity.[9]
Methods for Removing Actin Contamination
| Method | Principle | Citation |
| Differential Centrifugation with ATP | In the presence of ATP, the actomyosin complex dissociates. High-speed centrifugation can then be used to pellet F-actin, leaving myosin in the supernatant. | |
| Phalloidin Treatment | Phalloidin is a fungal toxin that binds to and stabilizes F-actin. The stabilized F-actin can then be more effectively pelleted by centrifugation.[10] | |
| Gelsolin Treatment | Gelsolin is an actin-binding protein that severs actin filaments. The shorter actin filaments can be separated from the larger myosin filaments by differential centrifugation.[8] | |
| Size Exclusion Chromatography | This chromatographic technique separates proteins based on their size. Since myosin is a much larger molecule than actin, this method can be effective for separation. | |
| Affinity Chromatography | If the myosin is tagged (e.g., with a His-tag), affinity chromatography can be a very effective way to specifically purify the myosin away from actin and other contaminants.[11] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield and purity for myosin purified from skeletal muscle?
A1: The yield and purity of myosin can vary depending on the source tissue and the purification protocol used. However, here are some reported values:
| Parameter | Reported Value | Citation |
| Myosin Content in Muscle | 94 nmol/g wet weight of rabbit psoas muscle | [12] |
| Myofibrillar Protein Yield | 13.6 - 15.3 µg protein/mg wet weight from rat skeletal muscle | [13] |
| Purity (Actin Contamination) | Below 3.5% | [8] |
| Purity (Overall) | >95% | [9] |
Q2: How can I assess the purity of my myosin preparation?
A2: The most common method for assessing protein purity is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) .[14][15] This technique separates proteins based on their molecular weight. A pure myosin sample should show a prominent band at approximately 200 kDa (myosin heavy chain) and lighter bands for the myosin light chains (around 15-25 kDa).[13] The presence of a band at ~42 kDa would indicate actin contamination.
Q3: My purified myosin has low ATPase activity. What could be the problem?
A3: Low ATPase activity can be due to several factors:
-
Protein Denaturation: Myosin may have denatured during purification. Ensure that all steps were carried out at 4°C and that buffers are at the correct pH.
-
Incorrect Assay Conditions: The ATPase assay is sensitive to factors like temperature, pH, and salt concentration.[16] Ensure your assay buffer is correctly prepared and that the temperature is optimal for the specific myosin isoform.[17]
-
Inactive Protein: The myosin may be inactive due to improper folding or degradation.
-
Contaminating Inhibitors: There may be contaminating substances in your preparation that are inhibiting the ATPase activity.
Q4: What is the best way to store purified myosin?
A4: For short-term storage (a few days), myosin can be kept at 4°C in a suitable buffer. For long-term storage, it is recommended to store myosin at -20°C or -80°C in a buffer containing 50% glycerol (B35011) to prevent freezing-induced denaturation.
Experimental Protocols
Protocol 1: SDS-PAGE for Myosin Purity Analysis
This protocol is a standard method to assess the purity of your myosin preparation.[14][18]
Materials:
-
Acrylamide (B121943)/Bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium persulfate (APS)
-
TEMED
-
Protein sample buffer (Laemmli buffer)
-
Running buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
Protein molecular weight marker
Workflow for SDS-PAGE
Caption: Workflow for SDS-PAGE analysis of myosin purity.
Procedure:
-
Gel Casting: Prepare and cast the resolving and stacking gels according to standard protocols. The percentage of acrylamide in the resolving gel can be adjusted based on the desired separation range. A 7-10% gel is typically suitable for resolving myosin heavy and light chains.
-
Sample Preparation: Mix your purified myosin sample with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of the gel. Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining and Destaining: After electrophoresis, stain the gel with Coomassie Brilliant Blue solution for at least one hour. Then, destain the gel with destaining solution until the protein bands are clearly visible against a clear background.
-
Analysis: Analyze the bands on the gel. The myosin heavy chain should appear as a major band at ~200 kDa, with light chains at ~15-25 kDa. The presence and intensity of other bands will indicate the level of purity.
Protocol 2: Myosin ATPase Activity Assay
This protocol describes a colorimetric method to measure the ATPase activity of purified myosin by quantifying the amount of inorganic phosphate (B84403) (Pi) released.[19]
Materials:
-
Purified myosin
-
ATP solution
-
Assay buffer (e.g., containing Tris-HCl, KCl, MgCl2)
-
Quenching solution (e.g., SDS or acid)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions and equilibrate them to the desired assay temperature (e.g., 25°C or 37°C).
-
Set up Reactions: In a microplate, add the assay buffer and your purified myosin sample.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubate: Incubate the plate at the desired temperature for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Stop the reaction by adding a quenching solution.
-
Color Development: Add the phosphate detection reagent to each well and incubate for the recommended time to allow for color development.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate Pi Concentration: Use a standard curve prepared with the phosphate standard solution to determine the concentration of Pi released in each sample.
-
Calculate ATPase Activity: Calculate the specific ATPase activity (e.g., in µmol Pi/min/mg myosin).
References
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 6. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 7. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of native myosin filaments from muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and rapid preparation of smooth muscle myosin 2 for the electron microscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple and rapid preparation of smooth muscle myosin 2 for the electron microscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transgenic expression and purification of myosin isoforms using the Drosophila melanogaster indirect flight muscle system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of myosin and actin in rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of human skeletal muscle myosin heavy chain and actin for measurement of fractional synthesis rates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Assessing protein purity using SDS PAGE [protocols.io]
- 16. ohsu.edu [ohsu.edu]
- 17. benchchem.com [benchchem.com]
- 18. SDS-PAGE Protocol | Rockland [rockland.com]
- 19. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low ATPase activity in actomyosin assays.
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low or inconsistent ATPase activity in actomyosin assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or absent this compound ATPase activity?
Low ATPase activity is typically traced back to one of three areas: the quality of the actin and myosin proteins, the assay conditions (including buffers and substrates), or the detection method itself. Common specific issues include inactive enzymes, improperly polymerized actin, degraded ATP, suboptimal buffer composition, or problems with the phosphate (B84403) detection reagents.
Q2: How can I quickly check if my assay's core components are functional?
For NADH-coupled assays, a simple and effective test is to add a small amount of concentrated ADP directly to the reaction mix.[1][2] If you observe a change in absorbance, it confirms that the coupling enzymes (pyruvate kinase and lactate (B86563) dehydrogenase) and substrates (NADH and phosphoenolpyruvate) are working correctly.[2] This indicates the problem likely lies with the actin or myosin itself.[2] For endpoint phosphate detection assays, ensure your phosphate standard curve is linear and that there isn't high background phosphate in your enzyme preparations.[3][4]
Q3: What is a typical expected rate for actin-activated myosin ATPase activity?
The rate of ATP hydrolysis varies significantly between different myosin isoforms.[2] For example, studies on myosin VI have reported a maximum rate of ATP turnover (kcat) of approximately 8.3 s-1 with a KATPase (the actin concentration at which activity is half-maximal) of 2.8 µM.[1][2] It is crucial to consult the literature for expected values for the specific myosin isoform you are studying.
Q4: My myosin-only (basal) ATPase activity is measurable, but it doesn't increase when I add actin. What's the likely cause?
This scenario strongly suggests a problem with the actin. The actin may not be properly polymerized or may be denatured. It is also possible that the interaction between your specific actin and myosin isoforms is inhibited by the buffer conditions. The presence of filamentous actin is what significantly stimulates the ATPase activity of most myosins.[5]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Protein Quality and Integrity
Q: My assay has failed. How can I verify the quality of my actin and myosin preparations?
A:
-
Visual Inspection & SDS-PAGE: Run both your actin and myosin samples on an SDS-PAGE gel. This will confirm the purity of your proteins and reveal any potential degradation, which would appear as extra bands below the main protein band.
-
Myosin-Specific Activity Check: To check if your myosin is enzymatically active independently of actin, perform a high-salt EDTA ATPase assay.[2] This non-physiological assay is useful for determining the concentration of active myosin heads in a preparation.[2]
-
Actin Polymerization Check: Verify that your G-actin (globular) can polymerize into F-actin (filamentous). This can be monitored using a pyrene-labeled actin polymerization assay, which shows a significant increase in fluorescence upon polymerization.[1][2]
Assay Conditions and Reagents
Q: My results are inconsistent. Could my buffer or ATP be the issue?
A: Yes, assay conditions are critical for reproducible results.
-
Buffer Composition: Ensure your buffer components are at the correct concentration and pH. A commonly used buffer is KMg50, but optimal conditions can vary.[1][2] Pay close attention to ionic strength (KCl concentration) and Mg2+ concentration, as both are critical for myosin activity.
-
ATP Stock: ATP in solution is susceptible to hydrolysis over time, especially if subjected to multiple freeze-thaw cycles.[6] This breakdown increases the background level of ADP and phosphate, which can interfere with the assay. Always use a fresh, high-purity ATP stock, and store it in small aliquots at -20°C or below.[3][6]
-
Phosphate Contamination: If using a phosphate detection method like Malachite Green, be aware that contaminating phosphate in your reagents or enzyme preparations can cause high background signals.[3] Consider treating buffers or protein samples with a phosphate-binding resin if contamination is suspected.[4]
Troubleshooting Workflow
The following diagram provides a logical decision tree to help systematically identify the source of low ATPase activity.
Caption: A decision tree for troubleshooting low this compound ATPase activity.
Supporting Data and Tables
Table 1: Common ATPase Assay Buffer Compositions
| Buffer Name | Component | Concentration | Purpose |
| KMg50 [1][2] | KCl | 50 mM | Sets the ionic strength |
| MgCl2 | 2 mM | Essential cofactor for ATPase activity | |
| Imidazole, pH 7.0 | 10 mM | pH buffering | |
| EGTA | 1 mM | Chelates free Ca2+ | |
| Dithiothreitol (DTT) | 2 mM | Reducing agent to prevent protein oxidation | |
| High-Salt (Myosin) [7] | NH4Cl | 0.4 M | High ionic strength for actin-independent assay |
| EDTA | 35 mM | Divalent cation chelator | |
| Tris, pH 8.0 | 25 mM | pH buffering | |
| ATP | 5 mM | Substrate |
Table 2: Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Solution |
| No ATPase activity at all | Inactive myosin or faulty detection system | Test myosin with a high-salt ATPase assay.[2] Test detection system with ADP (coupled) or a phosphate standard (endpoint).[2] |
| Low activity that does not change with actin concentration | Poor actin quality or polymerization | Check actin on SDS-PAGE. Perform a polymerization assay. Prepare fresh actin.[1][2] |
| High background signal in "no enzyme" control | Phosphate contamination in reagents | Use high-purity reagents.[3] Prepare fresh buffers. Consider using a phosphate-binding resin.[4] |
| Activity is initially high but quickly drops off | Substrate (ATP) depletion | Reduce enzyme concentration or assay time to ensure the reaction remains in the linear range.[4] |
| Inconsistent results between replicates | Pipetting errors or poor mixing | Be precise with viscous solutions like F-actin.[8] Ensure thorough mixing after adding stop solutions or stabilizers.[4] |
Key Experimental Protocols
Protocol 1: NADH-Coupled this compound ATPase Assay
This method continuously measures ATPase activity by linking the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1][2]
Methodology:
-
Prepare Reagents:
-
Assay Buffer: KMg50 (50 mM KCl, 2 mM MgCl2, 10 mM Imidazole pH 7.0, 1 mM EGTA, 2 mM DTT).[1]
-
Coupling System Stock: Mix phosphoenolpyruvate (B93156) (PEP), excess pyruvate (B1213749) kinase (PK), and lactate dehydrogenase (LDH) in assay buffer.
-
NADH Stock: Prepare a concentrated stock of NADH in buffer.
-
ATP Stock: Prepare a fresh, concentrated stock of ATP.
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, coupling system stock, NADH stock, and the desired concentration of F-actin.
-
Add myosin to the desired final concentration (e.g., 20–200 nM).[1]
-
Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding ATP and mix quickly by pipetting.
-
Record the change in absorbance at 340 nm over time. The rate of absorbance decrease is proportional to the rate of ATP hydrolysis.
-
-
Data Analysis: Convert the rate of absorbance change to the rate of ATP hydrolysis using the extinction coefficient for NADH.
Caption: The enzymatic cascade of the NADH-coupled ATPase assay.
Protocol 2: Endpoint Phosphate Assay (e.g., Malachite Green)
This colorimetric method measures the amount of inorganic phosphate (Pi) released at the end of the reaction.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: As described above.
-
ATP Stock: Freshly prepared.
-
Stop Solution: An acidic solution to quench the reaction (e.g., 10% Trichloroacetic acid).
-
Detection Reagent: A Malachite Green-based reagent (e.g., PiColorLock™ or Taussky-Shorr reagent).[3][9]
-
Phosphate Standard: A solution of known phosphate concentration to create a standard curve.
-
-
Assay Procedure:
-
Set up reaction tubes containing assay buffer, actin, and myosin. Equilibrate to the desired temperature (e.g., 25°C).[9]
-
Initiate the reactions by adding ATP.
-
At defined time points, remove an aliquot of the reaction mixture and add it to the Stop Solution to quench the reaction.
-
After all time points are collected, add the phosphate detection reagent to each quenched sample.
-
Allow color to develop according to the manufacturer's instructions (typically 5-30 minutes).[3][9]
-
Read the absorbance at the specified wavelength (e.g., ~620-660 nm).[9]
-
-
Data Analysis: Calculate the concentration of phosphate in each sample using the standard curve. Plot phosphate concentration versus time; the slope of this line represents the ATPase activity.
The this compound ATPase Cycle
Understanding the steps of the cycle is key to interpreting kinetic data. Low activity can result from a slowdown at any point in this pathway.
Caption: The kinetic cycle of actin-activated myosin ATPase.[1][10][11]
References
- 1. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. ATPase Assay Kit (ab270551) | Abcam [abcam.com]
- 5. ATPase assay | Andex [andexbiotech.com]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of this compound ATPase Activity by Troponin-Tropomyosin without Blocking the Binding of Myosin to Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsu.edu [ohsu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Toward understanding actin activation of myosin ATPase: The role of myosin surface loops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
How to improve the resolution of actomyosin structures in electron microscopy.
Welcome to the technical support center for researchers, scientists, and drug development professionals aiming to improve the resolution of actomyosin structures using electron microscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during cryo-EM experiments of the dynamic this compound complex.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cryo-EM workflow for this compound.
Problem 1: Low particle density or aggregation on the grid.
Symptoms:
-
Few particles are visible in the micrographs.
-
Particles are clumped together, making single-particle analysis difficult.
-
This compound complexes appear denatured or aggregated at the air-water interface.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Sample Purity | Ensure high purity of both actin and myosin preparations. Use size-exclusion chromatography to check for monodispersity and remove aggregates before grid preparation.[1] |
| Incorrect Buffer Conditions | Optimize buffer pH, salt concentration, and additives. The stability of the this compound complex can be sensitive to the ionic strength of the buffer.[1][2] |
| Air-Water Interface Interactions | Introduce a low concentration of a mild detergent (e.g., 0.001% Tween-20) to create a surfactant layer that can prevent denaturation.[1] Alternatively, use affinity grids to specifically capture the complex.[3] |
| Inappropriate Grid Surface | Glow-discharge grids in an amylamine (B85964) vapor to create a more hydrophilic surface, which can improve sample spreading.[4] |
| Suboptimal Plunge Freezing | Use a blot-free vitrification method like the Chameleon to minimize shear forces and interactions with the air-water interface that can cause dissociation or aggregation.[5] |
Problem 2: Preferential orientation of particles.
Symptoms:
-
2D class averages show a limited number of views, hindering 3D reconstruction.
-
The angular distribution plot shows significant spikes, indicating over-represented orientations.
Possible Causes and Solutions:
| Cause | Solution |
| Thin Ice Layer | While thin ice reduces background noise, it can confine particles to a few orientations.[5][6] Experiment with slightly thicker ice to allow for a more random distribution of particle orientations.[5] |
| Interactions with the Grid Support | The charge of the carbon support can influence particle orientation. Try different types of grids (e.g., gold grids) or use a thin continuous layer of carbon. |
| Biochemical Modifications | Adding a small tag or a Fab fragment can sometimes alter the hydrodynamic properties of the complex and reduce preferred orientations.[1] |
| Sample Preparation Method | The use of blot-free vitrification methods can sometimes lead to preferential orientation.[5] If this occurs, a combination of optimizing ice thickness and potentially returning to traditional blotting with carefully controlled parameters may be necessary.[5] |
Problem 3: Low-resolution or blurred reconstructions, especially in the myosin motor domain or lever arm.
Symptoms:
-
The overall resolution of the 3D reconstruction is poor.
-
Specific domains, particularly the flexible myosin head and lever arm, are poorly resolved compared to the actin filament.[7][8][9]
Possible Causes and Solutions:
| Cause | Solution |
| Inherent Flexibility of this compound | The this compound complex is naturally dynamic.[7][10] Employ advanced data processing strategies to handle this heterogeneity. |
| - 3D Classification | Perform extensive 3D classification without alignment (in software like RELION) to separate different conformational states of the myosin head.[4] |
| - Focused Refinement | Use a mask around the myosin motor domain or a specific sub-region to perform focused refinement, which can improve the local resolution of that area.[4] |
| - Sub-particle/Sub-volume Analysis | Treat the repeating actin-myosin units as individual particles for alignment and reconstruction. This can significantly improve the resolution of the myosin head.[7] |
| - Dynamic Masking and Multi-body Refinement | Utilize tools that can model the continuous motion between different domains of the complex. |
| - Deep Learning-based Approaches | Software like 3DFlex, which uses a deep neural network, can model the continuous flexible motion of the protein and improve the resolution of moving parts.[10][11] |
| Suboptimal Ice Thickness | Ice that is too thick increases electron scattering and reduces signal-to-noise, leading to lower resolution.[6][12] Conversely, very thin ice may not fully support the complex.[6] Aim for an optimal ice thickness that fully embeds the particle while minimizing background noise.[6] |
| Insufficient Number of Particles | A large number of particles is required to overcome the low signal-to-noise ratio and to adequately sample different conformational states. Increase the number of collected micrographs. |
| Inaccurate CTF Estimation | Precise determination of the contrast transfer function (CTF) is critical for high-resolution reconstruction. Use reliable software for CTF estimation and consider per-particle CTF refinement.[13] |
Frequently Asked Questions (FAQs)
Q1: How can I stabilize the this compound complex for cryo-EM?
A1: Stabilizing the transient interactions of the this compound complex is crucial. Here are several strategies:
-
Nucleotide State Trapping: Use non-hydrolyzable ATP analogs (e.g., AMP-PNP) or trap the complex in the rigor (nucleotide-free) or ADP-bound states to capture specific conformations.[14]
-
Chemical Cross-linking: Mild cross-linking with agents like glutaraldehyde (B144438) can covalently link actin and myosin, preventing dissociation.[1][15] However, this should be done carefully to avoid introducing artifacts.[1] The GraFix (gradient fixation) method can help in obtaining a homogeneous population of cross-linked particles.[1]
-
Ultrafast Grid Preparation: Novel methods for ultrafast grid preparation can vitrify the sample in milliseconds, capturing the complex before ATP-induced dissociation can occur.[16][17][18]
Q2: What is the optimal ice thickness for this compound cryo-EM?
A2: The optimal ice thickness is a balance between minimizing background noise and fully supporting the particle.[6] For this compound, where the complex can be large and flexible, an ice thickness that is slightly larger than the particle diameter is often ideal. Very thick ice increases background noise, while very thin ice can lead to particle denaturation or preferred orientations.[5][6] It is recommended to screen a range of ice thicknesses to find the best condition for your specific construct.[5][19] Tools are available to measure ice thickness during data collection, which can aid in optimizing this parameter.[20]
Q3: What data processing strategies are best for the flexible this compound complex?
A3: Due to its inherent flexibility, standard single-particle analysis workflows may not be sufficient.[7][10] A multi-step, iterative approach is often necessary:
-
Initial Reconstruction: Obtain a consensus reconstruction of the entire complex.
-
3D Classification: Perform extensive 3D classification to sort particles into different conformational classes.[4]
-
Focused Refinement: For each class, use a mask around the myosin head and perform focused refinement to improve its local resolution.[4]
-
Sub-particle Analysis: Extract the repeating actin-myosin units as individual "sub-particles" and refine them independently.[7] This can significantly improve the resolution of the myosin motor.
-
Advanced Methods: For continuous flexibility, consider using deep learning-based methods like 3DFlex or multi-body refinement approaches available in software packages like RELION.[10][11]
Q4: Can I use affinity grids for this compound sample preparation?
A4: Yes, affinity grids can be a powerful tool, especially for low-concentration samples or to overcome issues with the air-water interface.[3] By coating the grid with antibodies or other molecules that specifically bind to actin or myosin, you can concentrate your sample on the grid and potentially reduce background noise.[3] This technique combines sample purification and grid preparation into a single step.[3]
Experimental Protocols & Data
Protocol 1: Basic this compound Sample Preparation for Cryo-EM
This protocol is a general guideline and may require optimization for specific myosin isoforms and constructs.
-
Protein Purification: Purify rabbit skeletal muscle G-actin and the myosin construct of interest to >95% purity.
-
Actin Polymerization: Polymerize G-actin to F-actin by dialysis against a polymerization buffer (e.g., 25 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM MOPS, pH 7.0) overnight on ice.[4]
-
Complex Formation: Mix F-actin and the myosin construct in a desired molar ratio (e.g., 1:1) in a suitable buffer (e.g., 100 mM KCl, 0.1 mM EGTA, 1 mM MgCl₂, 10 mM MOPS, pH 7.0).[4] Incubate on ice to allow for complex formation.
-
Grid Preparation:
-
Glow-discharge Quantifoil R2/2 copper grids.[4]
-
Apply 3-4 µL of the this compound sample to the grid.
-
Blot the grid for a specified time (e.g., 3-5 seconds) to create a thin film.
-
Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).[4]
-
-
Screening: Screen the frozen grids on a transmission electron microscope to assess ice quality and particle distribution.
Quantitative Data Summary: Resolution Improvement with Advanced Techniques
| Technique | Target Protein/Complex | Initial Resolution | Final Resolution (in focused region) | Reference |
| Focused 3D Classification and Refinement | Myosin-Va-S1 bound to F-actin | 7.5 Å (global) | 4.2 Å (motor domain) | [4] |
| Sub-particle Reconstruction | DARP14 (model for flexible complex) | Blurred | Secondary structure visible | [7] |
| Hybrid IHRSR and MDFF | Myosin VI bound to F-actin | - | 4.6 Å (rigor state) | [9] |
| Deep Learning (3DFlex) | Various flexible complexes | Blurred in flexible regions | Improved resolution of moving parts | [10][11] |
Visualizations
Workflow for High-Resolution this compound Cryo-EM
Caption: Overview of the cryo-EM workflow for this compound.
Troubleshooting Logic for Low Resolution
Caption: Decision tree for troubleshooting low-resolution maps.
References
- 1. MyScope [myscope.training]
- 2. Electron cryomicroscopy of acto-myosin-S1 during steady-state ATP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-based affinity cryo-EM grid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Thicker Ice Improves the Integrity and Angular Distribution of CDC48A Hexamers on Cryo-EM Grids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diamond.ac.uk [diamond.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Cryo-EM structures reveal specialization at the myosin VI-actin interface and a mechanism of force sensitivity | eLife [elifesciences.org]
- 10. Mapping the motion and structure of flexible proteins from cryo-EM data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Measuring the effects of ice thickness on resolution in single particle cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. High-resolution structures of the this compound-V complex in three nucleotide states provide insights into the force generation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-D structural analysis of the crucial intermediate of skeletal muscle myosin and its role in revised this compound cross-bridge cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Towards sub-millisecond cryo-EM grid preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On-grid and in-flow mixing for time-resolved cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tuning ice thickness using the chameleon for high-quality cryoEM data collection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Routine determination of ice thickness for cryo-EM grids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phototoxicity in Live-Cell Imaging of Actomyosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity during live-cell imaging of the actomyosin cytoskeleton.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and how does it affect my live-cell imaging experiments of this compound dynamics?
A1: Phototoxicity is cell damage or death caused by light exposure, a common issue in fluorescence microscopy.[1][2] In the context of this compound imaging, phototoxicity can manifest as altered cell morphology, such as membrane blebbing, vacuole formation, and cell detachment.[2] It can also lead to artifacts in this compound dynamics, including changes in cell migration rates, disruption of actin filament organization, and altered myosin motor activity, ultimately compromising the biological relevance of your data.[1][3] The primary cause is the generation of reactive oxygen species (ROS) by excited fluorophores, which can damage cellular components.[1]
Q2: What are the first steps I should take to minimize phototoxicity?
A2: The fundamental principle is to minimize the total light dose delivered to your sample. This can be achieved by:
-
Reducing illumination intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio (S/N).[4]
-
Minimizing exposure time: Use the shortest exposure time necessary to capture a clear image.[5]
-
Reducing the frequency of image acquisition: Capture images only as often as is required to observe the biological process of interest.[6]
Q3: How do I choose the right fluorescent probe for imaging actin and myosin to reduce phototoxicity?
A3: The choice of fluorescent probe is critical. Key factors to consider are:
-
Brightness and Photostability: Brighter probes require less excitation light, and more photostable probes can withstand longer imaging sessions.[7] Far-red fluorogenic probes like SiR-Actin and SiR-Tubulin are designed for low cytotoxicity and high photostability.[8]
-
Wavelength: Longer wavelength fluorophores (red or far-red) are generally less phototoxic than shorter wavelength ones (blue or green) because they are lower in energy.[4]
-
Probe Type: For actin, consider using probes like LifeAct, a small peptide that binds to F-actin, or cell-permeant dyes like SPY620-actin.[9][10] For myosin, fluorescent protein fusions (e.g., myosin-GFP) are common, but their brightness and photostability vary.[2] It's important to choose variants known for being bright and stable.[2]
Q4: Which microscopy technique is best suited for low-phototoxicity imaging of the this compound cytoskeleton?
A4: Techniques that limit illumination to the focal plane are preferable.
-
Spinning-Disk Confocal Microscopy (SDCM): This technique uses a rotating disk with multiple pinholes to illuminate and detect a large portion of the sample simultaneously. This parallelization allows for lower laser power at the sample and is well-suited for fast live-cell imaging with reduced phototoxicity.[10][11][12]
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF illuminates a very thin section of the sample (typically <100 nm) near the coverslip.[2] This is ideal for imaging this compound dynamics at the cell cortex and in focal adhesions with extremely low background and minimal phototoxicity to the rest of the cell.[2]
-
Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample from the side with a thin sheet of light, minimizing out-of-focus excitation and phototoxicity. It is particularly advantageous for imaging larger samples like embryos.[7]
Troubleshooting Guide
Problem 1: My cells are showing signs of stress (blebbing, rounding up, detaching) during time-lapse imaging.
| Possible Cause | Solution |
| Excessive Light Exposure | Reduce laser power to the minimum required for a usable signal. Increase camera gain or use a more sensitive detector if necessary.[4] |
| Decrease the frequency of image acquisition to the lowest rate that still captures the dynamics of interest.[6] | |
| Shorten the total duration of the time-lapse experiment. | |
| Inappropriate Fluorophore | Switch to a brighter, more photostable fluorophore. |
| Use a red-shifted or far-red fluorophore to minimize energy delivery to the cell.[4] | |
| Suboptimal Imaging Medium | Use a phenol (B47542) red-free imaging medium to reduce autofluorescence and potential phototoxic byproducts. |
| Supplement the medium with antioxidants like ascorbic acid or Trolox to scavenge reactive oxygen species (ROS).[7] | |
| "Illumination Overhead" | Ensure your system is optimized to only illuminate the sample when the camera is acquiring an image. Use fast-switching LED light sources with TTL triggering to eliminate unnecessary illumination between exposures.[1][13][14] |
Problem 2: My fluorescent signal is bleaching too quickly.
| Possible Cause | Solution |
| High Illumination Intensity | Lower the laser power. While this may seem counterintuitive, high laser power can accelerate photobleaching. |
| Fluorophore is Not Photostable | Choose a more photostable fluorescent protein or dye. Refer to online databases like FPbase for photostability data.[15][16] |
| Reactive Oxygen Species (ROS) | Add an oxygen scavenging system (e.g., glucose oxidase and catalase) to your imaging medium to reduce the rate of photobleaching.[2] |
| Long Exposure Times with High Illumination | Optimize for a balance. Sometimes a slightly longer exposure time with a lower laser power can yield a better signal with less bleaching over time.[1][17] |
Quantitative Data for Imaging Parameters
The optimal settings will vary depending on the specific microscope, cell type, and fluorescent probe. The following tables provide general guidelines.
Table 1: Recommended Starting Laser Power and Exposure Times
| Imaging Modality | Target | Fluorophore Example | Recommended Laser Power (at sample) | Recommended Exposure Time |
| Spinning-Disk Confocal | Actin | LifeAct-EGFP | 0.01 - 0.1 mW | 50 - 500 ms |
| Spinning-Disk Confocal | Myosin | Myosin-mCherry | 0.02 - 0.2 mW | 100 - 800 ms |
| TIRF | Actin | SiR-Actin | 0.5 - 5 mW/cm² | 20 - 200 ms |
| TIRF | Myosin Motors | Myosin-GFP | 1 - 10 mW/cm² | 50 - 500 ms |
Note: These are starting points. Always use the lowest power and shortest exposure that provides an acceptable signal-to-noise ratio.[1][5]
Table 2: Properties of Common Fluorescent Probes for this compound Imaging
| Probe | Target | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Brightness | Relative Photostability |
| EGFP | Actin/Myosin Fusion | 488 | 507 | 0.60 | 33.7 | Moderate |
| mCherry | Actin/Myosin Fusion | 587 | 610 | 0.22 | 15.8 | Low to Moderate |
| mRuby2 | Actin/Myosin Fusion | 559 | 600 | 0.35 | 41.3 | Moderate |
| SiR-Actin | F-Actin | 652 | 674 | ~0.4 | High | High |
| SPY620-Actin | F-Actin | 620 | 638 | High | High | High |
Data compiled from various sources and databases. Relative brightness is a product of the extinction coefficient and quantum yield. Photostability can be highly dependent on the imaging conditions.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Dynamics with Spinning-Disk Confocal Microscopy
-
Cell Culture and Labeling:
-
Plate cells on glass-bottom dishes suitable for high-resolution imaging.
-
Transfect cells with a plasmid encoding an actin probe (e.g., LifeAct-GFP) 24-48 hours before imaging, or stain with a cell-permeant dye (e.g., SiR-Actin) according to the manufacturer's protocol (typically 1-3 hours incubation).
-
-
Microscope Setup:
-
Use a spinning-disk confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion).
-
Choose the laser line corresponding to your fluorophore (e.g., 488 nm for GFP).
-
-
Image Acquisition:
-
Start with a low laser power (e.g., 0.05 mW) and a moderate exposure time (e.g., 200 ms).[1]
-
Adjust laser power and exposure time to achieve a good signal-to-noise ratio while minimizing both.
-
Set the time interval for image acquisition based on the speed of the actin dynamics you wish to observe (e.g., every 5-10 seconds for general cytoskeletal rearrangements).
-
Acquire a time-lapse series for the desired duration.
-
-
Post-Acquisition:
-
Observe the cells for any signs of phototoxicity. If observed, further optimize imaging parameters in subsequent experiments.
-
Protocol 2: In Vitro Motility Assay of Myosin Motors using TIRF Microscopy
This protocol is adapted for observing the movement of fluorescently labeled actin filaments propelled by surface-adhered myosin motors.
-
Flow Cell Preparation:
-
Construct a flow cell using a glass slide, a coverslip, and double-sided tape.
-
Coat the inside of the flow cell with a solution to which myosin will adhere (e.g., nitrocellulose).[18]
-
-
Myosin Immobilization:
-
Introduce a solution of myosin motors into the flow cell and incubate for 5 minutes to allow them to bind to the surface.
-
Wash with a blocking buffer (e.g., BSA) to prevent non-specific binding of actin.
-
-
Actin Filament Introduction:
-
Prepare fluorescently labeled actin filaments (e.g., with rhodamine-phalloidin).
-
Introduce the actin filament solution into the flow cell.
-
-
Initiating Motility and Imaging:
-
Place the flow cell on the stage of a TIRF microscope.
-
Introduce a motility buffer containing ATP to initiate myosin motor activity.[19]
-
Use the appropriate laser line to excite the fluorescently labeled actin.
-
Adjust the TIRF angle to achieve optimal illumination of the actin filaments near the surface.
-
Acquire a time-lapse series to record the gliding movement of the actin filaments.
-
Visualizations
Caption: RhoA signaling pathway regulating this compound contractility.
Caption: Workflow for troubleshooting phototoxicity in live-cell imaging.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Exposure Times | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Phototoxicity in live fluorescence microscopy, and how to avoid it | Semantic Scholar [semanticscholar.org]
- 10. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging intracellular protein dynamics by spinning disk confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icts.res.in [icts.res.in]
- 13. line-a.co.il [line-a.co.il]
- 14. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. cell.physiol.med.uni-muenchen.de [cell.physiol.med.uni-muenchen.de]
Best practices for labeling actin and myosin with fluorescent probes.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for labeling actin and myosin with fluorescent probes.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the fluorescent labeling of actin and myosin in a question-and-answer format.
Actin Labeling Troubleshooting
Question: Why is my fluorescent phalloidin (B8060827) staining resulting in high background or non-specific signal?
Answer: High background in phalloidin staining can arise from several factors:
-
Inadequate Washing: Insufficient washing after staining can leave unbound fluorescent phalloidin in the sample. Ensure you are washing 2-3 times with a suitable buffer like PBS.[1]
-
Excessive Probe Concentration: Using too high a concentration of the phalloidin conjugate can lead to non-specific binding. It is crucial to titrate the probe to find the optimal concentration that provides a bright signal with minimal background.[1]
-
Cell Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), which can be mistaken for a high background. This is particularly prominent in the blue and green channels. To mitigate this, you can:
-
Image an unstained control sample to assess the level of autofluorescence.
-
Choose fluorescent probes in the red or far-red spectrum, where autofluorescence is typically lower.
-
Use commercially available quenching reagents.[2]
-
-
Suboptimal Fixation: Improper fixation can lead to poor preservation of cellular structures and increased non-specific binding. Ensure your formaldehyde (B43269) solution is methanol-free, as methanol (B129727) can disrupt actin filaments.[3] If you encounter issues, consider increasing the fixation time by 5-10 minutes.[4]
Question: My fluorescent signal from labeled actin is weak or fades quickly (photobleaching). What can I do?
Answer: Weak signal and photobleaching are common challenges in fluorescence microscopy. Here are some strategies to address these issues:
-
Optimize Probe Concentration: A low concentration of the fluorescent probe will result in a weak signal. Titrate the concentration to find the optimal balance between signal intensity and background.[2]
-
Choose Photostable Dyes: Some fluorescent dyes are inherently more resistant to photobleaching than others. For example, Alexa Fluor and Oregon Green phalloidin conjugates are known for their superior photostability compared to traditional dyes like fluorescein.[1]
-
Use Antifade Mounting Media: Mounting your sample in a commercially available antifade reagent can significantly reduce the rate of photobleaching during imaging.[5]
-
Minimize Light Exposure: Reduce the exposure time and intensity of the excitation light as much as possible. Only expose the sample to the light source when actively acquiring an image.[5]
-
Imaging System Settings: Adjust the gain and other settings on your microscope to enhance the signal from weakly fluorescent samples. However, be mindful that increasing the gain can also amplify background noise.[6]
Question: I am performing live-cell imaging of actin using a fluorescent protein fusion (e.g., Lifeact-GFP), and I'm observing altered cell morphology or actin dynamics. Why is this happening?
Answer: Fluorescent protein fusions can sometimes interfere with the normal function and dynamics of the protein they are attached to. This is a known issue with some live-cell actin probes:
-
Probe-Induced Artifacts: High expression levels of probes like Lifeact have been reported to alter F-actin organization and cell viability.[2][7] Similarly, other probes like F-tractin can induce organism-specific changes in cell morphology.[8]
-
Steric Hindrance: The size of the fluorescent protein can sterically hinder the normal interactions of actin with its binding partners, potentially disrupting cytoskeletal dynamics.[9]
-
Aggregation: Some fluorescent proteins have a tendency to oligomerize, which can lead to the formation of aggregates, especially when fused to proteins that also self-assemble, like actin.[10]
-
Solutions:
-
Use the lowest possible expression level of the fluorescent protein fusion that still provides a detectable signal.
-
Consider using smaller, alternative probes like nanobodies (actin-chromobodies), which have been shown to label actin with less impairment of its dynamics.[2][7]
-
Compare the localization of your live-cell probe with phalloidin staining in fixed cells to identify any probe-specific artifacts.[8]
-
Myosin Labeling Troubleshooting
Question: I am having trouble with high background when performing immunofluorescence for myosin. What are the likely causes and solutions?
Answer: High background in myosin immunofluorescence can be caused by several factors:
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to other proteins or cellular structures. To address this:
-
Increase Blocking: Use a blocking solution, such as 5-10% normal serum from the species in which the secondary antibody was raised, for at least one hour.[11]
-
Titrate Antibodies: Use the optimal dilution for both your primary and secondary antibodies. Higher concentrations can lead to increased non-specific binding.[11]
-
Include Proper Controls: Always include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[12]
-
-
Inadequate Washing: Insufficient washing between antibody incubation steps can lead to a high background. Wash samples thoroughly with a buffer containing a mild detergent like Tween-20.[13]
-
Fixation Issues: The choice of fixative and the fixation time can impact antigen accessibility and non-specific binding. For some myosin isoforms, certain fixation methods like paraformaldehyde or acetone (B3395972) can abolish antigenicity, while heat-based methods may be more effective.[3] It is crucial to optimize the fixation protocol for your specific myosin target and antibody.
Question: My fluorescently labeled myosin (e.g., GFP-myosin) shows altered motor function or localization. How can I troubleshoot this?
Answer: Similar to actin probes, fluorescent tags can affect myosin's function:
-
Functional Impairment by GFP: Studies have shown that eGFP can directly bind to the actin-binding site of myosin, thereby impairing actin-myosin interactions and contractile function.[14][15] The impact is often dose-dependent, with higher expression levels of the GFP-fusion protein leading to more significant effects.[14][15]
-
Tag Position: The location of the fluorescent tag (N-terminus vs. C-terminus) can be critical. For many myosins, the C-terminus is important for proper targeting and interaction with regulatory proteins. N-terminal tags are often preferred for studies of myosin dynamics.[16]
-
Solutions:
-
Express the fluorescently tagged myosin at the lowest possible level.
-
Consider using smaller tags or alternative labeling strategies, such as labeling with organic dyes, if functional disruption is a major concern.
-
Perform functional assays (e.g., in vitro motility assays) to quantitatively assess the impact of the fluorescent tag on myosin's motor activity.[14][15]
-
Question: I am labeling purified myosin with a maleimide-functionalized fluorescent dye, but the labeling efficiency is low. What could be the problem?
Answer: Low labeling efficiency with maleimide (B117702) dyes often points to issues with the thiol groups on cysteine residues:
-
Disulfide Bonds: Cysteine residues can form disulfide bonds, which are not reactive with maleimides. It is essential to reduce any disulfide bonds in your purified myosin preparation before labeling. This can be achieved by treating the protein with a reducing agent like TCEP (tris-carboxyethylphosphine).[9][17]
-
Reaction pH: The reaction between maleimides and thiols is most efficient at a pH between 7 and 7.5.[9][17] Ensure your reaction buffer is within this range.
-
Reagent Quality: Use fresh, high-quality maleimide dye and dissolve it in an anhydrous solvent like DMSO or DMF immediately before use.[17]
-
Oxygen Sensitivity: Thiols can be sensitive to oxidation. It is good practice to use degassed buffers for the labeling reaction.[9]
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data for various fluorescent probes used to label actin and myosin.
Table 1: Comparison of Photostability of Common Fluorescent Probes for Actin
| Fluorescent Probe | Relative Photostability | Key Characteristics |
| Fluorescein Phalloidin | Low | Prone to rapid photobleaching.[1] |
| Rhodamine Phalloidin | Moderate | More photostable than fluorescein. |
| Oregon Green 488 Phalloidin | High | Significantly more photostable than fluorescein, with similar spectral properties.[1] |
| Alexa Fluor 488 Phalloidin | Very High | Superior in brightness and photostability compared to many other green fluorophores.[1] |
| mStayGold (Fluorescent Protein) | Very High | Reported to be nearly three times as photostable as EGFP.[18] |
| EGFP (Fluorescent Protein) | Moderate | A commonly used fluorescent protein with moderate photostability.[18] |
Table 2: Effects of Fluorescent Probes on Actin and Myosin Function
| Protein | Fluorescent Probe | Observed Effect on Function |
| Actin | Lifeact-GFP | High expression can alter F-actin organization and cell viability.[2][7] |
| Actin | F-tractin-eGFP | Can induce organism-specific changes in cell morphology.[8] |
| Myosin | eGFP Fusion | Can bind to the actin-binding site of myosin, impairing actin-myosin interaction and reducing motor activity in a dose-dependent manner.[14][15] |
| Myosin | Tetramethylrhodamine or Cy5 | Labeled non-muscle myosin IIA and IIB retained key functional properties, including reversible filament assembly and actin-activated MgATPase activity.[10] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Fluorescent Phalloidin Staining of F-Actin in Fixed Cells
This protocol outlines the steps for staining filamentous actin (F-actin) in fixed and permeabilized cells using a fluorescent phalloidin conjugate.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Methanol-free formaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine Serum Albumin (BSA) (1% in PBS)
-
Fluorescent phalloidin conjugate stock solution (e.g., in methanol or DMSO)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the cell membranes.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Phalloidin Staining:
-
Dilute the fluorescent phalloidin stock solution to its working concentration in 1% BSA in PBS. The optimal concentration should be determined empirically but is typically in the range of 1:100 to 1:1000.[19]
-
Incubate the cells with the phalloidin staining solution for 20-60 minutes at room temperature, protected from light.[19]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Labeling of Purified Myosin with a Maleimide-Reactive Dye
This protocol describes the labeling of purified myosin with a thiol-reactive fluorescent dye, such as a maleimide derivative.
Materials:
-
Purified myosin
-
Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)
-
TCEP (tris-carboxyethylphosphine)
-
Maleimide-functionalized fluorescent dye
-
Anhydrous DMSO or DMF
-
Gel filtration column for purification
Procedure:
-
Protein Preparation and Reduction:
-
Dye Preparation:
-
Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[20]
-
-
Labeling Reaction:
-
Purification:
-
Separate the labeled myosin from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.[9]
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Section 4: Visualizations
This section provides diagrams of a key signaling pathway and a typical experimental workflow using the Graphviz DOT language.
Caption: RhoA signaling pathway regulating actin-myosin contractility.
Caption: Experimental workflow for immunofluorescent labeling of myosin and fluorescent phalloidin staining of actin.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. A One-Step Immunostaining Method to Visualize Rodent Muscle Fiber Type within a Single Specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Anti-Myosin heavy chain (MYH 1/2) antibody [A4.1025] - recombinant (ab37484) | Abcam [abcam.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. ibidi.com [ibidi.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Green fluorescent protein impairs actin-myosin interactions by binding to the actin-binding site of myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rho GTPases and Actomyosin: partners in regulating epithelial cell-cell junction structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Fluorescent protein tags for human tropomyosin isoform comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biotium.com [biotium.com]
- 21. benchchem.com [benchchem.com]
How to control for batch-to-batch variability in purified actin and myosin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for batch-to-batch variability in purified actin and myosin.
Troubleshooting Guides
Issue 1: Low Protein Yield During Purification
Q: My actin/myosin purification resulted in a very low protein yield. What are the possible causes and how can I improve it?
A: Low protein yield can stem from several factors throughout the purification process. Here’s a systematic guide to troubleshoot this issue:
Possible Causes & Solutions:
-
Incomplete Cell Lysis or Tissue Homogenization:
-
Protein Degradation:
-
Solution: Proteolysis is a common issue. Always work quickly and at low temperatures (4°C) unless a specific step requires otherwise.[3] Add a protease inhibitor cocktail to all buffers throughout the purification process.
-
-
Inefficient Extraction:
-
Solution: The composition of the extraction buffer is critical. For actin, a low ionic strength buffer is used for extraction from acetone (B3395972) powder.[1][3] For myosin, extraction is often performed at low ionic strength in the presence of ATP and chelating agents.[4][5][6] Ensure the pH and salt concentrations of your buffers are correct.
-
-
Loss of Protein During Centrifugation Steps:
-
Solution: Use the correct centrifugation speeds and durations. For pelleting F-actin, high speeds (e.g., >100,000 x g) are necessary.[7][8] Be careful not to discard the pellet containing your protein of interest. After centrifugation, gently wash the pellet surface to remove contaminants without dislodging the desired protein.[7]
-
-
Poor Binding or Elution from Chromatography Columns:
-
Solution: If using affinity or ion-exchange chromatography, ensure the column is properly equilibrated with the binding buffer. Optimize the pH and salt concentration of your buffers to ensure efficient binding and elution. For example, in actin purification, gel filtration is a key step to separate monomeric actin.[7]
-
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low actin or myosin yield.
Issue 2: High Batch-to-Batch Functional Variability
Q: My purified actin/myosin shows significant variability in activity between different preparation batches. How can I ensure consistency?
A: Batch-to-batch variability is a critical issue, especially for quantitative assays. Consistency in purification protocol, protein quality assessment, and storage are key to minimizing this.
Key Areas for Control:
-
Standardize the Purification Protocol:
-
Timing: Be consistent with the timing of each step, especially incubations and dialysis.[7] Prolonged dialysis can lead to proteolysis of actin.[1]
-
Reagents: Use fresh, high-quality reagents. Prepare buffers fresh for each purification.[3][7] Variations in reagent quality can introduce variability.[9]
-
Source Material: The starting biological material can be a major source of variability.[10] If using muscle tissue, try to use animals of the same age and species.
-
-
Implement Rigorous Quality Control (QC) for Each Batch:
-
Purity Assessment: Run an SDS-PAGE gel for every batch to assess purity and check for contaminants or degradation products.[8] Densitometry can be used to quantify purity.
-
Concentration Measurement: Accurately determine the protein concentration using a reliable method like a Bradford assay or measuring absorbance at 290 nm (for actin).[11]
-
Functional Assays: Perform a standardized functional assay on each batch to determine its specific activity. This allows you to normalize for activity rather than just protein concentration in your experiments.
-
-
Consistent Storage and Handling:
-
Aliquoting and Storage: Aliquot the purified protein into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C.[12] Avoid repeated freeze-thaw cycles.
-
Buffer Composition: Store actin in a G-buffer containing ATP and Ca2+ to maintain its monomeric state and prevent denaturation.[2] Myosin should be stored in a high-salt buffer with sucrose (B13894) to maintain its stability.[12]
-
Decision Tree for Batch Acceptance:
Caption: A simple decision tree for accepting a new protein batch.
Frequently Asked Questions (FAQs)
Q1: What are the expected purity levels for actin and myosin preparations?
A1: For most in vitro assays, actin and myosin should be at least 95% pure as determined by SDS-PAGE with Coomassie staining.[5] Contamination with other proteins, such as actin-binding proteins or proteases, can significantly affect experimental outcomes.[13]
Q2: How should I properly store purified actin and myosin to maintain their activity?
A2:
-
Actin: Monomeric (G-actin) should be stored at 4°C in G-buffer (which typically contains Tris, ATP, CaCl2, and a reducing agent like DTT) for short-term use (a few days).[7] For long-term storage, it can be lyophilized with sucrose or flash-frozen in liquid nitrogen and stored at -80°C.[3][12]
-
Myosin: Myosin is typically stored in a high-salt buffer (e.g., containing 0.5 M KCl) with sucrose at -80°C.[12] It is crucial to aliquot the protein to avoid multiple freeze-thaw cycles which can lead to denaturation and loss of activity.
Q3: What are the most common functional assays to check the quality of purified actin and myosin?
A3:
-
For Actin: The most common assay is a pyrene-actin polymerization assay . This assay measures the increase in fluorescence as pyrene-labeled G-actin incorporates into F-actin filaments, providing information on the kinetics of polymerization.[7][8]
-
For Myosin: The actin-activated ATPase assay is the gold standard. This measures the rate of ATP hydrolysis by myosin in the presence of F-actin.[14][15] The basal ATPase activity (without actin) is very low, and a significant increase in the presence of actin indicates functional coupling.[14] Another common assay is the in vitro motility assay , where fluorescently labeled actin filaments are observed moving over a surface coated with myosin.[12]
Q4: My actin preparation seems to be aggregated. How can I fix this?
A4: Actin aggregation can occur if the protein is not handled properly. To remove aggregates, you can perform a high-speed centrifugation (ultracentrifugation) step (>100,000 x g) on the G-actin solution before use.[8] The supernatant will contain monomeric, active actin. Gel filtration chromatography is also an effective way to separate monomeric actin from oligomers and aggregates.[7]
Q5: What are some common contaminants in myosin preparations and how can I remove them?
A5: A major contaminant in myosin preparations is actin.[5][16] Other contaminants can include myosin light chain kinase (MLCK) and myosin light chain phosphatase.[4][6] Actin can be removed by co-sedimentation with phalloidin, which stabilizes actin filaments for easier pelleting.[16] Further purification steps like gel filtration or ion-exchange chromatography can help remove other contaminating proteins.[5][17]
Quantitative Data Summary
Table 1: Typical Protein Concentrations and Purity
| Protein | Typical Yield (from rabbit skeletal muscle) | Recommended Purity | Primary QC Method |
| Actin | 2-4 mg/g of acetone powder | >95% | SDS-PAGE |
| Myosin | ~1 mg/g of muscle tissue | >95% | SDS-PAGE |
Table 2: Expected Functional Assay Parameters
| Assay | Protein | Key Parameter | Typical Value Range |
| Actin-activated ATPase | Myosin | kcat (ATP turnover rate) | Varies by isoform (e.g., α-cardiac myosin is ~3x faster than β-cardiac)[18] |
| In Vitro Motility | Myosin & Actin | Actin filament velocity | Dependent on myosin isoform and experimental conditions |
| Pyrene Polymerization | Actin | Elongation rate | Dependent on actin concentration and presence of actin-binding proteins |
Key Experimental Protocols
Protocol 1: SDS-PAGE for Purity Assessment
-
Sample Preparation: Mix a small aliquot of your purified protein with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10-12% polyacrylamide gel. Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour.
-
Destaining: Destain the gel in a solution of methanol (B129727) and acetic acid until the background is clear and protein bands are sharp.
-
Analysis: Visualize the gel on a light box. A pure actin preparation should show a prominent band at ~42 kDa.[8] Myosin heavy chain will appear at ~200 kDa, with light chains at ~17-21 kDa.[5] Estimate purity by eye or using densitometry software.
Protocol 2: Actin-Activated ATPase Assay
This protocol measures the rate of ATP hydrolysis by myosin, which is stimulated by F-actin. The release of inorganic phosphate (B84403) (Pi) is monitored over time.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Imidazole pH 7.4, 50 mM KCl, 5 mM MgCl2).
-
Prepare solutions of purified F-actin and myosin of known concentrations.
-
Prepare an ATP stock solution.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, mix the reaction buffer, F-actin, and myosin.
-
Initiate the reaction by adding ATP.
-
Measure the amount of Pi generated at several time points using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis:
-
Plot the concentration of Pi versus time. The slope of the linear portion of this graph represents the initial rate of ATP hydrolysis.
-
Divide the rate by the myosin concentration to obtain the specific ATPase activity (moles of Pi / mole of myosin / second).
-
Perform control reactions with myosin alone (basal activity) and actin alone to subtract any background ATP hydrolysis.[15]
-
Signaling Pathway Diagram (Illustrative of Regulation):
Caption: Calcium-dependent regulation of smooth muscle myosin II activity.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. ohsu.edu [ohsu.edu]
- 3. Purification of muscle actin [dictybase.org]
- 4. Purification of Myosin from Bovine Tracheal Smooth Muscle, Filament Formation and Endogenous Association of Its Regulatory Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of myosin from calf brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Myosin from Bovine Tracheal Smooth Muscle, Filament Formation and Endogenous Association of Its Regulatory Complex [mdpi.com]
- 7. Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A solution to the long-standing problem of actin expression and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Purification of native myosin filaments from muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytokinetics.com [cytokinetics.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. A simple and rapid preparation of smooth muscle myosin 2 for the electron microscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. The ATPase cycle of human muscle myosin II isoforms: Adaptation of a single mechanochemical cycle for different physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Actin, Myosin, and Cell Movement - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing the concentration of ATP for actomyosin contractility studies.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing ATP concentration in actomyosin contractility experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of ATP in this compound contractility? Adenosine triphosphate (ATP) is the direct energy source for muscle contraction and this compound-based movement.[1][2] Its role is multifaceted in a cycle of events known as the this compound cross-bridge cycle. ATP binding to a myosin head causes it to detach from the actin filament.[1][3] Myosin then hydrolyzes ATP into ADP and inorganic phosphate (B84403) (Pi), which energizes the myosin head, moving it into a "cocked" position.[1] The release of Pi initiates the "power stroke," where the myosin head binds strongly to actin and pulls the filament, generating force and movement.[1][4] Finally, ADP is released, and the cycle can begin again when a new ATP molecule binds.[3]
Q2: What happens to the this compound complex in the complete absence of ATP? Without ATP, myosin heads remain tightly bound to actin filaments in a state known as the "rigor" state.[3][5] This leads to a stiff and non-contracting muscle or this compound network. ATP is absolutely required to break the cross-bridge, allowing the myosin head to detach from actin and reset for another contractile cycle.[3] This is why, in the absence of ATP, muscles remain contracted rather than relaxed.[3]
Q3: How does varying the ATP concentration affect this compound interactions? The concentration of ATP directly influences the kinetics of the this compound cycle.
-
Low ATP Concentrations: At low concentrations, the rate of myosin detachment from actin is reduced because the binding of a new ATP molecule is a rate-limiting step. This can lead to slower filament sliding velocity and a prolonged strongly-bound state.[6] Some studies suggest that low ATP can transition this compound networks from a dynamic, swirling state to more static, aster-like patterns.[7]
-
Saturating ATP Concentrations: At high, saturating concentrations, the ATP-binding step is no longer rate-limiting. The velocity of contraction or motility reaches a maximum (Vmax) that is determined by other kinetic steps, such as the rate of product release (ADP and Pi).[5][8] However, excessively high ATP concentrations can sometimes reduce the ability of myosin to generate contractile forces by decreasing the probability of multiple myosin heads being bound to actin simultaneously.[7]
Q4: Is it possible for ATP concentration to be "too high"? Yes. While saturating levels of ATP are needed to achieve maximum velocity, some research indicates that very high concentrations can paradoxically lead to reduced contractility in reconstituted systems.[7] This is because the rapid binding of ATP promotes the unbinding of myosin heads from actin.[7] For myosin minifilaments that require multiple heads to be engaged to produce sustained force, an extremely high rate of detachment can reduce their ability to effectively pull on actin filaments, favoring processive motion over contractile force generation.[7]
Data Summary: ATP Concentration in this compound Assays
The optimal ATP concentration is highly dependent on the specific assay, the myosin isoform being studied, and the experimental question. The following table summarizes typical concentrations cited in the literature.
| Assay Type | Typical ATP Concentration Range | Key Considerations | References |
| In Vitro Motility Assays | 1 µM - 5 mM | Lower concentrations (e.g., 5-100 µM) are used to slow down motility for better tracking or to study kinetics. Saturating concentrations (e.g., 1-2 mM) are used to determine maximum velocity (Vmax). | [9][10] |
| Actin-Activated ATPase Assays | 1 mM - 2 mM | Concentrations should be saturating to ensure the measured rate is not limited by ATP binding, allowing for the determination of Vmax and the effect of actin concentration (Kм for actin). | [11] |
| Myofilament/Fiber Studies | 2 mM - 8 mM | Studies simulating physiological and pathological (e.g., heart failure) conditions may vary ATP levels within this range to assess effects on force and power output. | [12] |
| Kinetic Studies (Stopped-Flow) | 10 µM - 200 µM | A range of concentrations is used to determine kinetic constants like the apparent second-order rate constant for ATP binding and the rates of hydrolysis. | [5] |
Troubleshooting Guide
Problem 1: No actin filament motility is observed in the in vitro motility assay.
| Possible Cause | Recommended Solution |
| No or Degraded ATP | Prepare fresh ATP stock solution. ATP solutions are prone to hydrolysis over time, especially if not stored properly at -20°C in aliquots.[13] Ensure the final assay buffer contains the target ATP concentration. |
| Inactive Myosin | Use freshly prepared myosin. Myosin activity can decrease with storage. Verify protein quality via SDS-PAGE and consider performing an ATPase assay to confirm enzymatic activity. |
| Inhibitory Factors | Ensure buffer conditions (pH, ionic strength, temperature) are optimal for the specific myosin isoform. Contaminants in protein preparations can also inhibit activity. |
| Insufficient Myosin Density | Increase the concentration of myosin applied to the coverslip to ensure sufficient motor density to propel filaments. |
Problem 2: Actin filament velocity is significantly slower than expected.
| Possible Cause | Recommended Solution |
| ATP Concentration is Limiting | This is the most common cause. Increase the ATP concentration to a saturating level (typically 1-2 mM) to achieve maximum velocity. To confirm, measure velocity across a range of ATP concentrations to generate a Michaelis-Menten curve.[10] |
| Suboptimal Assay Conditions | Optimize pH, ionic strength, and temperature. Myosin activity is sensitive to these parameters.[14] For example, some myosins have very short half-lives at certain temperatures.[14] |
| High Frictional Load | A high density of inactive or "dead" myosin heads on the surface can create drag, slowing down active filaments.[15] Consider using methods to enrich for active myosin heads. |
| Presence of ADP | Contamination of the assay solution with ADP can be inhibitory. Ensure high-purity ATP is used and consider including an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) to maintain a low ADP/ATP ratio. |
Problem 3: this compound gel fails to contract or contracts poorly.
| Possible Cause | Recommended Solution |
| ATP Concentration Too Low | Insufficient ATP will drive the system into a rigor state, where myosin is tightly bound to actin, preventing the dynamic cross-bridge cycling necessary for network contraction. Increase ATP concentration. |
| ATP Concentration Too High | Excessively high ATP levels can increase the rate of myosin head detachment to the point that not enough heads are simultaneously engaged to generate coordinated contractile force, leading to network disassembly or swirling instead of contraction.[7] Try titrating the ATP concentration downwards. |
| Insufficient Cross-linking | Contraction requires the transmission of force through a well-connected network.[16] Ensure sufficient actin filament length and density, and consider if the concentration of cross-linking proteins (if any) is adequate. |
Key Experimental Protocols
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin molecules.[9][17]
Methodology:
-
Chamber Preparation: Construct a flow chamber by securing a nitrocellulose-coated coverslip to a glass slide.
-
Myosin Coating: Introduce a solution of myosin in a high-salt buffer into the chamber and incubate to allow the myosin to adsorb to the nitrocellulose surface.
-
Blocking: Wash the chamber with a blocking solution (e.g., bovine serum albumin) to prevent non-specific binding of actin.
-
Actin Introduction: Introduce fluorescently labeled F-actin into the chamber.
-
Initiation of Motility: Initiate movement by flowing in the final assay buffer containing the desired concentration of MgATP.[9]
-
Visualization and Analysis: Observe the moving filaments using an epifluorescence microscope equipped with a sensitive camera.[9][17] Record videos and use tracking software to quantify filament velocities.
Actin-Activated ATPase Assay
This assay measures the rate at which myosin hydrolyzes ATP, which is significantly stimulated by the presence of F-actin.[18] The rate of ATP hydrolysis is typically determined by measuring the amount of inorganic phosphate (Pi) released over time.[13][18]
Methodology:
-
Reagent Preparation: Prepare stock solutions of all necessary reagents, including a high-purity ATP stock, MgCl2, assay buffer (e.g., HEPES), actin, and myosin.[13]
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the assay buffer, actin, and any other components (e.g., regulatory proteins). Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).[11][14]
-
Reaction Initiation: Start the reaction by adding myosin and ATP. For actin-activated assays, it is common to premix actin and myosin before adding ATP.[14]
-
Time Points: At specific time intervals, stop the reaction in an aliquot of the mixture by adding a "stop solution" (e.g., an acid solution).[14]
-
Phosphate Detection: Add a colorimetric reagent, such as one based on malachite green, to the stopped samples.[13] This reagent reacts with the free inorganic phosphate released during ATP hydrolysis to produce a colored product.
-
Quantification: Measure the absorbance of the samples using a spectrophotometer. Calculate the concentration of released phosphate by comparing the readings to a standard curve generated with known phosphate concentrations.[13][19] The ATPase rate is determined from the slope of a plot of phosphate released versus time.[13]
Visualizations
Caption: The ATP-driven this compound cross-bridge cycle.
Caption: Troubleshooting logic for this compound motility assays.
Caption: General workflow for this compound contractility studies.
References
- 1. ATP and Muscle Contraction | Biology for Majors II [courses.lumenlearning.com]
- 2. Muscle - Actin-Myosin, Regulation, Contraction | Britannica [britannica.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. [2108.00764] More ATP Does Not Equal More Contractility: Power And Remodelling In Reconstituted this compound [arxiv.org]
- 8. This compound based contraction: one mechanokinetic model from single molecules to muscle? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Debold Lab - Techniques - In Vitro Motility Assay [umass.edu]
- 10. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 11. Inhibition of this compound ATPase Activity by Troponin-Tropomyosin without Blocking the Binding of Myosin to Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced cardiac muscle power with low ATP simulating heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ohsu.edu [ohsu.edu]
- 15. In vitro Motility Assays with Actin [biocyclopedia.com]
- 16. Forcing cells into shape: the mechanics of this compound contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATPase assay | Andex [andexbiotech.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Reconstituting a Functional Actomyosin Cortex on a Lipid Bilayer
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the in vitro reconstitution of a functional actomyosin cortex on a supported lipid bilayer.
Frequently Asked Questions (FAQs)
1. What is the primary purpose of reconstituting an this compound cortex on a lipid bilayer?
Reconstituting an this compound cortex on a supported lipid bilayer (SLB) is a powerful bottom-up approach to study the fundamental physical and biochemical principles governing cell shape, mechanics, and dynamics.[1][2][3][4] This in vitro system allows for precise control over the individual components, such as lipid composition, actin concentration, myosin motor activity, and the presence of various actin-binding proteins.[1][2] By observing the self-organization and contractility of these minimal systems, researchers can gain insights into complex cellular processes like cell division, migration, and membrane organization.[3][5][6]
2. What are the key components required for a minimal reconstituted this compound cortex?
A minimal system typically consists of:
-
Supported Lipid Bilayer (SLB): A fluid lipid membrane, often composed of a mixture of lipids like POPC and a linker lipid (e.g., Ni-NTA functionalized lipids), that mimics the cell membrane.[7]
-
Actin Filaments (F-actin): The primary structural component of the cortex, polymerized from globular actin (G-actin) monomers.[3]
-
Myosin Motors: Typically muscle myosin II, which provides the contractile force by pulling on actin filaments.[3]
-
Linker Proteins: Molecules that attach the actin filaments to the lipid bilayer. Common strategies include using His-tagged proteins that bind to Ni-NTA lipids or biotin-streptavidin linkages.[1]
-
ATP: The energy source that fuels the myosin motor activity.[2]
-
Cross-linking Proteins: Proteins like α-actinin that organize actin filaments into networks.[5]
3. How does the lipid composition of the bilayer affect the this compound cortex?
The lipid composition of the SLB is crucial for the successful reconstitution and function of the this compound cortex. The fluidity of the bilayer, which is influenced by the choice of lipids (e.g., POPC for a fluid phase), allows for the mobility of linker proteins and can impact the dynamics of the overlying actin network.[7] Furthermore, the inclusion of charged lipids can influence the electrostatic interactions with actin and other proteins.[8][9][10] For instance, positively charged lipids can promote the adsorption of negatively charged actin filaments.[9] Specific lipids, like PIP2, can also act as signaling molecules, recruiting and activating actin-binding proteins at the membrane.[11][12]
4. What are the common methods for linking actin filaments to the lipid bilayer?
Several strategies exist to anchor the actin cortex to the supported lipid bilayer:[1]
-
His-tag/Ni-NTA: A common method involves using actin-binding proteins that are engineered with a polyhistidine tag (His-tag). These proteins then bind to lipids in the bilayer that have a nickel-nitrilotriacetic acid (Ni-NTA) headgroup.[7]
-
Biotin-Streptavidin: This strong and specific interaction involves incorporating biotinylated lipids into the bilayer and using streptavidin as a bridge to connect to biotinylated actin filaments or biotinylated actin-binding proteins.[1][9]
-
Electrostatic Interactions: Direct, albeit weaker, interactions can be achieved by using positively charged lipids in the bilayer to attract the negatively charged actin filaments. The presence of divalent cations like Mg2+ can enhance these interactions.[9][13]
Troubleshooting Guide
This guide addresses common problems encountered during the reconstitution of a functional this compound cortex on a supported lipid bilayer.
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference |
| Poor Supported Lipid Bilayer (SLB) Formation | 1. Dirty or improperly cleaned glass coverslips. 2. Aged cleaning solution. 3. Incorrect temperature during sonication. 4. Old lipid stocks (MLVs or SUVs). | 1. Ensure thorough cleaning of coverslips using fresh cleaning solutions (e.g., 2% Hellmanex, followed by 2N NaOH sonication). 2. Use freshly prepared cleaning solutions. 3. Maintain sonication temperature between 45-65°C. 4. Use freshly prepared multilamellar vesicles (MLVs) or small unilamellar vesicles (SUVs). | [1] |
| Actin Filaments Do Not Bind to the Bilayer | 1. Insufficient or inactive linker protein. 2. Linker protein non-specifically bound to the glass due to a poor quality bilayer. 3. Incorrect buffer conditions. | 1. Verify the concentration and activity of the linker protein. Use fluorescence to confirm its presence on the bilayer. 2. Ensure a high-quality, fluid SLB is formed before adding the linker protein. 3. Check the pH and salt concentration of the buffer to ensure they are optimal for linker protein binding. | [1] |
| Weak or No Fluorescent F-actin Signal | 1. Low ratio of labeled to unlabeled actin. 2. Old or poorly polymerized actin. 3. Photodamage to fluorescently labeled actin. | 1. Increase the proportion of fluorescently labeled G-actin in the polymerization mix. 2. Use freshly purified and recycled G-actin for polymerization. 3. Use red or far-red fluorescent dyes for labeling actin and myosin to minimize phototoxicity. Minimize exposure to excitation light. | [1] |
| Actin Does Not Polymerize | 1. Old G-actin stock. 2. Incorrect buffer composition (e.g., old buffer, lack of Mg2+ or ATP). 3. G-actin concentration is below the critical concentration for polymerization. | 1. Use freshly recycled G-actin. 2. Prepare fresh polymerization buffer with the correct concentrations of Mg2+ and ATP. Ensure Ca2+ is exchanged for Mg2+ before polymerization. 3. Ensure the G-actin concentration is above the critical concentration (typically >0.2 µM). For lower concentrations, phalloidin (B8060827) can be used to stabilize filaments. | [1] |
| No Myosin-driven Contraction | 1. Inactive myosin motors. 2. ATP has been hydrolyzed. 3. Insufficient myosin concentration or filament formation. 4. Non-functional "dead" myosin heads inhibiting motility. | 1. Use freshly prepared myosin stock. 2. Add fresh ATP to the system. 3. Increase the myosin concentration to ensure proper filament formation and interaction with actin. Myosin thick filaments can be pre-formed.[3] 4. Consider purifying myosin to remove inactive heads or blocking inactive heads with unlabeled F-actin.[14] | [1] |
| Actin Network Contracts into a Single Aster Instead of a Uniform Cortex | 1. High myosin concentration. 2. Low concentration of actin cross-linkers. | 1. Titrate the myosin concentration to find an optimal level for uniform contraction. 2. Increase the concentration of cross-linking proteins (e.g., α-actinin) to create a more interconnected network that resists collapse into a single point. | [5] |
Experimental Protocols & Workflows
Key Experimental Protocols
A detailed, step-by-step protocol for reconstituting a membrane-tethered minimal actin cortex on a supported lipid bilayer is described by Sonal et al. (2022) in JoVE.[2] The major steps include:
-
Preparation of Small Unilamellar Vesicles (SUVs):
-
A lipid mixture in chloroform (B151607) is dried under a nitrogen stream.[1][3]
-
The dried lipid film is rehydrated in a suitable buffer to form multilamellar vesicles (MLVs).[1]
-
The MLV solution is sonicated or extruded to form SUVs.[3]
-
-
Formation of the Supported Lipid Bilayer (SLB):
-
Assembly of the this compound Cortex:
-
The SLB is incubated with a blocking agent (e.g., β-casein) to prevent non-specific protein binding.
-
The linker protein (e.g., His-tagged ezrin) is added and allowed to bind to the SLB. Unbound protein is washed away.[1]
-
G-actin, along with fluorescently labeled G-actin, is polymerized into F-actin in a polymerization-inducing buffer.
-
The F-actin solution is added to the chamber and incubated to allow it to bind to the linker proteins.
-
Myosin II filaments are then introduced into the chamber along with ATP to initiate contraction.[1][3]
-
Experimental Workflow Diagram
Caption: Experimental workflow for reconstituting an this compound cortex on an SLB.
Signaling and Logical Pathways
Simplified Signaling Pathway for Actin Polymerization at the Membrane
Caption: Simplified signaling for membrane-associated actin polymerization.
Logical Relationship for Successful Contraction
Caption: Key requirements for achieving successful this compound contraction.
References
- 1. Reconstitution of Membrane-tethered Minimal Actin Cortices on Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of Membrane-tethered Minimal Actin Cortices on Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstitution of Contractile this compound Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiolipin membranes drive Myosin VI activation, oligomerization, and processive cargo transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Reconstitution of Phase-Separated Signaling Clusters and Actin Polymerization on Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin Assembly at Model-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benefits and Challenges of Reconstituting the Actin Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Charge-dependent interactions of monomeric and filamentous actin with lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actin Polymerization Serves as a Membrane Domain Switch in Model Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Switching Sides: The Actin/Membrane Lipid Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Comparative analysis of widely used methods to remove nonfunctional myosin heads for the in vitro motility assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
How to ensure the correct phosphorylation state of myosin for functional assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the correct phosphorylation state of myosin for reliable functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism regulating myosin phosphorylation?
A1: The phosphorylation state of the myosin regulatory light chain (RLC) is principally governed by the antagonistic activities of two key enzymes: Myosin Light Chain Kinase (MLCK) and Myosin Light Chain Phosphatase (MLCP).[1][2][3][4] An increase in intracellular calcium (Ca2+) activates calmodulin, which in turn activates MLCK to phosphorylate the RLC, leading to muscle contraction.[1][5][6] Conversely, MLCP dephosphorylates the RLC, promoting relaxation.[1][4]
Q2: Which specific amino acid residues on the myosin regulatory light chain are phosphorylated?
A2: In smooth muscle, the primary phosphorylation sites on the 20 kDa regulatory light chain (RLC20) are Serine-19 (Ser19) and Threonine-18 (Thr18).[7] Phosphorylation of Ser19 is the principal event that activates myosin ATPase activity.[8] Diphosphorylation at both Thr18 and Ser19 can also occur.[7][8] In fast skeletal muscle, Serine-15 is the key phosphorylation site.[9]
Q3: How can I prepare fully phosphorylated myosin for my experiments?
A3: To prepare fully phosphorylated myosin, you can incubate purified myosin or a muscle crude extract with the necessary components to activate MLCK.[9] This typically involves the addition of Ca2+, calmodulin, and ATP in a suitable buffer. For example, a crude muscle extract can be incubated with 0.2 mM Ca2+, 10 mM Mg2+, and 3 mM ATP for 5 minutes at 28°C to achieve full phosphorylation.[9] For in vitro phosphorylation of purified RLC, reactions can be initiated by adding MgCl2-ATP solution and MLCK, followed by incubation at 30°C.[7]
Q4: How can I prepare fully dephosphorylated myosin?
A4: Fully dephosphorylated myosin can be obtained by promoting the activity of endogenous or exogenous phosphatases. One simple method is to dialyze a muscle crude extract against a buffer containing a chelator for Ca2+ like EGTA (e.g., 0.06 M NaCl, 0.01 M Tris-HCl, pH 7.5, 50 µM EGTA), which inactivates the Ca2+/calmodulin-dependent MLCK and allows endogenous phosphatases to dephosphorylate the myosin.[9] Alternatively, purified phosphatases can be used.[10][11]
Q5: What are the most common methods to verify the phosphorylation state of myosin?
A5: The most common and reliable methods for verifying myosin phosphorylation are Phos-tag™ SDS-PAGE and Mass Spectrometry.
-
Phos-tag™ SDS-PAGE: This technique involves incorporating a Phos-tag™ reagent into the polyacrylamide gel, which specifically retards the migration of phosphorylated proteins.[12][13][14][15] This allows for the separation and quantification of non-phosphorylated, mono-phosphorylated, and di-phosphorylated forms of the RLC.[12][13]
-
Mass Spectrometry (MS): MS provides a highly accurate and sensitive method to identify phosphorylation sites and quantify the stoichiometry of phosphorylation.[7][10][16] Techniques like Multiple Reaction Monitoring (MRM)-MS can precisely define the molar stoichiometry of Thr18 and Ser19 phosphorylation.[7]
Troubleshooting Guides
Problem 1: Inconsistent or incomplete phosphorylation of myosin in vitro.
| Possible Cause | Troubleshooting Step |
| Inactive MLCK | Ensure the MLCK preparation is active. Use a fresh enzyme preparation or test its activity with a known substrate. |
| Insufficient Ca2+/Calmodulin | Verify the concentrations of Ca2+ and calmodulin in the reaction buffer. Ensure they are at optimal levels for MLCK activation.[5] |
| ATP Depletion | Use a sufficient concentration of ATP and consider an ATP regeneration system for longer incubation times. |
| Presence of Phosphatases | If using a crude extract, phosphatase activity can counteract phosphorylation. Include phosphatase inhibitors like Calyculin A or Microcystin in your reaction buffer.[12][17] |
| Incorrect Buffer Conditions | Optimize pH, ionic strength, and temperature of the reaction buffer as these can significantly impact enzyme activity.[9] |
Problem 2: Difficulty in detecting phosphorylated myosin by Western Blot.
| Possible Cause | Troubleshooting Step |
| Phosphatase Activity During Sample Prep | Immediately quench enzymatic activity after your experiment, for example, by immersing the tissue in ice-cold 10% (w/v) TCA with 10 mM DTT in acetone.[7] Always include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your lysis buffer.[18] |
| Poor Antibody Quality | Use a phospho-specific antibody that has been validated for your application. Run a positive control with a known phosphorylated sample to confirm antibody performance.[18] |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel. Consider enrichment techniques for phosphoproteins if the signal is very weak. |
| Blocking Buffer Interference | Some blocking agents, like skim milk, can interfere with the detection of certain phosphorylated proteins. Try using Bovine Serum Albumin (BSA) as an alternative.[18] |
| Inefficient Protein Transfer | For Phos-tag™ gels, it's recommended to wash the gel in transfer buffer containing EDTA before transfer to remove divalent cations that can interfere with the process.[14] |
Problem 3: Non-functional myosin in motility assays despite confirmed phosphorylation.
| Possible Cause | Troubleshooting Step |
| Presence of "Dead" Myosin Heads | Non-functional or ATP-insensitive myosin heads can adhere to actin filaments and impede movement.[19] Consider an affinity purification step by pelleting ATP-insensitive heads with actin filaments via ultracentrifugation.[19] |
| Denatured Myosin | Ensure proper protein folding and storage conditions. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Optimize the ionic strength, pH, and ATP concentration in your motility assay buffer. |
| Surface Interactions | The method of adsorbing myosin to the coverslip can affect its function. Ensure the surface is properly prepared and blocked to prevent non-specific binding and denaturation.[20] |
Experimental Protocols
Protocol 1: In Vitro Phosphorylation of Myosin Regulatory Light Chain (RLC)
This protocol is adapted for the in vitro generation of phosphorylated RLC standards.[7]
Materials:
-
Purified smooth muscle myosin light chain (RLC20)
-
Purified Myosin Light Chain Kinase (MLCK)
-
Purified Calmodulin (CaM)
-
Reaction Buffer (e.g., 50 mM MOPS, pH 7.0, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
CaCl2 solution
-
ATP solution
-
EDTA/EGTA quenching buffer
Procedure:
-
Prepare the reaction mixture by combining RLC20, CaM, and CaCl2 in the reaction buffer.
-
To promote monophosphorylation of Ser19, use a low CaM-MLCK content and a short reaction time (<5 minutes).[7]
-
To induce diphosphorylation of Thr18 and Ser19, use a high CaM-MLCK content and a longer reaction time (45-60 minutes).[7]
-
Initiate the reaction by the sequential addition of the MgCl2-ATP solution and then MLCK. Gently vortex to mix.
-
Incubate the reaction at 30°C for the desired duration.
-
Terminate the reaction by adding the EDTA/EGTA quenching buffer.[7]
Protocol 2: Phos-tag™ SDS-PAGE for Myosin RLC Phosphorylation Analysis
This protocol provides a general guideline for using Phos-tag™ SDS-PAGE.[13][14]
Materials:
-
Acrylamide (B121943)/Bis-acrylamide solution
-
Tris-HCl, pH 8.8
-
SDS
-
Ammonium persulfate (APS)
-
TEMED
-
Phos-tag™ Acrylamide
-
MnCl2 solution
-
Running Buffer (25 mM Tris, 192 mM glycine, 0.1% SDS)
-
Transfer Buffer (with and without 2 mM EDTA)
-
PVDF membrane
Procedure:
-
Prepare the Resolving Gel:
-
For a 6% resolving gel, mix the appropriate amounts of acrylamide/bis-acrylamide, 375 mM Tris-HCl (pH 8.8), and 0.1% SDS.
-
Add 30 µM Phos-tag™ acrylamide and 60 µM MnCl2.[13] Note: Optimal concentrations may need to be determined empirically.
-
Initiate polymerization by adding fresh APS and TEMED.
-
-
Pour the stacking gel on top of the polymerized resolving gel.
-
Load protein samples and run the electrophoresis at a constant current (e.g., 15 mA per mini-gel) in an ice bath.[13]
-
Transfer:
-
After electrophoresis, incubate the gel in transfer buffer containing 2 mM EDTA for 15 minutes to remove the Mn2+ ions.[14]
-
Perform a standard Western blot transfer to a PVDF membrane.
-
-
Proceed with immunodetection using antibodies specific for the total RLC. The different phosphorylated species will appear as distinct, slower-migrating bands.
Data Presentation
Table 1: Quantitative Analysis of Myosin RLC Phosphorylation by Different Methods
| Analytical Method | Information Obtained | Advantages | Disadvantages |
| Phos-tag™ SDS-PAGE | Separation and relative quantification of non-, mono-, and di-phosphorylated RLC.[12][13] | Simple, uses standard Western blot equipment. | Can be difficult to optimize, quantification is semi-quantitative. |
| Mass Spectrometry (MRM-MS) | Precise molar stoichiometry of phosphorylation at specific sites (e.g., Thr18, Ser19).[7] | Highly accurate and sensitive, provides absolute quantification. | Requires specialized equipment and expertise. |
| Phospho-specific Antibodies | Detection of phosphorylation at a specific site. | High specificity, can be used in various applications (Western, IHC). | Cross-reactivity can be an issue, does not provide stoichiometric information. |
| In-gel Fluorescence (CRCit) | Real-time imaging of RLC phosphorylation in living cells.[8] | High spatiotemporal resolution, allows for dynamic studies. | Requires genetic modification of cells, complex data analysis. |
Visualizations
Caption: Signaling pathway of myosin phosphorylation and dephosphorylation.
Caption: Experimental workflow for myosin phosphorylation and functional assays.
References
- 1. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Myosin Light Chain Kinase and the Role of Myosin Light Chain Phosphorylation in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tools and protocol for quantification of myosin phosphorylation with MRM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time imaging of myosin II regulatory light-chain phosphorylation using a new protein biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and rapid preparation of fully phosphorylated and fully dephosphorylated skeletal muscle myosin. Application to the preparation of a phosphorylated LC2-modified artificial isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Purification of a myosin phosphatase from bovine aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of phosphorylation of the myosin-targeting subunit of myosin light chain phosphatase by Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Phos-Tag-Based Analysis of Myosin Regulatory Light Chain Phosphorylation in Human Uterine Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Top-down high-resolution mass spectrometry of cardiac myosin binding protein C revealed that truncation alters protein phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myosin phosphorylation triggers actin polymerization in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative analysis of widely used methods to remove nonfunctional myosin heads for the in vitro motility assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Optical Tweezers for Actomyosin Force Measurements
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately calibrating optical tweezers for the study of actomyosin interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for calibrating optical tweezers force?
A1: The three most common methods for calibrating the trap stiffness (κ) of optical tweezers are:
-
Power Spectrum Method: This passive method analyzes the Brownian motion of a trapped bead. The power spectral density (PSD) of the bead's position fluctuations is fitted to a Lorentzian function to determine the corner frequency (fc), which is proportional to the trap stiffness (κ = 2πγfc, where γ is the viscous drag coefficient).[1][2] This is often considered the most reliable method as it provides information on various noise sources.[3]
-
Stokes' Drag Method: This active method involves moving the sample stage at a known velocity (v) and measuring the resulting displacement (x) of the bead from the trap center. The trap stiffness is calculated using the formula κ = γv / x, based on the balance between the optical force and the known viscous drag force.[1][4][5]
-
Equipartition Method: This passive method relates the thermal energy of the system to the potential energy of the trapped bead. By measuring the variance of the bead's position fluctuations (
), the stiffness can be calculated with the formula κ = kBT / 1][4], where kB is the Boltzmann constant and T is the absolute temperature.[
Q2: How does proximity to a surface affect calibration?
A2: When a trapped bead is close to a surface, such as the coverslip, hydrodynamic coupling occurs. This increases the viscous drag on the bead, which can lead to significant errors in calibration if not accounted for.[6][7][8] The drag coefficient becomes sensitive to the distance from the surface, which can lead to an overestimation of trap stiffness.[8] It is crucial to perform calibrations at the same height above the surface where the this compound experiment will take place.[3][8]
Q3: What type and size of bead should I use for this compound dumbbell assays?
A3: For this compound assays, polystyrene or silica (B1680970) beads are commonly used.[6][9] In a typical dumbbell assay, where an actin filament is suspended between two trapped beads, polystyrene beads of around 0.5 µm to 1 µm are often utilized.[9][10] The bead size is a critical parameter as trap stiffness is a function of bead size.[3][6] Larger beads may be chosen for methods like the Stokes' drag force calibration because the drag force is more apparent.[6]
Q4: My measured trap stiffness seems low or inconsistent. What are the common causes?
A4: Low or inconsistent trap stiffness can result from several factors:
-
Low Laser Power: Trap stiffness is directly proportional to the laser power.[6] Ensure the laser is operating at the desired and stable output power.
-
Objective Misalignment or Underfilling: The laser beam must slightly overfill the back aperture of the microscope objective to achieve a tightly focused trap. Underfilling the objective results in a lower trap stiffness.[9]
-
Incorrect Refractive Index Mismatch: The trapping force depends on the difference in refractive indices between the bead and the surrounding medium.[6] Using an incorrect buffer or having variations in the medium can affect stiffness.
-
Environmental Noise: Vibrations and temperature fluctuations can interfere with accurate measurements, particularly for passive calibration methods.[4]
Q5: Can I calibrate the optical tweezers inside a living cell for in-vivo measurements?
A5: Yes, but it is challenging. Standard calibration methods are difficult to apply in living cells due to the actively fluctuating, viscoelastic environment of the cytoplasm, which masks the predictable thermal fluctuations used in passive methods.[11][12] Furthermore, the refractive index of the cytoplasm is often unknown and can vary locally.[3][11] Advanced techniques, such as an "active-passive" calibration that combines the analysis of thermal fluctuations with the response to forced oscillations, have been developed to measure trap parameters and the viscoelastic properties of the cellular environment simultaneously.[13]
Troubleshooting Guide
Problem 1: The power spectrum of the trapped bead does not fit a Lorentzian curve well.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Mechanical Vibrations | Examine the power spectrum for sharp peaks at specific frequencies (e.g., 50/60 Hz and their harmonics). | Use a vibration isolation table. Identify and turn off nearby sources of mechanical noise (e.g., fans, centrifuges). |
| Electronic Noise | Observe high-frequency noise in the power spectrum that does not roll off as expected. | Check grounding of all electronic components. Use shielded cables for the photodetector signal. |
| Non-linearity of the Detector | The bead is moving too far from the trap center, exceeding the linear range of the position detector. | Reduce laser power to decrease the corner frequency and the amplitude of Brownian motion, or use a higher viscosity medium. |
| Hydrodynamic Coupling | The bead is too close to a surface, altering its motion. | Increase the distance between the trapped bead and the coverslip surface to at least 5-10 bead diameters, if experimentally feasible.[8] |
| Aliasing | The sampling frequency is too low compared to the corner frequency, causing high-frequency components to appear at lower frequencies. | Increase the data acquisition sampling rate to be at least 10 times higher than the expected corner frequency. |
Problem 2: Stokes' drag calibration gives a different stiffness value than the power spectrum method.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Incorrect Viscosity Value | The viscosity of the buffer may be temperature-dependent or altered by solutes (e.g., ATP, oxygen scavengers). | Measure the viscosity of your experimental buffer at the experimental temperature using a rheometer. Note that viscosity is highly sensitive to temperature changes.[8] |
| Inaccurate Stage Velocity | The piezoelectric stage movement may not be accurately calibrated or may exhibit non-linear motion. | Calibrate the stage movement independently using a high-speed camera and a fixed bead on the surface. |
| Bead Size Polydispersity | The actual radius of the specific bead being measured differs from the manufacturer's average specification. | Use beads with a low coefficient of variation in size. A combined method that solves for the drag coefficient, trap stiffness, and position calibration factor simultaneously can eliminate the need to know the bead size or viscosity beforehand.[7][8] |
| Inertial Effects | The stage is being moved at a frequency or velocity where the inertia of the bead and fluid cannot be neglected. | The Stokes' drag method assumes low Reynolds number flow. Ensure the stage velocity is constant and low enough to avoid inertial effects.[14] |
Problem 3: The bead escapes the trap during the this compound force measurement.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Trap is Too Weak | The force generated by the this compound interaction exceeds the maximum escape force of the trap. | Increase laser power to create a stiffer trap.[9] Note that higher laser power can cause photodamage to the proteins. |
| Assay Geometry | The force is being applied off-axis, where the trap is weaker. | Ensure the actin filament in the dumbbell assay is aligned with the axis (X or Y) of calibration and measurement. |
| Protein Denaturation | The local heating from the trapping laser is denaturing the myosin or actin. | Use the lowest possible laser power that provides sufficient trap stiffness. Consider using a laser wavelength (e.g., 1064 nm) that minimizes absorption by water and proteins.[9] |
| Bead Detachment | The streptavidin-biotin linkage between the bead and the actin filament is breaking. | Ensure proper surface chemistry and incubation times for bead preparation to achieve strong and reliable linkages.[10][15] |
Quantitative Data Summary
Table 1: Typical Parameters for Optical Tweezer Calibration in this compound Assays
| Parameter | Typical Value / Range | Material / Notes | Source(s) |
| Bead Diameter | 0.5 - 2.5 µm | Polystyrene or Silica | [6][9] |
| Laser Wavelength | 1064 nm (Nd:YAG) | Minimizes photodamage | [8][9] |
| Laser Power (at sample) | 50 - 200 mW | Adjust to achieve desired stiffness | [3][6] |
| Trap Stiffness (κ) | 0.02 - 0.1 pN/nm | Dependent on laser power, bead size, and objective NA | [3][9] |
| Objective NA | ≥ 1.2 | High NA is critical for a stable 3D trap | [9] |
| Viscosity of Water (25°C) | ~0.89 mPa·s | Highly temperature-dependent | [6] |
| Typical Myosin Stall Force | ~5 pN | For single myosin II motors | [9] |
Table 2: Comparison of Common Calibration Methods
| Method | Principle | Advantages | Disadvantages |
| Power Spectrum | Analysis of thermal fluctuations (Brownian motion) | High precision; provides diagnostic information on noise; does not require moving parts.[3][8] | Requires accurate knowledge of bead size and fluid viscosity; sensitive to vibrations.[8] |
| Stokes' Drag | Balancing optical force against a known viscous drag force | Conceptually simple; relevant for experiments involving large bead displacements.[5] | Requires accurately calibrated stage/fluid flow; sensitive to errors in viscosity and bead size.[1] |
| Equipartition | Equating thermal energy to the trap's potential energy | Simple calculation; does not depend on viscosity for stiffness calculation.[1][3] | Least accurate method; highly sensitive to any system drift, noise, or filtering.[1] |
| Active-Passive Combined | Combines forced oscillation with thermal fluctuation analysis | Can determine trap stiffness and position sensitivity without prior knowledge of bead size or viscosity; suitable for complex media.[7][8][13] | More complex analysis; requires a piezoelectric stage or acousto-optic deflectors (AODs).[8] |
Experimental Protocols
Protocol 1: Power Spectrum Calibration Method
-
Sample Preparation: Prepare a dilute solution of calibration beads (e.g., 1 µm polystyrene) in the experimental buffer. Introduce the solution into a flow cell made from a microscope slide and a coverslip, sealed with double-sided tape or vacuum grease.[10]
-
Bead Trapping: Place the flow cell on the microscope stage. Identify a single, free-floating bead and position it in the center of the laser trap. Move the bead several micrometers away from any surfaces to minimize hydrodynamic effects.[3]
-
Data Acquisition: Using a quadrant photodiode (QPD) or other position detector, record the bead's positional fluctuations (in Volts) in the x and y directions at a high sampling rate (e.g., >20 kHz) for a sufficient duration (e.g., 10-30 seconds).[11]
-
Calculate Power Spectral Density (PSD): For each axis, compute the PSD of the time-series data. This is typically done using a Fast Fourier Transform (FFT) algorithm.
-
Fit the Lorentzian: Fit the calculated PSD to the following Lorentzian model: P(f) = (k_B * T) / (π² * γ * (f_c² + f²)) where f is frequency, f_c is the corner frequency, γ is the drag coefficient, k_B is the Boltzmann constant, and T is the absolute temperature.[11] The fit will yield the corner frequency, f_c.
-
Calculate Trap Stiffness (κ): First, calculate the drag coefficient γ using the Stokes' equation: γ = 6πηr, where η is the dynamic viscosity of the medium and r is the bead radius. Then, calculate the trap stiffness using the formula: κ = 2πγf_c.[1]
Protocol 2: Stokes' Drag Force Calibration Method
-
Sample Preparation & Trapping: Prepare the sample and trap a single bead as described in steps 1 and 2 of the Power Spectrum method. The microscope stage must be a calibrated piezoelectric stage.[5]
-
Position Detector Calibration: First, calibrate the position detector's voltage output to displacement (nm/Volt). This can be done by moving a bead stuck to the coverslip across the stationary laser beam with the piezo stage and recording the detector's response.
-
Apply Viscous Drag: Move the piezoelectric stage at a known, constant velocity (v), causing the fluid to flow past the trapped bead. This will displace the bead from the trap's center by a distance x.
-
Measure Displacement: Record the steady-state displacement (x) of the bead from the trap center using the calibrated position detector. Repeat this for several different velocities.
-
Calculate Trap Stiffness (κ): Plot the drag force (F_drag = 6πηrv) against the measured displacement (x). According to Hooke's Law for the optical trap (F_trap = κx), the data should be linear. The slope of this line is the trap stiffness, κ.[6]
Visualizations
References
- 1. OPG [opg.optica.org]
- 2. OPG [opg.optica.org]
- 3. Calibration of Optical Tweezers for In Vivo Force Measurements: How do Different Approaches Compare? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impetux.com [impetux.com]
- 5. Comparative study of methods to calibrate the stiffness of a single-beam gradient-force optical tweezers over various laser trapping powers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. june.uoregon.edu [june.uoregon.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Optical Traps to Study Properties of Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. Measuring Molecular Forces Using Calibrated Optical Tweezers in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Molecular Forces Using Calibrated Optical Tweezers in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Probing force in living cells with optical tweezers: from single-molecule mechanics to cell mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. Probing Myosin Ensemble Mechanics in Actin Filament Bundles Using Optical Tweezers [jove.com]
Technical Support Center: Super-Resolution Microscopy of Dense Actomyosin Networks
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common artifacts and challenges in super-resolution microscopy (SRM) of dense actomyosin networks.
Section 1: Troubleshooting Guides & FAQs
This section is organized by the stage of the experimental process where issues are most likely to arise: Sample Preparation, Image Acquisition, and Data Reconstruction.
Sample Preparation Artifacts
Question: My fine actin filaments appear fragmented or are completely missing in my SMLM (STORM/dSTORM) images. What is causing this?
Answer: This is a classic artifact of suboptimal fixation. Standard fixation with paraformaldehyde (PFA) in a phosphate-buffered saline (PBS) solution often fails to preserve thin and short actin filaments, even while preserving denser F-actin bundles.[1][2] To prevent the loss of these fine structures, a cytoskeleton-protective buffer should be used.
-
Solution: Switch from PFA in PBS to PFA in a cytoskeleton-protective buffer like PEM (PIPES, EGTA, MgCl2).[1][2] This method has been shown to preserve the architecture of the actin cytoskeleton almost as faithfully as glutaraldehyde (B144438) (GA), which is considered the gold standard for preserving ultrastructure.[1]
-
Consideration: While GA is excellent for preserving actin structures, it can destroy antibody epitopes, making it unsuitable for immunofluorescence studies of many actin-binding proteins.[1][3] Proper PFA-PEM fixation provides a robust alternative that is compatible with multi-color imaging of both F-actin and associated proteins.[3][4] Suboptimal fixation can also induce deformations of the cell membrane and cytoskeleton, leading to artifacts in the observed organization of membrane proteins.[5]
Question: My fluorescent signal from phalloidin-labeled actin is weak or fades quickly during dSTORM imaging. Why is this happening?
Answer: This issue can be caused by the imaging buffer itself. The thiol-containing compounds (like 2-mercaptoethanol) in standard dSTORM buffers, which are necessary for the photoswitching of cyanine (B1664457) dyes like Alexa Fluor 647, can accelerate the dissociation of phalloidin (B8060827) from F-actin.[6] This leads to a progressive loss of labeling density and a weaker signal over the course of a long acquisition.[6] The fluorescence signal can be reduced by as much as 70-85% within 40 minutes in a standard STORM buffer.[6]
-
Solution:
-
Minimize Time: Reduce the time between adding the STORM buffer and starting the image acquisition.
-
Chemical Cross-linking: Consider chemically cross-linking the phalloidin to the F-actin to prevent its dissociation.[6]
-
Alternative Probes: For live-cell imaging or to avoid phalloidin-related issues, use fluorescently tagged actin-binding proteins like Lifeact or Utrophin.[7]
-
Image Acquisition Artifacts
Question: My live-cell super-resolution imaging is causing cell death or significant changes in this compound dynamics. How can I reduce phototoxicity?
Answer: Phototoxicity is a major limitation in live-cell SRM, caused by the high-intensity illumination required to achieve super-resolution.[8][9] This can lead to the production of toxic reactive oxygen species, causing cellular damage, fixation, membrane permeabilization, and cytoskeleton destruction.[8][10]
-
Solutions:
-
Choose the Right Technique: Structured Illumination Microscopy (SIM) is generally considered the least phototoxic SRM technique and is well-suited for live-cell imaging where high temporal resolution is needed.[8][11] STED, which uses a high-intensity depletion laser, is often more phototoxic.[8]
-
Optimize Wavelength: Longer wavelengths (red or far-red fluorophores) are significantly less phototoxic than shorter wavelengths.[10] Cells can tolerate light intensities of ~1 kW/cm² at 640 nm for several minutes, but the maximum tolerable dose at 405 nm is only ~50 J/cm².[10]
-
Reduce Illumination Intensity: Use the lowest laser power possible that still provides sufficient signal for localization or reconstruction. Analytical approaches can be used to extract super-resolution information from images acquired at lower illumination levels.[8]
-
Minimize Exposure: Use sensitive detectors and efficient illumination schemes to reduce the required acquisition time.
-
Question: My STED images of dense actin networks have very low contrast. How can I improve this?
Answer: Low contrast is a common issue in STED microscopy, particularly with dense structures.[12] This occurs because the STED process depletes fluorescence from the periphery of the excitation spot, which can result in a lower overall signal.
-
Solutions:
-
Image Processing: Use post-acquisition processing, such as deconvolution, to enhance contrast and calculate the most likely position of the original signal.[12]
-
Acquisition Settings: During image acquisition, apply line or frame averaging to improve the signal-to-noise ratio.[12]
-
Time-gated STED: If available, use time-gated STED. This technique improves resolution and contrast by capturing photons only after a specific time delay, effectively reducing the area from which fluorescence is collected.[12]
-
Image Reconstruction & Analysis Artifacts
Question: My reconstructed STORM images show strange patterns or mislocalized filaments. How do I identify and avoid these reconstruction artifacts?
Answer: Single-molecule localization microscopy (SMLM) techniques like STORM rely heavily on computational algorithms to reconstruct the final image from thousands of individual fluorophore localizations.[1] Errors in this process can introduce significant artifacts.
-
Common Artifacts & Solutions:
-
High Emitter Density: If too many fluorophores are active in the same frame, their signals can overlap, leading to mislocalization and distorted structures.[13]
-
Sample Drift: Lateral drift of the sample during the long acquisition times will cause a smearing or blurring of the final reconstructed image.[13]
-
Solution: Use a hardware-based drift correction system. If unavailable, computational drift correction can be applied post-acquisition, but it may be less accurate.
-
-
Algorithmic Artifacts: The choice of localization algorithm and its parameters can introduce bias.
-
Solution: Use computational tools designed to detect artifacts. Methods like Wasserstein-induced flux (WIF) can generate a "confidence map" of the SMLM image, allowing unreliable localizations to be filtered out.[16] Other methods compare the reconstructed super-resolution image to the original wide-field image to detect structural dissimilarities that may indicate artifacts.[17]
-
-
Section 2: Quantitative Data Summary
Table 1: Comparison of Fixation Methods on Actin Fiber Preservation
| Fixation Method | Buffer Components | Average Diameter of Thinnest Fibers (FWHM) | Key Advantages | Key Disadvantages |
| PFA-PBS | Paraformaldehyde in Phosphate-Buffered Saline | ~45 nm[1] | Simple, widely used. | Poor preservation of fine actin filaments.[1][2] |
| PFA-PEM | Paraformaldehyde in PIPES, EGTA, MgCl2 | ~35 nm[1] | Excellent preservation of fine actin filaments; good epitope preservation.[1][3] | Requires careful buffer preparation. |
| GA | Glutaraldehyde in Cytoskeleton Buffer | ~35 nm[1] | Gold standard for ultrastructural preservation of actin.[1] | Can mask antibody epitopes; may cause loss of cytosolic proteins.[1][5] |
Data sourced from Leyton-Puig et al., 2016. FWHM stands for Full Width at Half Maximum.[1]
Section 3: Key Experimental Protocols
Protocol 1: Optimized PFA-PEM Fixation for this compound Imaging
Adapted from Leyton-Puig et al., 2016.[1][2]
-
Buffer Preparation:
-
Prepare PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9. Warm to 37°C before use.
-
Prepare a fresh 4% PFA solution in PEM buffer. Ensure the PFA is fully dissolved.
-
-
Cell Fixation:
-
Wash cells grown on coverslips once with pre-warmed PEM buffer (37°C).
-
Fix cells by incubating with 4% PFA in PEM buffer for 10-15 minutes at 37°C.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking & Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies (for myosin or actin-binding proteins) in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and/or fluorescent phalloidin in blocking buffer for 1 hour.
-
Wash three times with PBS. The sample is now ready for mounting and imaging.
-
Protocol 2: Basic dSTORM Imaging Buffer
This is a common starting point; concentrations may need optimization.[6][14]
-
Component Stock Solutions:
-
Glucose Oxidase (e.g., from Aspergillus niger)
-
Catalase (e.g., from bovine liver)
-
1 M Glucose solution
-
1 M Cysteamine (MEA) or 2-Mercaptoethanol (BME)
-
-
Buffer Assembly (prepare fresh before imaging):
-
To your imaging chamber containing the sample in a base buffer (e.g., PBS or Tris-HCl), add the components in the following order:
-
Glucose to a final concentration of ~5-10%.
-
MEA or BME to a final concentration of ~50-100 mM.
-
Glucose Oxidase and Catalase.
-
-
Final Steps:
-
Seal the chamber to limit oxygen exchange, as the buffer's performance relies on creating a reducing environment to facilitate fluorophore photoswitching.[14]
-
Section 4: Diagrams and Workflows
Diagram 1: General Troubleshooting Workflow
Caption: A workflow to diagnose and solve common super-resolution imaging artifacts.
Diagram 2: Simplified this compound Regulation Pathway
Caption: Key signaling pathways regulating non-muscle Myosin II activity.[18][19][20]
Diagram 3: Super-Resolution Method Selection Guide
Caption: A guide for selecting an SRM technique based on experimental needs.
References
- 1. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fix Your Membrane Receptor Imaging: Actin Cytoskeleton and CD4 Membrane Organization Disruption by Chemical Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superresolution microscopy reveals this compound dynamics in medioapical arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy [ouci.dntb.gov.ua]
- 10. Light-induced cell damage in live-cell super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Super-Resolution Imaging of the Actin Cytoskeleton in Living Cells Using TIRF-SIM | Springer Nature Experiments [experiments.springernature.com]
- 12. Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion (STED) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. Optimized Stochastic Optical Reconstruction Microscopy for Imaging Chromatin Structure in Pathological Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. User-friendly methods to detect artifacts in super-resolution microscopy | Washington University Office of Technology Management [tech.wustl.edu]
- 17. OPG [opg.optica.org]
- 18. journals.biologists.com [journals.biologists.com]
- 19. The pulse of morphogenesis: this compound dynamics and regulation in epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Validating the parameters used in computational models of actomyosin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with computational models of actomyosin.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters to consider when developing a computational model of this compound?
A1: Computational models of this compound vary in complexity, from coarse-grained to detailed molecular simulations. However, a core set of parameters is crucial for capturing the essential dynamics of the system. These can be broadly categorized into parameters for actin filaments, myosin motors, and cross-linking proteins.[1][2][3][4]
Table 1: Key Parameters in this compound Computational Models
| Component | Parameter | Description | Typical Values / Range | References |
| Actin Filament | Polymerization/Depolymerization Rate | Rate of G-actin addition to or removal from F-actin. | Varies significantly depending on model assumptions. | [3][5] |
| Filament Length | The length of individual actin filaments. | Can be fixed or dynamic; often in the range of 0.1-1 µm. | [2][3] | |
| Persistence Length | A measure of filament stiffness. | ~17 µm for actin. | ||
| Bending Stiffness | Resistance of the filament to bending. | [2] | ||
| Myosin Motor | Binding/Unbinding Rate (k_on/k_off) | Rates at which myosin heads attach to and detach from actin. | k_on: (0.2 − 1.0)s⁻¹ | [6] |
| Stall Force | The maximum force a myosin motor can generate against a load. | ~6 pN for single myosin II heads. | [7] | |
| Unloaded Velocity (v) | The speed at which myosin moves along actin without an external load. | Varies by myosin isoform. | [3] | |
| ATPase Cycle Kinetics | Rates of ATP binding, hydrolysis, and product release (ADP, Pi). | Modeled as a multi-step process with distinct rate constants. | [2][7] | |
| Motor Stiffness (k) | The spring constant of the myosin head and neck. | 1.875 pN/µm to 1250 pN/µm. | [3] | |
| Actin Cross-linker | Binding/Unbinding Rate | The rates at which cross-linkers bind to and unbind from actin filaments. | [1] | |
| Stiffness | The spring constant of the cross-linking protein. | [8] |
Q2: My simulated this compound network is not contracting. What are the common causes?
A2: A lack of contraction in a simulated this compound network can stem from several issues related to parameterization or model setup. Here are some common culprits:
-
Insufficient Myosin Activity: The number of active myosin motors or their force generation capacity may be too low. Increasing the myosin density or the force per motor can often initiate contraction.[9]
-
Improper Myosin Polarity: For contraction to occur, myosin motors must be arranged to pull actin filaments towards each other. In bipolar filaments, the heads must be oriented in opposite directions. Ensure your model correctly implements this bipolar arrangement and directional movement towards the barbed end of actin filaments.[2]
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Lack of Connectivity: If the actin network is not sufficiently cross-linked, forces generated by myosin motors will not be effectively transmitted through the network, leading to localized movements rather than global contraction. Increasing the concentration or binding affinity of cross-linking proteins can improve connectivity.[8]
-
Boundary Conditions: The way the network is anchored or constrained at its boundaries can significantly impact its ability to contract. If the boundaries are too rigid or too loose, it can prevent proper force generation and transmission.[9]
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Actin Filament Dynamics: High rates of actin depolymerization can lead to network instability, preventing the buildup of contractile forces.[3]
Q3: How can I experimentally validate the parameters used in my this compound model?
A3: Validating model parameters requires comparing simulation outputs with experimental measurements of this compound properties. Several techniques can provide the necessary data:
-
Atomic Force Microscopy (AFM): AFM can be used to measure the mechanical properties of the cell cortex, such as cortical tension and elastic modulus.[10][11] These measurements can be compared with the macroscopic properties that emerge from your simulated network.
-
Traction Force Microscopy (TFM): TFM measures the forces exerted by cells on their substrate.[12] This provides a direct measure of the contractile output of the cellular this compound network, which can be a key validation metric for your model.
-
Optical Tweezers: This single-molecule technique allows for precise measurement of the force-dependent kinetics and stiffness of individual myosin motors.[13] These values can be directly used as input parameters in your model.
-
In Vitro Reconstituted Systems: Creating simplified this compound networks in vitro allows for controlled experiments where the concentrations of individual components can be precisely varied.[14][15] These systems can be used to study the emergence of collective behaviors like contraction and can be more directly compared to simulations than complex cellular environments.
Troubleshooting Guides
Guide 1: Simulated contractile forces are significantly lower than experimental measurements.
This guide provides a step-by-step process to troubleshoot why your simulated this compound model is generating lower contractile forces than observed in experiments like Traction Force Microscopy (TFM).
Caption: Troubleshooting workflow for low simulated contractile forces.
Guide 2: My model reproduces single-molecule data but fails to predict network-level behavior.
This is a common challenge that often points to issues with how interactions between components are modeled.
-
Check Cross-linking Parameters: The properties of cross-linking proteins are critical for network-level mechanics.
-
Binding Kinetics: Are the on- and off-rates for your cross-linkers appropriate? Fast off-rates can lead to a fluid-like network that doesn't sustain force.
-
Stiffness: The stiffness of the cross-linker itself will determine how effectively force is transmitted between filaments.
-
-
Actin Filament Interactions:
-
Steric Interactions: Does your model account for the fact that filaments cannot pass through each other? Neglecting steric interactions can lead to unrealistic network configurations.
-
Filament Alignment: The initial organization of your actin filaments can prime the network for contraction or extension. Anisotropic initial conditions may be necessary to replicate certain experimental setups.
-
-
Emergent Properties: Network behavior is not just the sum of its parts. Consider if your model is missing key features that lead to emergent properties, such as:
-
Buckling and Severing: Under high compressive forces from myosin, actin filaments can buckle and even break. Including these phenomena can dramatically alter network dynamics.
-
Catch Bonds: Some cross-linkers exhibit "catch bond" behavior, where they bind more strongly under force. This can lead to a self-stiffening network.
-
Experimental Protocols
Protocol 1: Measuring this compound Cortical Tension using Atomic Force Microscopy (AFM)
This protocol provides a simplified overview of the methodology described by Salbreux et al. and others for measuring cortical tension in nonadherent cells.[10]
Caption: Workflow for measuring cortical tension with AFM.
Key Steps:
-
Cell Preparation: Culture cells in a medium that prevents strong adhesion to the substrate.
-
AFM Cantilever: Use a soft, tipless cantilever to avoid damaging the cell and to accurately measure small forces. The spring constant of the cantilever must be precisely calibrated.[10]
-
Force Spectroscopy: Gently indent the cell with the cantilever and record the force as a function of indentation depth.
-
Data Analysis: The initial part of the force-distance curve is typically linear. This slope, along with the cell's geometry, can be used in conjunction with theoretical models (e.g., the cortical shell-liquid core model) to extract values for cortical tension and intracellular pressure.[10]
Protocol 2: Single-Molecule Analysis of Myosin using Optical Tweezers (Three-Bead Assay)
This protocol outlines the key steps of the three-bead assay used to measure the mechanical properties of single non-processive myosin motors.[13]
Table 2: Three-Bead Optical Tweezer Assay Protocol
| Step | Procedure | Purpose |
| 1. Bead Functionalization | Coat two silica (B1680970) beads with an anti-digoxigenin antibody and a third, larger pedestal bead with nitrocellulose. | The two smaller beads will hold the actin filament, while the pedestal bead will be coated with myosin. |
| 2. Actin Filament Preparation | Prepare biotinylated and digoxigenin-labeled actin filaments. | This allows the actin filament to be specifically attached to the two optically trapped beads. |
| 3. Flow Cell Assembly | Create a microfluidic chamber and attach the pedestal beads to the surface. Sparsely coat the pedestal beads with myosin molecules. | This creates the experimental environment and ensures single-molecule interactions.[13] |
| 4. Dumbbell Formation | Use two optical traps to capture two of the smaller beads. Suspend an actin filament between them to form a "dumbbell". | This creates a taut actin track for the myosin to interact with. |
| 5. Data Acquisition | Lower the actin dumbbell onto the myosin-coated pedestal bead. Record the displacement of the beads when a myosin head binds to the actin. | The displacement of the beads from their equilibrium position in the traps is proportional to the force generated by the myosin motor. |
| 6. Analysis | Analyze the recorded binding events to determine parameters such as the duration of attachment (t_on), the force generated, and the stiffness of the this compound bond. | This provides direct measurements of single-molecule mechanical properties that can be used to parameterize computational models.[13] |
References
- 1. Frontiers | Analysis of this compound Oscillatory Dynamics Using a Coarse-Grained Model [frontiersin.org]
- 2. Coarse-grained simulations of this compound rings point to a nodeless model involving both unipolar and bipolar myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergent spatiotemporal dynamics of the this compound network in the presence of chemical gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A coarse-grained approach to model the dynamics of the this compound cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling the dynamics of actin and myosin during bleb stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound based contraction: one mechanokinetic model from single molecules to muscle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of contractile forces generated in disorganized this compound bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic Mechanisms of Cell Rigidity Sensing: Insights from a Computational Model of this compound Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Cortical Mechanical Properties in Nonadherent Cells Determined by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The biochemical composition of the this compound network sets the magnitude of cellular traction forces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring the Kinetic and Mechanical Properties of Non-Processive Myosins using Optical Tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arxiv.org [arxiv.org]
- 15. [2512.15602] Experimental methods to control pinned and coupled this compound contraction events [arxiv.org]
How to maintain the stability of reconstituted actomyosin rings in vesicles.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of reconstituted actomyosin rings within vesicles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your in vitro experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the reconstitution and stabilization of this compound rings in vesicles.
Q1: Why is my this compound ring not forming a stable, single ring and instead appearing as a disorganized network?
A1: The formation of a stable, single this compound ring is critically dependent on several factors:
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Membrane Anchoring: The most crucial factor for robust single ring formation is the anchoring of actin filaments to the vesicle membrane.[1][2][3][4] Without proper membrane binding, actin bundles are less likely to condense into a single, stable ring. Ensure you have an effective membrane-anchoring system in place. The use of focal adhesion proteins like talin and vinculin has been shown to achieve a nearly 100% probability of ring formation.[2][4]
-
Actin Bundling Proteins: The choice and concentration of actin-bundling proteins are critical. Different bundlers have varying efficiencies. For instance, fascin, α-actinin, and a combination of talin and vinculin can all induce ring formation, but the optimal concentrations will differ.[1][4]
-
Protein Concentrations: The ratio of actin, bundling proteins, and myosin II is paramount. An imbalance can lead to disorganized structures instead of a coherent ring. Refer to the quantitative data tables below for recommended concentration ranges.
Q2: My this compound ring forms initially but then disassembles or contracts into a single point. How can I prevent this?
A2: Ring instability and collapse are often linked to uncontrolled myosin II activity and a lack of structural support.
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Myosin II Concentration: Excessive myosin II can lead to rapid, uncontrolled contraction and collapse of the ring into a single aggregate.[5] Titrate your myosin II concentration to find a balance between contractility and stability.
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Actin Turnover: In living cells, actin turnover (the dynamic process of filament severing and polymerization) is essential for maintaining the structural integrity of the contractile ring.[6] While fully reconstituting this in a minimal system is complex, be aware that without this dynamic exchange, instabilities can arise. The use of actin-stabilizing drugs, in some contexts, can suppress the formation of myosin clusters and promote full ring contraction.[7]
-
Spatial Control: Without spatial cues to position the ring, it can slip along the membrane and collapse.[2] While challenging in a minimal system, incorporating spatial positioning tools, like the MinDE protein system from bacteria, has been shown to promote the equatorial assembly of this compound rings.[8]
Q3: The this compound structures are aggregating in the center of the vesicle instead of associating with the membrane. What is causing this?
A3: This issue points directly to a failure in membrane anchoring.
-
Lipid Composition: Ensure your vesicle membrane composition includes the necessary lipids for your chosen anchoring strategy. For example, if using a His-tag-based anchoring system, your lipids must include those with nickel-chelating headgroups (e.g., DGS-NTA(Ni)).
-
Linker Proteins: Verify the functionality and concentration of your linker proteins that connect actin to the membrane. For example, the combination of talin and vinculin effectively links actin to the membrane.[9]
Q4: My vesicles are deforming into irregular shapes rather than forming a constriction furrow. Why is this happening?
A4: While some deformation is expected due to the force exerted by the this compound ring, the formation of a stable furrow versus irregular shapes depends on the organization of the actin network.
-
Cortex-like vs. Ring-like Structures: A well-defined, single contractile ring is more likely to produce a furrow. In contrast, a more disorganized, cortex-like actin network can lead to and stabilize deformations from a spherical shape.[1][2][3] The key parameters to control for ring formation are membrane binding and the appropriate choice and concentration of bundling proteins.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from successful this compound ring reconstitution experiments.
Table 1: Protein Concentrations for this compound Ring Formation
| Component | Concentration | Source |
| Actin | 2 µM - 6 µM | [1] |
| Fascin | 0.3 µM (for 2 µM Actin) | [1][4] |
| α-Actinin | 1 µM (for 2 µM Actin) | [1][4] |
| Talin | 2 µM (for 2 µM Actin) | [1][4] |
| Vinculin | 2 µM (for 2 µM Actin) | [1][4] |
| Myosin II | 0.1 µM | [1] |
Table 2: Recommended Reagent Concentrations for In Vitro Assays
| Reagent | Concentration | Purpose | Source |
| ATP | 0.1 mM - 1 mM | Initiate myosin motor activity | [10] |
| KCl | 100 mM - 200 mM | Control myosin thick filament size | [10] |
Experimental Protocols
Below are detailed methodologies for key experimental procedures.
Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) with Encapsulated Proteins
This protocol is based on the cDICE (continuous droplet interface crossing encapsulation) method.
-
Prepare the Lipid Mixture: Create a lipid mixture in chloroform, for example, a mix of DOPC, DOPE, DOPS, and DGS-NTA(Ni) for membrane anchoring.
-
Prepare the Inner Aqueous Solution: This solution should contain all the proteins necessary for this compound ring formation (e.g., actin monomers, bundling proteins, myosin II) in a suitable buffer (e.g., G-buffer for actin).
-
Set up the cDICE Device: A rotating chamber is filled with an inner aqueous phase, an intermediate oil phase containing the lipids, and an outer aqueous phase.
-
Inject the Protein Solution: The aqueous protein solution is injected through a glass capillary into the rotating chamber.
-
Droplet Formation: Droplets of the protein solution form at the capillary tip in the oil phase, where they acquire a lipid monolayer.
-
Vesicle Formation: These droplets then pass through a water-oil interface, acquiring a second lipid monolayer and forming GUVs with the encapsulated proteins.[1]
Protocol 2: Assembly and Contraction of this compound Rings in GUVs
-
Initiate Actin Polymerization: The encapsulation process, which brings actin monomers into a polymerization-permissive buffer, will initiate the formation of actin filaments. The presence of bundling proteins will organize these filaments.
-
Membrane Anchoring: If using an anchoring system like talin and vinculin, these proteins will mediate the attachment of the actin bundles to the inner leaflet of the vesicle membrane, promoting the formation of a single ring.[2][4]
-
Initiate Contraction: The system should include ATP to fuel the motor activity of myosin II. Once the ring is formed and anchored, the myosin II filaments will pull on the actin filaments, leading to ring contraction and vesicle deformation.[1]
Visual Guides
Signaling and Experimental Workflow Diagrams
Caption: Experimental workflow for reconstituting contractile this compound rings in GUVs.
Caption: Importance of membrane anchoring for stable this compound ring formation.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Reconstitution of contractile this compound rings in vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of contractile this compound rings in vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Actin turnover protects the cytokinetic contractile ring from structural instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteinacrobaticslab.umn.edu [proteinacrobaticslab.umn.edu]
- 8. Self-organized spatial targeting of contractile this compound rings for synthetic cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reconstitution of Contractile this compound Arrays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Kinetics of Cardiac and Skeletal Muscle Myosin
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of muscle contraction, fundamental to life, is orchestrated at the molecular level by the motor protein myosin. While both cardiac and skeletal muscles rely on the interaction of myosin and actin, the specific isoforms of myosin expressed in these tissues exhibit distinct kinetic properties. These differences are finely tuned to the unique physiological demands of their respective environments: the rhythmic, indefatigable beating of the heart versus the rapid, powerful, and voluntary movements of the skeleton. This guide provides an objective comparison of the kinetics of cardiac and skeletal muscle myosin, supported by experimental data and detailed methodologies, to aid researchers in understanding these crucial differences and to inform the development of novel therapeutic agents.
At a Glance: Key Kinetic Differences
The primary functional distinctions between cardiac and skeletal muscle myosin lie in their ATPase activity, the speed at which they move actin filaments, and their response to mechanical load. These parameters are intrinsically linked and dictate the speed and efficiency of muscle contraction.
| Kinetic Parameter | Cardiac Myosin (β-MyHC) | Skeletal Muscle Myosin (Fast Twitch) | Significance |
| Actin-Gliding Velocity | Slower (e.g., ~1 µm/s)[1] | Faster (e.g., ~8.6 µm/s)[2] | The slower velocity of cardiac myosin is crucial for the sustained, rhythmic contractions of the heart, allowing for efficient blood ejection. The faster velocity of skeletal myosin enables rapid movements. |
| Maximum ATPase Activity (Vmax) | Lower | Higher[3][4] | Reflects a slower rate of ATP hydrolysis in cardiac myosin, contributing to its greater energy efficiency, a vital trait for an organ that never rests. Skeletal myosin's higher ATPase rate fuels its rapid contractions. |
| Actomyosin Detachment Rate (k_det) | Slower (e.g., ~30 s⁻¹)[1][5] | Faster (e.g., ~88 s⁻¹ for slow skeletal)[1][5] | A slower detachment rate in cardiac myosin means it spends a larger fraction of its cycle strongly bound to actin, contributing to sustained force production. The faster detachment in skeletal myosin facilitates rapid cycling and higher shortening velocities. |
| Load-Dependent Detachment | Highly sensitive to load[6][7][8] | Also load-dependent, but the response can differ[6][7] | The pronounced load sensitivity of cardiac myosin is a key mechanism for adapting cardiac output to changes in blood pressure and volume. |
| Power Stroke Size | ~5.3 nm[1] | Comparable to cardiac myosin | While the size of the force-producing power stroke is similar, the rate at which it occurs differs significantly. |
Visualizing the Molecular Machinery
To understand the kinetic differences, it's essential to visualize the fundamental processes governing myosin's function.
Experimental Protocols
The following are summaries of key experimental protocols used to generate the comparative data.
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin.[9][10][11]
Methodology:
-
Surface Preparation: A nitrocellulose-coated glass coverslip is mounted to create a flow cell.
-
Myosin Application: A solution containing myosin is introduced into the flow cell and allowed to adhere to the surface.
-
Blocking: Unbound sites on the surface are blocked with a protein like bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Actin Introduction: Fluorescently labeled actin filaments are introduced into the flow cell.
-
Initiation of Motility: A motility buffer containing ATP is added to initiate the movement of actin filaments.
-
Data Acquisition: The movement of the fluorescent actin filaments is recorded using a fluorescence microscope equipped with a sensitive camera.
-
Analysis: The recorded videos are analyzed using tracking software to determine the velocity of individual filaments.
Myosin ATPase Assay
This assay measures the rate at which myosin hydrolyzes ATP, providing a measure of the overall speed of the cross-bridge cycle.[12][13]
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, MgCl₂, KCl, and [γ-³²P]ATP.
-
Initiation: The reaction is initiated by adding a known concentration of myosin to the reaction mixture at a specific temperature.
-
Time Points: Aliquots of the reaction are taken at specific time intervals.
-
Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., acid).
-
Separation of Phosphate (B84403): The radioactive inorganic phosphate (³²Pi) released from ATP hydrolysis is separated from the unhydrolyzed [γ-³²P]ATP using an organic extraction method.
-
Quantification: The amount of ³²Pi in the organic phase is quantified using a scintillation counter.
-
Calculation: The ATPase rate is calculated from the amount of Pi produced over time per unit of myosin.
Single-Molecule Laser Trap Assay
This sophisticated technique allows for the measurement of the force and displacement generated by a single myosin molecule.[14][15][16]
Methodology:
-
Three-Bead Assay Setup: An actin filament is suspended between two silica (B1680970) beads held in optical traps. A third, larger bead coated with a very low density of myosin molecules is brought into contact with the actin filament.[14]
-
Event Detection: When a single myosin molecule binds to the actin filament, it generates a force that displaces the beads from the center of the optical traps. This displacement is detected by a quadrant photodiode.
-
Force and Displacement Measurement: The displacement of the beads is directly proportional to the force generated by the myosin molecule, and the magnitude of the displacement represents the power stroke.
-
Kinetic Analysis: The duration of the binding events (the "on-time") can be measured at different ATP concentrations to determine the detachment rate (k_det). By applying a controlled force with the optical traps, the load-dependence of the detachment rate can be investigated.[6][7][17]
Conclusion
The kinetic differences between cardiac and skeletal muscle myosin are not merely academic; they are fundamental to the distinct physiological roles of these muscles. Cardiac myosin's slower, more energy-efficient kinetics are perfectly suited for a lifetime of continuous, rhythmic contraction. In contrast, the rapid kinetics of skeletal myosin allow for a wide range of voluntary movements, from delicate manipulations to powerful bursts of activity. A thorough understanding of these differences, grounded in robust experimental data, is paramount for researchers in muscle physiology and for the development of targeted therapies for cardiac and skeletal muscle diseases. For instance, small molecules that modulate the kinetics of cardiac myosin are a promising new class of drugs for treating heart failure.[7][17] As our understanding of the intricate details of myosin kinetics continues to grow, so too will our ability to intervene in disease processes and improve human health.
References
- 1. Cardiac ventricular myosin and slow skeletal myosin exhibit dissimilar chemomechanical properties despite bearing the same myosin heavy chain isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Cardiac and skeletal actin substrates uniquely tune cardiac myosin strain-dependent mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Single‐Molecule Investigation of Load‐Dependent this compound Dissociation Kinetics for Cardiac and Slow Skeletal Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 12. ohsu.edu [ohsu.edu]
- 13. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Debold Lab - Techniques - Regulated Motility [umass.edu]
- 15. Laser Trap Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 16. Measuring the Kinetic and Mechanical Properties of Non-Processive Myosins using Optical Tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Functional differences between myosin II isoforms in non-muscle cells.
A Comprehensive Guide to the Functional Distinctions of Non-Muscle Myosin II Isoforms
For researchers, scientists, and professionals in drug development, understanding the nuanced functional differences between non-muscle myosin II (NMII) isoforms is critical for elucidating cellular mechanics and developing targeted therapeutics. This guide provides an objective comparison of the three mammalian NMII isoforms—NMIIA, NMIIB, and NMIIC—supported by experimental data, detailed methodologies for key experiments, and visualizations of regulatory pathways.
Core Functional Differences and Properties
Non-muscle myosin II, a hexameric motor protein, is a crucial component of the actomyosin cytoskeleton, playing a fundamental role in generating the forces that drive a variety of cellular processes, including cell adhesion, migration, and cytokinesis. The three mammalian isoforms, NMIIA, NMIIB, and NMIIC, are encoded by distinct genes (MYH9, MYH10, and MYH14, respectively) and exhibit unique enzymatic properties, cellular localizations, and biological functions, despite sharing the same light chains.
Myosin IIA (NMIIA) is often characterized by its dynamic nature. It assembles and disassembles rapidly, has a higher actin-activated ATPase activity, and moves actin filaments at a faster rate compared to NMIIB. This makes it a key player in processes requiring rapid cytoskeletal reorganization, such as the formation of lamellipodia during cell migration and the initial stages of cell adhesion.
Myosin IIB (NMIIB) , in contrast, is a more stable motor. It has a higher duty ratio, meaning it spends a larger fraction of its ATPase cycle strongly bound to actin, which allows it to bear more load. Its slower cycling rate and greater stability make it ideal for maintaining cellular tension and polarity, particularly in the cell rear during migration and in stable structures like stress fibers.
Myosin IIC (NMIIC) is the least characterized of the three isoforms. Its expression is more restricted, and it appears to have specialized roles. Some studies suggest it can co-assemble with the other isoforms and may play a role in establishing tensional homeostasis.
Quantitative Comparison of Myosin II Isoform Properties
The functional distinctions between NMII isoforms are rooted in their different biochemical and biophysical properties. The following table summarizes key quantitative data from various studies.
| Property | Myosin IIA | Myosin IIB | Myosin IIC | Reference(s) |
| Actin-activated ATPase Activity (s⁻¹) | Higher | Lower | Intermediate | |
| In Vitro Motility (µm/s) | Faster (e.g., ~0.16 µm/s) | Slower (e.g., ~0.02 µm/s) | Slowest (e.g., ~0.01 µm/s) | |
| Duty Ratio | Low (~5-10%) | High (~25-40%) | Higher than NMIIA | |
| Filament Assembly/Turnover | Dynamic, rapid turnover | Stable, slower turnover | Less characterized | |
| Subcellular Localization | Cell front/lamellipodia, cell body | Cell rear, central stress fibers | Co-localizes with other isoforms |
Signaling Pathways Regulating Myosin II Isoforms
The activity of NMII isoforms is tightly regulated by complex signaling pathways. Phosphorylation of the regulatory light chain (RLC) is a primary mechanism of activation for all isoforms, primarily mediated by Rho-associated kinase (ROCK) and myosin light chain kinase (MLCK). However, the heavy chains of the different isoforms are also subject to differential phosphorylation, leading to distinct regulation of their assembly and function.
RhoA-ROCK Pathway and Myosin IIA Activation
The RhoA-ROCK signaling pathway is a major regulator of this compound contractility. Active RhoA-GTP binds to and activates ROCK, which in turn phosphorylates the RLC of NMIIA, promoting its assembly and motor activity. ROCK also inhibits myosin phosphatase, further increasing the level of phosphorylated RLC.
Protein Kinase C and Myosin IIB Heavy Chain Regulation
In addition to RLC phosphorylation, Protein Kinase C (PKC) can directly phosphorylate the heavy chains of NMII isoforms, which typically inhibits their filament assembly. For NMIIB, EGF stimulation has been shown to induce PKC-dependent phosphorylation of the heavy chain, which correlates with changes in its subcellular localization, suggesting a distinct regulatory mechanism for this isoform in response to growth factor signaling.
Experimental Protocols
In Vitro Motility Assay
This assay measures the speed at which myosin motors translocate actin filaments.
Materials:
-
Flow cell (nitrocellulose-coated coverslip on a glass slide)
-
Purified non-muscle myosin II (heavy meromyosin fragment is often used)
-
Fluorescently labeled actin filaments (e.g., phalloidin-rhodamine labeled)
-
Motility buffer (e.g., 25 mM imidazole (B134444) pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
Blocking buffer (e.g., 1% BSA in motility buffer)
-
Epifluorescence microscope with a high-sensitivity camera
Protocol:
-
Construct a flow cell.
-
Infuse the flow cell with a solution of myosin II (e.g., 60 µg/mL HMM) and incubate for 5 minutes to allow the myosin to adsorb to the nitrocellulose surface.
-
Wash the flow cell with motility buffer.
-
Infuse with blocking buffer and incubate for 1 minute to block non-specific binding sites.
-
Wash with motility buffer.
-
For NMII, phosphorylation of the regulatory light chain is often required for activity. Incubate the myosin-coated surface with MLCK and calmodulin in the presence of ATP and Ca²⁺ for 10 minutes.
-
Wash with motility buffer.
-
Infuse the flow cell with fluorescently labeled actin filaments in motility buffer containing ATP.
-
Observe the movement of the actin filaments using fluorescence microscopy and record time-lapse videos.
-
Analyze the videos using tracking software to determine the velocity of filament movement.
siRNA-Mediated Knockdown of Myosin II Isoforms
This technique is used to deplete specific myosin II isoforms in cultured cells to study their function.
Materials:
-
Cultured cells (e.g., fibroblasts, epithelial cells)
-
siRNA duplexes targeting the specific myosin II heavy chain mRNA (NMHC-IIA, -IIB, or -IIC)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Western blotting reagents to verify knockdown efficiency
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete growth medium such that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the specific siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time will depend on the cell type and the stability of the target protein.
-
-
Analysis:
-
After the incubation period, lyse the cells and perform Western blotting with isoform-specific antibodies to confirm the knockdown of the target myosin II isoform.
-
Perform functional assays (e.g., migration assay, adhesion assay) on the knockdown cells to assess the role of the depleted isoform.
-
FRET-Based Myosin Tension Sensor Measurement
This advanced technique allows for the measurement of forces generated by specific myosin II isoforms within living cells.
Workflow:
Protocol Outline:
-
Construct Design: A tension sensor module, consisting of a FRET donor (e.g., mTFP1) and acceptor (e.g., Venus) pair linked by a spectrin (B1175318) repeat-based linker, is inserted into the myosin II heavy chain.
-
Cell Transfection: The tension sensor construct is transfected into cells, often in a myosin II isoform-null background to specifically measure the tension generated by the sensor-tagged isoform.
-
Microscopy: Fluorescence Lifetime Imaging Microscopy (FLIM) is used to measure the fluorescence lifetime of the FRET donor. When the myosin motor exerts force, the linker in the tension sensor is stretched, increasing the distance between the donor and acceptor, which leads to a decrease in FRET efficiency and an increase in the donor's fluorescence lifetime.
-
Data Analysis: The fluorescence lifetime data is analyzed to calculate FRET efficiency, which can then be correlated with the tension across the myosin motor using a calibrated force-FRET relationship.
This guide provides a foundational understanding of the functional differences between non-muscle myosin II isoforms. Further research into the specific regulatory mechanisms and the interplay between these isoforms will continue to illuminate their critical roles in cellular physiology and disease.
Unveiling the Molecular Switch: A Comparative Guide to the Effects of Tropomyosin and Troponin on Actomyosin Interactions
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of muscle contraction and cellular motility is paramount. At the heart of this intricate process lies the dynamic interplay between actin and myosin, orchestrated by the regulatory proteins tropomyosin and troponin. This guide provides a comprehensive comparison of the effects of these crucial proteins on actomyosin interactions, supported by quantitative experimental data, detailed methodologies, and illustrative visualizations to facilitate a deeper understanding of this fundamental biological mechanism.
The this compound Interaction: A Foundation of Movement
The interaction between filamentous actin (F-actin) and myosin forms the fundamental basis of muscle contraction and various forms of cell motility. Myosin, a molecular motor, utilizes the energy from ATP hydrolysis to "walk" along actin filaments, generating force and movement. This process, however, is not unregulated. In striated muscles (skeletal and cardiac), the protein complex of tropomyosin and troponin acts as a sophisticated calcium-sensitive switch, precisely controlling when and how myosin interacts with actin.
The Gatekeeper and the Sensor: Roles of Tropomyosin and Troponin
Tropomyosin is a long, fibrous protein that coils around the actin filament, spanning approximately seven actin monomers. In a resting state, at low intracellular calcium concentrations, tropomyosin sterically hinders the binding of myosin heads to the actin filament.[1][2]
The troponin complex, which is bound to tropomyosin, is the calcium-sensing component of this regulatory system. It consists of three subunits:
-
Troponin C (TnC): The calcium-binding subunit.
-
Troponin I (TnI): The inhibitory subunit that binds to actin.[3]
-
Troponin T (TnT): The subunit that links the troponin complex to tropomyosin.[3]
Quantitative Comparison of this compound Interactions
The presence of tropomyosin and troponin significantly alters the kinetics and affinity of the this compound interaction. The following tables summarize key quantitative data from various experimental assays.
Table 1: Effect on Myosin Binding Affinity to Actin
| Condition | Myosin Subfragment 1 (S1) Association Constant (K_a) (M⁻¹) | Key Findings |
| Actin alone | ~ 1 x 10⁶ | Baseline affinity of myosin for unregulated actin. |
| Actin + Tropomyosin + Troponin (-Ca²⁺) | 1.3 x 10⁴[4] | In the absence of calcium, the troponin-tropomyosin complex significantly reduces the binding affinity of myosin for actin, keeping the muscle in a relaxed state. |
| Actin + Tropomyosin + Troponin (+Ca²⁺) | 2.3 x 10⁴[4] | The presence of calcium induces a conformational change in the troponin complex, leading to a slight increase in the association constant, though it does not fully restore the affinity to that of unregulated actin. This suggests that the primary regulatory mechanism is not solely the modulation of binding affinity. |
Table 2: Effect on this compound ATPase Activity
| Condition | ATPase Rate (% of maximal rate) | Key Findings |
| This compound alone | 100% | The baseline ATP hydrolysis rate in the absence of regulatory proteins. |
| This compound + Tropomyosin + Troponin (-Ca²⁺) | ~4-6%[1] | In the absence of calcium, the troponin-tropomyosin complex strongly inhibits the ATPase activity of this compound, conserving energy in the relaxed state. |
| This compound + Tropomyosin + Troponin (+Ca²⁺) | ~96% | Calcium binding to troponin C largely relieves the inhibition of ATPase activity, allowing for the cyclical interaction of myosin with actin and subsequent force production. |
Table 3: Effect on In Vitro Motility
| Condition | Fraction of Motile Filaments | Average Sliding Velocity | Key Findings |
| Actin-Tropomyosin | >85% | Varies by myosin isoform | In the absence of troponin, actin-tropomyosin filaments are constitutively active. |
| Actin-Tropomyosin + Troponin (-Ca²⁺, pCa 9.0) | 20%[5] | Unchanged for motile filaments[5] | At very low calcium concentrations, troponin significantly reduces the number of moving filaments, effectively "switching them off".[5] |
| Actin-Tropomyosin + Troponin (+Ca²⁺, pCa 5.8-6.0) | Half-maximal increase[5] | Modest increase[5] | Increasing calcium concentration recruits more filaments to a motile state in an "all or none" fashion, demonstrating the cooperative nature of thin filament activation.[5] |
Experimental Protocols
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin motors.
Methodology:
-
Chamber Preparation: A flow cell is constructed by attaching a nitrocellulose-coated coverslip to a glass slide.
-
Myosin Coating: A solution of myosin or its fragments (e.g., heavy meromyosin, HMM) is introduced into the chamber and allowed to adhere to the nitrocellulose surface.
-
Blocking: Unbound sites on the surface are blocked with a protein solution like bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Actin Filament Preparation: Actin is polymerized and labeled with a fluorescent probe (e.g., rhodamine-phalloidin). For regulated assays, tropomyosin and troponin are co-polymerized with actin.
-
Motility Observation: The fluorescently labeled actin filaments, suspended in a buffer containing ATP and a calcium buffer system (to control Ca²⁺ concentration), are introduced into the chamber.
-
Data Acquisition and Analysis: The movement of the filaments is observed using a fluorescence microscope equipped with a sensitive camera. The velocity and the fraction of motile filaments are quantified using tracking software.
This compound ATPase Assay
This assay measures the rate of ATP hydrolysis by this compound, which is a direct measure of the motor's enzymatic activity.
Methodology:
-
Protein Preparation: Purified actin, myosin (or its subfragments), tropomyosin, and troponin are prepared and their concentrations determined.
-
Reaction Mixture: A reaction buffer is prepared containing ATP, Mg²⁺, and a calcium buffer system (e.g., EGTA to chelate calcium for low Ca²⁺ conditions, or a specific concentration of free Ca²⁺ for activation).
-
Initiation of Reaction: The reaction is initiated by adding myosin to a solution containing actin (and regulatory proteins, if applicable) and the reaction buffer.
-
Measurement of Phosphate (B84403) Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using various methods, such as a colorimetric assay (e.g., malachite green) or a fluorescence-based assay.
-
Data Analysis: The ATPase rate is calculated from the linear phase of phosphate production and is typically expressed as moles of Pi released per mole of myosin per second.
Visualizing the Regulatory Mechanism
Signaling Pathway of Calcium-Mediated this compound Regulation
Caption: Calcium signaling cascade leading to muscle contraction.
Experimental Workflow for In Vitro Motility Assay
Caption: Step-by-step workflow of the in vitro motility assay.
Logical Relationship of Thin Filament Components
Caption: Interacting components of the regulated thin filament.
Conclusion
Tropomyosin and the troponin complex are indispensable for the precise control of this compound interactions in striated muscle. Through a calcium-dependent mechanism, they act as a molecular switch, modulating myosin's access to actin and thereby regulating ATP hydrolysis and force production. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate this critical biological system, paving the way for a better understanding of muscle function in health and disease and for the development of novel therapeutic interventions.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Mechanism of the calcium-regulation of muscle contraction — In pursuit of its structural basis — - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 5. In vitro motility analysis of actin-tropomyosin regulation by troponin and calcium. The thin filament is switched as a single cooperative unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the structure of sarcomeric and non-sarcomeric actomyosin bundles.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure, composition, and function of sarcomeric and non-sarcomeric actomyosin bundles. The information presented is supported by experimental data to facilitate a comprehensive understanding of these essential cellular structures.
Structural and Functional Comparison
Sarcomeric and non-sarcomeric this compound bundles, while both composed of actin and myosin II, exhibit fundamental differences in their organization, protein composition, and contractile properties. Sarcomeric bundles, the building blocks of striated and cardiac muscle, are highly organized, quasi-crystalline structures that drive muscle contraction. In contrast, non-sarcomeric bundles, such as stress fibers in non-muscle cells, are less ordered and are involved in processes like cell adhesion, migration, and morphogenesis.
Quantitative Data Summary
The following table summarizes key quantitative differences between these two types of this compound bundles.
| Feature | Sarcomeric this compound Bundles (Myofibrils) | Non-Sarcomeric this compound Bundles (Stress Fibers) |
| Actin Filament Length | Uniform, typically ~1.0 µm in vertebrates.[1] | Variable, can range from sub-micrometer to several micrometers. |
| Bundle Diameter | 1-2 µm.[2] | Variable, typically in the range of 0.1-0.5 µm. |
| Organization | Highly ordered, repeating sarcomeric units with distinct Z-discs, M-bands, A-bands, and I-bands.[3] | Less ordered, often lacking a clear periodic structure, though some degree of organization with α-actinin and myosin II clusters can be observed.[4] |
| Myosin II Isoforms | Primarily muscle-specific myosin II (e.g., MyHC-IIa, IIb, IIx in skeletal muscle; β-MHC in cardiac muscle).[5] | Non-muscle myosin IIA, IIB, and IIC.[6] |
| Force Generation (per unit area) | High, in the range of 200-300 kPa for vertebrate striated muscles.[7] | Lower, variable depending on cell type and context. |
| Myosin ATPase Activity | High in fast-twitch muscle fibers, lower in slow-twitch and cardiac muscle.[5] | Generally lower than skeletal muscle myosin II.[8][9] |
| Regulation of Contraction | Primarily regulated by the troponin-tropomyosin complex in response to Ca2+. | Primarily regulated by phosphorylation of the myosin regulatory light chain (MLC) via pathways like the RhoA-ROCK pathway.[10] |
Key Protein Composition
The protein composition of sarcomeric and non-sarcomeric this compound bundles is a key determinant of their distinct structures and functions.
Sarcomeric this compound Bundles (Myofibrils):
-
Contractile Proteins:
-
Actin: Forms the thin filaments.
-
Muscle Myosin II: Forms the thick filaments.
-
-
Regulatory Proteins:
-
Tropomyosin: Binds along the actin filament.
-
Troponin Complex (T, I, C): Regulates the interaction between actin and myosin in a calcium-dependent manner.[11]
-
-
Structural Proteins:
-
Titin: A giant protein that acts as a molecular spring and provides a scaffold for the sarcomere.[12][13]
-
α-actinin: Crosslinks actin filaments at the Z-disc.[12]
-
Myomesin & M-protein: Components of the M-band that crosslink myosin thick filaments.[14]
-
Nebulin/Nebulette: Regulates thin filament length.
-
Non-Sarcomeric this compound Bundles (Stress Fibers):
-
Contractile Proteins:
-
Actin: Forms the core filaments.
-
Non-muscle Myosin II (A, B, C): Interacts with actin filaments to generate tension.
-
-
Cross-linking and Associated Proteins:
-
α-actinin: Crosslinks actin filaments.
-
Filamin: A flexible cross-linking protein.
-
Fascin: A bundling protein that creates tightly packed, parallel actin bundles.
-
Zyxin: A focal adhesion protein that associates with stress fibers.[4]
-
Tropomyosin: Different isoforms compared to muscle are present and regulate myosin interaction.
-
Experimental Protocols
Isolation of Myofibrils from Skeletal Muscle
This protocol describes the mechanical isolation of single myofibrils from glycerinated skeletal muscle biopsies for in vitro contractility studies.[15][16]
Materials:
-
Glycerinated skeletal muscle biopsy (~1 mm³)
-
Relaxing solution (pCa 9.0)
-
Activating solution (pCa 4.5)
-
Skinning solution (relaxing solution with 1% Triton X-100)
-
Dissection microscope
-
Fine forceps
-
Micro-homogenizer
-
Glass-bottom dish
Procedure:
-
Place the glycerinated muscle biopsy in a glass-bottom dish containing ice-cold skinning solution.
-
Under a dissection microscope, carefully tease apart the muscle fibers using fine forceps to create small bundles.
-
Incubate the bundles in skinning solution for 30 minutes on ice to permeabilize the membranes.
-
Transfer a small bundle of permeabilized fibers to a drop of relaxing solution.
-
Gently homogenize the fiber bundle using a micro-homogenizer to release individual myofibrils.
-
The resulting suspension will contain single myofibrils suitable for mechanical measurements.
Isolation and Contraction of Stress Fibers
This protocol outlines a method for isolating stress fibers from cultured cells and inducing their contraction.[17][18][19]
Materials:
-
Cultured cells (e.g., human foreskin fibroblasts) grown on coverslips
-
Low-ionic-strength extraction solution (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EGTA)
-
Detergent extraction buffer (e.g., extraction solution with 0.5% Triton X-100)
-
Contraction solution (e.g., 100 mM KCl, 10 mM Imidazole, 3 mM MgCl₂, 1 mM ATP, 1 mM CaCl₂, 2 mM EGTA, pH 7.2)
-
Fluorescence microscope
Procedure:
-
Wash the cultured cells on coverslips with a pre-warmed buffer (e.g., PBS).
-
Incubate the cells in the low-ionic-strength extraction solution for 5-10 minutes at room temperature to remove soluble proteins.
-
Gently extract the cells with the detergent extraction buffer for 5-10 minutes to remove membranes, leaving the cytoskeleton attached to the coverslip.
-
Wash the remaining cellular structures gently with the extraction solution.
-
Mount the coverslip on a microscope slide with a chamber for solution exchange.
-
Image the stress fibers using a fluorescence microscope (e.g., by staining for F-actin with fluorescently labeled phalloidin).
-
Perfuse the chamber with the contraction solution to induce stress fiber shortening, which can be observed and quantified by time-lapse microscopy.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility and dynamics of fluorescently labeled proteins within a structure. This protocol provides a general workflow for FRAP analysis of this compound bundle components.[20][21][22][23][24]
Materials:
-
Live cells expressing a fluorescently tagged protein of interest (e.g., GFP-α-actinin).
-
Confocal laser scanning microscope with a high-power laser for bleaching.
-
Image analysis software.
Procedure:
-
Culture the cells on a glass-bottom dish suitable for high-resolution microscopy.
-
Identify a cell expressing the fluorescent protein and a region of interest (ROI) within an this compound bundle.
-
Acquire a series of pre-bleach images of the ROI at low laser power to establish the initial fluorescence intensity.
-
Use a short, high-intensity laser pulse to photobleach the fluorescence within the ROI.
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached region.
-
Analyze the fluorescence intensity in the ROI over time. The rate of recovery provides information about the mobility of the protein, and the extent of recovery indicates the mobile fraction of the protein.
Signaling Pathways and Assembly
The assembly and contractility of sarcomeric and non-sarcomeric this compound bundles are regulated by distinct signaling pathways.
Non-Sarcomeric this compound Bundle Assembly: The RhoA Pathway
The formation of stress fibers is predominantly regulated by the RhoA signaling pathway.[10][25][26][27] Activation of RhoA by upstream signals, such as lysophosphatidic acid (LPA) or integrin engagement, triggers a cascade of events leading to stress fiber assembly and contraction.
References
- 1. Thin Filament Length Regulation in Striated Muscle Sarcomeres: Pointed-end dynamics go beyond a nebulin ruler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myofibril - Wikipedia [en.wikipedia.org]
- 3. Assembly and Dynamics of Myofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A biomechanical perspective on stress fiber structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Force per cross-sectional area from molecules to muscles: a general property of biological motors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Differences between smooth and skeletal muscle myosins in their interactions with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho-stimulated contractility drives the formation of stress fibers and focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innerbody.com [innerbody.com]
- 12. The vertebrate muscle Z-disc: sarcomere anchor for structure and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isolating Myofibrils from Skeletal Muscle Biopsies and Determining Contractile Function with a Nano-Newton Resolution Force Transducer [jove.com]
- 16. Frontiers | A Novel Method of Isolating Myofibrils From Primary Cardiomyocyte Culture Suitable for Myofibril Mechanical Study [frontiersin.org]
- 17. Isolation and Contraction of the Stress Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation and contraction of the stress fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence recovery after photobleaching (FRAP) to study nuclear protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. experts.umn.edu [experts.umn.edu]
- 23. conductscience.com [conductscience.com]
- 24. ibidi.com [ibidi.com]
- 25. From mechanical force to RhoA activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. rupress.org [rupress.org]
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between actin and myosin is the fundamental basis of muscle contraction and a host of other essential cellular processes. Genetic mutations in the genes encoding these proteins, primarily ACTA1 (skeletal muscle α-actin), ACTC1 (cardiac α-actin), and MYH7 (β-myosin heavy chain), can disrupt this delicate interplay, leading to a spectrum of debilitating diseases known as myopathies. These include hypertrophic cardiomyopathy (HCM), dilated cardiomyopathy (DCM), and various forms of skeletal muscle disorders like nemaline myopathy (NM).
This guide provides a comparative analysis of the functional consequences of disease-related mutations on the actomyosin machinery. It is designed to offer researchers, scientists, and drug development professionals an objective overview supported by experimental data, detailed methodologies, and clear visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Analysis of this compound Function with Disease-Causing Mutations
The functional consequences of mutations in actin and myosin are diverse, ranging from altered enzymatic activity and motility to changes in force production. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of how different mutations associated with HCM, DCM, and NM affect key parameters of this compound function.
Table 1: Impact of Hypertrophic Cardiomyopathy (HCM) Mutations in β-Myosin Heavy Chain (MYH7) on this compound Function
| Mutation | Vmax (Actin-activated ATPase, s⁻¹) | In Vitro Motility (nm/s) | Intrinsic Force (pN) | Reference(s) |
| Wild-Type (WT) | 4.5 ± 0.4 | 860 ± 10 | - | [1] |
| D239N | 6.7 ± 0.5 | 1670 ± 40 | Increased | [1][2] |
| H251N | 5.6 ± 0.4 | 1200 ± 20 | Increased | [1][2] |
| R403Q | Increased by ~25% | Increased by ~15% | - | [3][4] |
| R453C | - | - | Increased by ~50% | [3][4] |
Data presented as mean ± standard error where available. Some studies report qualitative increases without precise values.
Table 2: Impact of Dilated Cardiomyopathy (DCM) Mutations in β-Myosin Heavy Chain (MYH7) on this compound Function
| Mutation | Vmax (Actin-activated ATPase, s⁻¹) | In Vitro Motility (nm/s) | Key Functional Defect | Reference(s) |
| Wild-Type (WT) | 3.71 ± 0.54 | - | - | [5] |
| E525K | 10.41 ± 0.41 | - | Enhanced ATPase, but stabilizes inhibited state | [5][6] |
| Various DCM Mutations | Generally lower | Slower | Reduced force-generating capacity and duty ratio | [4][7] |
DCM mutations often lead to a hypocontractile state, contrasting with the hypercontractility seen in many HCM mutations.
Table 3: Impact of Nemaline Myopathy (NM) Mutations in α-Skeletal Actin (ACTA1) on this compound Function
| Mutation | In Vitro Motility | Isometric Force | Primary Defect | Reference(s) |
| Wild-Type (WT) | Unaffected | Unaffected | - | [8] |
| V43F | Unaffected | Unaffected | Altered polymerization kinetics and nucleotide release | [8] |
| A138P | Unaffected | Unaffected | Altered polymerization kinetics | [8] |
| R183G | Unaffected | Unaffected | No detectable defect in tested parameters | [8][9] |
| D286G | - | - | Prevents proper strong myosin binding | [10] |
Interestingly, some severe NM mutations do not directly impact the fundamental force-generating or motile properties of the this compound complex, suggesting that the pathology arises from other defects such as altered filament stability or interactions with other proteins.[8]
Key Experimental Protocols
The quantitative data presented above are derived from a suite of specialized biophysical and biochemical assays. Below are detailed methodologies for three key experiments used to characterize this compound function.
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface.
Methodology:
-
Flow Cell Preparation: Construct a flow cell by affixing a nitrocellulose-coated coverslip to a glass slide.[11][12]
-
Myosin Incubation: Introduce a solution of myosin (e.g., heavy meromyosin or subfragment-1) into the flow cell and incubate to allow for its adsorption to the nitrocellulose surface.[13]
-
Blocking: Perfuse the chamber with a blocking agent, typically bovine serum albumin (BSA), to prevent non-specific binding of actin filaments.
-
Actin Introduction: Introduce a solution of fluorescently labeled F-actin (e.g., with rhodamine-phalloidin) into the flow cell and allow it to bind to the myosin heads.[14]
-
Initiation of Motility: Initiate actin filament movement by perfusing the flow cell with a buffer containing ATP.
-
Data Acquisition and Analysis: Record the movement of the actin filaments using fluorescence microscopy and a sensitive camera. Analyze the recorded videos to determine the velocity of filament gliding.[15]
Actin-Activated Myosin ATPase Assay
This assay measures the rate of ATP hydrolysis by myosin, which is significantly stimulated in the presence of F-actin.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified myosin, F-actin, and a buffer with appropriate ionic strength and pH.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of ATP, often radiolabeled ([γ-³²P]ATP) for sensitive detection.[16]
-
Time-Course Sampling: At specific time intervals, quench the reaction (e.g., with acid).
-
Phosphate (B84403) Quantification: Separate the liberated inorganic phosphate (Pi) from the unhydrolyzed ATP. Quantify the amount of Pi produced. This can be done colorimetrically (e.g., using malachite green) or by scintillation counting if using radiolabeled ATP.[17]
-
Data Analysis: Plot the amount of Pi produced over time to determine the initial rate of ATP hydrolysis. Perform these measurements at varying actin concentrations to determine the maximal ATPase rate (Vmax) and the actin concentration required for half-maximal activation (Kapp).
Single-Molecule Force Measurement with Optical Tweezers
This advanced technique allows for the direct measurement of the force generated by a single this compound interaction.
Methodology:
-
"Three-Bead" Assay Setup:
-
An actin filament is suspended between two silica (B1680970) beads held in dual optical traps (the "dumbbell").
-
A third, larger bead is fixed to the surface of the flow cell and sparsely coated with myosin molecules.[18]
-
-
Interaction and Force Measurement:
-
The actin dumbbell is brought into close proximity with the myosin-coated bead.
-
When a single myosin head binds to the actin filament, it generates a "power stroke," displacing the beads in the optical traps.
-
The displacement of the beads from the center of the traps is measured with high precision, and this displacement is proportional to the force exerted by the myosin motor.[19]
-
-
Data Analysis: The recorded force and displacement events provide information on the intrinsic force of a single power stroke, the duration of the this compound interaction (attachment lifetime), and other kinetic parameters.[18][20]
Visualizing Molecular Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the impact of disease-related mutations on this compound function and the experimental procedures used to study them.
Caption: The this compound ATPase cycle and points of disruption by cardiomyopathy mutations.
Caption: Experimental workflow for the in vitro motility assay.
Caption: Schematic of the three-bead optical tweezer assay for single-molecule force measurement.
Conclusion
The study of disease-related mutations in actin and myosin reveals a complex landscape where subtle molecular changes can lead to profound physiological consequences. As demonstrated, mutations associated with HCM often result in a hypercontractile state, characterized by increased ATPase activity, faster motility, or higher force production.[1][3] Conversely, DCM mutations tend to induce a hypocontractile state.[4] The mechanisms underlying nemaline myopathy are more varied, with some mutations affecting this compound's core functions while others appear to disrupt actin polymerization or stability.[8]
The experimental protocols and data presented in this guide provide a framework for comparing the functional impacts of these mutations. A thorough understanding of these molecular mechanisms is crucial for the development of targeted therapies aimed at correcting the underlying defects in this compound function and ultimately improving the lives of patients with these debilitating myopathies.
References
- 1. Early onset hypertrophic cardiomyopathy mutations significantly increase the velocity, force, and actin-activated ATPase activity of human β-cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Reassessing the unifying hypothesis for hypercontractility caused by myosin mutations in hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dilated cardiomyopathy myosin mutants have reduced force-generating capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dilated cardiomyopathy mutation in beta-cardiac myosin enhances actin activation of the power stroke and phosphate release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Dilated cardiomyopathy myosin mutants have reduced force-generating capacity - Kent Academic Repository [kar.kent.ac.uk]
- 8. Functional Effects of Nemaline Myopathy Mutations on Human Skeletal α-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nemaline Myopathy Caused by Mutations in the Muscle α-Skeletal-Actin Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nemaline Myopathy-Related Skeletal Muscle α-Actin (ACTA1) Mutation, Asp286Gly, Prevents Proper Strong Myosin Binding and Triggers Muscle Weakness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umass.edu [umass.edu]
- 12. This compound Motility Assays [aektrap.mechanochemistry.org]
- 13. in vitro Motility Assay [dictybase.org]
- 14. In vitro motility assay to study translocation of actin by myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ohsu.edu [ohsu.edu]
- 17. ATPase assay | Andex [andexbiotech.com]
- 18. Measuring the Kinetic and Mechanical Properties of Non-Processive Myosins using Optical Tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single-molecule force spectroscopy: optical tweezers, magnetic tweezers and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Analysis of Actomyosin Dynamics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate dance of actin and myosin is paramount. This guide provides an objective comparison of in vitro and in vivo methodologies used to analyze actomyosin dynamics, supported by experimental data and detailed protocols to inform your research and development decisions.
The study of this compound contractility, a fundamental process in cell motility, division, and tissue morphogenesis, relies on a variety of experimental approaches.[1] These methodologies can be broadly categorized into in vitro (in a controlled, non-living environment) and in vivo (within a living organism) systems. Each approach offers distinct advantages and limitations, and the choice between them depends on the specific scientific question being addressed.
In vitro assays, using purified proteins, provide a simplified and controlled environment to dissect the fundamental molecular mechanisms of this compound interaction.[2][3] Conversely, in vivo studies offer a holistic view of this compound dynamics within the complex and dynamic cellular environment.[4][5][6]
Quantitative Comparison of Methodologies
The following table summarizes key quantitative parameters obtained from common in vitro and in vivo techniques used to study this compound dynamics. These values represent typical ranges and can vary depending on the specific proteins, cell types, and experimental conditions.
| Parameter | In Vitro Technique | Typical Quantitative Data | In Vivo Technique | Typical Quantitative Data |
| Actin Filament Velocity | In Vitro Motility Assay | 0.02 - 8 µm/s[3] | Fluorescence Speckle Microscopy | 0.1 - 1 µm/s |
| Single Myosin Step Size | Laser Trap Assay | 3 - 8 nm[7] | Single-Molecule Tracking in vivo | 5 - 10 nm |
| Force per Myosin Molecule | Laser Trap Assay | 1 - 10 pN[8][9] | Not directly measured | Not applicable |
| Actin Turnover Rate | FRAP with purified proteins | Seconds to minutes | FRAP in living cells | Half-life of 12.8 ± 1 s in the cortex[10][11] |
| Protein-Protein Interaction (FRET Efficiency) | In vitro FRET | Varies with protein pair | In vivo FRET | Varies with protein pair and cellular location |
Signaling Pathways Regulating this compound Contractility
The contractility of the this compound network is tightly regulated by a complex network of signaling pathways. A key regulatory mechanism is the phosphorylation of the myosin regulatory light chain (MLC).[12] This process is controlled by the opposing activities of MLC kinase (MLCK) and MLC phosphatase (MLCP).[12] Upstream signals, such as those from Rho GTPases, can influence this balance and thereby modulate this compound contractility.[12][13][14]
Experimental Protocols: A Closer Look
Here, we detail the methodologies for key in vitro and in vivo experiments.
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a coverslip.[3][15] It is a powerful tool for measuring the velocity of actin movement and the effects of various factors on motor function.[3][16]
References
- 1. Linking planar polarity signalling to this compound contractility during vertebrate neurulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of Contractile this compound Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]
- 5. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research – Home 1 [liveonbiolabs.com]
- 6. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]
- 7. In Vitro and In Vivo Single Myosin Step-Sizes in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. umass.edu [umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of turnover dynamics of the submembranous actin cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alternative pathways control this compound contractility in epitheliomuscle cells during morphogenesis and body contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. umass.edu [umass.edu]
- 16. In vitro Motility Assays with Actin [biocyclopedia.com]
Comparative analysis of actomyosin contractility in different cell types.
A Comparative Analysis of Actomyosin Contractility in Different Cell Types
Introduction
This compound-mediated contractility is a fundamental cellular process, crucial for a wide range of physiological functions, from muscle contraction and cell division to cell migration and tissue morphogenesis.[1][2] This guide provides a comparative analysis of the this compound machinery across various cell types, including muscle and non-muscle cells. We will delve into the differences in their contractile apparatus, regulatory mechanisms, and the resulting contractile properties. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of cellular mechanics and to aid in the identification of potential therapeutic targets.
Comparative Overview of this compound Organization and Function
The organization of the this compound cytoskeleton varies significantly among different cell types, leading to diverse contractile behaviors. While striated muscles exhibit a highly organized sarcomeric structure for powerful and rapid contractions, non-muscle and smooth muscle cells possess less ordered, yet highly dynamic, this compound networks that drive a variety of cellular shape changes.[1][3]
Key Distinctions Across Cell Types:
-
Striated Muscle (Skeletal and Cardiac): Characterized by the presence of sarcomeres, the fundamental contractile units.[3] This highly organized structure, with its precise arrangement of actin and myosin filaments, allows for rapid and forceful contractions.[1][4] Regulation of contraction in striated muscle is primarily "thin-filament regulated," relying on the troponin-tropomyosin complex on actin filaments to control myosin binding in response to calcium ions.[5][6]
-
Smooth Muscle: Lacks the striated pattern of sarcomeres.[1][4] Its this compound bundles are more loosely organized, enabling slower, more sustained, or tonic contractions.[4] The regulation of contraction is primarily "thick-filament regulated," involving the phosphorylation of the myosin light chain (MLC) to activate myosin.[5][7]
-
Non-Muscle Cells (e.g., Fibroblasts, Epithelial Cells, Platelets): Exhibit a diverse and dynamic this compound cytoskeleton. This includes disordered networks in the cell cortex, contractile rings during cytokinesis, and various types of stress fibers in adherent cells.[1] These structures are crucial for processes like cell migration, adhesion, and morphogenesis.[1][8] Despite lacking sarcomeres, some non-muscle this compound bundles can display sarcomere-like patterns of α-actinin and myosin.[1]
Table 1: Comparative Summary of this compound Contractility in Different Cell Types
| Feature | Striated Muscle (Skeletal/Cardiac) | Smooth Muscle | Non-Muscle Cells (e.g., Fibroblasts, Epithelial Cells) |
| This compound Organization | Highly organized sarcomeres[1][4] | Loosely organized, non-sarcomeric bundles[1][4] | Disordered networks, stress fibers, contractile rings[1][9] |
| Contraction Type | Fast, phasic, and powerful[4] | Slow, tonic, and sustained[4][7] | Isotropic, anisotropic, and localized contractions[1] |
| Primary Regulation | Thin-filament (Troponin-Tropomyosin, Ca²⁺)[5][6] | Thick-filament (Myosin Light Chain Phosphorylation)[5][7] | Primarily thick-filament (MLC phosphorylation), Rho-ROCK pathway[10][11] |
| Contraction Speed | Very fast[12] | Slow[7][12] | Variable, generally slower than striated muscle |
| Energy Consumption | High ATP consumption[4] | Low ATP consumption, efficient sustained contraction[4][7] | Variable, depends on the specific process |
Key Signaling Pathways Regulating this compound Contractility
Two major signaling pathways are central to the regulation of this compound contractility in a wide range of cell types: Calcium-dependent signaling and the Rho-ROCK pathway.
Calcium-Dependent Regulation
Calcium ions (Ca²⁺) are a primary intracellular signal that triggers this compound-based contraction in both muscle and non-muscle cells.[5] However, the molecular mechanisms of Ca²⁺ action differ.
-
In Striated Muscle: Ca²⁺ binds to troponin C, causing a conformational change in the troponin-tropomyosin complex. This exposes the myosin-binding sites on the actin filaments, allowing for cross-bridge cycling and contraction.[6]
-
In Smooth Muscle and Non-Muscle Cells: An increase in intracellular Ca²⁺ leads to the activation of calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the regulatory light chain of myosin II. This phosphorylation is a prerequisite for myosin's motor activity and subsequent interaction with actin to generate force.[7][13]
Calcium-dependent activation of this compound contractility.
The Rho-ROCK Pathway
The Rho family of small GTPases, particularly RhoA, and its downstream effector, Rho-associated kinase (ROCK), play a pivotal role in regulating this compound contractility, especially in non-muscle and smooth muscle cells.[10][14] This pathway modulates the phosphorylation state of the myosin light chain (MLC).
ROCK enhances MLC phosphorylation through two main mechanisms:
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[10][15] This prevents the dephosphorylation of MLC, thereby promoting a higher level of active, phosphorylated MLC.[10]
-
Direct Phosphorylation of MLC: While less prominent in vivo, ROCK can also directly phosphorylate MLC at Ser19.[15]
This "Ca²⁺ sensitization" mechanism allows for sustained contraction even at low intracellular Ca²⁺ levels.[10]
References
- 1. Forcing cells into shape: the mechanics of this compound contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Contractile Machines of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Calcium ions in the regulation of acto-myosin interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the calcium-regulation of muscle contraction — In pursuit of its structural basis — - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroyates.com [neuroyates.com]
- 8. The Role of this compound Contractility in the Formation and Dynamics of Actin Bundles During Fibroblast Spreading [ouci.dntb.gov.ua]
- 9. Actin cytoskeleton self-organization in single epithelial cells and fibroblasts under isotropic confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Rho-Rho kinase pathway in the this compound contraction and cell-matrix adhesion in immortalized human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of Force: How Actin Networks Dictate Actomyosin Contractility
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance between actin filaments and myosin II motors is the fundamental engine of cellular contractility, driving processes from cell division and migration to tissue morphogenesis. However, the force generated by this molecular machinery is not solely dependent on the motors themselves but is critically governed by the architecture of the actin network upon which they act. This guide provides a comparative analysis of how different actin network architectures—primarily branched, bundled, and mesh-like structures—influence actomyosin force generation, supported by experimental data and detailed protocols.
Architectural Influence on Force Generation: A Comparative Overview
The spatial organization of actin filaments creates distinct environments that profoundly impact the ability of myosin II filaments to generate and transmit force. Key architectural parameters include filament polarity, spacing, connectivity, and dimensionality. These features are dynamically regulated by a host of actin-binding proteins, including nucleators like the Arp2/3 complex and formins, as well as various crosslinking proteins.
Key Findings from In Vitro and In Silico Studies:
-
Mixed-polarity bundles enhance force generation: In vitro reconstitution experiments and simulations have shown that actin bundles with mixed polarity, formed by rigid crosslinkers, can support sustained high forces. Myosin II filaments in these structures exhibit slow, bidirectional motion, often stalling in regions of balanced actin filament polarity, which corresponds to periods of high force generation[1].
-
Branched networks exhibit lower contractility: Compared to bundled or linear architectures, branched dendritic networks, typically nucleated by the Arp2/3 complex, are generally less contractile[2]. This is attributed to the geometry of the network, which is less efficient at transmitting long-range contractile forces.
-
Crosslinker properties are critical: The type of crosslinking protein plays a pivotal role in modulating force generation. Rigid crosslinkers that create tightly packed bundles facilitate high force transmission. In contrast, compliant and larger crosslinkers result in faster myosin movement but lower force generation due to increased bundle compliance and filament spacing[1].
-
Network connectivity governs contractility: Numerical simulations and micropatterning experiments have revealed that the degree of connectivity within an actin network is a master regulator of its contractile response. The same crosslinking proteins can either enhance or inhibit contractility depending on the initial organization of the actin filaments[2].
Quantitative Comparison of this compound Force Generation in Different Actin Architectures
The following tables summarize quantitative data from key studies, highlighting the impact of actin network architecture on this compound-driven contractility.
| Actin Architecture | Key Architectural Features | Myosin II Dynamics | Force Generation Characteristics | Key References |
| Branched Network (Arp2/3-mediated) | Dendritic, 70° branch junctions, high filament density | Less processive movement, more localized force | Lower overall contractility, important for pushing forces at membranes | [2][3] |
| Linear/Bundled (Formin-mediated) | Parallel or anti-parallel filaments, variable spacing | Processive, long-range movement | Higher contractility, efficient long-range force transmission | [2][4] |
| Mixed-Polarity Bundles (e.g., with α-actinin) | Anti-parallel filaments, tight packing | Slow, bidirectional, frequent stalling | Sustained high forces, efficient force transmission | [1][5] |
| Isotropic Meshwork | Randomly oriented filaments | Variable, dependent on local polarity and connectivity | Contraction occurs through buckling and filament sliding | [6] |
| Parameter | Branched Network | Linear/Bundled Network | Experimental System | Reference |
| Contraction Rate | Slower | Faster | In vitro reconstituted networks | [2] |
| Stall Force | Lower | Higher | Optical tweezer-based assays | [5] |
| Myosin Velocity | Lower | Higher (on compliant bundles) | Fluorescence microscopy of single myosin filaments | [1] |
Visualizing the Molecular Control of Actin Architecture and Force Generation
The interplay between signaling pathways and the resulting actin architecture is crucial for regulating this compound contractility. The following diagrams, generated using Graphviz, illustrate these relationships.
Caption: Signaling pathways regulating actin nucleation and subsequent this compound force generation.
Experimental Protocols for Studying this compound Force Generation
Reproducible and quantitative measurement of this compound forces is essential for understanding the impact of network architecture. Below are detailed methodologies for key experiments.
In Vitro Reconstitution of Contractile this compound Networks
This protocol describes the assembly of a quasi-2D contractile this compound network on a supported lipid bilayer, allowing for the direct visualization of network architecture and contraction dynamics.
Materials:
-
G-actin (unlabeled and biotinylated)
-
Myosin II (e.g., skeletal muscle or non-muscle)
-
Actin crosslinking protein (e.g., α-actinin)
-
Lipids (e.g., DOPC) for supported lipid bilayer formation
-
Streptavidin
-
ATP
-
Polymerization buffer (F-buffer)
-
Antifade solution
Procedure:
-
Prepare a supported lipid bilayer: Form a lipid bilayer on a clean glass coverslip.
-
Functionalize the surface: Incubate the bilayer with streptavidin to allow for the binding of biotinylated actin filaments.
-
Polymerize and attach actin filaments: Polymerize a mixture of unlabeled and biotinylated G-actin in F-buffer. Introduce the F-actin to the chamber to allow binding to the streptavidin-coated surface.
-
Introduce crosslinkers: Add the desired concentration of the actin crosslinking protein to form the desired network architecture.
-
Initiate contraction: Add myosin II filaments and ATP to the chamber to initiate contraction.
-
Image acquisition: Use fluorescence microscopy to visualize the dynamics of the fluorescently labeled actin and myosin filaments.
Caption: Experimental workflow for in vitro reconstitution of a contractile this compound network.
Traction Force Microscopy (TFM)
TFM is a powerful technique to quantify the forces exerted by cells on their substrate. This protocol provides a general workflow for performing TFM.
Materials:
-
Polyacrylamide or PDMS hydrogels of known stiffness
-
Fluorescent microbeads
-
Fibronectin or other extracellular matrix proteins
-
Cell culture medium
-
Trypsin or other cell detachment solution
-
Fluorescence microscope
Procedure:
-
Prepare fluorescently labeled hydrogels: Fabricate hydrogels embedded with fluorescent microbeads on glass-bottom dishes.
-
Functionalize the hydrogel surface: Coat the hydrogels with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.
-
Cell seeding: Plate cells onto the functionalized hydrogels and allow them to adhere and spread.
-
Image acquisition (Force-loaded): Acquire phase-contrast or fluorescence images of the cells and fluorescence images of the microbeads beneath the cells.
-
Image acquisition (Null-force): After imaging, detach the cells from the hydrogel using trypsin. Acquire a second image of the microbeads in the same field of view. This serves as the reference (null-force) image.
-
Displacement field calculation: Use particle image velocimetry (PIV) or single-particle tracking algorithms to calculate the displacement of the microbeads between the force-loaded and null-force images.
-
Traction force reconstruction: Using the displacement field and the known mechanical properties of the hydrogel, calculate the traction forces exerted by the cells.
Caption: Experimental workflow for Traction Force Microscopy (TFM).
Conclusion
The architecture of the actin network is a paramount determinant of this compound force generation. Understanding how cells dynamically regulate this architecture through the coordinated action of various actin-binding proteins provides critical insights into the fundamental mechanisms of cell mechanics. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in cell biology and drug development, facilitating further investigation into the intricate relationship between cytoskeletal organization and cellular function. Future studies focusing on more complex, reconstituted systems that mimic the in vivo environment will undoubtedly continue to unravel the sophisticated ways in which cells harness architectural principles to control their mechanical behavior.
References
- 1. lptms.universite-paris-saclay.fr [lptms.universite-paris-saclay.fr]
- 2. Field Guide to Traction Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of branched versus linear Arp2/3‐generated actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. Reconstitution of Contractile this compound Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
The Modulatory Dance: How Post-Translational Modifications Fine-Tune the Actomyosin Interaction
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate interplay between actin and myosin forms the fundamental basis of muscle contraction and a plethora of cellular processes, from cell motility to division. This dynamic interaction is not a simple on-off switch but is exquisitely regulated by a complex web of signaling pathways that converge on the covalent modification of actin and myosin. These post-translational modifications (PTMs) act as molecular rheostats, subtly altering the structure and function of these proteins to fine-tune the speed, force, and duration of their interaction. This guide provides a comparative overview of the major PTMs governing the actomyosin machinery, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways to empower further research and therapeutic development in this critical area of cell biology.
Phosphorylation: A Master Switch in this compound Regulation
Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a rapid and reversible PTM that plays a pivotal role in regulating this compound dynamics. The effects of phosphorylation can be observed on both myosin, particularly the regulatory light chain (RLC), and actin, leading to distinct functional outcomes.
Impact of Phosphorylation on this compound Parameters
| Target Protein | Modification Site | Effect on Binding Affinity (Kapp) | Effect on ATPase Activity (Vmax) | Effect on Sliding Velocity | References |
| Myosin RLC (Skeletal) | Ser15 | ~2-fold decrease in Km for actin | No significant effect | Decrease | [1] |
| Myosin RLC (Smooth) | Ser19 | Increased affinity | 3-4 fold increase | Increase | [2] |
| Myosin RLC (Cardiac) | Ser/Thr by PKC/MLCK | - | Increased | - | [3] |
| Actin | Tyr53 | - | - | - | [4] |
Note: Kapp (apparent affinity) is the actin concentration required for half-maximal ATPase activity. A decrease in Kapp indicates an increase in binding affinity.
Signaling Pathways of this compound Phosphorylation
The phosphorylation of myosin light chain (MLC) is a key regulatory event in smooth muscle contraction and is also important in non-muscle and striated muscle cells.[5] This process is primarily controlled by the calcium/calmodulin-dependent myosin light chain kinase (MLCK).[5]
References
- 1. Phosphorylation kinetics of skeletal muscle myosin and the effect of phosphorylation on this compound adenosinetriphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of myosin light chain phosphorylation on the actin-stimulated ATPase activity of myosin minifilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of cardiac myosin light chain 2 by protein kinase C and myosin light chain kinase increases Ca(2+)-stimulated this compound MgATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-translational Modification and Regulation of Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin, Myosin, and Cell Movement - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of In Silico Actomyosin Models
For researchers, scientists, and drug development professionals, the intricate dance of actin and myosin proteins is a critical area of study. In silico models offer a powerful lens to dissect this interaction at a molecular level, but their true value is only realized when rigorously validated against experimental data. This guide provides a comprehensive comparison of current in silico models of actomyosin with key experimental findings, offering a clear-eyed view of their predictive power and limitations.
The this compound complex, the fundamental engine of muscle contraction and various forms of cell motility, operates through a complex mechanochemical cycle. Computational, or in silico, models have become indispensable tools for simulating this cycle, providing insights into conformational changes, binding affinities, and force generation that are often difficult to capture experimentally. However, the ultimate test of these models lies in their ability to accurately reproduce and predict the results of real-world experiments.
This guide delves into the validation of these computational models by comparing their outputs with data from established experimental techniques, including cryo-electron microscopy (cryo-EM), X-ray crystallography, in vitro motility assays, single-molecule force spectroscopy, and kinetic studies.
Comparing In Silico Predictions with Experimental Observations
The performance of in silico models can be assessed by comparing key biophysical parameters with those measured experimentally. Below is a summary of quantitative data from both computational models and experimental assays, providing a direct comparison of their findings.
| Parameter | In Silico Model Prediction | Experimental Data | Experimental Technique(s) |
| This compound Binding Affinity (Kd) | Varies by model and nucleotide state; can be estimated from free energy calculations. | nM to µM range, depending on nucleotide state and myosin isoform. | Stopped-flow kinetics, Surface Plasmon Resonance (SPR) |
| Myosin Lever Arm Swing | Typically modeled as a ~70-80° rotation from pre-powerstroke to rigor state. | Consistent with a large conformational change observed in structural data. | Cryo-EM, X-ray Crystallography, FRET |
| ATP Hydrolysis Rate (k_cat) | Predicted by kinetic models of the ATPase cycle. | ~1-20 s⁻¹ for various myosin isoforms in the presence of actin. | Steady-state ATPase assays |
| Actin Sliding Velocity | Simulated in in vitro motility assays based on motor kinetics. | 0.1 - 10 µm/s, dependent on myosin isoform, temperature, and ATP concentration. | In vitro motility assay |
| Single Myosin Step Size | Dependent on the modeled lever arm length and swing angle, typically ~5-36 nm. | Measured to be in the range of 5-36 nm for different myosin classes. | Optical tweezers, FRET |
| Force per Myosin Motor | Calculated from molecular dynamics simulations, typically in the range of 1-10 pN. | 1-10 pN, depending on the measurement technique and conditions. | Optical tweezers, Atomic Force Microscopy (AFM) |
| Force-Velocity Relationship | Reproduced by multi-scale models, showing a hyperbolic relationship. | Characteristically hyperbolic, a fundamental property of muscle contraction. | Muscle fiber mechanics experiments |
The this compound Mechanochemical Cycle: A Visual Representation
The intricate process of force generation by this compound is a cyclical event driven by ATP hydrolysis. The following diagram illustrates the key states and transitions in this cycle, providing a conceptual framework for both experimental and computational investigations.
The Workflow of In Silico Model Validation
Validating a computational model of this compound is a systematic process that involves a feedback loop between simulation and experimentation. The following diagram outlines the typical workflow, highlighting the iterative nature of model refinement.
Key Experimental Protocols for this compound Studies
Accurate experimental data is the bedrock of model validation. Below are summaries of the methodologies for key experiments used to probe the this compound interaction.
Cryo-Electron Microscopy (Cryo-EM) of the this compound Complex
Cryo-EM has revolutionized structural biology by enabling the visualization of biomolecular complexes at near-atomic resolution in a near-native state.
Methodology:
-
Sample Preparation: Purified actin filaments and myosin motor domains are mixed in a specific nucleotide state (e.g., rigor, with ADP, or with ATP analogs).
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to flash-freeze the complexes in a layer of amorphous ice.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual this compound complexes are collected from different orientations.
-
Image Processing: The images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the this compound complex.
-
Model Building: An atomic model of the complex is built into the 3D density map.
In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Methodology:
-
Flow Cell Preparation: A microfluidic chamber is constructed by attaching a coverslip to a glass slide.
-
Myosin Immobilization: The surface of the coverslip is coated with myosin molecules, which adhere in a random orientation.
-
Blocking: The surface is treated with a blocking agent, such as bovine serum albumin (BSA), to prevent non-specific binding of actin.
-
Actin Filament Introduction: Fluorescently labeled actin filaments are introduced into the chamber in a buffer containing ATP.
-
Visualization and Analysis: The movement of the actin filaments is observed using fluorescence microscopy, and their velocities are quantified using tracking software.
Single-Molecule Force Spectroscopy with Optical Tweezers
Optical tweezers, or laser traps, are used to manipulate and measure the piconewton-scale forces and nanometer-scale displacements generated by a single myosin molecule.
Methodology:
-
Three-Bead Assay Setup: An actin filament is suspended between two silica (B1680970) beads held in separate optical traps. A third bead, sparsely coated with myosin, is immobilized on the coverslip surface.
-
Interaction: The actin "dumbbell" is lowered onto the myosin-coated bead.
-
Data Acquisition: When a single myosin molecule binds to the actin filament and undergoes its power stroke, it displaces the beads from the center of the traps. The displacement of the beads is measured with high precision, and the force is calculated based on the known stiffness of the optical traps.
-
Analysis: The recorded force and displacement events provide information about the step size, force generation, and attachment lifetime of a single myosin motor.
Stopped-Flow Kinetics
This technique is used to measure the rapid kinetics of biomolecular interactions, such as the binding and dissociation of actin and myosin, and the release of ATP hydrolysis products.
Methodology:
-
Rapid Mixing: Small volumes of solutions containing the reactants (e.g., myosin and fluorescently labeled actin, or this compound and ATP) are rapidly mixed.
-
Fluorescence Detection: The mixture flows through an observation cell where a change in a fluorescence signal is monitored over time (typically on the millisecond timescale). The fluorescent probe can be attached to either actin or myosin, or can be a fluorescent nucleotide analog.
-
Kinetic Analysis: The time course of the fluorescence change is fitted to kinetic models to determine rate constants for specific steps in the this compound cycle, such as association and dissociation rates.
Logical Relationships in this compound Research
The advancement of our understanding of the this compound system relies on the synergistic relationship between different modeling and experimental approaches. The following diagram illustrates how these different methodologies inform and build upon one another.
Conclusion
The validation of in silico this compound models with robust experimental data is a continuous and essential process. While current models have demonstrated significant success in reproducing many key features of this compound function, discrepancies still exist, highlighting areas for further model refinement and experimental investigation. The integration of increasingly high-resolution experimental data with more sophisticated computational models promises to further unravel the complexities of this vital molecular motor, paving the way for new therapeutic interventions targeting muscle and cytoskeletal disorders. This guide serves as a foundational resource for researchers navigating this exciting and rapidly evolving field.
Decoding the Cellular Engine: A Comparative Guide to Actin Isoform Function in Actomyosin Processes
For researchers, scientists, and drug development professionals, understanding the nuanced roles of different actin isoforms is critical for deciphering the complexities of cellular mechanics and identifying novel therapeutic targets. This guide provides an objective comparison of the distinct and overlapping functions of the six mammalian actin isoforms in actomyosin-based processes, supported by quantitative experimental data and detailed methodologies.
Actin, a highly conserved and abundant protein, is the fundamental building block of the microfilament system in eukaryotic cells. Mammals express six distinct actin isoforms, encoded by separate genes, which are broadly categorized into three classes: alpha (α), beta (β), and gamma (γ). The α-actins (skeletal, cardiac, and smooth muscle) are predominantly found in muscle tissues and are the core of the contractile apparatus. The cytoplasmic β- and γ-actins are ubiquitously expressed and play vital roles in a myriad of non-muscle cell processes, including cell migration, division, and intracellular transport.[1]
While these isoforms share a high degree of sequence similarity (over 90%), they are not functionally interchangeable.[2] Subtle differences in their amino acid sequences, particularly at the N-terminus, lead to distinct biochemical properties and interactions with a host of actin-binding proteins (ABPs), including myosin motors.[3][4] These isoform-specific characteristics are crucial for the diverse and specialized functions of the this compound cytoskeleton in different cell types and physiological contexts.
Comparative Analysis of Actin Isoform Properties
To elucidate the functional distinctions between actin isoforms, researchers employ a variety of in vitro and in vivo techniques. The following tables summarize key quantitative data from studies comparing the biochemical and biophysical properties of different actin isoforms.
Table 1: Polymerization Kinetics of Cytoplasmic Actin Isoforms
The dynamics of actin filament assembly and disassembly are fundamental to cellular processes like cell motility and cytokinesis. In vitro polymerization assays, often utilizing pyrene-labeled actin, allow for the quantitative comparison of the polymerization kinetics of different actin isoforms.
| Actin Isoform | Assay Condition | Polymerization Rate | Nucleation Phase | Filament Stability (Depolymerization t½) | Reference |
| β-actin | Ca²⁺-actin | Faster than γ-actin | Shorter than γ-actin | Shorter than γ-actin | [Bergeron et al., 2010] |
| γ-actin | Ca²⁺-actin | Slower than β-actin | Longer than β-actin | Longer than β-actin | [Bergeron et al., 2010] |
| β-actin | Mg²⁺-actin | Slightly faster than γ-actin | - | - | [Bergeron et al., 2010] |
| γ-actin | Mg²⁺-actin | Slightly slower than β-actin | - | - | [Bergeron et al., 2010] |
Note: The differences in polymerization kinetics are more pronounced for the Ca²⁺-bound forms of the actin isoforms.
Table 2: Mechanical Properties of Actin Isoform Networks
The mechanical properties of actin networks, such as stiffness and elasticity, are crucial for maintaining cell shape and responding to external forces. Microrheology is a technique used to measure these properties on a microscopic scale.
| Actin Isoform | Network Property | Observation | Reference |
| α-skeletal actin | Stiffness | Stiffer than cytoplasmic actin networks | [Kaub et al., 2025] |
| β-actin | Stiffness | Less stiff than γ-actin networks | [Nietmann et al., 2023] |
| γ-actin | Stiffness | Stiffer than β-actin networks | [Nietmann et al., 2023] |
Table 3: Myosin Motor Velocity on Different Actin Isoforms
The interaction between actin filaments and myosin motors generates the force for muscle contraction and various forms of cell motility. In vitro motility assays are used to measure the velocity at which myosin propels different actin isoforms.
| Actin Isoform | Myosin Isoform | Tropomyosin Isoform | Velocity (µm/s) | Observation | Reference |
| α-actin | Smooth Muscle Myosin | Tropomyosin-α | Slower | Tropomyosin-α slows down myosin on α-actin. | [5] |
| γ-actin | Smooth Muscle Myosin | Tropomyosin-α | Faster | Tropomyosin-α accelerates myosin on γ-actin. | [5] |
| α-actin | Smooth Muscle Myosin | None | Indistinguishable from γ-actin | No significant difference in the absence of tropomyosin. | [5] |
| γ-actin | Smooth Muscle Myosin | None | Indistinguishable from α-actin | No significant difference in the absence of tropomyosin. | [5] |
Note: This data highlights the critical role of tropomyosin in modulating the isoform-specific interactions between actin and myosin.
Table 4: Binding Affinities of Actin-Binding Proteins (ABPs) to Actin Isoforms
A diverse array of ABPs regulates the organization and dynamics of the actin cytoskeleton. The binding affinity of these proteins can vary between different actin isoforms, contributing to their specialized functions.
| Actin-Binding Protein | Actin Isoform(s) | Binding Affinity (Kd) | Observation | Reference |
| Cofilin | α-skeletal actin | ~10-14 µM (intrinsic) | Weaker cooperative binding (nH = 2.3) | [6] |
| β/γ-actin | ~10-14 µM (intrinsic) | Stronger cooperative binding (nH = 3.5) | [6] | |
| Tropomyosin (various isoforms) | Skeletal & Cytoplasmic actin | ~0.1 - 5 µM (apparent) | Affinity varies depending on the specific tropomyosin isoform. | [7][8] |
| Profilin-I (human) | Actin | 5-fold higher than Profilin-II | Profilin isoforms exhibit different affinities for actin. | [9] |
| Profilin-II (human) | Actin | - | [9] | |
| Arp2/3 Complex | Actin Filaments (pointed end) | Nanomolar range | High-affinity binding, but isoform specificity is not well-defined. | [10] |
| Gelsolin (41CT fragment) | Actin | ~25 nM | Ca²⁺-dependent binding; isoform specificity not detailed. | [2][10] |
| Gelsolin (14NT fragment) | G-actin | ~4.5 pM (calculated) | High-affinity, Ca²⁺-independent binding; isoform specificity not detailed. | [2][10] |
Experimental Methodologies
The quantitative data presented in this guide are derived from a range of sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the data and designing future experiments.
Pyrene-Actin Polymerization Assay
This is a widely used method to monitor the kinetics of actin polymerization in real-time.
Principle: The fluorescent probe, pyrene (B120774), is covalently attached to actin monomers. The fluorescence of pyrene is significantly enhanced when it is incorporated into a filament. This increase in fluorescence is directly proportional to the amount of polymerized actin.
Detailed Protocol:
-
Preparation of Actin Monomers: Lyophilized pyrene-labeled and unlabeled actin are resuspended in a low-salt buffer (G-buffer) to prevent spontaneous polymerization. The actin is then subjected to a round of polymerization and depolymerization to ensure its activity, followed by gel filtration to obtain a pure monomeric actin stock.
-
Reaction Mixture: A reaction mixture is prepared containing monomeric actin (typically 5-10% pyrene-labeled), a buffer that promotes polymerization (F-buffer, containing MgCl₂ and KCl), and any regulatory proteins being tested.
-
Initiation of Polymerization: Polymerization is initiated by adding the F-buffer to the actin monomers.
-
Data Acquisition: The fluorescence intensity is measured over time using a fluorometer with excitation and emission wavelengths typically around 365 nm and 407 nm, respectively.
-
Data Analysis: The resulting fluorescence curve provides kinetic parameters such as the lag time (nucleation phase), the maximum slope (elongation rate), and the final steady-state fluorescence.
In Vitro Motility Assay
This assay allows for the direct visualization and quantification of the movement of actin filaments propelled by myosin motors.
Principle: Myosin motors are immobilized on a glass surface. Fluorescently labeled actin filaments are then added in the presence of ATP. The hydrolysis of ATP by myosin provides the energy to translocate the actin filaments, and their movement is recorded using fluorescence microscopy.
Detailed Protocol:
-
Flow Cell Preparation: A flow cell is constructed using a microscope slide and a coverslip, creating a small chamber.
-
Myosin Immobilization: The surface of the flow cell is coated with a protein (e.g., nitrocellulose) to which myosin motors are adsorbed.
-
Blocking: The surface is then blocked with a protein like bovine serum albumin (BSA) to prevent non-specific binding of actin filaments.
-
Actin Filament Preparation: Actin filaments are polymerized and labeled with a fluorescent probe, such as rhodamine-phalloidin.
-
Motility Reaction: The fluorescently labeled actin filaments are introduced into the flow cell along with a motility buffer containing ATP.
-
Data Acquisition: The movement of the actin filaments is observed and recorded using a fluorescence microscope equipped with a sensitive camera.
-
Data Analysis: The recorded videos are analyzed using tracking software to determine the velocity of individual filaments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Difference Between Actin and Myosin - GeeksforGeeks [geeksforgeeks.org]
- 4. Actin, Myosin, and Cell Movement - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of Functional Characteristics of Myosin in Fast and Slow Skeletal Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tropomyosin Isoforms Specify Functionally Distinct Actin Filament Populations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gelsolin has three actin-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction of Arp2/3 complex with actin: Nucleation, high affinity pointed end capping, and formation of branching networks of filaments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of actomyosin regulation in vertebrates and invertebrates.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the regulatory mechanisms governing actomyosin-based muscle contraction in vertebrates and invertebrates. It highlights the key differences and similarities in regulatory proteins, signaling pathways, and kinetic properties, supported by experimental data and methodologies.
Overview of Regulatory Strategies
This compound regulation ensures that muscle contraction is a precisely controlled process, initiated primarily by an increase in intracellular calcium (Ca²⁺). However, the molecular machinery that senses Ca²⁺ and transduces this signal to the contractile apparatus exhibits remarkable diversity between and within vertebrates and invertebrates.
-
Vertebrates employ two distinct primary modes of regulation:
-
Thin Filament (Actin-Linked) Regulation: Predominant in striated (skeletal and cardiac) muscle, this mechanism involves the troponin-tropomyosin complex.[1][2]
-
Thick Filament (Myosin-Linked) Regulation: Characteristic of smooth muscle, this system is controlled by the phosphorylation of myosin regulatory light chains (RLCs).[1][3]
-
-
Invertebrates display a wider array of regulatory strategies, often utilizing both thin and thick filament regulation simultaneously, a strategy known as dual regulation.[4][5][6][7] Some invertebrate groups also possess unique regulatory proteins and mechanisms not found in vertebrates, such as the "catch" mechanism in molluscan muscles.[4][5][8][9]
Comparative Analysis of Regulatory Proteins
The specific proteins involved in sensing calcium and modulating the actin-myosin interaction are central to the differences in regulation.
| Regulatory Component | Vertebrate Striated Muscle | Vertebrate Smooth Muscle | Invertebrate Muscle (General) | Key Function |
| Primary Ca²⁺ Sensor | Troponin C (TnC) | Calmodulin (CaM) | Troponin C, Myosin Light Chains, other Ca²⁺-binding proteins | Binds intracellular Ca²⁺ to initiate contraction |
| Thin Filament Switch | Troponin-Tropomyosin Complex | Caldesmon, Calponin (modulatory) | Troponin-Tropomyosin Complex (often present) | Sterically blocks or unblocks myosin-binding sites on actin |
| Thick Filament Switch | None (RLC phosphorylation is modulatory) | Myosin Light Chain Kinase (MLCK) / Myosin Light Chain Phosphatase (MLCP) | Direct Ca²⁺ binding to myosin; RLC phosphorylation | Controls the ATPase activity and conformational state of myosin |
| Unique Proteins | - | - | Twitchin (Molluscs), Paramyosin | Involved in specialized functions like "catch" and forming the core of thick filaments[4][8] |
Signaling Pathways of this compound Activation
The sequence of events from Ca²⁺ signal to force production differs significantly, particularly between vertebrate striated and smooth muscle, with invertebrate systems often showing blended or unique characteristics.
In skeletal and cardiac muscle, regulation is "actin-linked." An increase in sarcoplasmic Ca²⁺ concentration leads to Ca²⁺ binding to Troponin C (TnC). This induces a conformational change in the troponin complex, which in turn shifts the position of tropomyosin on the actin filament. This movement exposes the myosin-binding sites on actin, allowing for cross-bridge cycling and force generation. The system is deactivated when Ca²⁺ levels drop and Ca²⁺ dissociates from TnC.[1][10]
In smooth muscle, regulation is "myosin-linked."[3] The initial signal is still an increase in intracellular Ca²⁺. However, Ca²⁺ binds to calmodulin (CaM), and the Ca²⁺-CaM complex then activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the regulatory light chains (RLCs) on the myosin heads.[1][3] This phosphorylation event causes a conformational change in the myosin, unfolding it, increasing its ATPase activity, and allowing it to interact with actin to produce force.[3] Relaxation occurs when Ca²⁺ levels fall, inactivating MLCK, and Myosin Light Chain Phosphatase (MLCP) dephosphorylates the RLCs.[3]
References
- 1. Various Themes of Myosin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An invertebrate smooth muscle with striated muscle myosin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Invertebrate muscles: thin and thick filament structure; molecular basis of contraction and its regulation, catch and asynchronous muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invertebrate muscles: thin and thick filament structure; molecular basis of contraction and its regulation, catch and asynchronous muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of muscular contraction. Distribution of actin control and myosin control in the animal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of muscular contraction. Distribution of actin control and myosin control in the animal kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Twitchin as a regulator of catch contraction in molluscan smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Twitchin as a regulator of catch contraction in molluscan smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
A Comparative Guide: Small Molecule Inhibitors vs. Genetic Knockouts in Actomyosin Function Research
For Researchers, Scientists, and Drug Development Professionals
The study of the actomyosin network, a fundamental driver of cellular processes such as muscle contraction, cell migration, and division, relies on a variety of techniques to perturb its function. Among the most powerful are small molecule inhibitors and genetic knockouts. While both aim to elucidate the role of specific proteins, they operate through fundamentally different mechanisms, each with a unique set of advantages and disadvantages. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their scientific questions.
Key Differences at a Glance
Small molecule inhibitors offer temporal control and dose-dependent effects, allowing for acute and reversible perturbation of protein function. In contrast, genetic knockouts provide a permanent and often complete loss of the target protein, which can lead to compensatory mechanisms.
| Feature | Small Molecule Inhibitors | Genetic Knockouts |
| Mechanism of Action | Bind to and inhibit the function of a target protein. | Eliminate the gene encoding the target protein, preventing its expression. |
| Temporal Control | Acute and reversible; can be applied at specific times. | Permanent loss of the protein from the earliest stages of development (unless using inducible systems). |
| Dose Dependence | Effects are typically dose-dependent, allowing for titration of inhibition. | "All-or-none" effect (complete loss of function). |
| Specificity | Can have off-target effects, binding to unintended proteins.[1] | Highly specific to the target gene, but can trigger compensatory upregulation of related genes.[2][3] |
| Speed of Effect | Rapid onset of action. | Requires time for protein turnover and potential developmental compensation. |
| Reversibility | Effects are often reversible upon washout of the inhibitor.[4] | Irreversible loss of the gene. |
| Compensatory Mechanisms | Less likely to induce long-term compensatory changes. | Can lead to the upregulation of functionally redundant proteins.[2][3][5] |
| Scaffolding Function | The inhibited protein is still present and may retain its scaffolding functions. | The entire protein is absent, eliminating both its enzymatic and scaffolding roles. |
In-Depth Comparison: Case Studies
To illustrate the practical differences between these two approaches, we will examine their effects on key components of the this compound network.
Myosin II: The Motor of Contraction
Non-muscle myosin II is a critical motor protein driving cellular contraction, cytokinesis, and migration. Blebbistatin is a widely used small molecule inhibitor of myosin II ATPase activity.[1][4]
Quantitative Comparison: Blebbistatin vs. Myosin II Knockout
| Parameter | Blebbistatin Treatment | Myosin II Knockout | Key Findings |
| Cell Migration | Reduced migration speed in some contexts.[6][7] | Impaired cell migration and cytokinesis. | Both approaches demonstrate the importance of Myosin II in cell motility, though the extent of inhibition can vary. |
| Traction Forces | Significant reduction in cellular traction forces.[7] | Reduced traction force generation. | Both methods confirm Myosin II as a key driver of cellular contractility. |
| Cell Morphology | Cells become smaller with a more dendritic morphology and fewer stress fibers.[4][8] | Cells exhibit defects in cytokinesis, leading to multinucleation. | The morphological changes highlight the role of Myosin II in maintaining cell shape and division. |
| IC50 (Blebbistatin) | 0.5-5 µM for non-muscle myosin IIA/B.[9] | N/A | Provides a quantitative measure of inhibitor potency. |
Experimental Workflow: Blebbistatin Treatment and Analysis
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic toxicology in light of genetic compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Myosin II Activity Is Selectively Needed for Migration in Highly Confined Microenvironments in Mature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myosin-II controls cellular branching morphogenesis and migration in 3D by minimizing cell surface curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Actomyosin
Essential guidance for the safe and compliant disposal of actomyosin, ensuring the protection of laboratory personnel and the environment.
The proper disposal of biological materials is a critical component of laboratory safety and environmental responsibility. For protein solutions like this compound, which are fundamental reagents in life science research, adherence to established disposal protocols is paramount. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in best practices for laboratory protein solutions and biomedical waste. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) guidelines in conjunction with this document.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A fully buttoned lab coat must be worn at all times.
II. Risk Assessment and Waste Categorization
Prior to disposal, a risk assessment must be conducted to categorize the this compound waste. The primary considerations include its biological origin, potential bioactivity, and the presence of any hazardous chemicals.
-
Non-Hazardous this compound: Solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern.
-
Chemically Hazardous this compound: this compound mixed with hazardous chemicals such as solvents, detergents, or heavy metals.
-
Biohazardous this compound: this compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).
III. Step-by-Step Disposal Protocol
The disposal method for this compound is determined by its waste category. The following protocols provide a clear, procedural approach for each category.
A. Disposal of Non-Hazardous this compound Solutions
For non-hazardous this compound solutions, inactivation is a recommended precautionary measure before drain disposal.[1]
-
Chemical Inactivation:
-
Prepare a 10% bleach solution.
-
In a designated container, add the bleach solution to the this compound waste to achieve a final concentration of at least 10% bleach.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][2]
-
If required by local regulations, neutralize the bleach solution with a suitable quenching agent like sodium thiosulfate.[1]
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1]
-
-
Heat Inactivation:
B. Disposal of Chemically Hazardous this compound
-
Collection: Collect all this compound waste mixed with hazardous chemicals in a designated, labeled, and chemically resistant hazardous waste container.[1]
-
Labeling: Ensure the container is clearly labeled with its contents, including the term "Hazardous Waste" and the specific chemical contaminants.
-
Storage: Store the container in a designated hazardous waste accumulation area, following institutional guidelines for secondary containment to prevent spills.
-
Pickup: Arrange for pickup by certified hazardous waste personnel.[1]
C. Disposal of Biohazardous this compound
-
Decontamination: All biohazardous this compound waste, both liquid and solid, must be decontaminated before disposal.[3][4]
-
Autoclaving: This is the preferred method for decontaminating biohazardous waste.[3][5] Place the waste in an autoclavable biohazard bag and process it according to your institution's validated autoclave cycles.
-
Chemical Inactivation: For liquid waste, chemical inactivation with a 10% bleach solution for at least 30 minutes can be used.[2]
-
-
Packaging:
-
Solid Waste: Place decontaminated solid waste (e.g., gels, contaminated gloves, tubes) in a designated biohazardous waste bag (orange, clear, or red with a biohazard symbol, depending on institutional policy).[5][6]
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with biohazardous this compound must be placed in a designated, puncture-proof sharps container.[1][6]
-
-
Disposal: Dispose of the packaged, decontaminated waste as regulated medical waste according to your institution's procedures, which may involve collection by a specialized waste vendor.[5][6]
IV. Data Presentation: Inactivation Protocols
For easy reference, the key parameters for the inactivation of non-hazardous this compound solutions are summarized below.
| Inactivation Method | Reagent/Condition | Minimum Contact Time | Final Disposal |
| Chemical Inactivation | 10% Bleach Solution | 30 minutes | Drain with copious water |
| Heat Inactivation | 100°C | 30 minutes | Drain with copious water |
V. Experimental Protocols
The disposal procedures described are based on standard laboratory safety protocols for protein solutions and do not typically require experimental validation in a research setting. The methodologies for chemical and heat inactivation are established and widely accepted for the decontamination of biological materials.[1]
VI. Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 3. research.hawaii.edu [research.hawaii.edu]
- 4. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 5. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 6. mcgill.ca [mcgill.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Actomyosin
Essential protocols for the safe handling and disposal of actomyosin are critical for ensuring a secure laboratory environment and the integrity of your research. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these protocols will help you maintain a safe workspace and properly manage waste, fostering a culture of safety and responsibility in your laboratory.
While purified this compound complex is not classified as a hazardous material, exercising standard laboratory precautions is paramount to mitigate any potential risks.[1][2][3] The following personal protective equipment (PPE) and handling procedures are recommended to ensure the safety of all personnel.
Recommended Personal Protective Equipment (PPE)
A risk assessment of your specific laboratory operations should be conducted to determine the full scope of necessary PPE.[4] However, the following table summarizes the minimum recommended PPE for handling this compound and its components, based on safety data sheet recommendations and general laboratory best practices.[1][2][3][5]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes of solutions containing this compound or other reagents.[5][6] |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the protein solution and any associated buffers or reagents.[6] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-toe shoes. | Prevents injuries from spills or dropped equipment.[5] |
Operational Plan: A Step-by-Step Guide to Handling this compound
Following a structured workflow is essential for the safe and effective use of this compound in your experiments. This section outlines the key steps from preparation to post-handling procedures.
Preparation and Handling
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific this compound product you are using.[1] Although generally not considered hazardous, individual formulations may contain other substances.
-
Ensure a Clean Workspace: Prepare a dedicated and clean area for handling the this compound to prevent contamination of your experiment and the surrounding environment.
-
Don Appropriate PPE: Before handling the product, put on all the recommended personal protective equipment as outlined in the table above.
-
Avoid Inhalation and Contact: While not considered an inhalation hazard, it is good practice to avoid breathing in any aerosols that may be generated.[3] Avoid direct contact with skin and eyes.[2][3]
-
Follow Experimental Protocols: Adhere strictly to your established experimental protocols for the use of this compound.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for several minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2] Generally, this compound does not irritate the skin.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Seek medical advice if you feel unwell.[2]
-
Spills: For minor spills, absorb the liquid with an inert material and place it in a suitable container for disposal. Clean the spill area with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of laboratory waste is crucial to protect the environment and comply with regulations.[7][8] The disposal method for this compound and related materials depends on its formulation and whether it has been mixed with other hazardous substances.
-
Non-Hazardous this compound Waste: If the this compound solution does not contain any hazardous chemicals and is not considered infectious, it can typically be disposed of as non-hazardous biological waste.[9] This may involve autoclaving before disposal with regular laboratory waste, depending on your institution's policies.
-
Chemically Contaminated this compound Waste: If the this compound has been mixed with hazardous chemicals, it must be disposed of as chemical waste.[7][9] This waste should be collected in a designated, properly labeled, and sealed container.
-
Biologically Contaminated Waste: If the this compound is used in experiments involving infectious agents, it must be treated as biohazardous waste and disposed of according to your institution's biosafety guidelines. This typically involves decontamination, often by autoclaving, before disposal.[9]
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific guidance on waste disposal.[8][10]
Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. hypermol.com [hypermol.com]
- 3. bosterbio.com [bosterbio.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. businesswaste.co.uk [businesswaste.co.uk]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
